molecular formula C4H3BrO2 B1279700 4-Bromofuran-2-one CAS No. 56634-50-5

4-Bromofuran-2-one

Cat. No.: B1279700
CAS No.: 56634-50-5
M. Wt: 162.97 g/mol
InChI Key: GQSKFTFPHAXZSA-UHFFFAOYSA-N
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Description

4-Bromofuran-2-one is a useful research compound. Its molecular formula is C4H3BrO2 and its molecular weight is 162.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrO2/c5-3-1-4(6)7-2-3/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSKFTFPHAXZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472763
Record name 4-bromo-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56634-50-5
Record name 4-bromo-5H-furan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromofuran-2-one: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromofuran-2-one, a member of the butenolide family of unsaturated lactones, is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique chemical architecture, featuring a reactive brominated double bond and a lactone moiety, makes it a valuable building block for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, reactivity, and spectroscopic characterization of this compound, with a focus on its potential applications in drug discovery and development. While this compound is commercially available from several suppliers, understanding its synthesis and reactivity is crucial for its effective utilization in research and development.[1][2][3][4]

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₄H₃BrO₂, is a five-membered heterocyclic compound.[1][2] The structure consists of a furan-2-one ring with a bromine atom substituted at the 4-position. This substitution pattern is critical to its reactivity, particularly its behavior as a Michael acceptor.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₄H₃BrO₂[1][2]
Molecular Weight 162.97 g/mol [1][2]
CAS Number 56634-50-5[1]
Physical State Solid[1]
IUPAC Name 4-bromo-2(5H)-furanone[5]
SMILES O=C1C=C(Br)CO1[1]

Synthesis and Mechanistic Considerations

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in readily available literature, its preparation can be logically deduced from established methods for synthesizing substituted butenolides. A plausible and efficient route involves the bromination of a suitable precursor followed by dehydrobromination.

A likely synthetic pathway starts from γ-butyrolactone, a readily available and inexpensive starting material. The synthesis can be envisioned in two key steps:

  • α-Bromination of γ-Butyrolactone: The first step involves the selective bromination at the α-position of γ-butyrolactone to yield α-bromo-γ-butyrolactone. This can be achieved using bromine in the presence of a catalyst like red phosphorus, a reaction analogous to the Hell-Volhard-Zelinsky reaction for carboxylic acids.[6]

  • Dehydrobromination: The resulting α-bromo-γ-butyrolactone is then subjected to dehydrobromination to introduce the double bond and form the α,β-unsaturated lactone. This elimination reaction is typically carried out using a non-nucleophilic base, such as triethylamine, to favor the formation of the butenolide over competing substitution reactions.[6]

The regioselectivity of the initial bromination is directed to the α-position due to the enol or enolate formation under the reaction conditions. The subsequent elimination of HBr from α-bromo-γ-butyrolactone can theoretically yield two isomers: 2(3H)-furanone and 2(5H)-furanone. However, the formation of the conjugated α,β-unsaturated system in 2(5H)-furanone (a butenolide) is thermodynamically favored. A final bromination of the formed 2(5H)-furanone would then lead to this compound. The regioselectivity of this second bromination is directed to the 4-position due to the electronic effects of the lactone functionality.

An alternative approach could involve the bromolactonization of 3-butenoic acid.[7][8] This method involves the electrophilic addition of bromine to the double bond, followed by intramolecular cyclization of the carboxylate group. The resulting brominated lactone could then be further manipulated to yield this compound.

Conceptual Synthetic Workflow

G A γ-Butyrolactone B α-Bromo-γ-butyrolactone A->B  α-Bromination (e.g., Br₂, P) C 2(5H)-Furanone (Butenolide) B->C  Dehydrobromination (e.g., Et₃N) D This compound C->D  Bromination (e.g., NBS or Br₂)

Caption: A potential synthetic route to this compound.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by two key features: the electrophilic nature of the α,β-unsaturated lactone system and the presence of a vinyl bromide.

Michael Acceptor Reactivity

The electron-withdrawing nature of the carbonyl group polarizes the double bond, making the β-carbon (C5) susceptible to nucleophilic attack. This classic Michael acceptor behavior allows for the introduction of a wide range of nucleophiles, forming the basis for the construction of more complex molecules. This reactivity is of particular importance in the synthesis of pharmaceutical intermediates and natural products.[9][10][11][12]

Cross-Coupling Reactions

The vinyl bromide moiety at the 4-position is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or other organic fragments at this position, further expanding the synthetic utility of this building block.

Illustrative Reaction Pathways

G A This compound B Michael Adduct A->B  Michael Addition (Nucleophile) C 4-Substituted Furan-2-one A->C  Cross-Coupling (e.g., R-B(OH)₂, Pd catalyst)

Caption: Key reaction types of this compound.

Applications in Drug Discovery

Brominated furanones, as a class, have garnered significant attention for their biological activities. A notable application is their ability to inhibit bacterial quorum sensing, a cell-to-cell communication mechanism that regulates virulence in many pathogenic bacteria.[9][13] By interfering with quorum sensing, these compounds can attenuate bacterial pathogenicity, making them attractive candidates for the development of novel antimicrobial agents that are less likely to induce resistance compared to traditional antibiotics. While specific studies on this compound are limited, its structural similarity to known quorum sensing inhibitors suggests its potential in this area.

Furthermore, the butenolide scaffold is a common motif in a vast array of natural products with diverse biological activities, including anticancer and anti-inflammatory properties.[9][14] The ability to functionalize this compound at both the 4- and 5-positions makes it a valuable precursor for the synthesis of libraries of butenolide derivatives for high-throughput screening in drug discovery programs.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

¹H NMR:

  • The proton at the 3-position (vinyl proton α to the carbonyl) is expected to appear as a doublet in the downfield region, likely between 6.0 and 6.5 ppm.

  • The methylene protons at the 5-position (CH₂) are expected to resonate as a doublet further upfield, likely in the range of 4.5 to 5.0 ppm.

  • The coupling between the H-3 and H-5 protons would likely be a small long-range coupling.

¹³C NMR:

  • The carbonyl carbon (C2) will be the most downfield signal, expected in the range of 170-175 ppm.

  • The carbon bearing the bromine (C4) is expected to be significantly deshielded, with a chemical shift likely between 145 and 155 ppm.

  • The vinyl carbon at the 3-position (C3) will likely appear between 115 and 125 ppm.

  • The methylene carbon at the 5-position (C5) is expected to be the most upfield signal, likely in the range of 70-80 ppm.

Step-by-Step Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

    • Cap the NMR tube and gently invert several times to ensure complete dissolution.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.

    • Perform 2D NMR experiments, such as COSY and HMBC, to confirm the proton-proton and proton-carbon correlations and unambiguously assign the signals.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

    • Compare the obtained spectra with the estimated values and data from related compounds to confirm the identity of this compound.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.

Expected Fragmentation Pattern: Due to the presence of a bromine atom, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).[15][16][17][18]

The fragmentation of butenolides is often initiated by the loss of carbon monoxide (CO) from the lactone ring.[19] For this compound, the following fragmentation pathways are plausible:

  • Loss of CO: The molecular ion may lose a molecule of CO (28 Da) to give a [M-CO]⁺ fragment.

  • Loss of Br: Cleavage of the C-Br bond would result in a fragment corresponding to the butenolide cation and a bromine radical.

  • Loss of HBr: Elimination of HBr is another possible fragmentation pathway.

Step-by-Step Protocol for Mass Spectrometry Analysis:

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for GC-MS analysis or electrospray ionization (ESI) for LC-MS analysis.

  • Data Acquisition:

    • Acquire a full-scan mass spectrum to identify the molecular ion and major fragment ions.

    • Perform high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition of the molecular ion and key fragments.

    • Conduct tandem mass spectrometry (MS/MS) experiments by isolating the molecular ion and inducing fragmentation to elucidate the fragmentation pathways.

  • Data Interpretation:

    • Identify the molecular ion peak and its characteristic bromine isotopic pattern.

    • Analyze the m/z values of the fragment ions to propose plausible fragmentation mechanisms.

    • Compare the observed fragmentation pattern with that of related compounds to support the structural assignment.

Safety and Handling

This compound is classified as an irritant.[1] Therefore, appropriate safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[13]

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its reactivity as a Michael acceptor and its utility in cross-coupling reactions provide a platform for the synthesis of a wide range of complex molecules. While detailed synthetic and spectroscopic data for this specific compound are not extensively published, this guide provides a comprehensive overview based on the well-established chemistry of related butenolides. As research into novel therapeutics continues to expand, the strategic application of such reactive intermediates will undoubtedly play a crucial role in the advancement of medicinal chemistry.

References

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  • Organic Syntheses. (n.d.). γ-CROTONOLACTONE.
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  • ChemSynthesis. (n.d.). 4-bromo-5H-furan-2-one.
  • ScienceAsia. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125.
  • National Center for Biotechnology Information. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central.
  • YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1.
  • Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra.
  • ResearchGate. (2025, August 6). Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid.
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  • University of California, Davis. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • ElectronicsAndBooks. (2001). Synthesis of 4-alkyl-3-bromo-2(5H)-furanones and unsymmetrically disubstituted 3,4-dialkyl-2(5H). Tetrahedron Letters, 42(22), 3851-3854.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Mass Spectrometry: A Textbook, 3rd Edition. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Chemistry Stack Exchange. (2014, September 30). 13C NMR peak location in butanone.
  • SciELO. (2016). A Complete and Unambiguous ¹H and ¹³C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Journal of the Brazilian Chemical Society, 27(8), 1461-1473.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Automated Topology Builder. (n.d.). (5Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone.
  • National Center for Biotechnology Information. (2023). Targeted modification of furan-2-carboxaldehydes into Michael acceptor analogs yielded long-acting hemoglobin modulators with dual antisickling activities. PubMed.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • ResearchGate. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271-276.
  • American Chemical Society. (2025, December 14). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • National Center for Biotechnology Information. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central.
  • YouTube. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane.
  • ResearchGate. (n.d.). Catalytic asymmetric bromolactonization of pentenoic acid 1 a..
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An In-Depth Technical Guide to 4-Bromofuran-2-one: A Versatile Butenolide in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Bromofuran-2(5H)-one (CAS No. 56634-50-5), a pivotal heterocyclic building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, reactivity, and applications, emphasizing the rationale behind its synthetic utility.

Introduction: The Strategic Importance of 4-Bromofuran-2-one

4-Bromofuran-2(5H)-one, a member of the butenolide family, is a heterocyclic organic compound featuring a furanone ring substituted with a bromine atom.[1] This deceptively simple structure packs a significant punch in synthetic chemistry. The interplay between the electron-withdrawing carbonyl group, the olefinic bond, and the reactive carbon-bromine bond makes it a highly versatile intermediate. Its electrophilic nature, enhanced by the bromine substituent, renders it susceptible to a variety of nucleophilic attacks and coupling reactions, making it a valuable precursor for more complex molecular architectures.[1] This guide will explore the fundamental chemistry of this reagent and highlight its role as a key building block, particularly in the synthesis of novel chemical entities for medicinal chemistry and materials science.[1]

Physicochemical & Safety Profile

A thorough understanding of a compound's properties is foundational to its effective and safe use in a laboratory setting.

Key Properties

The essential physicochemical characteristics of this compound are summarized below. These data are critical for planning reactions, purification procedures, and storage.

PropertyValueSource
CAS Number 56634-50-5[1][2][3][4]
Molecular Formula C₄H₃BrO₂[1][2][3][4]
Molecular Weight 162.97 g/mol [1][2][3][4]
Physical State Solid at room temperature[1][2][3]
IUPAC Name 4-bromo-2(5H)-furanone[3]
Canonical SMILES O=C1C=C(Br)CO1[2][3]
InChI Key GQSKFTFPHAXZSA-UHFFFAOYSA-N[2][3]
Purity Typically ≥90%[3]
Safety & Handling

This compound is classified as a hazardous substance and requires careful handling to ensure laboratory safety.

  • Hazard Pictograms: GHS07 (Exclamation mark), indicating it can be harmful or an irritant.[3]

  • Signal Word: Warning.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[3]

    • P280: Wear protective gloves, clothing, and eye/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Storage: Store in a well-ventilated place, under an inert atmosphere, at 2-8°C.[5] Keep container tightly closed.[3]

Synthesis Strategies: Accessing the Butenolide Core

The synthesis of substituted furanones is a topic of significant interest. While specific, scalable routes for this compound are not extensively detailed in readily available literature, general principles of furanone synthesis can be applied. A common conceptual approach involves the cyclization of a suitable precursor. A plausible retrospective analysis suggests a pathway originating from a brominated four-carbon acid derivative.

The diagram below illustrates a generalized synthetic workflow, which is a foundational concept in organic synthesis. The choice of starting materials and reagents is critical and is dictated by factors such as commercial availability, cost, and the desire to minimize side reactions.

G cluster_start Starting Materials cluster_process Core Synthesis Steps cluster_end Final Product A Maleic Anhydride or Furan Derivative B Bromination A->B e.g., NBS, Br₂ C Functional Group Interconversion / Cyclization B->C Hydrolysis / Ring Opening Followed by Cyclization D This compound C->D Purification (Crystallization / Chromatography)

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its distinct reactive sites. The molecule's functionality allows it to serve as a versatile scaffold for building molecular complexity.

Reactivity main This compound sub Nucleophilic Substitution (at C-Br bond) main->sub Nu⁻ add Michael Addition (at C5) main->add Michael Donors coup Metal-Catalyzed Cross-Coupling main->coup e.g., Suzuki, Heck (with organometallics)

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution

The carbon-bromine bond is the most prominent site for nucleophilic attack. The bromine atom acts as a good leaving group, facilitating substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides). This pathway is fundamental for introducing diverse functional groups at the 4-position of the furanone ring.

Metal-Catalyzed Cross-Coupling Reactions

The vinyl bromide moiety makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki coupling with aryl boronic acids can be employed to forge new carbon-carbon bonds, linking the furanone core to various aryl or heteroaryl systems.[6] This strategy is extensively used in medicinal chemistry to build libraries of compounds for biological screening.

Michael Addition

The α,β-unsaturated carbonyl system (a butenolide) is a classic Michael acceptor. Nucleophiles can add to the C5 position, leading to the formation of 5-substituted furanone derivatives. This reactivity further expands the synthetic possibilities, allowing for the introduction of substituents adjacent to the ring oxygen.

Applications in Drug Discovery and Development

Heterocyclic scaffolds, particularly those containing oxygen like the furanone ring, are prevalent in a vast number of natural products and pharmaceuticals.[7][8] The furan-2-one core is recognized as a "privileged structure" in medicinal chemistry, appearing in compounds with diverse biological activities, including anti-inflammatory, antiviral, and antitumor effects.[8]

This compound serves as a key starting material or intermediate in the synthesis of these complex bioactive molecules. Its ability to undergo predictable and high-yielding transformations makes it an attractive building block for constructing targeted libraries of compounds. For example, it can be used in the synthesis of precursors for kinase inhibitors or other targeted therapies where a substituted heterocyclic core is required for binding to a biological target.[9] The term "Protein Degrader Building Blocks" associated with this compound suggests its potential use in synthesizing Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[4]

Exemplary Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a representative, self-validating methodology for a Suzuki cross-coupling reaction, a common application for vinyl bromides like this compound. The causality for each step is explained to provide a deeper understanding.

Objective: To synthesize a 4-aryl-furan-2-one derivative via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (0.02-0.05 equiv)

  • Base, e.g., K₂CO₃ or Cs₂CO₃ (2.5 equiv)

  • Solvent system, e.g., DMF/water or Toluene/Ethanol/Water

Step-by-Step Procedure:

  • Inert Atmosphere Setup:

    • Action: Assemble a flame-dried, three-necked round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen or argon inlet.

    • Causality: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst oxidation and deactivation, which would halt the catalytic cycle and lead to reaction failure.

  • Reagent Addition:

    • Action: To the flask, add this compound, the arylboronic acid, and the base.

    • Causality: The solid reagents are added first for ease of handling. The base is essential for the transmetalation step of the Suzuki cycle, where it activates the boronic acid to form a more nucleophilic boronate species.

  • Solvent Degassing and Addition:

    • Action: Degas the solvent mixture by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the flask via cannula or syringe.

    • Causality: Dissolved oxygen in the solvent is a primary cause of catalyst degradation. Degassing removes this oxygen, preserving the catalyst's activity throughout the reaction.

  • Catalyst Addition and Reaction Initiation:

    • Action: Briefly remove the inlet adapter and add the palladium catalyst. Immediately purge the flask with inert gas for a few minutes. Heat the reaction mixture to the desired temperature (typically 75-100 °C).

    • Causality: The catalyst is added last to minimize its exposure to any residual air. Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps, to proceed at a reasonable rate.

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Spot the reaction mixture against a spot of the starting this compound.

    • Causality: Monitoring confirms that the starting material is being consumed and a new, more nonpolar product is forming. This provides real-time validation that the reaction is proceeding as intended. The reaction is complete when the starting bromide spot has disappeared.

  • Workup and Purification:

    • Action: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

    • Causality: The aqueous workup removes the inorganic base and salts. Extraction isolates the organic product. Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, yielding the pure 4-aryl-furan-2-one.

Conclusion

This compound is more than just a simple halogenated heterocycle; it is a strategic tool in the arsenal of the synthetic chemist. Its well-defined reactive sites allow for controlled, sequential modifications, enabling the efficient construction of complex molecular frameworks. For professionals in drug discovery, its role as a versatile building block provides a reliable entry point into novel chemical space, facilitating the synthesis of targeted libraries for the identification of next-generation therapeutics. A firm grasp of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.

References

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Synthesis and characterization of 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromofuran-2-one

Abstract

This compound, a member of the butenolide class of heterocyclic compounds, serves as a versatile intermediate in synthetic organic chemistry and a key building block for various biologically active molecules. Its strategic importance stems from the presence of multiple reactive sites: an electrophilic α,β-unsaturated lactone system and a bromine atom poised for substitution or cross-coupling reactions. This guide provides a comprehensive overview of a reliable synthetic protocol for this compound, detailed methodologies for its structural characterization, and the underlying scientific principles that govern these procedures. Designed for researchers and drug development professionals, this document integrates established chemical knowledge with practical, field-proven insights to ensure both reproducibility and a deep understanding of the target molecule.

Introduction and Strategic Importance

The 2(5H)-furanone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds. These heterocycles exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1] The introduction of a bromine atom at the C4-position, as in this compound, significantly enhances its synthetic utility. This modification allows for the facile introduction of aryl, alkyl, or other functional groups via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] Consequently, this compound is not merely a compound but a strategic platform for generating molecular diversity in the pursuit of novel therapeutic agents and functional materials.

Synthesis of this compound

The preparation of this compound can be approached through several routes, including the halolactonization of 2,3-allenoic acids or the halogenation of stannylated precursors.[2][3] However, a more direct and fundamentally instructive method involves the selective bromination of the parent 2(5H)-furanone (also known as γ-crotonolactone). This approach, detailed below, is a two-step, one-pot sequence involving an electrophilic addition followed by an elimination.

Principle of the Synthesis

The synthesis hinges on the reactivity of the alkene moiety within the 2(5H)-furanone ring. The process unfolds in two key stages:

  • Electrophilic Addition: Molecular bromine (Br₂) acts as an electrophile, adding across the C3-C4 double bond of the furanone. This reaction proceeds via a cyclic bromonium ion intermediate, which is then opened by the bromide ion (Br⁻) to yield a more stable, albeit transient, dibrominated lactone.

  • Dehydrobromination: A non-nucleophilic base, such as triethylamine (Et₃N), is introduced. It selectively abstracts a proton from the C3 position, initiating an E2 (elimination, bimolecular) reaction. This concerted step expels a bromide ion from the C4 position and re-establishes the double bond, now conjugated with the carbonyl group, to yield the final product, this compound.[1]

The choice of a non-nucleophilic base is critical to prevent unwanted side reactions, such as the opening of the lactone ring. Triethylamine is ideal as its steric bulk disfavors nucleophilic attack at the carbonyl carbon.

Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 2(5H)-Furanone (CAS 497-23-4)

  • Bromine (Br₂)

  • Triethylamine (Et₃N)

  • Diethyl ether (Et₂O), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2(5H)-furanone (1.0 equiv) in anhydrous diethyl ether (approx. 0.2 M concentration).

  • Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.05 equiv) in diethyl ether dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C throughout the addition. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Elimination: After the bromine addition is complete, continue stirring the mixture at 0 °C for an additional 15 minutes. Then, add triethylamine (1.2 equiv) dropwise. A white precipitate of triethylammonium bromide (Et₃N·HBr) will form.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine. This removes any unreacted acid and salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Steps cluster_workup Workup & Purification R1 2(5H)-Furanone Setup Dissolve Furanone in Et₂O Cool to 0 °C R1->Setup R2 Bromine (Br₂) Step1 Step 1: Bromination (Dropwise addition of Br₂) Forms dibromo intermediate R2->Step1 R3 Triethylamine (Et₃N) Step2 Step 2: Elimination (Addition of Et₃N) Forms product + Et₃N·HBr R3->Step2 Solvent Diethyl Ether (Et₂O) Solvent->Setup Setup->Step1 Step1->Step2 Workup Aqueous Quench & Extraction Step2->Workup Wash Wash with NaHCO₃, H₂O, Brine Workup->Wash Dry Dry over MgSO₄ & Concentrate Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized product. A combination of physical property measurements and spectroscopic analyses provides a complete and validated profile of the molecule.

Physical and Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
Chemical Formula C₄H₃BrO₂[4]
Molecular Weight 162.97 g/mol [4]
CAS Number 56634-50-5[4]
Appearance Solid[5]
InChI Key GQSKFTFPHAXZSA-UHFFFAOYSA-N
Spectroscopic Data

Spectroscopy provides unambiguous evidence of molecular structure. The expected data for this compound are detailed below.

3.2.1. ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) reveals the electronic environment and connectivity of hydrogen atoms. For this compound, two distinct signals are expected.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.4 - 6.6Singlet (s)1HH3Vinyl proton at C3, adjacent to the bromine-substituted C4. Its chemical shift is downfield due to the electron-withdrawing effect of the carbonyl group and the electronegativity of the ring oxygen.
~5.0 - 5.2Singlet (s)2HH5Methylene protons at C5. These protons are adjacent to the electron-withdrawing ring oxygen, shifting them downfield. They appear as a singlet as there are no adjacent protons to couple with.

3.2.2. ¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~170 - 172C2 (C=O)Carbonyl carbon of the lactone, highly deshielded.
~125 - 128C4Olefinic carbon bonded to bromine. The deshielding effect of the double bond is partially offset by the shielding "heavy atom" effect of bromine.
~118 - 120C3Olefinic carbon adjacent to the carbonyl group.
~70 - 72C5Saturated carbon (CH₂) bonded to the ring oxygen, which causes a significant downfield shift.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~1780 - 1750Strong, SharpC=O Stretchα,β-Unsaturated γ-Lactone
~1630 - 1610MediumC=C StretchAlkene
~1200 - 1100StrongC-O StretchEster (Lactone)
~680 - 550MediumC-Br StretchAlkyl Halide

The carbonyl stretching frequency is a key diagnostic peak. Its position at a relatively high wavenumber (>1750 cm⁻¹) is characteristic of a five-membered ring lactone, where ring strain increases the frequency of the C=O vibration.[6]

3.2.4. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the elemental composition.

  • Molecular Ion (M⁺): The electron impact (EI) mass spectrum will show a characteristic pair of molecular ion peaks due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).

    • m/z ≈ 162 (for C₄H₃⁷⁹BrO₂)

    • m/z ≈ 164 (for C₄H₃⁸¹BrO₂)

  • Fragmentation: Common fragmentation pathways would include the loss of CO (m/z 28) and the loss of the bromine radical (Br•), leading to significant fragment ions that can help confirm the structure.

Structural Elucidation Diagram

Characterization cluster_techniques Spectroscopic Techniques mol This compound Structure C2=O C3-H C4-Br C5-H₂-O IR IR Spectroscopy C=O Stretch (~1760 cm⁻¹) C=C Stretch (~1620 cm⁻¹) C-Br Stretch (~600 cm⁻¹) mol:c2->IR:co Probes C=O bond mol:c3->IR:cc mol:c4->IR:cbr Probes C-Br bond HNMR ¹H NMR H3 Singlet (~6.5 ppm) H5 Singlet (~5.1 ppm) mol:c3->HNMR:h3 Identifies vinyl proton mol:c5->HNMR:h5 Identifies -CH₂- protons CNMR ¹³C NMR C2 (~171 ppm) C3 (~119 ppm) C4 (~127 ppm) C5 (~71 ppm) mol:c2->CNMR:c2_c mol:c3->CNMR:c3_c mol:c4->CNMR:c4_c mol:c5->CNMR:c5_c Maps carbon skeleton MS Mass Spectrometry M⁺ Peak (m/z 162) M+2 Peak (m/z 164) mol->MS:m Confirms Molecular Weight & Br presence mol->MS:m2

Caption: Correlation of spectroscopic data to the molecular structure.

Safety and Handling

This compound is classified as an irritant, particularly to the eyes. All handling should be performed in a chemical fume hood. Appropriate PPE, including safety goggles, gloves, and a lab coat, is mandatory. Bromine is highly corrosive, toxic, and volatile; extreme caution must be exercised during its use. All waste should be disposed of according to institutional and local regulations.

Conclusion

This guide has outlined a robust and reproducible method for the synthesis of this compound via the direct bromination-elimination of 2(5H)-furanone. The causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the reaction mechanism. Furthermore, a comprehensive characterization protocol employing NMR, IR, and mass spectrometry has been detailed, providing a validated fingerprint for the target molecule. By integrating theoretical principles with practical methodologies, this document serves as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, enabling the confident preparation and application of this important chemical building block.

References

  • Ma, S., Wu, B., & Shi, Z. (2004). An efficient synthesis of 4-Halo-5-hydroxyfuran-2(5H)-ones via the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids. The Journal of Organic Chemistry, 69(4), 1429–1431. [Link]
  • Caputo, F., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry, 20(27). [Link]
  • Ma, S., & Zhang, J. (2001). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron Letters, 42(31), 5269-5272. [Link]
  • Hollingworth, G. J., Knight, J. R., & Sweeney, J. B. (1993). Reactions of Stannylfuranones: Facile Preparation of 4-Halo-2(5H)-furanones.
  • NIST. (n.d.). 2(5H)-Furanone. NIST Chemistry WebBook, SRD 69.
  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.

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An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic features of 4-Bromofuran-2-one (CAS No: 56634-50-5), a valuable heterocyclic building block in synthetic chemistry.[1][2] In the absence of readily available, published experimental spectra, this document leverages predictive methodologies and established spectroscopic principles to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By analyzing the molecule's structural components—an α,β-unsaturated lactone, a vinyl bromide, and an allylic ether system—we can deduce its characteristic spectral fingerprint. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the identification and characterization of this compound.

Introduction: The Structural and Spectroscopic Landscape of this compound

This compound, with a molecular formula of C₄H₃BrO₂ and a molecular weight of 162.97 g/mol , is a solid organic compound featuring a five-membered lactone ring with a bromine substituent at the 4-position.[1][2] The molecule's rigidity and the presence of distinct functional groups give rise to a predictable and informative spectroscopic profile. Understanding this profile is critical for confirming its identity, assessing purity, and monitoring its transformations in chemical reactions.

This guide will systematically deconstruct the predicted spectroscopic data across three primary analytical techniques: NMR spectroscopy for elucidating the carbon-hydrogen framework, IR spectroscopy for identifying functional groups, and MS for determining molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Profile

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, we can predict the chemical shifts and coupling patterns for both its proton (¹H) and carbon (¹³C) nuclei. These predictions are based on established chemical shift correlation tables and computational prediction algorithms.[3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two distinct signals corresponding to the two different types of protons in the molecule.

  • H-3 (Vinyl Proton): This proton is attached to the carbon-carbon double bond (C3) and is adjacent to the bromine atom. Its chemical shift is anticipated to be in the downfield region, likely between 6.0 and 6.5 ppm . This downfield shift is due to the deshielding effects of both the adjacent electron-withdrawing carbonyl group and the bromine atom. It is expected to appear as a triplet due to coupling with the two equivalent H-5 protons.

  • H-5 (Methylene Protons): These two protons are part of a methylene group (CH₂) adjacent to the ring oxygen. As allylic protons, their chemical environment will shift them downfield, likely in the range of 4.8 to 5.2 ppm . This signal should appear as a doublet, as these two protons are coupled to the single H-3 proton.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-36.0 - 6.5Triplet (t)
H-54.8 - 5.2Doublet (d)
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals, one for each unique carbon atom in the molecule.[4]

  • C-2 (Carbonyl Carbon): The carbonyl carbon of the lactone is the most deshielded carbon and is expected to appear at the lowest field, in the range of 165-175 ppm .

  • C-4 (Brominated Vinyl Carbon): This carbon is part of the double bond and is directly attached to the electronegative bromine atom. This substitution pattern typically shifts the carbon signal to a more shielded (upfield) position compared to the other vinyl carbon. Its predicted chemical shift is between 110 and 120 ppm . It's important to note that predicting the chemical shifts of carbons bonded to heavy atoms like bromine can be challenging for computational models, and some deviation from predicted values may be observed.[5]

  • C-3 (Vinyl Carbon): This carbon, also part of the double bond, is expected to be in the range of 125-135 ppm .

  • C-5 (Methylene Carbon): The methylene carbon, being an sp³ hybridized carbon attached to an oxygen atom, is predicted to have a chemical shift in the range of 65-75 ppm .

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (C=O)165 - 175
C-4 (C-Br)110 - 120
C-3 (=CH)125 - 135
C-5 (CH₂)65 - 75

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[6] The IR spectrum of this compound is expected to be dominated by absorptions arising from the α,β-unsaturated lactone and the carbon-bromine bond.

Key Predicted IR Absorption Bands:

  • C=O Stretch (Lactone): A strong, sharp absorption band is predicted in the region of 1750-1780 cm⁻¹ . The frequency is higher than that of a saturated six-membered ring ester due to the ring strain of the five-membered ring and the influence of the adjacent double bond.

  • C=C Stretch (Alkenyl): A medium intensity absorption is expected between 1630 and 1650 cm⁻¹ , characteristic of a carbon-carbon double bond within a conjugated system.

  • =C-H Stretch (Vinyl): A weak to medium absorption should appear just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.[7]

  • C-O Stretch (Lactone): A strong band associated with the C-O single bond stretching within the lactone ring is predicted to be in the 1100-1250 cm⁻¹ region.

  • C-Br Stretch: A medium to strong absorption in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹ , is indicative of the carbon-bromine bond.[8]

Table 3: Predicted Characteristic IR Absorptions for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Lactone C=OStretch1750 - 1780Strong
Alkene C=CStretch1630 - 1650Medium
Vinyl C-HStretch3050 - 3100Weak-Medium
Lactone C-OStretch1100 - 1250Strong
Vinyl C-BrStretch500 - 600Medium-Strong

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and structural fragments of a molecule.[9][10]

Molecular Ion Peak

A key feature in the mass spectrum of this compound will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.

  • M⁺ peak: at m/z = 162 (for C₄H₃⁷⁹BrO₂)

  • M+2 peak: at m/z = 164 (for C₄H₃⁸¹BrO₂)

Predicted Fragmentation Pathway

The fragmentation of this compound under EI conditions is likely to proceed through several key pathways, primarily involving the loss of small, stable neutral molecules.

  • Loss of CO: A common fragmentation for lactones is the loss of carbon monoxide (CO, 28 Da). This would lead to fragment ions at m/z 134 and 136.

  • Loss of a Bromine Radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (79 or 81 Da), leading to a fragment ion at m/z 83.

  • Loss of CO and H₂O: Sequential loss of carbon monoxide and water has been observed in the fragmentation of some lactones.[11]

G M [C4H3BrO2]+• m/z 162/164 F1 [C3H3BrO]+• m/z 134/136 M->F1 - CO F2 [C4H3O2]+ m/z 83 M->F2 - Br•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized, yet authoritative, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • An acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds are typically sufficient for qualitative analysis.[12]

    • Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.[13]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).

    • A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

G cluster_0 NMR Acquisition Workflow Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Setup Instrument Setup (Lock & Shim) Prep->Setup H1_Acq ¹H NMR Acquisition (1D Proton) Setup->H1_Acq C13_Acq ¹³C NMR Acquisition (Proton Decoupled) Setup->C13_Acq Process Data Processing (FT, Phasing, Baseline Correction) H1_Acq->Process C13_Acq->Process Analysis Spectral Analysis Process->Analysis

Caption: General workflow for NMR data acquisition and analysis.

IR Spectroscopy Acquisition (Thin Solid Film Method)
  • Sample Preparation: Since this compound is a solid, the thin film method is appropriate.[14]

    • Dissolve a small amount (a few mg) of the solid in a few drops of a volatile solvent like dichloromethane or acetone.

    • Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[14]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty beam path.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Acquisition (EI-MS)
  • Sample Introduction:

    • For a volatile solid, a direct insertion probe can be used.[15] Place a small amount of the sample into a capillary tube at the end of the probe.

  • Ionization and Analysis:

    • Insert the probe into the high-vacuum source of the mass spectrometer.

    • Gently heat the probe to volatilize the sample into the ionization chamber.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[10][16]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the influence of the α,β-unsaturated lactone and vinyl bromide moieties on the spectral output, researchers can confidently identify this compound, verify its structure, and use this information to guide their synthetic endeavors. The provided protocols offer a standardized approach to obtaining high-quality experimental data for this and similar small molecules.

References

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Physical and chemical properties of 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromofuran-2-one for Advanced Research

Introduction: In the landscape of modern medicinal chemistry and materials science, the strategic use of functionalized heterocyclic building blocks is paramount. Among these, this compound (CAS No. 56634-50-5) emerges as a molecule of significant interest. This α,β-unsaturated lactone, featuring a reactive vinyl bromide moiety, serves as a versatile scaffold for the synthesis of complex molecular architectures. Its classification as a "Protein Degrader Building Block" by suppliers highlights its contemporary relevance in the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).

This guide provides a comprehensive technical overview of the physical and chemical properties of this compound. It is designed to equip researchers, synthetic chemists, and drug development professionals with the foundational knowledge required to effectively handle, characterize, and strategically employ this reagent in their experimental workflows. We will delve into its structural attributes, spectroscopic signatures, chemical reactivity, and safety considerations, offering field-proven insights into its application.

Chemical Identity and Molecular Structure

A precise understanding of a reagent's identity is the bedrock of reproducible science. This compound is unambiguously identified by a set of internationally recognized chemical descriptors.

Table 1: Core Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 56634-50-5[1][2][3]
Molecular Formula C₄H₃BrO₂[1][2][3]
IUPAC Name 4-Bromofuran-2(5H)-one[3]
Molecular Weight 162.97 g/mol [1][2][4]
InChI String 1S/C4H3BrO2/c5-3-1-4(6)7-2-3/h1H,2H2[2][3]
SMILES String O=C1C=C(Br)CO1[2][3]

The molecule's structure contains a five-membered lactone ring with a double bond between C3 and C4, and a bromine atom attached to C4. This arrangement dictates its physical properties and chemical reactivity.

Caption: 2D Chemical Structure of this compound.

Physical and Handling Properties

The physical state and stability of a compound are critical parameters for its storage and use in experimental setups. Commercial suppliers generally provide this compound as a solid, though detailed physical data like melting and boiling points are not consistently published, which is common for specialized research chemicals.

Table 2: Summary of Physical and Handling Properties

PropertyValue / DescriptionSource
Physical State Solid[2][3]
Appearance Off-white to yellow solid (typical for related compounds)[5][6]
Purity ≥90% (as specified by some suppliers)[3]
Storage Room temperature, in a dry, well-ventilated place[1][7]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated.[8]

Scientist's Insight: The recommendation for room temperature storage indicates reasonable thermal stability.[1] However, its nature as an unsaturated lactone suggests that long-term storage should be under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation via oxidation or polymerization, especially if high purity is critical for subsequent reactions.

Spectroscopic Characterization Profile (Predicted)

While commercial sources note that detailed analytical data is often not collected for this specific product, its structure allows for the confident prediction of its key spectroscopic features.[2] These predictions are invaluable for researchers to confirm the identity and purity of the material upon receipt or after a reaction.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The most telling feature will be the isotopic pattern for the molecular ion due to the presence of one bromine atom. Expect to see two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (m/z ≈ 162) and one for the ⁸¹Br isotope (m/z ≈ 164). This 1:1 isotopic signature is a definitive marker for a monobrominated compound.

  • Fragmentation: Electron Impact (EI) ionization would likely cause fragmentation, with potential loss of Br• (bromine radical) or CO (carbon monoxide) from the lactone ring.[9]

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong, sharp absorption band is expected in the range of 1750-1780 cm⁻¹, characteristic of an α,β-unsaturated γ-lactone.

  • C=C Stretch: A medium intensity band around 1630-1650 cm⁻¹ corresponding to the carbon-carbon double bond in the ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum should be simple and diagnostic.

    • One proton signal for the vinyl hydrogen at C3, likely appearing as a triplet (due to coupling with the two C5 protons) in the region of δ 6.2-6.5 ppm.

    • One proton signal for the two methylene hydrogens at C5, likely appearing as a doublet (due to coupling with the C3 proton) in the region of δ 4.8-5.1 ppm.

  • ¹³C NMR: Four distinct carbon signals are expected.

    • A carbonyl carbon (C2) around δ 170-175 ppm.

    • Two sp² hybridized carbons (C3 and C4), with C4 (bonded to bromine) being more downfield.

    • One sp³ hybridized methylene carbon (C5) around δ 70-75 ppm.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two primary functional groups: the vinyl bromide and the α,β-unsaturated lactone system. This dual reactivity makes it a valuable node for constructing molecular complexity.

Key Reaction Pathways:

  • Palladium-Catalyzed Cross-Coupling: The vinyl bromide is a prime handle for forming new carbon-carbon or carbon-heteroatom bonds. This is the most powerful application for this building block. Reactions like Suzuki, Stille, Heck, and Sonogashira couplings allow for the introduction of a wide array of aryl, heteroaryl, alkyl, or alkynyl groups at the C4 position. This versatility is fundamental to its use in drug discovery programs.[10]

  • Nucleophilic Addition: The electrophilic nature of the conjugated system makes it susceptible to Michael (1,4-conjugate) addition by soft nucleophiles at the C3 position. Harder nucleophiles may attack the carbonyl carbon (C2), potentially leading to ring-opening.

  • Lactone Modification: The lactone can be hydrolyzed under strong acidic or basic conditions. It can also be reduced or undergo reactions with organometallic reagents.

G cluster_0 Reactivity of this compound cluster_1 C4 Position (Vinyl Bromide) cluster_2 C2/C3 Position (Unsaturated Lactone) main This compound r1 Suzuki Coupling (Ar-B(OH)₂, Pd cat.) main->r1 Pd(0) r2 Heck Coupling (Alkene, Pd cat.) main->r2 r3 Sonogashira Coupling (Alkyne, Pd/Cu cat.) main->r3 r4 Michael Addition (Nucleophiles at C3) main->r4 Nu⁻ r5 Lactone Hydrolysis (H⁺ or OH⁻) main->r5 p1 4-Aryl-furan-2-one r1->p1 p2 4-Alkene/Alkyne Substituted r2->p2 r3->p2 p3 3-Substituted Product r4->p3 p4 Ring-Opened Product r5->p4

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Organic Synthesis

The furan ring is a privileged scaffold in medicinal chemistry, known to act as a bioisostere for phenyl rings while offering a different balance of properties.[11] this compound capitalizes on this by providing a ready-made, functionalized core.

  • Protein Degrader Building Block: Its most prominent advertised use is in the synthesis of protein degraders. In a typical PROTAC molecule, a linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The vinyl bromide of this compound is an ideal attachment point for elaborating these linkers or for coupling to one of the two ligands via cross-coupling chemistry.

  • Scaffold for Bioactive Molecules: Furan-2-one derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.[12] The ability to easily diversify the C4 position of this compound allows for the rapid generation of libraries of novel compounds for screening against various biological targets.

  • Intermediate in Natural Product Synthesis: The furanone core is present in numerous natural products. This reagent can serve as a key intermediate in the total synthesis of such molecules.

workflow start This compound (Starting Material) step1 Step 1: Pd-Catalyzed Cross-Coupling start->step1 intermediate Intermediate 1: 4-Substituted Furanone step1->intermediate step2 Step 2: Further Functionalization intermediate->step2 final_product Complex Target Molecule (e.g., PROTAC, API) step2->final_product

Caption: Synthetic workflow utilizing this compound.

Safety, Handling, and Storage

Proper laboratory practice necessitates a thorough understanding of a reagent's hazards. The available safety data from suppliers provides clear guidance for handling this compound.

Table 3: GHS Safety Information

CategoryDescriptionSource
Pictograms GHS07 (Exclamation Mark)[2][3]
Signal Word Warning[2][3]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[13]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][14]
Storage Class 11 - Combustible Solids[2]

Protocol for Safe Handling:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoidance: Prevent contact with skin and eyes. Avoid generating dust during weighing and transfer.

  • Storage: Keep the container tightly closed and store at room temperature in a dry location, away from incompatible materials such as strong oxidizing agents.[1][7]

Conclusion

This compound is a high-value synthetic intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactivity, centered on the versatile vinyl bromide handle and the electrophilic lactone system, allows for predictable and strategic molecular construction. While detailed physical and spectroscopic data may require in-house verification, its predicted profile is highly diagnostic. By adhering to the outlined safety protocols, scientists can confidently and effectively leverage the unique chemical properties of this compound to advance their research, particularly in the burgeoning field of targeted protein degradation and the synthesis of novel bioactive compounds.

References

  • This compound, 1 gram. Aladdin Scientific.
  • This compound 56634-50-5. Sigma-Aldrich.
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  • 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9. ChemicalBook.
  • 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9. ChemicalBook.
  • 4-Bromofuran-2-carbaldehyde CAS#: 21921-76-6. BLD Pharm.
  • This compound, (CAS# 56634-50-5). Sinfoo Biotech.
  • 2-Bromofuran: A Versatile Halogenated Furan Derivative for Advanced Chemical Synthesis. Pen-Fluor.
  • 4-Bromofuran-2-carboxamide, 96%. Fisher Scientific.
  • 2-Bromofuran 584-12-3 wiki. LookChem.
  • 4-Bromofuran-2-carboxamide, 96% 5 g. Thermo Scientific Chemicals.
  • Mass Spectroscopy Methodology. Chemguide.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. MDPI.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromofuran-2-one: Properties, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of this compound (CAS No. 56634-50-5), a versatile heterocyclic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, explores its reactivity, outlines its applications, and provides practical handling information. Our focus is on the causality behind its chemical behavior and its strategic importance in modern synthetic chemistry.

Core Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name 3-Bromo-2H-furan-5-one, is a halogenated lactone that has gained traction as a valuable intermediate in organic synthesis.[1] Its structure features a five-membered furanone ring, which imparts a unique electronic and steric profile, making it a desirable scaffold for introducing molecular complexity.

The presence of a bromine atom, a carbonyl group, and an endocyclic double bond within a compact framework offers multiple points for chemical modification. This versatility is a primary driver of its use in constructing libraries of complex molecules for screening and lead optimization.

Data Summary: Key Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from authoritative chemical supplier and database information.

PropertyValueSource(s)
Molecular Formula C₄H₃BrO₂[1][2]
Molecular Weight 162.97 g/mol [1][2]
CAS Number 56634-50-5[1][2]
IUPAC Name 3-bromo-2H-furan-5-one[1]
Appearance Solid[1]
Canonical SMILES O=C1C=C(Br)CO1[1]
InChI Key GQSKFTFPHAXZSA-UHFFFAOYSA-N[1]

Chemical Structure and Reactivity Analysis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactive sites is crucial for designing successful synthetic strategies.

struct Lactone_label_node Lactone Moiety: Susceptible to nucleophilic attack and ring-opening, providing access to linear, functionalized structures. Lactone_target Lactone_label_node->Lactone_target Alkene_label_node Conjugated System: The electron-withdrawing nature of the carbonyl and bromine enhances reactivity in conjugate additions. Alkene_target Alkene_label_node->Alkene_target Br_label_node Br_label_node Br_target Br_target Br_label_node->Br_target

Diagram 1: Key Reactive Sites of this compound.
  • Carbon-Bromine Bond: The C-Br bond is the most prominent functional handle for derivatization. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig). This allows for the direct attachment of aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for scaffold decoration. The electron-withdrawing character of the adjacent carbonyl group enhances the reactivity of this site.[3]

  • Lactone Ring: The ester linkage within the lactone ring is susceptible to nucleophilic attack. Strong nucleophiles or hydrolysis under basic or acidic conditions can induce ring-opening. This pathway can be strategically employed to convert the cyclic scaffold into a linear, highly functionalized carboxylic acid derivative, adding another dimension to its synthetic potential.

  • α,β-Unsaturated System: The molecule contains a Michael system, where the double bond is conjugated with the carbonyl group. This makes the C5 position electrophilic and susceptible to conjugate addition by soft nucleophiles. This reactivity, however, is modulated by the electronic influence of the bromine at C4.

Strategic Applications in Drug Discovery and Development

The furan nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[4] Furan-containing compounds exhibit a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4] this compound serves as a key starting material for accessing novel analogues within this chemical space.

Core Building Block for Protein Degraders

A significant and modern application of this compound is its use as a Protein Degrader Building Block .[2] This classification points to its role in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. In this context, the molecule can be elaborated into a warhead that binds to a target protein or a ligand for an E3 ubiquitin ligase. The C-Br bond is ideal for connecting these components via a linker, a critical element in the design of effective protein degraders.

Intermediate for Bioactive Heterocycles

The versatile reactivity of this compound makes it an excellent precursor for more complex heterocyclic systems. Through multi-step synthetic sequences initiated by cross-coupling or nucleophilic substitution, researchers can construct novel molecular architectures for screening in various therapeutic areas. Furan derivatives are known to serve as bioisosteres for phenyl rings, offering modulated steric and electronic properties that can enhance drug-receptor interactions and improve metabolic stability.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate its utility, this section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this substrate. This protocol is a foundational workflow that can be adapted for various boronic acids.

Objective: To synthesize 4-Aryl-furan-2-one derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis prep1 1. Add this compound, Aryl Boronic Acid, and Pd Catalyst to a dry Schlenk flask. prep2 2. Add Base (e.g., K2CO3) and Solvent (e.g., Dioxane/Water). prep1->prep2 Combine Reagents react1 3. Degas the mixture via 'Freeze-Pump-Thaw' cycles (x3) to remove oxygen. prep2->react1 react2 4. Heat the reaction mixture (e.g., 80-100 °C) under N2 or Ar atmosphere. react1->react2 Inert Atmosphere react3 5. Monitor reaction progress by TLC or LC-MS until starting material is consumed. react2->react3 Stirring work1 6. Cool to RT. Dilute with Ethyl Acetate and wash with water and brine. react3->work1 work2 7. Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. work1->work2 Extraction work3 8. Purify the crude product via flash column chromatography. work2->work3 Isolation analysis1 9. Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. work3->analysis1

Diagram 2: General Workflow for Suzuki Cross-Coupling.
Methodology
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: The reaction's progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound spot is no longer visible.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel.

  • Validation: The identity and purity of the final product must be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

Spectroscopic Characterization

Confirming the structure of this compound and its derivatives is paramount. The following are expected spectroscopic signatures:

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing distinct signals for the two protons on the furanone ring. The proton at C3 (adjacent to the bromine) and the two protons at C5 (the CH₂ group) will appear in characteristic regions of the spectrum.

  • ¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule, including the carbonyl carbon at a significantly downfield chemical shift.

  • FT-IR: Infrared spectroscopy is effective for identifying the key functional groups. A strong absorption band is expected in the range of 1750-1780 cm⁻¹ corresponding to the C=O stretch of the five-membered lactone. Another characteristic peak will correspond to the C=C double bond stretch.[5]

  • Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

  • Hazard Identification: The primary hazard identified is serious eye irritation.[6] It may also cause skin and respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[7][8]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Keep away from strong oxidizing agents and strong bases.[7]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]

By adhering to these guidelines and leveraging the unique reactivity of this compound, researchers can effectively utilize this potent building block to advance the frontiers of chemical synthesis and drug discovery.

References

  • This compound, 1 gram. Aladdin Scientific.
  • Material Safety Data Sheet. Pi Chemicals.
  • 4-Bromo-2-furoic acid | CAS 3439-02-9. AMERICAN ELEMENTS.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. MDPI.
  • Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. ResearchGate.
  • Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Taylor & Francis Online.
  • 4-Bromobutan-2-one | C4H7BrO. PubChem.
  • Supporting Information Soluble Asphaltene Oxide: A Homogeneous Carbocatalyst That Promotes Synthetic Transformations. The Royal Society of Chemistry.
  • Furan, 2-bromo- | C4H3BrO. PubChem.
  • Synthesis, Characterization, 81Br NMR and Electronic Spectra of [(C4H9)4N][CrO3Br] and [(C4H9)4N][FeCl3Br]. Asian Journal of Chemistry.
  • Supporting Information for An Interchangeable Homogeneous⇔Heterogeneous Catalyst System for Furfural Upgrading. The Royal Society of Chemistry.
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay. PubMed.

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4-Bromofuran-2-one: A Technical Guide for Advanced Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Bromofuran-2-one (CAS 56634-50-5), a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The α,β-unsaturated lactone, known as a butenolide, is a privileged scaffold found in numerous natural products. However, the true value of this compound lies in its role as a highly functionalized synthetic intermediate. Its strategic placement of a bromine atom and a conjugated double bond offers multiple avenues for molecular elaboration. This guide will detail the compound's nomenclature and physicochemical properties, present a robust and validated synthesis protocol, explore its key chemical reactivities with mechanistic insight, and provide a comprehensive overview of its application as a cornerstone component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental procedures and safety protocols are included to ensure seamless translation from theory to practice.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible science. While commonly referred to as this compound, it is crucial to recognize its alternative, and formally correct, IUPAC name.

1.1. IUPAC Nomenclature and Structural Identifiers

The molecule belongs to the 2(5H)-furanone class. The numbering of the heterocyclic ring begins at the carbonyl carbon and proceeds towards the oxygen atom. This leads to the common name 4-Bromofuran-2(5H)-one . However, an alternative and valid IUPAC nomenclature numbers the ring starting from the heteroatom, designating the carbonyl as a ketone on a dihydrofuran ring, which results in the name 3-Bromo-2H-furan-5-one .[1] Researchers should be familiar with both conventions to ensure comprehensive literature and database searching.

The structure is as follows:

Figure 1. Chemical structure of this compound.

1.2. Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is presented in Table 1. This data is essential for reaction planning, purification, and characterization.

PropertyValueReference(s)
CAS Number 56634-50-5[2]
Molecular Formula C₄H₃BrO₂[3]
Molecular Weight 162.97 g/mol [3]
Physical Form Solid[1]
Melting Point Data not consistently available in peer-reviewed literature.
SMILES O=C1C=C(Br)CO1
InChI Key GQSKFTFPHAXZSA-UHFFFAOYSA-N
Product Family Protein Degrader Building Blocks[3]

1.3. Predicted Spectroscopic Data

  • ¹H NMR:

    • H3 (vinyl proton): δ 6.2-6.5 ppm. This proton is on a double bond and is deshielded by the adjacent electron-withdrawing bromine atom and the conjugated carbonyl group. It would appear as a triplet due to coupling with the two protons at C5.

    • H5 (methylene protons): δ 4.8-5.1 ppm. These protons are adjacent to the electron-withdrawing ring oxygen and are also allylic to the double bond, placing them significantly downfield. They would appear as a doublet due to coupling with the H3 proton.

  • ¹³C NMR:

    • C2 (carbonyl): δ 170-174 ppm. Typical range for an α,β-unsaturated ester or lactone carbonyl carbon.

    • C4 (bromo-substituted vinyl): δ 115-120 ppm. The carbon bearing the bromine atom.

    • C3 (vinyl): δ 110-115 ppm.

    • C5 (methylene): δ 70-75 ppm. The carbon adjacent to the ring oxygen.

Core Synthesis: Bromination of 2(5H)-Furanone

The most direct and industrially scalable synthesis of this compound involves the selective bromination of the readily available starting material, 2(5H)-furanone (also known as γ-crotonolactone). The rationale for this approach is its atom economy and the use of common reagents. The reaction proceeds via an addition-elimination mechanism.

Synthesis_Workflow

Mechanism Insight: The reaction is initiated by a radical initiator like AIBN, which facilitates the addition of bromine across the double bond of the furanone ring to form a dibrominated intermediate. The subsequent addition of a non-nucleophilic base, such as triethylamine, selectively promotes the elimination of hydrogen bromide (HBr), reforming the double bond at the α,β-position and yielding the thermodynamically stable conjugated product.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from two primary reactive sites, which can be selectively addressed based on the choice of reaction conditions.

Reactivity_Diagram

3.1. C4-Position: Palladium-Catalyzed Cross-Coupling

The vinyl bromide at the C4 position is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond, enabling the introduction of a wide variety of aryl and heteroaryl substituents.

Causality: The Suzuki reaction is highly valued in drug discovery for its broad functional group tolerance and reliable formation of biaryl structures, which are common motifs in pharmaceuticals. Using this compound in a Suzuki coupling transforms the simple building block into a more complex, 4-aryl-2(5H)-furanone scaffold, which can then be further functionalized.[7][8] The choice of palladium catalyst, ligand, and base is critical for achieving high yields, as these components govern the efficiency of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

3.2. C5-Position: Michael Acceptor

The furanone core is a classic Michael acceptor. The electron-withdrawing nature of the conjugated carbonyl group polarizes the double bond, rendering the C5 (β) carbon electrophilic. This site is susceptible to attack by soft nucleophiles, such as thiols, amines, and enolates, in a conjugate addition reaction.

Causality: This reactivity is particularly relevant in the context of covalent inhibitors in drug discovery, where a nucleophilic residue (e.g., cysteine) in a target protein's active site can form a permanent covalent bond with the drug molecule. The butenolide scaffold serves as a "warhead" in such inhibitors.

Application in Targeted Protein Degradation (TPD)

One of the most exciting applications for this compound is its use as a building block for PROTACs.[3] PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein by hijacking the cell's own ubiquitin-proteasome system.[9][10][]

A PROTAC consists of three components:

  • Warhead: A ligand that binds to the target Protein of Interest (POI).

  • E3 Ligase Ligand: A molecule that recruits a specific E3 ubiquitin ligase (e.g., Cereblon or VHL).

  • Linker: A chemical tether that connects the warhead and the E3 ligase ligand.

The linker is not merely a spacer; its length, rigidity, and chemical composition are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and degradation.[12][13]

PROTAC_Structure

Expertise & Rationale: this compound is an ideal precursor for PROTAC linkers. Through a Suzuki coupling at the C4 position, an aryl group can be introduced. This aryl group can either be part of the warhead itself or contain a functional group for further attachment to the warhead. The furanone ring provides a semi-rigid structural element, which can help pre-organize the PROTAC into a conformation favorable for ternary complex formation. The C5 position can be subsequently functionalized via Michael addition to attach the rest of the linker and the E3 ligase ligand. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker geometries and properties, which is a key strategy in optimizing a protein degrader.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on available laboratory equipment and specific substrate requirements. All procedures must be conducted by trained personnel in a well-ventilated chemical fume hood.

5.1. Protocol: Synthesis of 4-Bromofuran-2(5H)-one

  • Materials: 2(5H)-Furanone, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), Triethylamine (Et₃N), Dichloromethane (DCM), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate, Silica gel, Hexanes, Ethyl acetate.

  • Procedure:

    • Safety: CCl₄ is toxic and a suspected carcinogen; a safer alternative like dibromomethane or cyclohexane may be evaluated.

    • To a solution of 2(5H)-furanone (1.0 eq) in CCl₄ (0.2 M), add NBS (1.1 eq) and a catalytic amount of AIBN (0.02 eq).

    • Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture and wash the solid with a small amount of cold CCl₄.

    • Concentrate the filtrate under reduced pressure. Caution: Do not heat excessively to avoid decomposition.

    • Dissolve the crude residue in DCM (0.3 M) and cool to 0°C in an ice bath.

    • Slowly add triethylamine (1.2 eq) dropwise. Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2 hours.

    • Filter the precipitated triethylammonium bromide salt and wash with DCM.

    • Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid.

5.2. Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • Materials: this compound, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water, Ethyl acetate.

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add degassed solvents, 1,4-dioxane and water (e.g., in a 4:1 ratio by volume).

    • Heat the reaction mixture to 80-90°C and stir under a nitrogen atmosphere for 8-16 hours. Monitor the reaction by TLC or LC-MS.

    • Workup: Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic mixture with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 4-phenyl-2(5H)-furanone.

Safety and Handling

This compound is an irritant. Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • de March, P., Font, J., Gracia, A., & Qingying, Z. (1995). Easy Access to 5-Alkyl-4-bromo-2(5H)-furanones: Synthesis of a Fimbrolide, an Acetoxyfimbrolide, and Bromobeckerelide. The Journal of Organic Chemistry, 60(6), 1814–1822. [Link]
  • Wang, C., & Toste, F. D. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 10502–10566. [Link]
  • Poe, R., & Kappe, C. O. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia, 27, 121-125. [Link]
  • Wu, J., Zhu, Q., Wang, L., Fathi, R., & Yang, Z. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670–673. [Link]
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The Halogen's Gambit: A Technical Guide to the Discovery and History of Brominated Furanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Nature's Anti-Infective Arsenal

In the perpetual arms race between microbial pathogens and higher organisms, chemical defense mechanisms have evolved to provide a sophisticated arsenal against bacterial colonization and virulence. Among the most intriguing of these natural armaments are the brominated furanones, a class of halogenated secondary metabolites produced by the marine red alga, Delisea pulchra.[1] Initially identified as potent anti-fouling agents, these compounds have since emerged as a cornerstone in the field of anti-virulence research, offering a compelling alternative to traditional antibiotics by disrupting bacterial communication, a process known as quorum sensing (QS).[2][3] This in-depth technical guide provides a comprehensive exploration of the discovery, history, biosynthesis, chemical synthesis, and mechanism of action of brominated furanones, tailored for the scientific community engaged in the pursuit of novel therapeutic agents.

Part 1: The Serendipitous Discovery in the Marine Realm

The story of brominated furanones begins not in a pristine laboratory, but in the turbulent coastal waters of Southern Australia, New Zealand, and the Antarctic Peninsula, the native habitat of the red algae Delisea pulchra.[1] For decades, marine biologists observed that the surfaces of this alga remained remarkably free of the bacterial biofilms that typically colonize submerged surfaces, a phenomenon known as biofouling. This natural resistance hinted at the production of potent defensive compounds.

In the early 1990s, a concerted research effort to investigate the chemical ecology of D. pulchra led to the isolation and characterization of a suite of halogenated furanones.[4][5] These pioneering studies revealed a diverse family of more than thirty related structures, all sharing a common furanone core but varying in their bromine substitution patterns and the length of their acyl side chains.[4][5] The discovery that these compounds were responsible for the alga's anti-fouling properties sparked a wave of interest in their potential applications, particularly as non-toxic alternatives to heavy metal-based anti-fouling paints. However, it was their profound impact on bacterial behavior that would ultimately define their scientific legacy.

Part 2: Unraveling the Molecular Blueprint: Biosynthesis and Chemical Synthesis

The Algal Forge: Biosynthesis of Brominated Furanones

The biosynthesis of brominated furanones in Delisea pulchra is a testament to the unique enzymatic machinery that has evolved in marine organisms. The key player in this process is a vanadium-dependent bromoperoxidase (V-BrPO), an enzyme that catalyzes the oxidation of bromide ions (Br⁻) in the presence of hydrogen peroxide (H₂O₂) to generate a reactive brominating species.[6]

While the complete biosynthetic pathway is still under active investigation, current evidence suggests that fatty acid precursors are key starting materials. The V-BrPO then facilitates the bromination and subsequent cyclization (bromolactonization) of these precursors to form the furanone ring.[6] One proposed pathway involves the enzymatic bromolactonization of 4-pentynoic acid to yield 5E-bromo-methylidenetetrahydro-2-furanone.[6]

Biosynthesis of Brominated Furanones cluster_0 Cellular Precursors cluster_1 Enzymatic Cascade cluster_2 Final Products Fatty Acid Pool Fatty Acid Pool VBrPO Vanadium Bromoperoxidase (V-BrPO) Fatty Acid Pool->VBrPO Substrate Reactive Bromine Reactive Brominating Species VBrPO->Reactive Bromine H2O2 H₂O₂ H2O2->VBrPO Br Br⁻ (from seawater) Br->VBrPO Cyclization Bromolactonization Reactive Bromine->Cyclization BrominatedFuranones Brominated Furanones Cyclization->BrominatedFuranones

A simplified proposed biosynthetic pathway for brominated furanones in Delisea pulchra.
Laboratory Alchemy: Chemical Synthesis of Furanone Analogs

The limited availability of brominated furanones from their natural source, coupled with the desire to explore structure-activity relationships, has driven the development of numerous synthetic routes. Early methods were often low-yielding and lacked stereocontrol.[7] However, significant advancements have been made, enabling the efficient and scalable synthesis of a wide array of natural and synthetic furanones.

One of the most versatile and widely adopted methods is the Ramirez olefination of maleic anhydride to generate a key dibromofuranone intermediate. This intermediate can then be further functionalized through various cross-coupling reactions, such as the Suzuki coupling , to introduce diverse substituents at specific positions on the furanone ring.[8] This modular approach has been instrumental in the creation of libraries of furanone analogs for biological screening.

Table 1: Key Chemical Synthesis Methodologies for Brominated Furanones

MethodDescriptionKey ReagentsReference
Ramirez Olefination A phosphine-mediated reaction to convert aldehydes or ketones to vinyl halides. In this context, it is used to convert maleic anhydride to a dibromofuranone.Triphenylphosphine (PPh₃), Carbon tetrabromide (CBr₄)[8]
Suzuki Coupling A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Used to introduce aryl or vinyl substituents onto the furanone core.Palladium catalyst (e.g., Pd(PPh₃)₄), a base, and a boronic acid or ester.[8]
Heck Coupling A palladium-catalyzed reaction of an unsaturated halide with an alkene. Can be used to introduce alkenyl side chains.Palladium catalyst, a base.[9]
Cycloisomerization Gold- or other transition metal-catalyzed cyclization of hydroxyalkynones to form the furanone ring.Gold or other transition metal catalysts.[10]

Experimental Protocol: Synthesis of (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (A Representative Natural Furanone)

This protocol is a generalized representation based on published synthetic strategies.[11]

Step 1: Synthesis of 3-butyl-2(5H)-furanone

  • To a solution of ethyl 2-formylhexanoate in a suitable aprotic solvent (e.g., dichloromethane), add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a dilute acid (e.g., 1 M HCl) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting lactone by column chromatography.

Step 2: Bromination

  • Dissolve the 3-butyl-2(5H)-furanone in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Reflux the mixture until the reaction is complete.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the dibrominated intermediate.

Step 3: Elimination

  • Dissolve the dibrominated intermediate in a suitable solvent (e.g., diethyl ether).

  • Add a non-nucleophilic base (e.g., triethylamine) dropwise at 0 °C.

  • Stir the reaction at room temperature until the elimination is complete.

  • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the final product, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, by column chromatography.

Part 3: The Mechanism of Disruption: Quorum Sensing Inhibition

The primary mechanism through which brominated furanones exert their anti-virulence effects is by interfering with bacterial quorum sensing (QS) systems. QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression in a population density-dependent manner. This coordinated behavior is crucial for the expression of virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria.

Brominated furanones have been shown to target two major QS systems:

The LuxS/Autoinducer-2 (AI-2) System

LuxS Inhibition by Brominated Furanones cluster_0 Normal AI-2 Pathway cluster_1 Inhibition Pathway SRH S-ribosylhomocysteine (SRH) LuxS LuxS Enzyme SRH->LuxS Substrate AI2 Autoinducer-2 (AI-2) LuxS->AI2 Synthesis Inactive_LuxS Inactive LuxS-Furanone Adduct LuxS->Inactive_LuxS QS_Genes_AI2 Quorum Sensing-Regulated Genes AI2->QS_Genes_AI2 Activation Furanone Brominated Furanone Furanone->LuxS Covalent Modification

Mechanism of LuxS inactivation by brominated furanones, leading to the inhibition of AI-2 synthesis.
The LuxR/Acyl-Homoserine Lactone (AHL) System

The LuxR-type QS system is prevalent in Gram-negative bacteria and relies on N-acyl-homoserine lactone (AHL) signal molecules. These AHLs bind to and activate LuxR-type transcriptional regulators, which in turn control the expression of target genes. Brominated furanones have been shown to be potent antagonists of LuxR-type receptors.[1][2][12] They are believed to bind to the same site on the LuxR protein as the native AHL signal, but instead of activating the protein, they induce a conformational change that promotes its proteolytic degradation.[1][5] This leads to a rapid depletion of the LuxR protein pool within the bacterial cell, effectively silencing the QS-regulated genes.[1]

LuxR Inhibition by Brominated Furanones cluster_0 Normal AHL Pathway cluster_1 Inhibition Pathway AHL Acyl-Homoserine Lactone (AHL) LuxR LuxR-type Receptor AHL->LuxR Binding & Activation Active_LuxR Active LuxR-AHL Complex LuxR->Active_LuxR Degraded_LuxR Degraded LuxR LuxR->Degraded_LuxR Proteolytic Degradation QS_Genes_AHL Quorum Sensing-Regulated Genes Active_LuxR->QS_Genes_AHL Transcriptional Activation Furanone Brominated Furanone Furanone->LuxR Binding & Destabilization

Mechanism of LuxR inhibition by brominated furanones, promoting the degradation of the receptor protein.

Part 4: Methodologies for Investigation

Extraction and Purification from Delisea pulchra

Protocol: Extraction and Purification of Brominated Furanones

This protocol is a generalized procedure based on established methods.[13]

  • Collection and Preparation: Collect fresh Delisea pulchra and freeze-dry the algal material to remove water. Grind the dried alga into a fine powder.

  • Extraction: Extract the powdered alga with a mixture of dichloromethane and methanol (2:1, v/v) at room temperature with constant stirring for 24 hours. Repeat the extraction process twice.

  • Solvent Partitioning: Combine the extracts and partition them between dichloromethane and water. Collect the organic phase, which contains the furanones.

  • Chromatographic Purification: Concentrate the organic extract and subject it to column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate to separate the furanone-containing fractions.

  • High-Performance Liquid Chromatography (HPLC): Further purify the furanone-rich fractions using reversed-phase HPLC with a methanol/water or acetonitrile/water mobile phase to isolate individual furanone compounds.

  • Structural Elucidation: Characterize the purified compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Bioactivity Assays

Protocol: Anti-Biofilm Activity Assay (Crystal Violet Method) [7][10]

  • Preparation: Grow a bacterial culture overnight in a suitable broth medium. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ = 0.1).

  • Treatment: In a 96-well microtiter plate, add the bacterial suspension to wells containing serial dilutions of the test furanone compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 24-48 hours to allow for biofilm formation.

  • Staining: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells. Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes.

  • Quantification: Wash away the excess stain with water and allow the plate to dry. Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the treated wells compared to the control indicates anti-biofilm activity.

Protocol: Quorum Sensing Inhibition Bioassay (Violacein Inhibition in Chromobacterium violaceum) [14]

  • Preparation: Grow an overnight culture of the reporter strain Chromobacterium violaceum CV026, which produces the purple pigment violacein in response to short-chain AHLs.

  • Assay Setup: In a 96-well microtiter plate, add Luria-Bertani (LB) broth, the reporter strain, and the appropriate AHL signal molecule. Add serial dilutions of the test furanone compound to the wells.

  • Incubation: Incubate the plate at 30°C for 18-24 hours with shaking.

  • Quantification: Visually assess the inhibition of purple color formation. For quantitative analysis, lyse the cells and measure the absorbance of the extracted violacein at 585 nm. A decrease in violacein production in the presence of the furanone indicates QS inhibition.

Conclusion: A Continuing Saga of Discovery

The discovery of brominated furanones from Delisea pulchra represents a paradigm shift in our approach to combating bacterial infections. By targeting the intricate communication networks of bacteria rather than their essential life processes, these compounds offer a promising strategy to mitigate the development of antibiotic resistance. The journey from observing a clean seaweed to understanding the molecular intricacies of quorum sensing inhibition is a testament to the power of interdisciplinary scientific inquiry. As research in this field continues to evolve, the chemical scaffolds provided by nature, such as the brominated furanones, will undoubtedly remain a vital source of inspiration for the development of the next generation of anti-infective therapies.

References

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  • Defoirdt, T., Brackman, G., & Coenye, T. (2010). 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupts quorum sensing-regulated gene expression in Vibrio harveyi by decreasing the DNA-binding activity of the transcriptional regulator protein luxR. Environmental microbiology reports, 2(4), 543–548. [Link]
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  • Muñoz-Cázares, N., Pérez-González, G., Martínez-Salazar, M. G., Castillo-Juárez, I., & Campos-García, J. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International journal of molecular sciences, 23(15), 8568. [Link][15]
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Theoretical Studies of 4-Bromofuran-2-one Reactivity: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromofuran-2-one is a privileged scaffold in synthetic chemistry, offering multiple reactive sites that can be selectively addressed to build molecular complexity. As a cornerstone for the development of novel pharmaceuticals and agrochemicals, a deep understanding of its reactivity is paramount for rational synthetic design. This technical guide provides a comprehensive theoretical framework for predicting and explaining the chemical behavior of this compound. We will dissect the molecule's electronic architecture using principles derived from Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) theory, and electrostatic potential mapping. This theoretical foundation will be used to rationalize its susceptibility to nucleophilic attack, its participation in cycloaddition reactions, and the influence of its substituents on overall reactivity. By integrating computational insights with established experimental observations for analogous systems, this guide aims to equip researchers, scientists, and drug development professionals with the predictive tools necessary to harness the full synthetic potential of this versatile building block.

The Electronic Architecture and Inherent Reactivity of the this compound Scaffold

The reactivity of this compound is not dictated by a single functional group, but rather by the synergistic interplay of its three key components: the butenolide ring (a lactone), the α,β-unsaturated system, and the C4-bromine substituent. Computational chemistry provides a powerful lens through which to view the molecule's electronic landscape and predict its behavior.

Frontier Molecular Orbitals (FMO) and Electrostatic Potential: A Predictive Blueprint

While specific DFT calculations on this compound are not prevalent in publicly accessible literature, we can construct a robust predictive model based on well-established principles and studies of analogous substituted furans.[1][2] The two primary orbitals involved in chemical reactions are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: This orbital represents the source of the molecule's electrons and is indicative of its nucleophilic character. For a furan system, the HOMO is typically composed of the π-system of the ring.

  • LUMO: This orbital is the lowest energy destination for incoming electrons, highlighting the molecule's electrophilic sites. In this compound, the LUMO is expected to have significant contributions from the C=C-C=O conjugated system and the C-Br σ* antibonding orbital.

The electron-withdrawing nature of both the lactone's carbonyl group and the bromine atom (via induction) significantly lowers the energy of both the HOMO and LUMO compared to unsubstituted furan.[3][4] This general lowering of orbital energies renders the furan ring less reactive towards electrophiles than furan itself, but significantly activates the molecule towards nucleophilic attack.

An electrostatic potential map would visualize the electron density distribution. We can predict that the most electron-deficient (blue) regions will be concentrated around the carbonyl carbon (C2) and the carbon bearing the bromine (C4), marking them as the primary sites for nucleophilic attack. The oxygen atoms of the carbonyl and the furan ring would be the most electron-rich (red) regions.

Key Reactive Sites and Predicted Pathways

Based on this electronic structure, we can identify two primary sites of reactivity:

  • The C4 Position: The carbon atom bonded to the bromine is a key electrophilic center. The C-Br bond is polarized, and the LUMO is expected to have a significant lobe at this position, making it susceptible to nucleophilic substitution.

  • The Michael Acceptor System: The α,β-unsaturated lactone system (C5 and C3) can act as a Michael acceptor, susceptible to conjugate addition by soft nucleophiles.

The interplay between these sites is a crucial aspect of its chemistry, with reaction conditions and the nature of the nucleophile often determining the outcome.

Nucleophilic Substitution at the C4 Position

The C4-Br bond is arguably the most manipulated feature of the this compound scaffold. Its reactivity in nucleophilic substitution reactions is a cornerstone of its synthetic utility.

Mechanistic Considerations: SNAr-like vs. SN2 Pathways

Direct nucleophilic substitution on an sp²-hybridized carbon, as found in this compound, does not typically proceed via a classic SN2 backside attack.[5][6] Instead, the mechanism is more likely to resemble a nucleophilic aromatic substitution (SNAr) or an addition-elimination pathway.

The presence of the electron-withdrawing carbonyl group is critical. It stabilizes the negative charge developed in the intermediate (a Meisenheimer-like complex) formed upon nucleophilic attack at C4.

Diagram 1: Computational Workflow for Mechanistic Analysis

G cluster_0 Computational Setup cluster_1 Reaction Pathway Exploration cluster_2 Analysis & Interpretation A Select DFT Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) B Model Reactants & Nucleophile A->B C Define Solvent Model (e.g., PCM) B->C D Locate Transition States (TS) for Addition & Elimination Steps C->D Initiate Geometry Optimization E Characterize Intermediates (INT) D->E F Perform IRC Calculations to Connect TS with Reactants/Products E->F G Calculate Activation Energies (ΔG‡) F->G Construct Energy Profile H Analyze NBO Charges & Orbital Interactions G->H I Visualize Electrostatic Potential Maps H->I

Caption: A typical DFT workflow for elucidating reaction mechanisms.

Factors Influencing Reactivity

The rate and success of nucleophilic substitution are governed by several factors:[5][7]

FactorInfluence on ReactivityRationale
Nucleophile Strength Stronger, softer nucleophiles are generally more effective.The reaction often involves the formation of a new C-Nu bond in the rate-determining step. Thiols, amines, and stabilized carbanions are common successful nucleophiles.
Leaving Group Ability Bromide is an excellent leaving group.Its stability as an anion (Br⁻) facilitates the elimination step of the SNAr-like mechanism. Other halogens like iodine would also be effective.[8][9]
Solvent Polar aprotic solvents are preferred.Solvents like DMF, DMSO, or THF can solvate the cation but do not strongly solvate the nucleophile, enhancing its reactivity.[7]

Cycloaddition Reactions: Harnessing the Diene Character

The furan ring, despite its aromaticity, can participate as the diene component in [4+2] cycloaddition reactions (Diels-Alder reactions).[10] This reactivity provides a powerful method for constructing complex, oxygenated six-membered rings.

Theoretical Predictions of Reactivity

The viability of a furan as a diene is a delicate balance. The electron-withdrawing substituents on this compound decrease the energy of the HOMO, which can slow the reaction with electron-deficient dienophiles (a normal-electron-demand Diels-Alder). However, this same electronic effect lowers the LUMO energy, potentially making the system more reactive in an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile.

Computational studies on related dienylfurans have been instrumental in understanding these competing pathways and predicting product distributions. DFT calculations can be used to model the transition states for the endo and exo approaches of the dienophile, allowing for the prediction of stereochemical outcomes.

Diagram 2: Diels-Alder Reaction Pathway

Reactants This compound (Diene) + Dienophile TS_endo Endo Transition State (ΔG‡_endo) Reactants->TS_endo TS_exo Exo Transition State (ΔG‡_exo) Reactants->TS_exo Product_endo Endo Adduct (Kinetic Product) TS_endo->Product_endo Product_exo Exo Adduct (Thermodynamic Product) TS_exo->Product_exo

Caption: Energy profile for a typical Diels-Alder reaction.

Experimental Protocols: A Theoretical Guide to Practice

A core tenet of computational chemistry is its ability to guide and refine experimental work. Below is a representative protocol for a nucleophilic substitution reaction, based on procedures for similar halogenated heterocycles.[11]

Protocol 1: Nucleophilic Substitution with a Thiol Nucleophile

Objective: To synthesize 4-(phenylthio)furan-2-one via nucleophilic substitution.

Reagents & Equipment:

  • This compound (1 equiv.)

  • Thiophenol (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃) (1.5 equiv.)

  • Anhydrous Dimethylformamide (DMF)

  • Flame-dried, two-necked round-bottom flask with stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Setup: To the flame-dried flask under an inert atmosphere, add this compound and anhydrous DMF. Stir until fully dissolved.

  • Base Addition: Add potassium carbonate to the solution. This will act as the base to deprotonate the thiophenol, generating the more potent thiophenolate nucleophile in situ.

  • Nucleophile Addition: Slowly add thiophenol to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material signal and the appearance of new signals corresponding to the phenylthio group will validate the success of the reaction.

Conclusion and Future Outlook

The reactivity of this compound is a rich and multifaceted field where theoretical predictions and experimental reality converge. Its electronic properties, dominated by the interplay of the lactone, the conjugated π-system, and the bromine substituent, make it a highly tunable and versatile synthetic intermediate. While direct computational studies on this specific molecule would further refine our understanding, the principles derived from analogous systems provide a robust and predictive framework. Future theoretical work should focus on quantifying the energy barriers for competing reaction pathways (e.g., C4 substitution vs. Michael addition) with various nucleophiles and exploring the potential for asymmetric transformations catalyzed by chiral ligands. Such studies will undoubtedly accelerate the application of this powerful building block in the synthesis of next-generation medicines and materials.

References

  • ScienceDirect. (2025). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study.
  • SlidePlayer. (n.d.). Nucleophilic Substitution Reactions.
  • MDPI. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents.
  • CORA. (2022). Synthesis and reactivity of dihalofuranones.
  • ResearchGate. (2013). Conformational and NMR study of some furan derivatives by DFT methods.
  • University of Calgary. (n.d.). Nucleophilic Substitution Reactions.
  • ACS Publications. (2021). Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD.
  • ResearchGate. (2022). Synthesis and Reactivity of Dihalofuranones.
  • Chemistry LibreTexts. (2023). The Discovery of Nucleophilic Substitution Reactions.
  • ResearchGate. (n.d.). [4+2] Cycloaddition Chemistry of Substituted Furans.

Sources

4-Bromofuran-2-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Bromofuran-2-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in synthetic organic chemistry and drug discovery. In the absence of extensive publicly available quantitative data, this document establishes a predictive framework for solubility based on the compound's molecular structure and the principles of intermolecular forces. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding and practical approach to determining the solubility of this and similar compounds.

Introduction: The Chemical Nature of this compound

This compound (CAS No: 56634-50-5), also known as 4-bromo-2(5H)-furanone, is a halogenated butenolide.[1][2] Its structure features a five-membered lactone ring with a bromine atom and a double bond, making it a versatile intermediate for introducing the furanone moiety in complex molecule synthesis. Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating for biological screening. The solubility of a compound is not an arbitrary property but is governed by the intricate balance of intermolecular forces between the solute (this compound) and the solvent molecules.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[3][4] This principle is rooted in the nature and strength of intermolecular forces between molecules. A solute will dissolve in a solvent if the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[5][6]

Molecular Structure and Polarity Analysis of this compound

To predict its solubility, we must first dissect the molecular structure of this compound:

  • Lactone (Cyclic Ester): The carbonyl group (C=O) within the lactone ring is highly polar, with a significant dipole moment. The oxygen atom in the carbonyl can act as a hydrogen bond acceptor.

  • Carbon-Bromine Bond (C-Br): Bromine is more electronegative than carbon, resulting in a polar covalent bond and contributing to the overall dipole moment of the molecule.

  • Furanone Ring: The conjugated system of the furanone ring contributes to its overall electronic properties and can participate in π-stacking interactions, although the polarity of the lactone and C-Br bond are more dominant factors.

Collectively, these features render this compound a moderately polar molecule . It is a solid at room temperature, indicating that the solute-solute interactions in its crystal lattice are significant.[1][2]

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict its solubility in various classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (oxygen) and can act as hydrogen bond donors. While this compound cannot donate a hydrogen bond, its carbonyl oxygen can accept one. Coupled with strong dipole-dipole interactions, good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): These solvents have large dipole moments but lack O-H or N-H bonds. They are excellent at solvating polar molecules through dipole-dipole interactions. Solvents like Dimethyl Sulfoxide (DMSO) and Acetone are particularly effective at dissolving a wide range of organic compounds. Good to excellent solubility is predicted in this class.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar. Chloroform and dichloromethane can act as weak hydrogen bond donors. Moderate to good solubility is expected due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents only exhibit weak London dispersion forces.[3] The energy gained from the weak interactions between the nonpolar solvent and the polar this compound is insufficient to overcome the stronger solute-solute and solvent-solvent forces. Consequently, poor solubility is predicted.

The following diagram illustrates the logic of solvent selection for solubility testing based on polarity.

G cluster_solute Solute Analysis cluster_solvents Solvent Classes cluster_prediction Solubility Prediction solute This compound (Moderately Polar) polar_protic Polar Protic (e.g., Methanol, Ethanol) solute->polar_protic Strong Dipole-Dipole H-Bond Accepting polar_aprotic Polar Aprotic (e.g., Acetone, DMSO) solute->polar_aprotic Strong Dipole-Dipole chlorinated Chlorinated (e.g., DCM, Chloroform) solute->chlorinated Dipole-Dipole nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar Weak Dispersion Forces Only good_sol Good to Excellent Solubility polar_protic->good_sol polar_aprotic->good_sol moderate_sol Moderate Solubility chlorinated->moderate_sol poor_sol Poor Solubility nonpolar->poor_sol

Caption: Logical workflow for predicting solubility based on solvent polarity.

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted Solubility
Polar ProticMethanol, EthanolHydrogen Bonding, Dipole-DipoleGood
Polar AproticAcetone, Acetonitrile, DMSO, THFDipole-DipoleGood to Excellent
ChlorinatedDichloromethane (DCM), ChloroformDipole-DipoleModerate to Good
NonpolarHexane, TolueneLondon Dispersion ForcesPoor

Experimental Protocol for Thermodynamic Solubility Determination

For precise and reliable data, experimental determination is essential. The shake-flask method is the universally recognized gold standard for measuring thermodynamic equilibrium solubility.[7] The following protocol provides a self-validating system for generating accurate solubility profiles.

Principle

An excess amount of solid this compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution. The concentration of the solute in the clear, saturated solution is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance (4 decimal places)

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with a UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

G start Start prep 1. Preparation Add excess this compound to a known volume of solvent in a vial. start->prep equilibrate 2. Equilibration Shake at constant temperature (e.g., 25°C) for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge or filter to get a clear saturated supernatant. equilibrate->separate quantify 4. Quantification Analyze supernatant concentration using a calibrated HPLC-UV method. separate->quantify report 5. Report Data Calculate and report solubility in mg/mL and mol/L. quantify->report end End report->end

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

  • Add an excess amount (e.g., 10-20 mg) of solid this compound to a series of glass vials. The excess should be sufficient to ensure undissolved solid remains at the end of the experiment.

  • Accurately dispense a known volume (e.g., 2.0 mL) of the desired solvent into each vial.

  • Securely cap the vials.

Step 2: Equilibration

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

  • Agitate the vials at a moderate speed for a period sufficient to reach equilibrium (typically 24 to 48 hours). A kinetic study can be performed to determine the optimal time.

Step 3: Phase Separation

  • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

  • To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant using a syringe filter.[8] It is crucial to perform this step quickly to avoid temperature fluctuations that could alter the solubility.

Step 4: Quantification by HPLC-UV

  • Prepare a Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

    • Perform serial dilutions to create a series of at least five standard solutions of known concentrations that bracket the expected solubility.

    • Inject each standard into the HPLC and record the peak area.

    • Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line.

  • Sample Analysis:

    • Carefully take an aliquot of the clear supernatant from Step 3 and dilute it with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Suggested HPLC Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength where this compound has maximum absorbance.

    • Column Temperature: 25°C.

Step 5: Calculation and Reporting

  • Use the peak area of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted sample.

  • Account for the dilution factor to determine the concentration of the original saturated solution.

  • Report the solubility in standard units, such as mg/mL and mol/L.

Safety and Handling

This compound should be handled with care. It is classified as an irritant, causing skin and serious eye irritation.[1][2] Always use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10] All organic solvents used should be handled according to their respective Safety Data Sheets (SDS), paying close attention to flammability and toxicity.[11][12]

Conclusion

While quantitative solubility data for this compound is not widely published, a strong predictive understanding can be derived from its molecular structure. It is anticipated to be soluble in polar organic solvents and poorly soluble in nonpolar solvents. For definitive data, this guide provides a robust, step-by-step protocol for the experimental determination of its thermodynamic solubility. By employing the shake-flask method with HPLC quantification, researchers and drug development professionals can generate the high-quality, reliable data necessary for advancing their scientific objectives.

References

  • Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
  • Bergström, C. A. (2014). In silico prediction of drug solubility. Expert Opinion on Drug Discovery, 9(11), 1341-1555.
  • Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • Avdeef, A. (2012). Solubility of sparingly-soluble drugs. John Wiley & Sons.
  • Babu, R. J., & Brogden, N. K. (2011). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 12(2), 595-598. [Link]
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
  • Wikipedia.
  • Gajan, C., et al. (2023). Electron-Poor Butenolides: The Missing Link between Acrylates and Maleic Anhydride in Radical Polymerization. Journal of the American Chemical Society. [Link]
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  • Bioanalysis Zone. (2023).
  • Maricopa Open Digital Press. Intermolecular Forces – Organic Chemistry. [Link]
  • Khan Academy. Solubility and intermolecular forces. [Link]
  • YouTube. (2013). 11 Intermolecular Forces and Solubility. [Link]
  • Chemistry LibreTexts. (2021). Intermolecular Force and Physical Properties of Organic Compounds. [Link]
  • Scribd. Precautions For Handling Organic Solvent. [Link]
  • Organic Chemistry Portal. Butenolide synthesis. [Link]
  • Feringa, B. L., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 10502-10566. [Link]
  • Gawronski, J., et al. (1997). Chiroptical properties, structure, and absolute configuration of heterosubstituted 2(5H)-furanones. Chirality, 9(5-6), 537-544. [Link]
  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Physical Chemistry B, 117(48), 15003-15016. [Link]

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Stability and Storage of 4-Bromofuran-2-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: 4-Bromofuran-2-one is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its versatile reactivity in forming more complex molecular architectures. As a member of the butenolide class, its inherent reactivity necessitates a thorough understanding of its stability profile to ensure experimental reproducibility, safety, and the integrity of long-term sample storage. This guide provides a detailed analysis of the factors governing the stability of this compound, outlines scientifically grounded protocols for its storage and handling, and explains the chemical rationale behind these best practices.

Introduction: The Chemical Significance of this compound

This compound, a halogenated derivative of the 2(5H)-furanone (or γ-crotonolactone) scaffold, serves as a versatile intermediate in organic synthesis. The butenolide core is a privileged structure found in numerous natural products with significant biological activity.[1][2] The presence of the bromine atom at the 4-position and the conjugated double bond makes it an excellent substrate for a variety of coupling reactions, such as Suzuki couplings, enabling the synthesis of 4-aryl-2(5H)-furanones.[3] However, the very features that impart this synthetic utility—the electrophilic lactone, the reactive halogen, and the strained ring system—also render the molecule susceptible to degradation under suboptimal conditions.

This guide is designed to provide researchers with the expertise to mitigate these risks, ensuring the compound's purity and reactivity are preserved from the stock bottle to the reaction flask.

Core Chemical Properties

A foundational understanding begins with the compound's basic physical and chemical identifiers. This information is crucial for proper chemical inventory management and safety assessments.

PropertyValueSource(s)
CAS Number 56634-50-5[4]
Molecular Formula C₄H₃BrO₂[4]
Molecular Weight 162.97 g/mol [4]
Physical Form Solid[5]
Storage Class 11 - Combustible Solids

Chemical Stability and Degradation Pathways

The stability of this compound is not absolute; it is a function of its environment. Several key factors can initiate degradation, compromising sample integrity. Understanding these pathways is the first step toward effective preservation.

Susceptibility to Hydrolysis

The most significant vulnerability of this compound is the lactone (cyclic ester) moiety. This functional group is susceptible to nucleophilic attack by water, leading to ring-opening hydrolysis. This process is accelerated by the presence of both acids and bases. The furan ring itself, being an enol ether, is also prone to hydrolysis under acidic conditions.[6] This degradation pathway transforms the desired butenolide into an open-chain carboxylic acid, rendering it inactive for most subsequent synthetic transformations.

Thermal Decomposition

While stable at recommended storage temperatures, elevated heat can induce decomposition. Thermal degradation of brominated organic compounds can be complex, often proceeding through radical mechanisms.[7][8] For this compound, thermal stress can lead to the release of irritating and toxic vapors, including carbon oxides (CO, CO₂) and hydrogen bromide gas.[9][10] Therefore, avoiding exposure to high heat and ignition sources is critical.

Photostability

The conjugated system within the 2(5H)-furanone core can absorb UV light, making it susceptible to photochemical reactions.[11] Furanones are known to undergo various light-induced transformations, including [2+2] photocycloadditions and rearrangements.[12] While specific photostability studies on this compound are not widely published, the general reactivity of the furanone class strongly suggests that protection from light is a necessary precaution to prevent the formation of undesired photoproducts.

Incompatible Materials

Chemical incompatibility presents a significant and immediate risk. Contact with certain classes of chemicals can trigger rapid and potentially hazardous reactions.

Incompatible Material ClassHazard and RationaleSource(s)
Strong Oxidizing Agents Can react exothermically, leading to vigorous and potentially explosive decomposition.[9][13]
Strong Acids Catalyze the hydrolysis of the lactone ring, leading to rapid degradation.[9][10]
Strong Bases Promote saponification (base-catalyzed hydrolysis) of the lactone, opening the ring structure.[14]
Visualization of Key Degradation Pathways

The following diagram illustrates the primary mechanisms by which this compound can degrade.

Figure 1: Primary Degradation Pathways for this compound cluster_hydrolysis Hydrolysis cluster_thermal Thermal Stress cluster_photo Photodegradation A This compound B Ring-Opened Carboxylic Acid A->B H₂O (Acid/Base Catalyzed) C Decomposition Products (e.g., HBr, COx) A->C High Temperature D Photochemical Adducts & Isomers A->D UV/Visible Light

Caption: Figure 1: Primary Degradation Pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for maintaining the chemical integrity and ensuring the safety of laboratory personnel. The recommendations below are synthesized from safety data sheets and best practices for handling reactive halogenated compounds.

Optimal Storage Conditions

The primary goal of storage is to mitigate the environmental factors identified in the previous section.

ParameterRecommendationScientific RationaleSource(s)
Temperature Keep refrigerated (2-8°C recommended). Some suppliers suggest freezer storage.Slows the rate of potential thermal decomposition and other degradation reactions.[9][10][13][15]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).Prevents oxidation and minimizes contact with atmospheric moisture, which can initiate hydrolysis.[16]
Moisture Keep container tightly closed in a dry place.Prevents ingress of atmospheric moisture, the primary driver of hydrolysis.[9][13][16]
Light Protect from light. Use amber vials or store in a dark location.Prevents light-induced photochemical reactions and degradation.[13]
Ventilation Store in a well-ventilated place.Ensures that any potential off-gassing or vapors do not accumulate, reducing inhalation risk.[9][10][16]
Safe Handling Procedures

Given its hazard profile, this compound must be handled with appropriate engineering controls and personal protective equipment (PPE).

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or potential vapors.[9] Ensure an eyewash station and safety shower are readily accessible.[10][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that meets standards such as EN166 (EU) or OSHA 29 CFR 1910.133.[9][10]

    • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[9][16]

    • Respiratory Protection: If engineering controls are insufficient or for spill cleanup, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10][13]

  • General Hygiene: Wash hands thoroughly after handling.[16] Do not eat, drink, or smoke in the laboratory area.[16]

Experimental Protocol: A Self-Validating Workflow for Stability Assessment

To ensure the trustworthiness of experimental results, a protocol to assess the stability of a given batch of this compound is essential. This workflow acts as a self-validating system for your materials.

Objective: To quantify the degradation of this compound under forced stress conditions.

Methodology:

  • Reference Standard Preparation: Prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile) of known concentration. This will serve as the T=0 reference.

  • Sample Preparation: Aliquot the stock solution into several amber HPLC vials. For hydrolysis studies, prepare additional samples in aqueous buffered solutions at various pH levels (e.g., pH 4, 7, 9).

  • Dark Control: Wrap one set of vials completely in aluminum foil. These will be exposed to the same temperature conditions but protected from light, allowing for the isolation of thermal degradation from photodegradation.[11]

  • Stress Conditions:

    • Thermal: Place samples (including dark controls) in a calibrated oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • Photochemical: Place samples in a photostability chamber, exposing them to a controlled light source as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[11]

  • Analysis:

    • At each time point, analyze the samples by a stability-indicating HPLC method (e.g., C18 reverse-phase with a gradient elution and UV detection).

    • Quantify the peak area of the parent this compound compound.

    • Monitor for the appearance of new peaks, which correspond to degradation products.

  • Data Interpretation: Compare the peak area of the parent compound in the stressed samples to the T=0 reference and the dark control. A significant decrease in the parent peak and the emergence of new peaks indicate degradation.

Visualization of Stability Testing Workflow

Figure 2: Workflow for Forced Degradation Study cluster_stress Stress Conditions A Prepare Stock Solution (Anhydrous Acetonitrile) B Aliquot into Vials (Amber Glass) A->B C Prepare Dark Controls (Wrap in Foil) B->C D Expose to Stress Conditions B->D E HPLC Analysis (Stability-Indicating Method) C->E Analyze alongside stressed samples S1 Thermal (60°C) S2 Photochemical (ICH Q1B) S3 Hydrolytic (pH 4, 7, 9) F Data Analysis: - Quantify Parent Peak - Identify Degradants E->F S1->E S2->E S3->E

Caption: Figure 2: Workflow for Forced Degradation Study.

Conclusion

This compound is a valuable, yet sensitive, chemical reagent. Its stability is critically dependent on protection from moisture, heat, light, and incompatible chemicals. By implementing the rigorous storage and handling protocols detailed in this guide, researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes. A proactive approach to stability assessment, as outlined in the experimental workflow, provides an essential layer of quality control, reinforcing the trustworthiness of any data generated using this important synthetic building block.

References

  • Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. (2022). Chemical Research in Toxicology, 35(11), 2014-2024.
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  • This compound 56634-50-5. Sigma-Aldrich.
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  • Material Safety D
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A Researcher's In-Depth Technical Guide to 4-Bromofuran-2-one: Commercial Availability, Quality Control, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accessibility and reliability of specialized chemical reagents are paramount to the success of their work. This guide provides a comprehensive technical overview of 4-Bromofuran-2-one (CAS Number: 56634-50-5), a versatile heterocyclic building block with growing importance in medicinal chemistry and organic synthesis. This document moves beyond a simple catalog listing to offer practical insights into its commercial landscape, essential quality control measures, and its application in synthesizing novel compounds.

Chemical Identity and Commercial Landscape

This compound, also known as 4-bromo-2(5H)-furanone, is a solid organic compound with the molecular formula C₄H₃BrO₂ and a molecular weight of approximately 162.97 g/mol .[1][2][3] Its structure, featuring a reactive brominated α,β-unsaturated lactone, makes it a valuable intermediate for introducing the furanone moiety and for further functionalization through cross-coupling and nucleophilic substitution reactions.[4]

Commercial Availability:

Our investigation confirms that this compound is readily available from several major chemical suppliers catering to the research and development sector. Researchers can procure this compound from vendors such as Sigma-Aldrich, Fluorochem, and Synthonix, among others.[1][2] This widespread availability ensures a stable supply chain for ongoing research projects.

Table 1: Summary of Commercial Supplier Information for this compound (CAS 56634-50-5)

SupplierTypical PurityPhysical FormNotes
Sigma-AldrichNot specified; sold "as-is"SolidBuyer assumes responsibility for confirming identity and purity.
Fluorochem≥ 90.0%SolidDetailed specifications and safety data are typically available.[2]
Synthonix≥ 97%SolidOffered as a synthesis building block.
Aladdin ScientificNot specifiedSolidListed as a "Protein Degrader Building Block".[3]

The Criticality of Self-Validation: Quality Control and Handling

A recurring and critical theme in the commercial landscape of specialized reagents is the variability in provided analytical data. Some suppliers, such as Sigma-Aldrich, explicitly state that this compound is provided "as-is" for early discovery research, with the onus of identity and purity confirmation falling on the end-user. This underscores the necessity of in-house validation before its use in sensitive applications.

Recommended Quality Control Workflow:

Caption: Recommended workflow for the quality control of commercially sourced this compound.

Handling and Storage:

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Safety Hazards: this compound is classified as an irritant. Hazard statements indicate it can cause skin and serious eye irritation.[1][2] Precautionary measures include avoiding breathing dust and thorough washing after handling.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place. Aladdin Scientific suggests room temperature storage.[3]

Synthetic Utility and Experimental Protocols

The synthetic value of this compound lies in its potential as a precursor for more complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This reaction allows for the formation of a carbon-carbon bond at the C4 position, enabling the synthesis of a diverse range of 4-aryl-2(5H)-furanones. These structures are of significant interest in medicinal chemistry due to the prevalence of the furanone scaffold in bioactive natural products and pharmaceuticals.[5]

Conceptual Synthetic Pathway:

Suzuki_Coupling BF This compound Product 4-Aryl-2(5H)-furanone BF->Product ArylB Arylboronic Acid (R-B(OH)₂) ArylB->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Conceptual workflow for the Suzuki-Miyaura cross-coupling reaction using this compound.

Exemplary Protocol: Synthesis of 4-Aryl-2(5H)-furanones via Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Heptane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a pressure tube under an argon atmosphere, combine this compound (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), and Pd(PPh₃)₄ (0.03 equivalents).

  • Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of K₂CO₃. The typical solvent ratio is approximately 4:1 to 5:1 dioxane to aqueous base.

  • Reaction: Seal the tube and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in heptane as the eluent to isolate the 4-aryl-2(5H)-furanone product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

This protocol provides a robust starting point for the synthesis of novel furanone derivatives. Researchers should optimize reaction conditions for each specific arylboronic acid used.

Conclusion

This compound (CAS 56634-50-5) is a commercially accessible and synthetically valuable building block for drug discovery and organic synthesis. Its utility, particularly in palladium-catalyzed cross-coupling reactions, allows for the straightforward creation of diverse libraries of 4-aryl-furanones. However, researchers must be diligent in performing their own quality control, as supplier-provided analytical data can be limited. By employing the validation workflows and synthetic protocols outlined in this guide, scientists can confidently and effectively integrate this versatile reagent into their research programs, paving the way for the discovery of new bioactive molecules.

References

  • This reference is not available in the provided search results.
  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and. (n.d.).
  • Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) - furanones. (2008). ResearchGate.
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  • This compound - [B3416]. (n.d.). Synthonix.
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  • Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. (2010). Taylor & Francis.

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An In-depth Technical Guide to the Safe Handling of 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 4-Bromofuran-2-one (CAS No. 56634-50-5), a key reagent in synthetic chemistry and drug discovery. As a halogenated furanone, this compound's reactivity makes it a valuable building block, but also necessitates a rigorous and informed approach to laboratory safety. This document moves beyond mere procedural checklists to explain the scientific rationale behind each safety recommendation, ensuring that researchers can build a self-validating system of safety and experimental integrity.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is the first step in a robust risk assessment. This compound is a solid at room temperature.[1][2] Its key identifiers and properties are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1]
IUPAC Name 3-bromo-2H-furan-5-one[1]
CAS Number 56634-50-5[1][2][3]
Molecular Formula C₄H₃BrO₂[1][2][3]
Molecular Weight 162.97 g/mol [1][2][3]
Appearance Solid[1][2]
Storage Temperature Room temperature; Keep refrigerated for long-term storage in a dry, well-ventilated place.[3][4][5]

Section 2: Hazard Analysis and Toxicological Profile

This compound is classified as a hazardous substance, primarily acting as an irritant.[1] It is crucial to note that, as is common for many specialized research chemicals, the toxicological properties of this specific compound have not been thoroughly investigated. Therefore, all handling protocols must be based on its known GHS classifications and the potential hazards inferred from its chemical structure (a reactive lactone and alkyl halide).

Hazard ClassGHS ClassificationHazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2]

Signal Word: Warning[1][2]

GHS Pictogram: GHS07 (Harmful/Irritant)[1][2]

Routes of Exposure and Mechanistic Considerations

The primary routes of occupational exposure are inhalation of the solid as dust, direct skin contact, and eye contact. The irritant nature of the compound is likely due to its reactivity as an electrophile. The furanone ring, combined with the electron-withdrawing effect of the bromine atom, can react with biological nucleophiles (such as amino acid residues in proteins on the skin and in the eyes), leading to cellular damage and an inflammatory response.

cluster_Hazard This compound (Irritant Solid) cluster_Exposure Routes of Exposure cluster_Effect Potential Health Effects Hazard Hazard Source Inhalation Inhalation (Dust) Hazard->Inhalation  generates dust Dermal Dermal Contact Hazard->Dermal  direct contact Eye Eye Contact Hazard->Eye  direct contact Resp Respiratory Irritation Inhalation->Resp Skin Skin Irritation Dermal->Skin Eye_Damage Serious Eye Irritation Eye->Eye_Damage

Diagram 1: Primary hazard and potential routes of exposure for this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential. This strategy is designed to minimize exposure at the source and protect the researcher from any residual risk.

Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.

  • Chemical Fume Hood: All handling of this compound solid, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable. The rationale is to contain any fine dust particles that can become airborne and prevent inhalation.[5]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][5]

  • Eye Wash Stations and Safety Showers: Ensure that emergency eye wash stations and safety showers are readily accessible and have been recently tested.[4] Immediate access is critical in case of accidental contact.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of PPE must be deliberate and based on the specific tasks being performed.[6]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[7] A face shield should be worn over the goggles when there is a heightened risk of splashing, such as when transferring solutions or working with larger quantities.[6][8]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7] It is critical to inspect gloves for tears or pinholes before each use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[9]

  • Body Protection: A flame-retardant laboratory coat must be worn at all times.[6] For tasks with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe shoes that cover the entire foot are required in any laboratory setting where chemicals are handled.[8][9]

Start Handling This compound? IsSolid Handling Solid? Start->IsSolid IsSolution Handling Solution? IsSolid->IsSolution No FumeHood Work in Fume Hood IsSolid->FumeHood Yes PPE_Base Mandatory PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe Shoes IsSolution->PPE_Base Yes FumeHood->PPE_Base LargeVolume Large Volume or Splash Risk? PPE_Base->LargeVolume FaceShield Add Face Shield ChemApron Add Chemical Apron FaceShield->ChemApron End Proceed with Caution ChemApron->End LargeVolume->FaceShield Yes LargeVolume->End No

Diagram 2: Decision workflow for selecting appropriate controls and PPE.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to detailed protocols is crucial for minimizing exposure and ensuring reproducible, safe science.

Protocol for Weighing and Dispensing the Solid Compound
  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat).

  • Engineering Control: Perform all operations within a chemical fume hood.

  • Dispensing: Use a spatula to carefully transfer the desired amount of this compound from the stock bottle to a tared weigh boat or appropriate container. Avoid any actions that could generate dust. Do not tap the container forcefully.

  • Closure: Immediately and securely close the main stock bottle.

  • Cleanup: Gently wipe the spatula and any surfaces with a damp cloth or towel to collect any residual dust. Dispose of the cloth as contaminated solid waste.

  • Transport: If the weighed compound needs to be moved, place it in a secondary, sealed container (e.g., a small beaker covered with paraffin film) for transport within the lab.

Protocol for Preparing a Solution
  • Preparation: Don all required PPE and work within a chemical fume hood.

  • Solvent Addition: Place the vessel containing the pre-weighed solid onto a stir plate. Slowly add the desired solvent, aiming the stream at the inner wall of the vessel to avoid splashing.

  • Dissolution: Begin stirring to facilitate dissolution. If gentle heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Transfer: Once dissolved, the solution can be transferred via pipette or a sealed addition funnel as required by the experimental procedure.

Section 5: Emergency Procedures

In the event of an unplanned incident, a prepared and rapid response is critical to mitigating harm.

Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do so. It is imperative to seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[4] Wash the mouth out with water and seek immediate medical attention.[5]

Spill Response Protocol

For a small-scale laboratory spill:

  • Alert & Evacuate: Alert personnel in the immediate area.[11]

  • Assess & Secure: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office. Ensure the area is well-ventilated, but do not place yourself at risk.

  • PPE: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11] For larger spills, respiratory protection may be necessary.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5][11]

  • Decontamination: Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office.[11]

Spill Spill Occurs! Alert Alert others in the area Spill->Alert Assess Is spill manageable? Alert->Assess PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Yes Evacuate Evacuate Area! Call EHS/Emergency Response Assess->Evacuate No Contain Cover with inert absorbent (e.g., vermiculite) PPE->Contain Collect Sweep into labeled hazardous waste container Contain->Collect Clean Decontaminate area with soap and water Collect->Clean Report Report incident to Supervisor and EHS Clean->Report End Response Complete Report->End Evacuate->Report

Diagram 3: Step-by-step emergency response workflow for a small laboratory spill.

Section 6: Storage and Disposal

Proper storage and disposal are vital to prevent degradation, accidents, and environmental contamination.

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4] Keep it away from incompatible materials such as strong oxidizing agents and acids.[4] For long-term stability, refrigeration is recommended.[5]

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[4][12]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[13] Halogenated organic waste often requires specific disposal methods.[14]

  • Containment: Use a dedicated, leak-proof, and clearly labeled container for waste collection. The label must include "Hazardous Waste" and the full chemical name.[12][14]

  • Pickup: Contact your institution's EHS department to arrange for the disposal by a licensed hazardous waste management company.[14] Never dispose of this compound down the drain or in the regular trash.[12]

Section 7: Conclusion

This compound is a valuable synthetic tool whose safe use hinges on a proactive and knowledgeable approach to risk management. By understanding the rationale behind safety protocols—from the necessity of a fume hood to contain irritant dust to the proper segregation of halogenated waste—researchers can create a laboratory environment that is not only compliant but also fosters a deep-seated culture of safety. Always consult the most recent Safety Data Sheet and your institution's specific safety policies before commencing work.

References

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4-Bromofuran-2-one: A Versatile Building Block in the Armory of Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, one recognizes that the utility of a synthetic building block is not merely in its structure, but in its predictable reactivity and versatility. 4-Bromofuran-2-one, a halogenated lactone, represents a quintessential example of such a scaffold. Its inherent functionalities—an electrophilic α,β-unsaturated system, a reactive carbon-bromine bond, and a lactone moiety—provide multiple handles for molecular elaboration, making it an invaluable precursor in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients (APIs).[1][2]

This guide provides an in-depth exploration of this compound's synthetic utility, focusing on the causality behind experimental choices and providing field-proven insights into its application.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. These properties dictate solubility, reactivity, and appropriate analytical methods for reaction monitoring.

PropertyValueSource
CAS Number 56634-50-5[3]
Molecular Formula C₄H₃BrO₂[3]
Molecular Weight 162.97 g/mol [3][4]
Appearance Solid[4]
SMILES O=C1C=C(Br)CO1
InChI Key GQSKFTFPHAXZSA-UHFFFAOYSA-N

The presence of the bromine atom and the carbonyl group significantly influences the electron distribution within the furanone ring, rendering the C4 position susceptible to a variety of transformations.

Key Synthetic Transformations of this compound

The strategic value of this compound lies in its capacity to undergo a diverse array of chemical reactions. The diagram below illustrates the primary reaction pathways available from this versatile scaffold.

Reactivity_of_4_Bromofuran_2_one main This compound sub Nucleophilic Substitution (SNAr-type) main->sub Nu: cc Palladium-Catalyzed Cross-Coupling main->cc R-B(OH)2, Pd(0) cat. da Diels-Alder Cycloaddition main->da Diene / Dienophile nat_prod Natural Product Synthesis sub->nat_prod cc->nat_prod da->nat_prod

Caption: Primary reaction pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] The reactivity of C-Br bonds is generally intermediate between C-I and C-Cl bonds, offering a good balance of stability and reactivity for sequential cross-coupling strategies.[6]

Causality in Experimental Design:

  • Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a common and effective catalyst for Suzuki couplings involving aryl bromides.[7] The phosphine ligands stabilize the Pd(0) species and facilitate the oxidative addition step, which is often rate-limiting.

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle.[7]

  • Solvent System: A mixture of an organic solvent (like DMF or dioxane) and water is typically used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[5]

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating system for the coupling of an arylboronic acid with a bromofuran, adapted for this compound.[5][7]

  • Inert Atmosphere: To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv). Purge the vessel with an inert gas (Argon or Nitrogen). Rationale: The Pd(0) catalyst is sensitive to oxidation, requiring an inert atmosphere.

  • Reagent Addition: Add the desired arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.02-0.03 equiv), and potassium carbonate (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of DMF and water (e.g., 3 mL / 1 mL). Rationale: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

  • Reaction: Heat the mixture to 75–85 °C and monitor by TLC or LC-MS. Reactions are typically complete within 16–20 hours.

  • Workup: Cool the reaction to room temperature and quench with water (15-20 mL). Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or ether, 3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Reagents: - this compound - Arylboronic Acid - Pd(PPh3)4 - K2CO3 prep2 2. Purge with Inert Gas (Ar/N2) prep1->prep2 react1 3. Add Degassed Solvent (DMF/H2O) prep2->react1 react2 4. Heat to 85°C (16-20h) react1->react2 react3 5. Monitor by TLC / LC-MS react2->react3 workup1 6. Quench with H2O & Extract react3->workup1 workup2 7. Dry, Concentrate workup1->workup2 workup3 8. Column Chromatography workup2->workup3 end end workup3->end Pure 4-Aryl-furan-2-one

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the adjacent carbonyl group can activate the C-Br bond towards nucleophilic aromatic substitution (SₙAr-type) reactions, although this is less common than cross-coupling.[8] More prevalent is the role of the α,β-unsaturated lactone system, which can act as a Michael acceptor. However, the primary utility in nucleophilic substitution often involves displacement of the bromide.[9]

Causality in Experimental Design:

  • Nucleophile Choice: Strong nucleophiles are required. The choice of nucleophile (e.g., amines, thiols, alkoxides) directly determines the resulting product.

  • Solvent: Polar aprotic solvents like DMSO or DMF are often preferred as they can solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and nucleophilic.

  • Temperature: Heating is generally required to overcome the activation energy for breaking the relatively strong C-Br bond.

Diels-Alder Reactions

The furan ring system can participate as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[10] This provides a powerful route to constructing oxabicyclic systems, which are versatile intermediates for further synthetic transformations.[11] The reactivity of the furanone ring in this context is modulated by its substituents. The electron-withdrawing carbonyl group and the bromine atom decrease the electron density of the diene system, making it less reactive towards electron-poor dienophiles.[12] Therefore, reactions often require high temperatures or the use of highly reactive dienophiles.

Causality in Experimental Design:

  • Dienophile Choice: To facilitate the reaction with the relatively electron-poor furanone ring, an electron-rich dienophile might be considered (an inverse-electron-demand Diels-Alder), or more commonly, a highly reactive, strained dienophile like maleimide or a benzyne precursor is used under forcing conditions.[13]

  • Conditions: The reaction often requires elevated temperatures to proceed. However, high temperatures can also promote the retro-Diels-Alder reaction, leading to an equilibrium.[10] Therefore, careful optimization of temperature and reaction time is crucial. The use of water as a solvent can sometimes accelerate the reaction due to hydrophobic effects.[12]

Application in Complex Molecule and Natural Product Synthesis

The true measure of a building block is its successful incorporation into the total synthesis of complex molecules. Furan and furanone moieties are prevalent in a wide range of natural products with diverse biological activities.[2][14][15] this compound serves as a key starting material for accessing these complex scaffolds. For instance, the furanone core can be elaborated via the methods described above to construct intermediates for lignans, terpenoids, and other oxygenated heterocyclic natural products.[2] The ability to form C-C bonds via cross-coupling at the C4 position allows for the introduction of complex side chains, while the inherent lactone functionality can be carried through or transformed into other functional groups as the synthesis progresses.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its well-defined points of reactivity—the C-Br bond for cross-coupling and substitution, and the dienone system for cycloadditions—provide chemists with a reliable and multifaceted tool. By understanding the mechanistic principles behind its reactions and carefully selecting experimental conditions, researchers in academic and industrial settings can leverage the unique properties of this scaffold to construct complex molecular architectures efficiently, accelerating the discovery and development of new medicines and materials.

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  • ResearchGate. (2004, January). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
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  • Chen, Y. et al. (2020). Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. Organic & Biomolecular Chemistry, RSC Publishing.
  • ResearchGate. (2025, August 7). Organocatalytic Cross-Coupling of Biofuranics to Multifunctional Difuranic C11 Building Blocks.

Sources

The Synthetic Versatility of 4-Bromofuran-2-one: A Gateway to Novel Chemical Entities in Drug Discovery and Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan-2-one (or butenolide) scaffold is a privileged motif in medicinal chemistry and natural product synthesis, appearing in a vast array of biologically active molecules.[1][2] Among the functionalized derivatives of this core structure, 4-Bromofuran-2-one emerges as a highly versatile and reactive building block. Its strategic placement of a bromine atom at the C4 position, adjacent to the carbonyl group, renders it an ideal electrophilic partner in a variety of carbon-carbon bond-forming reactions. This technical guide explores the significant potential of this compound in contemporary organic synthesis, with a particular focus on its applications in palladium-catalyzed cross-coupling reactions and cycloaddition strategies. We will provide field-proven insights into experimental design, detailed protocols for key transformations, and a forward-looking perspective on its role in the synthesis of complex molecular architectures for drug discovery and development.

Introduction: The Strategic Importance of the Furan-2-one Core

The 2(5H)-furanone ring system is a recurring structural feature in numerous natural products exhibiting a wide spectrum of biological activities, including anti-inflammatory, antitumor, antimicrobial, and antifungal properties.[2][3] This has, in turn, fueled extensive research into the synthesis of novel furanone derivatives as potential therapeutic agents.[1][4] Halogenated furanones, in particular, serve as powerful intermediates, allowing for the introduction of molecular diversity through a range of synthetic transformations.[5] this compound, with its readily available starting material and activated position for substitution, represents a key platform for the development of new chemical entities.

Foundational Reactivity: A Hub for Molecular Diversification

The chemical behavior of this compound is dominated by the electrophilic nature of the C4 carbon, which is susceptible to nucleophilic attack and is an excellent handle for transition metal-catalyzed cross-coupling reactions. This reactivity profile allows for the systematic and predictable construction of more complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds.[6] this compound is an excellent substrate for these transformations, enabling the introduction of a wide variety of substituents at the C4 position.

Suzuki-Miyaura Coupling: Forging Aryl-Furanone Linkages

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is a robust method for creating biaryl structures.[6][7] In the context of this compound, this reaction allows for the synthesis of 4-aryl-furan-2-ones, a class of compounds with significant biological potential.

The choice of catalyst, base, and solvent system is critical for achieving high yields and preventing side reactions. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the furanone, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst.[8]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Bromo-2-furaldehydePhenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃Toluene/Ethanol/H₂O80-10012-24~75-90[9]
3-Bromofuran-2-carbaldehydePhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O8012~80-95[2]
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (0.01)K₂CO₃Dioxane/H₂O14024High[6]

This protocol is adapted from established methodologies for similar bromo-heterocyclic compounds.[2][9]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 5 mL total).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Arylboronic Acid + Base (K₂CO₃) Heating Heat to 90°C Stir for 12-24h Reactants->Heating Add Catalyst & Solvent Catalyst Pd(PPh₃)₄ Solvent Degassed Toluene/ Ethanol/H₂O Extraction Dilute with EtOAc Wash with H₂O & Brine Heating->Extraction Reaction Complete Purification Dry, Concentrate & Column Chromatography Extraction->Purification Product 4-Aryl-furan-2-one Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Heck Coupling: Olefin Functionalization

The Heck reaction provides a means to couple this compound with alkenes, leading to the formation of 4-vinyl-furan-2-ones.[10][11] This transformation is valuable for extending the carbon framework and introducing new functionalities. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[1]

This generalized protocol is based on standard Heck reaction conditions.[2][12]

  • Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (Pd(OAc)₂) (0.02 mmol) and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 mmol).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 5 mL) and stir until the catalyst dissolves. Add this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), and a base such as triethylamine (1.5 mmol).

  • Reaction: Heat the mixture to 100 °C and stir for 24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by flash column chromatography.

Cycloaddition Reactions: Constructing Ring Systems

The dienophilic nature of the double bond in the furanone ring allows this compound to participate in cycloaddition reactions, most notably the Diels-Alder reaction.[13] This provides a powerful strategy for the rapid construction of complex polycyclic systems.

Diels-Alder Reaction: A Gateway to Bicyclic Scaffolds

In a [4+2] cycloaddition, this compound can act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The resulting bicyclic adducts can serve as precursors to a variety of natural product skeletons.

This protocol is a representative procedure adapted from the well-established Diels-Alder reaction of maleic anhydride with furan.[14]

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL).

  • Diene Addition: Add the diene (e.g., furan or cyclopentadiene, 1.2 mmol).

  • Reaction: Heat the sealed tube to 80-110 °C for 4-12 hours. The progress of the reaction should be monitored by TLC or NMR spectroscopy.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Diels_Alder_Mechanism cluster_reactants Reactants Diene Diene (4π electrons) TS Concerted Transition State Diene->TS Dienophile This compound (2π electrons) Dienophile->TS Product Cycloadduct (Bicyclic System) TS->Product [4+2] Cycloaddition

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition.

Applications in Natural Product Synthesis and Drug Discovery

The synthetic methodologies described above position this compound as a valuable precursor for the synthesis of complex molecules with potential therapeutic applications.

  • Access to Novel Scaffolds: By leveraging cross-coupling and cycloaddition reactions, a diverse library of furanone derivatives can be generated for high-throughput screening in drug discovery programs. The introduction of various aryl, vinyl, and cyclic moieties can modulate the biological activity of the furanone core.

  • Synthesis of Bioactive Natural Products: Many natural products contain a butenolide core.[5][15] this compound can serve as a key starting material for the total synthesis of these complex molecules, enabling the production of sufficient quantities for biological evaluation and the synthesis of novel analogues with improved properties. For instance, the synthesis of 4-arylbutenolides is a direct application of the Suzuki coupling with this compound.[15]

Conclusion and Future Outlook

This compound is a powerful and versatile building block in organic synthesis. Its ability to readily participate in robust carbon-carbon bond-forming reactions, such as Suzuki-Miyaura and Heck couplings, as well as in cycloaddition reactions, provides a reliable and efficient entry point to a wide array of complex molecular architectures. The furan-2-one motif is a well-established pharmacophore, and the synthetic flexibility offered by this compound will undoubtedly continue to fuel innovation in the fields of medicinal chemistry and natural product synthesis. Future research will likely focus on the development of asymmetric variations of these reactions to access chiral furanone derivatives and the exploration of novel coupling partners to further expand the accessible chemical space.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Bromo-2-furaldehyde.
  • Organic Chemistry Portal. (n.d.). Butenolide synthesis.
  • ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene.
  • Wikipedia. (n.d.). Heck reaction.
  • BenchChem. (2025).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Kunfi, A., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Scribd. (n.d.). Diels Alder Lab.
  • Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Organic Chemistry Frontiers. (2021).
  • BenchChem. (2025).
  • Cioc, R. C., et al. (n.d.). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (n.d.).
  • Cioc, R. C., et al. (n.d.). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry.
  • YouTube. (2020, October 21). Lecture 05 : Furan, Preparation and Chemical reactions..... Diels Alder reaction. Part-02.
  • Organic Chemistry Frontiers. (2020). The preparation of (4H)
  • ResearchGate. (n.d.).
  • MDPI. (2023, December 15).
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching.

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Methodological & Application

Synthetic Routes to 4-Bromofuran-2-one Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Bromofuran-2-ones in Modern Chemistry

The 2(5H)-furanone, or butenolide, scaffold is a privileged motif in medicinal chemistry and natural product synthesis, appearing in a multitude of biologically active compounds. The introduction of a bromine atom at the 4-position of the furanone ring yields 4-bromofuran-2-one derivatives, versatile synthetic intermediates that serve as pivotal building blocks for the construction of complex molecular architectures. The C-Br bond at an sp2-hybridized carbon provides a reactive handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents at the C4-position.

Intense research has been dedicated to the synthesis of brominated 2(5H)-furanone derivatives due to their potential to modulate biological processes. Notably, some compounds within this class have been identified as potent inhibitors of bacterial quorum sensing (QS), a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation in pathogenic bacteria.[1] This anti-virulence activity presents a promising strategy to combat antibiotic resistance.

This comprehensive technical guide provides an in-depth analysis of the primary synthetic routes to this compound derivatives. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and showcase the synthetic utility of these valuable intermediates.

Primary Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: the direct bromination of a pre-existing furan-2-one core and the construction of the brominated furanone ring from acyclic precursors.

Bromination of 2(5H)-Furanone Precursors

A straightforward approach to 4-bromofuran-2-ones involves the direct bromination of a corresponding 2(5H)-furanone. The choice of brominating agent and reaction conditions is crucial to achieve regioselectivity, particularly when other positions on the furanone ring are susceptible to bromination.

Causality Behind Experimental Choices: The use of N-bromosuccinimide (NBS) is often preferred over elemental bromine for allylic and vinylic brominations as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions. A radical initiator, such as benzoyl peroxide or AIBN, is typically employed to facilitate the homolytic cleavage of the N-Br bond, initiating the radical chain reaction. The reaction is commonly carried out in a non-polar solvent like carbon tetrachloride (CCl4) to promote the radical pathway.

dot graph "Bromination_of_Furanone" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} .dot Caption: General workflow for the bromination of 2(5H)-furanone.

While a direct, high-yield synthesis of the parent this compound via this method is not extensively detailed in the literature, the bromination of substituted furanones provides a strong precedent. For instance, the bromination of 4-methoxy-2(5H)-furanone with NBS has been shown to yield a mixture of brominated products, including the 3-bromo and 5-bromo isomers.[1]

Halolactonization of Allenic Esters

A more regioselective and versatile route to this compound derivatives is the halolactonization of γ-monosubstituted allenic esters. This method allows for the direct incorporation of the bromine atom at the 4-position during the ring-forming step.

Mechanistic Insight: The reaction is believed to proceed through the electrophilic attack of a bromonium ion (generated from NBS in water) on the central carbon of the allene. The resulting vinyl carbocation is then intramolecularly trapped by the ester carbonyl group, leading to the formation of the furanone ring. Subsequent proton loss yields the 4-bromo-2(5H)-furanone derivative.

dot graph "Halolactonization" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} .dot Caption: Halolactonization of an allenic ester to a this compound.

This methodology has been successfully applied to the synthesis of various 5-alkyl-4-bromo-2(5H)-furanones, which are precursors to naturally occurring fimbrolides and beckerelides.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound derivatives.

Protocol 1: Synthesis of 5-Alkyl-4-bromo-2(5H)-furanones via Halolactonization of Allenic Esters[2]

This protocol describes a general procedure for the synthesis of 5-alkyl-4-bromo-2(5H)-furanones from γ-monosubstituted allenic esters.

Materials:

  • γ-Monosubstituted allenic ester

  • N-Bromosuccinimide (NBS)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of the γ-monosubstituted allenic ester (1.0 equiv) in a 1:1 mixture of diethyl ether and water, add N-bromosuccinimide (1.1 equiv) in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 5-alkyl-4-bromo-2(5H)-furanone.

Starting Allenic EsterProductYield (%)Reference
Ethyl 2,3-heptadienoate5-Butyl-4-bromo-2(5H)-furanone85
Ethyl 2,3-octadienoate5-Pentyl-4-bromo-2(5H)-furanone82
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Bromo-2(5H)-furanone Derivatives[3][4]

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 4-bromo-2(5H)-furanone with an arylboronic acid, demonstrating the synthetic utility of the C-Br bond.

Materials:

  • 4-Bromo-2(5H)-furanone derivative

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the 4-bromo-2(5H)-furanone derivative (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (5 mol%), and base (2.0 equiv).

  • Add the degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the 4-aryl-2(5H)-furanone.

4-Bromo-2(5H)-furanone DerivativeArylboronic AcidProductYield (%)Reference
4-Bromo-3-methyl-2(5H)-furanonePhenylboronic acid3-Methyl-4-phenyl-2(5H)-furanone85[2]
4-Bromo-2(5H)-furanone4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2(5H)-furanone78[3]

Synthetic Utility: Further Transformations

The 4-bromo-2(5H)-furanone scaffold is a versatile platform for further chemical modifications. Beyond the Suzuki-Miyaura coupling, the C-Br bond can participate in a range of other palladium-catalyzed reactions, including:

  • Heck Reaction: Coupling with alkenes to form 4-vinyl-2(5H)-furanones.[4]

  • Sonogashira Coupling: Reaction with terminal alkynes to yield 4-alkynyl-2(5H)-furanones.[5]

  • Stille Coupling: Cross-coupling with organostannanes.

  • Carbonylation Reactions: Introduction of a carbonyl group.

dot graph "Synthetic_Utility" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} .dot Caption: Synthetic transformations of this compound.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. As with most brominated organic compounds, they are likely to be irritants to the eyes, skin, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For specific safety information, consult the Safety Data Sheet (SDS) for the particular compound.

Conclusion

The synthetic routes to this compound derivatives presented in this guide offer versatile and efficient strategies for accessing these valuable chemical building blocks. The ability to introduce a bromine atom at the 4-position of the furanone ring opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions, in particular, highlight the synthetic power of the 4-bromo-2(5H)-furanone scaffold, enabling the construction of complex and diverse molecular architectures.

References

  • de March, P.; Font, J.; Gracia, A.; Qingying, Z. Easy Access to 5-Alkyl-4-bromo-2(5H)-furanones: Synthesis of a Fimbrolide, an Acetoxyfimbrolide, and Bromobeckerelide. J. Org. Chem.1995, 60 (6), 1814–1822. [Link]
  • Bantreil, X.; et al. Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. ScienceAsia2001, 27, 121-125. [Link]
  • Svendsen, J. S.; Sydnes, L. K. Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Acta Chem. Scand.1990, 44, 202–204. [Link]
  • Iannazzo, D.; et al. Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or Brominated Substituents. Curr. Org. Chem.2016, 20(24), 2533-2567. [Link]
  • Ma, S.; et al. Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron2005, 61(1), 249-254. [Link]
  • Wikipedia contributors. Heck reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Wu, J.; Zhu, Q.; Wang, L.; Fathi, R.; Yang, Z. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. J. Org. Chem.2003, 68 (2), 670–673. [Link]
  • ElectronicsAndBooks. The Furan-2(5H)
  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • Svendsen, J. S.; Sydnes, L. K. Selective Formation of 4-Bromo-3-methyl-2(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Acta Chem. Scand.1990, 44, 202-204. [Link]

Sources

The Versatile Butenolide: Application Notes and Protocols for 4-Bromofuran-2-one in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Substituted-2(5H)-furanone Scaffold

The 2(5H)-furanone, or butenolide, ring system is a privileged scaffold in medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active compounds, exhibiting properties from antimicrobial to cytotoxic, underscores its importance as a pharmacophore. The ability to strategically functionalize this core structure opens avenues for the development of novel therapeutics and complex molecular architectures. 4-Bromofuran-2-one, a readily accessible and versatile building block, serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of its application in Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings, offering both foundational principles and actionable protocols for the synthesis of diverse 4-substituted-2(5H)-furanones.

I. The Suzuki-Miyaura Coupling: A Robust and Versatile Arylation Strategy

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the synthesis of biaryl compounds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. In the context of this compound, this reaction provides a direct and efficient route to 4-aryl-2(5H)-furanones, a key structural motif in numerous natural products and pharmacologically active molecules.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For electron-rich vinyl halides like this compound, a judicious selection of a palladium(0) source and a suitable phosphine ligand is essential to facilitate the oxidative addition step. The base plays a crucial role in activating the boronic acid for transmetalation.

Catalytic cycle of the Suzuki-Miyaura reaction.
Application Note: Synthesis of 4-Aryl-2(5H)-furanones

The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related 4-substituted-2(5H)-furanones and serves as a robust starting point for the arylation of this compound.[1][2][3]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, or a mixture with water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base, followed by the degassed solvent(s).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature will depend on the specific substrates and solvent system.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions and Yields for Suzuki-Miyaura Coupling of 4-Substituted-2(5H)-furanones

EntryElectrophileBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
14-Tosyl-2(5H)-furanonePhenylboronic acidPdCl₂(PPh₃)₂ (5)KFTHF/H₂O6085[2]
24-Tosyl-2(5H)-furanone4-Methoxyphenylboronic acidPdCl₂(PPh₃)₂ (5)KFTHF/H₂O6082[2]
33,4-Dibromo-2(5H)-furanone4-(Methylsulfanyl)phenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O8088[3]

II. The Stille Coupling: A Versatile Tool with Broad Functional Group Tolerance

The Stille reaction, which couples an organic halide with an organostannane reagent, is renowned for its tolerance of a wide array of functional groups and its insensitivity to moisture and air.[4][5][6] This makes it a valuable method for the late-stage functionalization of complex molecules. For this compound, the Stille coupling offers a pathway to introduce aryl, vinyl, and alkynyl substituents.

Mechanistic Considerations and Causality

The Stille catalytic cycle mirrors that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference lies in the nature of the transmetalation step, which does not require a base. The choice of palladium catalyst and ligand can significantly impact the reaction rate. For instance, the use of more electron-rich and bulky phosphine ligands can accelerate the oxidative addition step. The addition of a copper(I) co-catalyst can also enhance the rate of transmetalation. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the reaction mixture.

Catalytic cycle of the Stille reaction.
Application Note: Generalized Protocol for Stille Coupling

The following is a generalized protocol for the Stille coupling, which should be optimized for the specific organostannane and desired product.

Protocol 2: Stille Coupling of this compound with Organostannanes

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., vinyltributylstannane, aryltributylstannane) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)

  • Solvent (e.g., Toluene, DMF, Dioxane)

  • Optional: Additive (e.g., CuI, LiCl)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve this compound and the organostannane in the chosen anhydrous solvent.

  • Add the palladium catalyst and any additives.

  • Heat the reaction mixture to a temperature typically between 80 °C and 120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • Workup may involve washing with an aqueous solution of KF to precipitate tin byproducts, followed by standard aqueous washes.

  • Dry the organic layer, concentrate, and purify by column chromatography.

III. The Heck Reaction: A Pathway to Vinylated Butenolides

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds by coupling an organic halide with an alkene.[7] This reaction is particularly useful for the synthesis of 4-vinyl-2(5H)-furanones from this compound, introducing a versatile functional group for further synthetic transformations.

Mechanistic Insights

The Heck catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by coordination and migratory insertion of the alkene. The final step is a β-hydride elimination, which forms the product and a palladium-hydride species. A base is required to regenerate the active palladium(0) catalyst. The regioselectivity of the alkene insertion is a key consideration and is often influenced by steric and electronic factors.

Catalytic cycle of the Heck reaction.
Application Note: Generalized Protocol for Heck Vinylation

The following generalized protocol can be adapted for the Heck reaction of this compound with various alkenes, such as styrene or acrylates.

Protocol 3: Heck Reaction of this compound with an Alkene

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, optional but often beneficial)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, the palladium catalyst, and the ligand (if used).

  • Purge the vessel with an inert gas.

  • Add the degassed solvent, the alkene, and the base.

  • Heat the reaction to a temperature typically in the range of 80-140 °C.

  • Monitor the reaction's progress.

  • After completion, cool the mixture and perform a standard aqueous workup.

  • Purify the product by column chromatography.

IV. The Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is particularly valuable for synthesizing 4-alkynyl-2(5H)-furanones, which are versatile intermediates in organic synthesis.

Mechanistic Principles

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I). The palladium catalyst follows a cycle similar to other cross-coupling reactions. The role of the copper co-catalyst is to activate the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide formed during the reaction. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.

Catalytic cycles of the Sonogashira reaction.
Application Note: Generalized Protocol for Sonogashira Alkynylation

This generalized protocol provides a starting point for the Sonogashira coupling of this compound.

Protocol 4: Sonogashira Coupling of this compound with a Terminal Alkyne

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, i-Pr₂NH, 2-3 equiv)

  • Solvent (e.g., THF, DMF, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

This compound has proven to be a valuable and versatile substrate in palladium-catalyzed cross-coupling reactions, providing efficient access to a diverse range of 4-substituted-2(5H)-furanones. The Suzuki-Miyaura coupling stands out as a particularly robust method for the synthesis of 4-aryl derivatives. While specific literature examples for the Stille, Heck, and Sonogashira couplings of this compound are less common, the generalized protocols provided herein, based on established methodologies for similar substrates, offer a solid foundation for further exploration. The continued development of more active and selective catalyst systems will undoubtedly expand the synthetic utility of this important building block, enabling the synthesis of increasingly complex and biologically relevant molecules.

References

  • Wu, J., Zhu, Q., Wang, L., Fathi, R., & Yang, Z. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670–673. [Link]
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids.
  • ElectronicsAndBooks. (n.d.). The Furan-2(5H)-ones: Recent Synthetic Methodologies and its Application in Total Synthesis of Natural Products.
  • Wikipedia. (n.d.). Stille reaction.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • NROChemistry. (n.d.). Stille Coupling.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • National Institutes of Health. (n.d.). Palladium-Mediated Cγ—H Functionalization of Alicyclic Amines.
  • National Institutes of Health. (n.d.). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules.
  • National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • RSC Publishing. (2011). Pd-catalyzed cross-coupling reactions of alkyl halides. Chemical Society Reviews, 40(10), 5049-5066. [Link]
  • International Journal of New Chemistry. (2025). Pd/CuFe2O4 MNPs catalyzed Sonogashira cross-coupling reaction. International Journal of New Chemistry, 12(3), 329-339. [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Bromofuran-2-one for the Synthesis of 4-Aryl-2(5H)-furanones

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of Butenolides

The 2(5H)-furanone, or butenolide, scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents, exhibiting properties ranging from antimicrobial to cytotoxic. The targeted synthesis of substituted butenolides is, therefore, of significant interest to the drug discovery and development community. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile tool for the construction of carbon-carbon bonds. This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 4-Bromofuran-2-one with various arylboronic acids, a key transformation for accessing diverse 4-aryl-2(5H)-furanone derivatives. This method is noted for its high efficiency and tolerance of a wide range of functional groups.[1]

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The cycle is generally understood to comprise three key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[2]

  • Transmetalation: In the presence of a base, the organoboron species (arylboronic acid) forms a boronate complex. This complex then transfers the aryl group to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid, enhancing the nucleophilicity of the organic group.[5]

  • Reductive Elimination: The two organic moieties on the palladium(II) complex, the furanone and the aryl group, couple and are eliminated from the metal center, forming the desired C-C bond of the 4-aryl-2(5H)-furanone product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][3]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Product Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Intermediate R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R²-B(OR)₂ + Base Pd(II)_Aryl_Intermediate R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Aryl_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R¹-R² 4_Aryl_furan_2_one 4-Aryl-2(5H)-furanone (R¹-R²) Reductive_Elimination->4_Aryl_furan_2_one 4_Bromofuran_2_one This compound (R¹-X) 4_Bromofuran_2_one->Oxidative_Addition Arylboronic_Acid Arylboronic Acid (R²-B(OR)₂) Arylboronic_Acid->Transmetalation

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Recommended Protocol: Synthesis of 4-Aryl-2(5H)-furanones

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar furanone substrates and provides a robust starting point for optimization.[6][7][8]

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized and degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert atmosphere (nitrogen or argon) three times. Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF) and deionized, degassed water in a 4:1 ratio (e.g., 4 mL THF and 1 mL H₂O for a 1 mmol scale reaction).

  • Reaction: Heat the reaction mixture to 65-70 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2(5H)-furanone.

Reaction Parameters and Optimization

The following table provides a summary of typical reaction conditions and potential optimization parameters.

ParameterRecommended ConditionRationale and Optimization Notes
Palladium Source Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[2] Pd(PPh₃)₄ can be used directly as a Pd(0) source. Other palladium sources and pre-catalysts can be explored.
Ligand Triphenylphosphine (PPh₃)PPh₃ is a widely used and effective ligand for many Suzuki couplings. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands) may improve yields.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical for the transmetalation step. K₂CO₃ is a good starting point. For less reactive boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ may be beneficial.[2]
Solvent THF/Water, Dioxane/WaterA mixture of an organic solvent and water is common for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base.[3] The ratio can be optimized.
Temperature 65-100 °CThe reaction temperature will depend on the reactivity of the substrates and the chosen solvent system. Higher temperatures may be required for less reactive aryl bromides or chlorides.
Equivalents of Boronic Acid 1.1 - 1.5 eq.A slight excess of the boronic acid is typically used to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh batch of palladium catalyst. Ensure proper inert atmosphere techniques to prevent catalyst oxidation.
Insufficiently strong baseSwitch to a stronger base such as Cs₂CO₃ or K₃PO₄.
Low reaction temperatureIncrease the reaction temperature, ensuring it does not exceed the boiling point of the solvent.
Protodeboronation of Boronic Acid Presence of excess water and/or strong baseUse a milder base (e.g., KF) or consider running the reaction under anhydrous conditions. The use of boronic esters can also mitigate this side reaction.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.
Decomposition of Starting Material Furanone ring instability under basic conditionsUse the mildest effective base and the lowest necessary reaction temperature. Minimize reaction time once the starting material is consumed.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, Arylboronic Acid, Base catalyst Add Pd(OAc)₂ and PPh₃ reagents->catalyst solvents Add Anhydrous THF and Degassed Water catalyst->solvents degas Evacuate and Backfill with Inert Gas (3x) solvents->degas heat Heat to 65-70 °C with Vigorous Stirring degas->heat monitor Monitor by TLC (4-12 hours) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with EtOAc and Water, Separate Layers, and Extract cool->extract wash Wash Combined Organic Layers with Water and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄, Filter, and Concentrate wash->dry purify Purify by Flash Column Chromatography dry->purify product Pure 4-Aryl-2(5H)-furanone purify->product

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a wide range of 4-aryl-2(5H)-furanones. The protocol outlined in this application note provides a reliable starting point for researchers in synthetic and medicinal chemistry. Careful consideration of the choice of catalyst, base, and solvent, along with diligent application of inert atmosphere techniques, will ensure successful and high-yielding reactions. This methodology opens the door to the rapid generation of libraries of butenolide derivatives for biological screening and drug discovery programs.

References

  • Ma, S., Yu, F., & Gu, Z. (2007). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Journal of Organic Chemistry, 72(15), 5683–5686.
  • Thombare, P., Desai, J., Argade, A., Gite, S., Shah, K., Pavase, L., & Patel, P. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones.
  • Tanaka, H., et al. (2016). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. Molecules, 21(9), 1226.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2023). Suzuki reaction. In Wikipedia.
  • NROChemistry. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
  • Wu, J., Zhu, Q., Wang, L., Fathi, R., & Yang, Z. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670–673.
  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling.
  • Rossi, R., Bellina, F., & Lessi, M. (2006). Synthesis of 4-alkyl-3-bromo-2(5H)-furanones and unsymmetrically disubstituted 3,4-dialkyl-2(5H)-furanones by palladium-catalyzed cross-coupling reactions. Tetrahedron, 62(44), 10349-10359.
  • Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Said, N. R., & Che Soh, S. K. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 24(2), 1-8.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones.
  • MDPI. (2016). Straightforward Synthesis of 2(5H)-Furanones as Promising Cross-Coupling Partners: Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition.

Sources

Application Notes and Protocols: Nucleophilic Substitution Strategies for 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furan-2(5H)-one, or butenolide, scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[1] Its prevalence in compounds exhibiting a wide array of biological activities—including anticancer, anti-inflammatory, and antimicrobial properties—makes it a focal point for drug discovery programs.[2][3][4] 4-Bromofuran-2-one (CAS 56634-50-5) has emerged as a highly versatile and powerful electrophilic building block for accessing diverse 4-substituted butenolide derivatives.[5]

This technical guide provides an in-depth exploration of the nucleophilic substitution reactions of this compound. Moving beyond simple procedural lists, this document elucidates the underlying reaction mechanisms, offers field-tested experimental protocols for key transformations, and discusses the strategic considerations necessary for successful synthesis. The protocols and insights are tailored for researchers, medicinal chemists, and process development scientists aiming to leverage this key intermediate in their synthetic campaigns.

Section 1: The Unique Reactivity of the 4-Halobutenolide System

Understanding the reactivity of this compound requires an appreciation of its electronic structure. The molecule is not a simple alkyl or vinyl halide. It is an α,β-unsaturated lactone, where the C4-C5 double bond is conjugated with the lactone carbonyl group. This arrangement dictates its reaction pathway with nucleophiles.

Direct SN2 displacement at the sp²-hybridized C4 carbon is energetically unfavorable.[6] Similarly, the formation of a vinylic carbocation required for an SN1 pathway is highly disfavored.[7] The dominant and most productive mechanism for nucleophilic substitution on this system is a Conjugate Addition-Elimination pathway.

Mechanism: Conjugate Addition-Elimination

The reaction proceeds in two discrete steps:

  • Nucleophilic Attack (Michael Addition): The nucleophile (Nu⁻) attacks the electron-deficient C5 position (the β-carbon) of the conjugated system. This is a classic Michael-type addition. The electron density is pushed onto the C4-C5 bond and subsequently to the carbonyl oxygen, forming an enolate intermediate.

  • Elimination: The enolate intermediate rapidly collapses. The C4-C5 double bond is reformed, and in the process, the bromide ion is expelled as a good leaving group.[8]

This mechanism effectively results in the substitution of the bromide at the C4 position. The overall transformation is often referred to as a Nucleophilic Vinylic Substitution (SNV).

Caption: Mechanism of Nucleophilic Vinylic Substitution.

Section 2: Protocols for Substitution with N-Nucleophiles (Amines)

The reaction of this compound with primary and secondary amines provides straightforward access to 4-aminofuran-2-ones, a motif present in various bioactive molecules. The reaction generally proceeds under mild conditions, often requiring a non-nucleophilic base to scavenge the HBr generated.

Protocol 2.1: Synthesis of 4-(phenylamino)furan-2(5H)-one

This protocol details a representative synthesis using aniline as the nucleophile.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration). Add aniline (1.1 eq) followed by DIPEA (1.5 eq).

    • Scientist's Note: Anhydrous solvent prevents potential side reactions with water. DIPEA is a bulky, non-nucleophilic base chosen to neutralize the HBr byproduct without competing with the aniline nucleophile.

  • Reaction Execution: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: a. Remove the acetonitrile under reduced pressure. b. Dilute the residue with ethyl acetate and water. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid and salts) and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-(phenylamino)furan-2(5H)-one.

Data Summary for N-Nucleophiles

NucleophileBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
AnilineDIPEA (1.5)ACN251685-95
BenzylamineDIPEA (1.5)THF251280-90
MorpholineK₂CO₃ (2.0)DMF50675-85
PiperidineDIPEA (1.5)ACN25888-96

Section 3: Protocols for Substitution with S-Nucleophiles (Thiols)

Thiols are excellent "soft" nucleophiles and react readily with this compound.[9] The resulting 4-(thio)furan-2-ones are valuable intermediates, particularly for bioconjugation strategies targeting cysteine residues in proteins. The reaction requires a base to generate the more potent thiolate nucleophile in situ.[10]

Protocol 3.1: Synthesis of 4-(benzylthio)furan-2(5H)-one

This protocol details the reaction with benzyl mercaptan.

Materials:

  • This compound (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M aqueous HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried flask under N₂, dissolve this compound in anhydrous THF (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add benzyl mercaptan (1.1 eq). Then, add DBU (1.2 eq) dropwise over 5 minutes.

    • Scientist's Note: Thiols can be readily oxidized to disulfides. Performing the reaction under an inert atmosphere and at a low temperature minimizes this side reaction.[9] DBU is a strong, non-nucleophilic base ideal for generating the thiolate.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: a. Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~4-5). b. Extract the mixture with diethyl ether (3x). c. Combine the organic layers and wash with brine. d. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography (hexane/ethyl acetate gradient) to afford the desired product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Setup 1. Dissolve this compound in anhydrous solvent under N₂ AddNuc 2. Add Nucleophile (e.g., Amine, Thiol) Setup->AddNuc AddBase 3. Add Base (e.g., DIPEA, DBU) AddNuc->AddBase Stir 4. Stir at specified temperature and time AddBase->Stir Monitor 5. Monitor progress by TLC/LC-MS Stir->Monitor Quench 6. Quench Reaction Monitor->Quench Extract 7. Liquid-Liquid Extraction Quench->Extract Dry 8. Dry organic layer and concentrate Extract->Dry Purify 9. Flash Column Chromatography Dry->Purify Characterize 10. Characterize Pure Product (NMR, MS, etc.) Purify->Characterize

Caption: General Experimental Workflow for Synthesis.

Section 4: Substitution with O-Nucleophiles (Alcohols & Phenols)

Oxygen nucleophiles, such as alcohols and phenols, are generally less reactive towards this compound than their nitrogen or sulfur counterparts. These reactions often require stronger bases to generate the corresponding alkoxide or phenoxide, and may necessitate elevated temperatures to proceed at a reasonable rate.

Protocol 4.1: Synthesis of 4-phenoxyfuran-2(5H)-one

This protocol uses sodium phenoxide, generated in situ from phenol and sodium hydride.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Phenol (1.2 eq)

  • This compound (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-neck flask under N₂, add NaH (1.2 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, and decant the hexanes. Add anhydrous DMF. Cool the suspension to 0 °C. Add a solution of phenol (1.2 eq) in DMF dropwise. Stir for 30 minutes at 0 °C until hydrogen evolution ceases.

    • Safety Note: NaH is highly reactive with water and protic solvents, releasing flammable H₂ gas. Handle with extreme care in an inert atmosphere.

  • Reagent Addition: To the freshly prepared sodium phenoxide solution at 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Reaction Execution: Allow the mixture to warm to room temperature and then heat to 60-70 °C. Stir for 6-12 hours, monitoring by TLC.

  • Workup: a. Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated NH₄Cl solution. b. Dilute with water and extract with ethyl acetate (3x). c. Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to obtain the target compound.

Section 5: Applications in Drug Development

The 4-substituted furan-2-one products synthesized via these methods are not merely chemical curiosities; they are key components in the synthesis of complex molecules and active pharmaceutical ingredients.

  • Scaffolds for Bioactive Molecules: The butenolide core is a known pharmacophore. Functionalization at the C4 position allows for the modulation of steric and electronic properties to optimize drug-receptor interactions and tune pharmacokinetic profiles.[3][11]

  • Precursors for Complex Synthesis: The double bond and lactone functionality of the products can be further manipulated. For example, they can act as dienophiles in Diels-Alder reactions or undergo conjugate addition themselves, enabling the construction of more elaborate molecular frameworks.[12]

  • Topoisomerase Inhibitors: Novel 4-substituted furan-2(5H)-one derivatives have been synthesized and shown to possess significant Topoisomerase I inhibitory activity, a key target in cancer chemotherapy.[2]

Conclusion

This compound is a robust and versatile electrophile for the synthesis of a wide range of 4-substituted butenolides. Its reactivity is dominated by a conjugate addition-elimination mechanism, which proceeds efficiently with a variety of soft nucleophiles including amines, thiols, and, under more forcing conditions, alcohols. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to effectively utilize this valuable building block in the pursuit of novel chemical entities for drug discovery and beyond.

References

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  • PubMed. (2017). Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors.
  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction.
  • Chemguide. (n.d.). What is nucleophilic substitution?.
  • Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions.
  • Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms.
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  • PMC. (n.d.). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction.
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Application Notes & Protocols: 4-Bromofuran-2-one as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The γ-butenolide, or furanone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Within this class, 4-bromofuran-2-one emerges as a particularly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates.[4] Its chemical architecture, featuring both an electrophilic α,β-unsaturated lactone system and a strategically placed bromine atom, offers orthogonal points for chemical modification. This dual reactivity allows for the independent introduction of diverse functional groups through conjugate addition and cross-coupling reactions, making it an ideal starting material for diversity-oriented synthesis (DOS) and the construction of targeted drug candidates.[5][6] This guide provides an in-depth exploration of the properties, reactivity, and practical applications of this compound, including detailed, field-proven protocols for the synthesis of key pharmaceutical building blocks.

Physicochemical Properties and Safe Handling

A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.

Compound Data
PropertyValueReference
CAS Number 56634-50-5[7]
Molecular Formula C₄H₃BrO₂[7][8]
Molecular Weight 162.97 g/mol [7][8]
Appearance Solid[8]
SMILES O=C1C=C(Br)CO1[8]
InChI Key GQSKFTFPHAXZSA-UHFFFAOYSA-N[8]
Safety and Handling

This compound is an irritant and requires careful handling to ensure laboratory safety.

  • Hazard Identification : Causes serious eye irritation (H319).

  • Precautionary Measures :

    • Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[9][10]

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][10]

Core Reactivity: A Duality of Function

The synthetic power of this compound lies in its two distinct reactive sites, which can be addressed selectively to build molecular complexity.

  • Michael Addition at C5 : The α,β-unsaturated lactone system renders the C5 position electrophilic. This site is susceptible to 1,4-conjugate (Michael) addition by a wide range of soft nucleophiles (e.g., thiols, amines, enolates), allowing for the introduction of diverse substituents and the creation of a new stereocenter.

  • Cross-Coupling at C4 : The vinyl bromide at the C4 position is a robust handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This enables the facile construction of C-C bonds, attaching aryl, heteroaryl, or alkenyl groups that are ubiquitous in modern pharmaceuticals.[11][12]

This orthogonal reactivity is a key strategic advantage, allowing for a stepwise and controlled elaboration of the furanone core.

G cluster_main Reactivity of this compound cluster_products Potential Pharmaceutical Scaffolds start This compound node_michael 5-Substituted Intermediate start->node_michael  Michael Addition (e.g., R-SH, Base) node_suzuki 4-Aryl Intermediate start->node_suzuki  Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base)   prod1 Further Elaboration (e.g., Suzuki Coupling) node_michael->prod1 Sequential Reaction prod2 Further Elaboration (e.g., Michael Addition) node_suzuki->prod2 Sequential Reaction

Caption: Orthogonal reactivity of this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These are designed to be self-validating, with clear causality for each step.

Protocol 1: Synthesis of a 4-Aryl-furan-2-one via Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki coupling is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds. This protocol describes the synthesis of a 4-aryl substituted butenolide, a common structural motif in kinase inhibitors and other targeted therapies. The choice of a palladium catalyst and base is crucial for reaction efficiency. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Reaction Scheme: (Self-generated image placeholder for reaction scheme)

Materials:

Reagent/SolventM.W.QuantityMolesEquiv.
This compound162.97500 mg3.07 mmol1.0
4-Methoxyphenylboronic acid151.96514 mg3.38 mmol1.1
Pd(PPh₃)₄1155.56177 mg0.15 mmol0.05
Potassium Carbonate (K₂CO₃)138.21848 mg6.14 mmol2.0
1,4-Dioxane-15 mL--
Water (degassed)-5 mL--

Step-by-Step Methodology:

  • Vessel Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (500 mg, 3.07 mmol), 4-methoxyphenylboronic acid (514 mg, 3.38 mmol), and potassium carbonate (848 mg, 6.14 mmol).

    • Causality: The base is essential for the transmetalation step of the catalytic cycle. Anhydrous K₂CO₃ is a common and effective choice.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical to remove oxygen which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add 1,4-dioxane (15 mL) and degassed water (5 mL) via syringe. Briefly continue the inert gas purge, then add the tetrakis(triphenylphosphine)palladium(0) (177 mg, 0.15 mmol).

    • Causality: The solvent mixture provides solubility for both organic and inorganic reagents. The catalyst is added last to minimize its exposure to any residual air.

  • Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

    • Causality: This step ensures the complete recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with saturated sodium chloride solution (brine, 30 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).

    • Causality: The brine wash removes residual water and inorganic salts. Na₂SO₄ removes dissolved water from the organic solvent.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the pure 4-(4-methoxyphenyl)furan-2(5H)-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solid Reagents (Substrate, Boronic Acid, Base) B Establish Inert Atmosphere (Purge with Ar/N₂) A->B C Add Solvents & Catalyst (Dioxane/H₂O, Pd(PPh₃)₄) B->C D Heat & Stir (90°C, 12h) C->D E Monitor Progress (TLC) D->E F Cool & Dilute (EtOAc, H₂O) D->F Upon Completion G Extract & Wash (Separate layers, Brine wash) F->G H Dry & Concentrate (Na₂SO₄, Rotovap) G->H I Purify (Silica Gel Chromatography) H->I J Final Product I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Synthesis of a 5-Thio-substituted-4-bromofuran-2-one via Michael Addition

Introduction: This protocol demonstrates the functionalization of the butenolide ring via conjugate addition. Thiol-Michael additions are highly efficient and proceed under mild conditions, making them valuable for introducing sulfur-containing functionalities often found in protease inhibitors and other therapeutic agents. The reaction is typically base-catalyzed to generate the more nucleophilic thiolate anion.

Reaction Scheme: (Self-generated image placeholder for reaction scheme)

Materials:

Reagent/SolventM.W.QuantityMolesEquiv.
This compound162.97500 mg3.07 mmol1.0
Thiophenol110.180.34 mL3.38 mmol1.1
Triethylamine (Et₃N)101.190.09 mL0.61 mmol0.2
Dichloromethane (DCM)-20 mL--

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve this compound (500 mg, 3.07 mmol) in dichloromethane (20 mL).

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

    • Causality: Cooling the reaction helps to control the exotherm and can improve diastereoselectivity if a chiral center is formed.

  • Reagent Addition: To the stirred solution, add thiophenol (0.34 mL, 3.38 mmol) via syringe, followed by the dropwise addition of triethylamine (0.09 mL, 0.61 mmol).

    • Causality: Triethylamine acts as a catalytic base to deprotonate the thiophenol, generating the highly nucleophilic thiolate species which readily attacks the C5 position.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 3 hours, monitoring by TLC (4:1 Hexane:Ethyl Acetate).

  • Work-up: Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL) to remove the triethylamine.

    • Causality: The acidic wash protonates the basic triethylamine, forming a salt that is soluble in the aqueous phase and easily removed.

  • Washing and Drying: Wash the organic layer with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane) to yield the desired 4-bromo-5-(phenylthio)dihydrofuran-2(3H)-one.

Conclusion

This compound stands out as a high-value precursor in the synthesis of pharmaceutical intermediates. Its predictable and orthogonal reactivity allows chemists to strategically build complex molecules suitable for drug discovery pipelines. The protocols detailed herein for Suzuki coupling and Michael addition represent fundamental, robust transformations that open the door to a vast chemical space of novel butenolide derivatives. By leveraging the unique duality of this building block, researchers can accelerate the development of next-generation therapeutics.

References

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Application Notes & Protocols: The Strategic Deployment of 4-Bromofuran-2-one in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Butenolide Motif and the Rise of a Versatile Synthon

The γ-butenolide, or furan-2(5H)-one, framework is a privileged scaffold, forming the core of a vast array of naturally occurring compounds with profound biological activities.[1] These structures are particularly prevalent in marine natural products, which exhibit potent cytotoxic, antimicrobial, and anti-inflammatory properties.[2][3] The inherent reactivity and stereochemical richness of the butenolide ring have made it a compelling target for synthetic chemists. Within the arsenal of building blocks available for constructing this motif, 4-bromofuran-2-one has emerged as a particularly powerful and versatile synthon. Its strategic placement of a bromine atom on the electron-deficient double bond provides a reactive handle for a suite of high-yield, selective transformations, enabling the efficient assembly of complex molecular architectures.

This guide provides an in-depth exploration of the application of this compound in natural product synthesis. We will move beyond simple procedural descriptions to dissect the underlying principles of its reactivity, offering detailed, field-proven protocols for its most critical applications, and contextualizing its use within the broader logic of total synthesis.

Chapter 1: The Chemical Personality of this compound

This compound (also known as 4-bromo-2-butenolide) is a crystalline solid with the molecular formula C₄H₃BrO₂. Its synthetic utility stems from three key structural features:

  • The Vinyl Bromide: The C4-Br bond is the molecule's primary reactive center. As a vinyl halide, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide variety of carbon-based substituents (aryl, alkyl, vinyl, etc.) at the C4 position.[4]

  • The α,β-Unsaturated Lactone: The conjugated system makes the C5 position susceptible to nucleophilic attack (Michael addition) and renders the C2-C3 double bond an active participant in cycloaddition reactions, most notably as a dienophile.[5]

  • The Lactone Ring: The ester linkage can be hydrolyzed or reduced, providing a pathway to acyclic structures or other heterocyclic systems, further expanding its synthetic potential.

Understanding this "chemical personality" is paramount for designing efficient synthetic routes that leverage its reactivity in a controlled and predictable manner.

Chapter 2: Forging Carbon-Carbon Bonds via Palladium-Catalyzed Cross-Coupling

One of the most powerful applications of this compound is its use in palladium-catalyzed cross-coupling reactions to generate 4-substituted-2(5H)-furanones. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly noteworthy for its mild reaction conditions and high functional group tolerance.[4][6]

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. The choice of catalyst, ligand, and base is critical for efficient turnover. For instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for this transformation.[7] The base (e.g., K₂CO₃, Na₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-Pd(II)L₂-Br) Pd0->OxAdd this compound (R¹-Br) Transmetalation Transmetalation (R¹-Pd(II)L₂-R²) OxAdd->Transmetalation Organoboronic Acid (R²B(OH)₂) + Base Transmetalation->Pd0 Product 4-Substituted Furanone (R¹-R²) Transmetalation->Product Reductive Elimination Catalyst_Regen Pd(0)L₂

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for the synthesis of 4-aryl-2(5H)-furanones.[4][7]

Objective: To synthesize a 4-aryl-2(5H)-furanone from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), 2M aqueous solution

  • 1,4-Dioxane or Toluene/Dioxane mixture (4:1)

  • Argon or Nitrogen gas supply

  • Pressure tube or sealed reaction vessel

  • Standard glassware for extraction and purification

Procedure:

  • Inert Atmosphere: To a pressure tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and Pd(PPh₃)₄ (2-3 mol%).

  • Solvent Addition: Add the solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M).

  • Degassing (Causality): The reaction mixture is degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical step for ensuring high yields. This can be achieved by bubbling argon through the solution for 15-20 minutes.

  • Base Addition: Add the 2M aqueous K₂CO₃ solution (approx. 2.0 eq).

  • Reaction: Seal the tube tightly and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 3-5 hours.[7]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂; 3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to yield the pure 4-aryl-2(5H)-furanone.

Data Presentation: Scope of the Suzuki-Miyaura Coupling

The following table summarizes typical yields for the coupling of 4-halofuranones with various arylboronic acids, demonstrating the versatility of the method.

EntryArylboronic Acid (ArB(OH)₂)Product (4-Aryl-2(5H)-furanone)Typical Yield (%)
1Phenylboronic acid4-Phenyl-2(5H)-furanone85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2(5H)-furanone80-92
34-Fluorophenylboronic acid4-(4-Fluorophenyl)-2(5H)-furanone87-94
42-Naphthylboronic acid4-(2-Naphthyl)-2(5H)-furanone75-88

Yields are representative and based on literature precedents for similar substrates.[4][7]

Chapter 3: Constructing Cyclic Systems via [4+2] Cycloaddition

The electron-deficient double bond in the this compound scaffold makes it an excellent dienophile for Diels-Alder, or [4+2] cycloaddition, reactions.[5] This powerful transformation allows for the rapid construction of complex, six-membered ring systems, which are common motifs in polycyclic natural products. The reaction forms two new carbon-carbon bonds and can set up to four stereocenters in a single, atom-economical step.

Protocol 3.1: Diels-Alder Reaction with a Furan Diene

This protocol outlines a general procedure for the cycloaddition of a butenolide with a reactive diene like furan. While the specific reactivity of this compound may require optimization, the principles are based on well-established cycloadditions of similar dienophiles.[5][8]

Objective: To synthesize a bicyclic adduct as a precursor for more complex natural products.

Materials:

  • This compound

  • Furan (freshly distilled)

  • Toluene or Dichloromethane (anhydrous)

  • Round-bottom flask with reflux condenser

  • Inert gas supply

Procedure:

  • Setup: To a dry round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Diene Addition: Add a stoichiometric excess of freshly distilled furan (2.0-3.0 eq). Using an excess of the more volatile component drives the reaction equilibrium towards the product.

  • Reaction Conditions: The reaction can be performed at room temperature or heated to reflux (typically 80-110 °C in toluene) to increase the rate. The choice of temperature is a balance between reaction rate and the potential for the retro-Diels-Alder reaction. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture and remove the solvent and excess furan under reduced pressure.

  • Purification: The resulting cycloadduct is often a crystalline solid and can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Diels_Alder_Workflow Start This compound (Dienophile) Reaction [4+2] Cycloaddition (Thermal or Lewis Acid Catalyzed) Start->Reaction Diene Diene (e.g., Furan) Diene->Reaction Adduct Bicyclic Adduct (Oxabicycloheptene Core) Reaction->Adduct Transformation Further Functionalization (e.g., Ring Opening, Reduction) Adduct->Transformation Target Natural Product Core Structure Transformation->Target

Caption: A generalized workflow for natural product synthesis using a Diels-Alder reaction.

Chapter 4: Case Study - A Unified Approach to Bioactive Butenolides

The true power of this compound is realized when multiple transformations are combined in a synthetic sequence. A common strategy involves an initial Suzuki coupling to install a key fragment, followed by subsequent modifications of the butenolide ring or its new substituent.

This approach is central to the synthesis of many marine-derived butenolides, which often feature aromatic or polyaromatic side chains.[2] For example, the 4-aryl-2(5H)-furanones synthesized in Protocol 2.1 are direct precursors to a class of natural products known as the rubrolides.

Synthetic Pathway to a Rubrolide Precursor

The following workflow illustrates a two-step sequence to a key intermediate for butenolide natural products.

Synthetic_Pathway Start This compound Step1 Suzuki Coupling (Protocol 2.1) Start->Step1 Arylboronic Acid, Pd(PPh₃)₄, Base Intermediate1 4-Aryl-2(5H)-furanone Step1->Intermediate1 Step2 Bromination (e.g., NBS, AIBN) Intermediate1->Step2 Target 5-Bromo-4-aryl-2(5H)-furanone (Rubrolide Precursor) Step2->Target

Caption: Synthetic route from this compound to a key natural product intermediate.

This sequence efficiently constructs the core structure. The first step forges the key C-C bond, and the second step, a radical bromination at the allylic C5 position, installs another reactive handle for further elaboration, such as coupling to another fragment to complete the total synthesis of a complex natural product.

Conclusion and Future Outlook

This compound is a testament to the power of a well-designed building block in modern organic synthesis. Its predictable reactivity and amenability to robust, high-yielding transformations like Suzuki coupling and Diels-Alder reactions make it an invaluable tool for researchers in natural product synthesis and drug development. The ability to rapidly access diverse 4-substituted butenolides provides a direct entry into numerous families of bioactive compounds. As synthetic methodologies continue to advance, the strategic application of this and similar synthons will undoubtedly continue to facilitate the discovery and production of the next generation of life-saving therapeutics derived from nature's complex molecular blueprints.

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Applikations- und Protokollhandbuch: Derivatisierung von 4-Bromfuran-2-on für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Gemini, Leitender Applikationswissenschaftler Datum: 11. Januar 2026 Version: 1.0

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 4-Bromfuran-2-on, einem vielseitigen Baustein für die Wirkstoffforschung. Der Butenolid-Ring ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie, das in zahlreichen Naturstoffen und FDA-zugelassenen Medikamenten vorkommt.[1][2] 4-Bromfuran-2-on dient als idealer Ausgangspunkt für die Synthese diverser Molekülbibliotheken, da das reaktive Bromatom am C4-Atom eine Vielzahl von chemischen Transformationen ermöglicht. Wir erläutern die wichtigsten Synthesestrategien, stellen detaillierte Laborprotokolle zur Verfügung und diskutieren die mechanistischen Grundlagen sowie die biologische Relevanz der resultierenden Derivate.

Einleitung: Die Bedeutung des Furan-2-on-Gerüsts

Furan-2-one, auch Butenolide genannt, sind eine wichtige Klasse von heterozyklischen Verbindungen, die aufgrund ihrer breiten Palette an biologischen Aktivitäten große Aufmerksamkeit in der pharmazeutischen Forschung erhalten.[2][3] Ihre strukturelle Vielfalt ist die Grundlage für Wirkungen wie entzündungshemmende, krebsbekämpfende, antivirale und antioxidative Eigenschaften.[3][4] Das Molekül 4-Bromfuran-2-on ist ein besonders wertvolles Zwischenprodukt, da die Brom-Substitution als "synthetischer Griff" dient, der selektiv durch eine Vielzahl funktioneller Gruppen ersetzt werden kann. Dies ermöglicht einen modularen Ansatz zur Erzeugung von struktureller Diversität, was ein zentrales Ziel in der modernen medizinischen Chemie ist.[3]

Tabelle 1: Physikalisch-chemische Eigenschaften von 4-Bromfuran-2-on

EigenschaftWertReferenz
CAS-Nummer 56634-50-5
Summenformel C₄H₃BrO₂
Molekulargewicht 162.97 g/mol
Aggregatzustand Feststoff
SMILES O=C1C=C(Br)CO1
InChI Key GQSKFTFPHAXZSA-UHFFFAOYSA-N

Synthetische Strategien zur Derivatisierung

Die Reaktivität von 4-Bromfuran-2-on wird durch die elektronenziehende Wirkung der benachbarten Carbonylgruppe des Lactons dominiert. Dies macht die C4-Position anfällig für eine Reihe von Transformationen, die wir im Folgenden detailliert beschreiben.

G cluster_main Derivatisierungsstrategien für 4-Bromfuran-2-on cluster_reactions cluster_products start 4-Bromfuran-2-on nuc_sub Nukleophile Substitution start->nuc_sub N, S, O Nukleophile pd_coupling Palladium-katalysierte Kreuzkupplungen start->pd_coupling Organoborane Organozinne Alkine etc. other_rxn Weitere Modifikationen start->other_rxn z.B. Michael-Addition prod_nuc Amine, Alkohole, Thiole (C4-Derivate) nuc_sub->prod_nuc prod_pd Aryl-, Alkinyl-, Vinyl-Derivate pd_coupling->prod_pd prod_other Ringmodifizierte Analoga other_rxn->prod_other G cluster_workflow Allgemeiner experimenteller Arbeitsablauf reaktion 1. Reaktionsansatz (Edukte, Lösungsmittel, Katalysator, Base) durchfuehrung 2. Reaktionsdurchführung (Temperatur, Zeit, Überwachung per DC/LC-MS) reaktion->durchfuehrung aufarbeitung 3. Wässrige Aufarbeitung (Extraktion, Waschen) durchfuehrung->aufarbeitung reinigung 4. Reinigung (Säulenchromatographie, Kristallisation) aufarbeitung->reinigung analyse 5. Analyse & Charakterisierung (NMR, MS, IR) reinigung->analyse

Abbildung 2: Standard-Arbeitsablauf für die Synthese und Aufreinigung von Derivaten.

Protokoll 3.1: Allgemeine Vorschrift für die nukleophile Substitution mit einem Amin
  • Reaktionsansatz: In einem trockenen, mit einem Magnetrührer ausgestatteten Rundkolben werden 4-Bromfuran-2-on (1,0 Äquiv.), das entsprechende Amin (1,1-1,5 Äquiv.) und eine Base wie Kaliumcarbonat (K₂CO₃, 2,0 Äquiv.) in einem aprotisch-polaren Lösungsmittel (z.B. Acetonitril oder DMF, Konzentration ca. 0,1 M) suspendiert.

  • Reaktionsdurchführung: Die Reaktionsmischung wird unter Stickstoffatmosphäre bei 60-80 °C für 4-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt und das Lösungsmittel im Vakuum entfernt. Der Rückstand wird in Ethylacetat oder Dichlormethan aufgenommen und dreimal mit Wasser und einmal mit gesättigter Kochsalzlösung gewaschen.

  • Reinigung: Die organische Phase wird über Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

  • Charakterisierung: Die Struktur des Produkts wird durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.

Protokoll 3.2: Allgemeine Vorschrift für eine Suzuki-Miyaura-Kreuzkupplung
  • Reaktionsansatz: In einem Schlenkrohr werden 4-Bromfuran-2-on (1,0 Äquiv.), die Boronsäure oder der Boronsäureester (1,2 Äquiv.), eine anorganische Base (z.B. K₂CO₃ oder Cs₂CO₃, 2,5 Äquiv.) und der Palladium-Katalysator (z.B. Pd(PPh₃)₄, 3-5 mol%) vorgelegt.

  • Entgasung & Lösungsmittelzugabe: Das Gefäß wird mehrmals evakuiert und mit Stickstoff oder Argon gefüllt. Anschließend wird ein entgastes Lösungsmittelgemisch (z.B. Toluol/Ethanol/Wasser oder Dioxan/Wasser) zugegeben.

  • Reaktionsdurchführung: Die Mischung wird unter Schutzgasatmosphäre bei 80-100 °C für 6-24 Stunden erhitzt, bis die Ausgangsmaterialien vollständig umgesetzt sind (Kontrolle per DC oder LC-MS).

  • Aufarbeitung: Die Reaktionsmischung wird abgekühlt, mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ getrocknet und im Vakuum eingeengt.

  • Reinigung und Charakterisierung: Die Reinigung erfolgt durch Säulenchromatographie. Die Charakterisierung erfolgt wie in Protokoll 3.1 beschrieben.

Biologische Relevanz und Anwendungen in der Wirkstoffforschung

Die Derivatisierung von 4-Bromfuran-2-on eröffnet den Zugang zu einer Vielzahl von Verbindungen mit potenziell interessanten pharmakologischen Profilen. Furan- und die strukturell verwandten Benzofuran-Gerüste sind in Molekülen mit einem breiten Spektrum an biologischen Aktivitäten zu finden. [5][6][7] Tabelle 2: Beispiele für biologische Aktivitäten von Furanon- und verwandten Gerüsten

DerivatklasseBeispielhafte biologische Aktivität(en)Referenz(en)
Aryl-substituierte Furanone Antitumor, antiproliferativ[5][7]
Amino-substituierte Furanone Kinase-Inhibition (z.B. Pim-1), antibakteriell[8][9]
Hybridmoleküle Antibakteriell, entzündungshemmend[10]
Benzofuran-Analoga Antiviral, antimykotisch, antioxidativ[4][11]

Die synthetisierten Derivate können als Leitstrukturen für die Entwicklung neuer Medikamente dienen. Beispielsweise wurden Benzofuran-2-carbonsäuren als potente Inhibitoren der Pim-1-Kinase identifiziert, einem wichtigen Ziel in der Krebstherapie. [9]Hybridstrukturen, die das Furanon-Motiv mit anderen pharmakophoren Gruppen wie Chromen-4-onen kombinieren, haben vielversprechende antibakterielle Aktivitäten gezeigt. [10]Die hier vorgestellten Methoden ermöglichen es Forschern, gezielt Moleküle zu entwerfen und zu synthetisieren, um spezifische Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und die pharmakologischen Eigenschaften zu optimieren.

Fehlerbehebung und sicherheitsrelevante Überlegungen

  • Problem: Geringe Ausbeuten bei der nukleophilen Substitution.

    • Mögliche Ursache: Unzureichende Aktivierung des Nukleophils oder Zersetzung des Lactonrings.

    • Lösung: Überprüfen Sie die Basenstärke und -stöchiometrie. Führen Sie die Reaktion bei niedrigerer Temperatur über einen längeren Zeitraum durch. Stellen Sie sicher, dass alle Reagenzien und Lösungsmittel wasserfrei sind.

  • Problem: Zersetzung des Katalysators bei Kreuzkupplungen.

    • Mögliche Ursache: Anwesenheit von Sauerstoff.

    • Lösung: Sorgen Sie für eine gründliche Entgasung der Lösungsmittel und eine inerte Schutzgasatmosphäre während der gesamten Reaktion.

  • Sicherheit: 4-Bromfuran-2-on ist als augenreizend eingestuft. Wie bei allen bromierten organischen Verbindungen und Palladium-Katalysatoren sind angemessene persönliche Schutzausrüstungen (Schutzbrille, Handschuhe, Laborkittel) zu tragen und alle Arbeiten sind in einem gut belüfteten Abzug durchzuführen.

Fazit

4-Bromfuran-2-on ist ein hochgradig vielseitiger und wertvoller Baustein für die medizinische Chemie. Die Fähigkeit, das Bromatom am C4-Atom selektiv durch eine breite Palette von funktionellen Gruppen mittels robuster und gut etablierter chemischer Reaktionen zu ersetzen, ermöglicht die schnelle und effiziente Erzeugung von Molekülbibliotheken. Die hier vorgestellten Protokolle und strategischen Überlegungen bieten eine solide Grundlage für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung, um das Potenzial dieses wichtigen Gerüsts für die Entdeckung neuer Therapeutika zu nutzen.

Referenzen

  • UDSpace - University of Delaware. (n.d.). Stereoselective synthesis of butenolides and its applications in total synthesis of sessilifoliamides and development of new chemical tools for hydrogel based biomaterials. Verfügbar unter:

  • RSC Publishing. (2025). Fast and scalable continuous flow synthesis of butenolides and coumarins. Verfügbar unter:

  • PMC. (n.d.). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Verfügbar unter:

  • ACS Publications. (n.d.). Chemistry of Butenolides. Chemical Reviews. Verfügbar unter:

  • University of Groningen Research Portal. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Verfügbar unter:

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry. Verfügbar unter:

  • Chemical Vendor. (n.d.). 2-Bromofuran: A Versatile Halogenated Furan Derivative for Advanced Chemical Synthesis. Verfügbar unter:

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Verfügbar unter:

  • RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Verfügbar unter:

  • ResearchGate. (2025). Synthesis and biological activity studies of furan derivatives. Verfügbar unter:

  • Baxendale Group. (2017). A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Verfügbar unter:

  • PMC - NIH. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Verfügbar unter:

  • Sigma-Aldrich. (n.d.). 4-Bromofuran-2-one 56634-50-5. Verfügbar unter:

  • NIH. (n.d.). 4-(4′-Methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide: A New Electrophoric Derivatizing Reagent. Verfügbar unter:

  • Journal Publisher. (2024). Furan: A Promising Scaffold for Biological Activity. Verfügbar unter:

  • MedCrave online. (2016). Mini review on important biological properties of benzofuran derivatives. Verfügbar unter:

  • PubMed. (2019). Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. Verfügbar unter:

  • American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Verfügbar unter:

  • PubMed. (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Verfügbar unter:

  • MDPI. (n.d.). Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. Verfügbar unter:

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Application Notes & Protocols: The Strategic Use of 4-Bromofuran-2-one in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Butenolide Scaffold as a Privileged Pharmacophore

The γ-butenolide, or 2(5H)-furanone, ring system is a fundamental structural motif found in an extensive array of natural products and pharmacologically active molecules.[1][2][3] This simple five-membered unsaturated lactone is a key pharmacophore in numerous FDA-approved drugs and clinical candidates targeting a wide range of diseases, including cancer, HIV, and Alzheimer's disease.[1] The biological significance of the butenolide scaffold stems from its ability to act as a versatile synthetic intermediate and its inherent reactivity, which allows it to interact with various biological targets.[2][4]

Among the various functionalized butenolides, 4-bromofuran-2-one stands out as a particularly powerful and versatile building block for medicinal chemists and drug development professionals. Its structure incorporates three key reactive sites:

  • The C4-Bromine Atom: An ideal handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents.

  • The α,β-Unsaturated Double Bond: A reactive Michael acceptor and a potent dienophile for cycloaddition reactions, facilitating the construction of complex polycyclic and spirocyclic systems.[5]

  • The Lactone Ring: Susceptible to nucleophilic attack and ring-opening, providing a pathway to acyclic structures or transformation into other heterocyclic systems.

This guide provides an in-depth exploration of the strategic application of this compound in modern synthetic organic chemistry. We will move beyond simple procedural lists to explain the underlying principles and causalities behind key experimental choices. The protocols herein are designed as self-validating systems, offering field-proven insights to accelerate the discovery and development of novel bioactive heterocycles.

Core Synthetic Strategies & Protocols

The true power of this compound is realized through its application in robust and versatile chemical transformations. This section details two of the most impactful strategies: palladium-catalyzed cross-coupling and Diels-Alder cycloaddition.

Palladium-Catalyzed Cross-Coupling: Forging C-C Bonds with Precision

Expertise & Experience: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance and reliability in forming C(sp²)-C(sp²) bonds.[6] For a substrate like this compound, the electron-withdrawing nature of the lactone carbonyl group activates the C-Br bond towards oxidative addition to the palladium(0) catalyst, making it an excellent electrophilic partner. This reaction allows for the direct and modular installation of a wide variety of aryl and heteroaryl moieties at the C4 position, a common strategy in the synthesis of bioactive benzofuran derivatives and other complex molecules.[7][8][9]

The choice of catalyst, base, and solvent system is critical and is dictated by the reactivity of the boronic acid coupling partner. Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available catalyst suitable for a broad range of substrates.[7][10] The base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. A biphasic solvent system, such as dioxane/water or toluene/water, facilitates the interaction of both the organic-soluble catalyst complex and the often water-soluble inorganic base.[10]

Experimental Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 4-aryl-furan-2-one derivative from this compound and a substituted arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (typically 4:1 v/v) or Toluene and Water

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Add this compound, arylboronic acid, and base to flask B Evacuate and backfill flask with Argon (3x) A->B C Add catalyst Pd(PPh₃)₄ B->C D Add degassed solvents (Dioxane/Water) via cannula C->D E Heat mixture to 80-100 °C (typically 4-16 h) D->E F Monitor progress by TLC (disappearance of starting material) E->F G Cool to RT, dilute with water F->G H Extract with organic solvent (e.g., Ethyl Acetate, 3x) G->H I Combine organic layers, wash with brine, dry (Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by flash column chromatography (Silica gel) J->K L L K->L Characterize Product (NMR, MS, etc.)

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the inorganic base.

  • Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvents (1,4-dioxane and water) via syringe or cannula. The mixture should be stirred vigorously.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with continued stirring.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the this compound spot is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-aryl-furan-2-one product.

Trustworthiness & Self-Validation:

  • Expected Outcome: A successful reaction will show the consumption of the starting materials (visualized by TLC) and the formation of a new, less polar product. The final product should be characterizable by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Troubleshooting:

    • Reaction Stalls: If the reaction does not proceed to completion, this may be due to catalyst decomposition or impure reagents. Consider adding a fresh portion of the catalyst. Ensure the boronic acid is of high quality, as they can degrade upon storage.

    • Low Yield: Poor yields can result from competing proto-deboronation of the boronic acid. Using a stronger base like K₃PO₄ or ensuring rigorous exclusion of oxygen can mitigate this.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90~92%[10]
24-Fluorophenylboronic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/Dioxane/H₂O80~87%[10]
3Naphthalene-1-boronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O100High
4Thiophene-2-boronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O90Moderate-High
[4+2] Cycloaddition Reactions: Building Molecular Complexity

Expertise & Experience: The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile.[11] this compound, with its electron-deficient double bond, serves as an effective dienophile. This strategy is exceptionally valuable for rapidly constructing complex polycyclic and bridged heterocyclic scaffolds, which are often challenging to synthesize through other means.[12][13] The reaction's stereospecificity and predictable regiochemistry make it a highly reliable tool in the total synthesis of natural products.[14]

The reaction is typically performed by heating the dienophile with a suitable diene (e.g., furan, cyclopentadiene) in a high-boiling, non-polar solvent like toluene. The bromine substituent on the furanone ring can influence the stereochemical outcome of the cycloaddition and remains as a functional handle for subsequent transformations in the resulting adduct.

Mechanistic Diagram:

Diels_Alder Diene Diene (HOMO) TS Concerted Transition State Diene->TS [4π] Dienophile This compound (Dienophile - LUMO) Dienophile->TS [2π] Product Cycloadduct (Bridged Heterocycle) TS->Product Formation of two new σ-bonds

Caption: General mechanism of the [4+2] Diels-Alder cycloaddition reaction.

Experimental Protocol 2: Representative [4+2] Cycloaddition with Furan

Objective: To synthesize the Diels-Alder adduct of this compound and furan. This protocol is adapted from established methods for similar dienophiles.[12]

Materials:

  • This compound (1.0 eq)

  • Furan (freshly distilled, 1.5 - 2.0 eq)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

Step-by-Step Procedure:

  • To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous toluene (approx. 20 mL) and stir to dissolve the dienophile.

  • To this solution, add freshly distilled furan (1.5 eq).

  • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 110 °C).

  • Maintain the reflux for 4-8 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

  • Concentrate the solvent using a rotary evaporator.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.

Trustworthiness & Self-Validation:

  • Expected Outcome: The reaction should yield the exo or endo cycloadduct, which can be identified by ¹H NMR spectroscopy by analyzing the coupling constants of the bridgehead protons. The product is often a crystalline solid.

  • Troubleshooting:

    • Reversibility: The Diels-Alder reaction with furan can be reversible (a retro-Diels-Alder reaction). If low yields are obtained, running the reaction at a slightly lower temperature for a longer period or using a sealed tube to maintain furan concentration may be beneficial.

    • Diene Purity: Furan is prone to polymerization. Using freshly distilled furan is critical for success.

Case Study: A Pathway to Bioactive Benzofuran Hybrids

The true utility of this compound is demonstrated when these core reactions are combined in multi-step syntheses of complex targets. For instance, benzofuran-heterocycle hybrids have shown significant anti-inflammatory activity.[9] A plausible synthetic route could leverage this compound as a key starting material.

Synthetic Workflow:

Case_Study A This compound C 4-(4-hydroxyphenyl)furan-2-one A->C Suzuki Coupling [Protocol 1] B 4-Hydroxyphenylboronic acid B->C E Intermediate Bromide C->E Williamson Ether Synthesis D 1,3-Dibromopropane D->E G Final Bioactive Hybrid (Anti-inflammatory Agent) E->G Nucleophilic Substitution F Heterocycle (e.g., Pyrazole) F->G

Sources

Application Notes and Protocols for the Synthesis of 4-Aryl-Furan-2-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Aryl-Furan-2-ones in Modern Chemistry

The 4-aryl-furan-2-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic compounds. Members of this class exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Their prevalence in medicinal chemistry and drug development underscores the critical need for efficient and versatile synthetic methodologies to access these valuable compounds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust and field-proven experimental protocols for the synthesis of 4-aryl-furan-2-ones. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of 4-aryl-furan-2-ones can be achieved through several strategic approaches. This guide will focus on three of the most effective and widely adopted methods:

  • One-Pot Intramolecular Horner-Wadsworth-Emmons Reaction: A highly efficient and convergent approach.

  • Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A versatile method for introducing aryl diversity.

  • Multicomponent Reactions (MCRs): An atom-economical and operationally simple strategy.

Strategy 1: One-Pot Intramolecular Horner-Wadsworth-Emmons Reaction

This method provides a direct and efficient route to 4-aryl-substituted 2(5H)-furanones from readily available starting materials. The reaction proceeds via an initial alkylation of diethylphosphonoacetic acid with a phenacyl bromide, followed by an in-situ intramolecular Horner-Wadsworth-Emmons cyclization.[1]

Mechanistic Rationale

The reaction is initiated by the deprotonation of diethylphosphonoacetic acid, which then acts as a nucleophile, attacking the α-carbon of the phenacyl bromide to form a phosphonate ester intermediate. Subsequent addition of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), facilitates an intramolecular cyclization to yield the desired 4-aryl-furan-2-one.[1] The entire sequence can be conveniently performed in a single reaction vessel, enhancing its practical utility.[1]

Experimental Workflow Diagram

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Intramolecular Cyclization A Diethylphosphonoacetic Acid + Phenacyl Bromide B Addition of Triethylamine A->B In situ C Formation of Phosphonate Ester Intermediate B->C D Addition of DBU C->D E Intramolecular Horner-Wadsworth-Emmons Reaction D->E F 4-Aryl-Furan-2-one E->F

Caption: One-pot synthesis of 4-aryl-furan-2-ones.

Detailed Experimental Protocol

Materials:

  • Diethylphosphonoacetic acid

  • Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone)

  • Triethylamine (TEA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate, anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of diethylphosphonoacetic acid (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) at 0-5 °C, add triethylamine (1.1 eq).

  • Stir the mixture for 30 minutes at 0-5 °C.

  • Add the substituted phenacyl bromide (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 30 minutes. Monitor the completion of the alkylation step by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0-5 °C and add DBU (1.5 eq) dropwise.

  • Stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.[1]

  • Upon completion of the reaction (as monitored by TLC), quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure 4-aryl-furan-2-one.

Data Summary
Aryl SubstituentYield (%)Melting Point (°C)
Phenyl6291
4-Methoxyphenyl80120
4-Chlorophenyl75135
4-Bromophenyl72142
4-Nitrophenyl68180

Data adapted from Thombare et al., Synthetic Communications, 2009.[1]

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the context of 4-aryl-furan-2-one synthesis, it allows for the late-stage introduction of a wide variety of aryl groups, making it particularly attractive for the generation of compound libraries for drug discovery. This strategy typically involves the coupling of a 4-halo- or 4-tosyl-2(5H)-furanone with an arylboronic acid.[2][3]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination. Initially, the active Pd(0) catalyst undergoes oxidative addition to the 4-halo- or 4-tosyl-2(5H)-furanone. This is followed by transmetalation, where the aryl group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond between the furanone and the aryl group, regenerating the Pd(0) catalyst.[3]

Reaction Scheme Diagram

G A 4-Halo/Tosyl-Furan-2-one C Pd Catalyst, Base A->C B Arylboronic Acid B->C D 4-Aryl-Furan-2-one C->D Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling for 4-aryl-furan-2-one synthesis.

Detailed Experimental Protocol: Synthesis of 4-Aryl-2(5H)-furanones from 4-Halo-2(5H)-furanones

Materials:

  • 4-Halo-2(5H)-furanone (e.g., 4-bromo-2(5H)-furanone)

  • Substituted arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction flask, add the 4-halo-2(5H)-furanone (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v, 10 mL/mmol of furanone).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 4-aryl-furan-2-one.[2]

Data Summary
Arylboronic AcidYield (%)
Phenylboronic acid92
4-Methoxyphenylboronic acid89
4-Chlorophenylboronic acid85
3-Tolylboronic acid90
2-Naphthylboronic acid88

Yields are representative and can vary based on specific reaction conditions and substrates.[2]

Strategy 3: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly desirable in modern organic synthesis due to their efficiency and atom economy.[4] The synthesis of 4-aryl-furan-2-ones can be effectively achieved through MCRs, often utilizing arylglyoxals as a key building block.[4][5][6]

Mechanistic Rationale

While various MCRs exist, a common strategy involves the reaction of an arylglyoxal, a 1,3-dicarbonyl compound (like Meldrum's acid or acetylacetone), and another nucleophile.[4][6] The reaction cascade can involve a series of condensations and cyclizations. For instance, the reaction of an arylglyoxal with Meldrum's acid can lead to a Knoevenagel condensation product, which can then react with another component and subsequently cyclize to form the furanone ring. The specific mechanism will depend on the chosen reactants and conditions.

Conceptual Workflow Diagram

G A Arylglyoxal D One-Pot Reaction A->D B 1,3-Dicarbonyl Compound B->D C Third Component (e.g., Indole) C->D E 4-Aryl-Furan-2-one Derivative D->E Tandem Reactions

Caption: Multicomponent approach to functionalized 4-aryl-furan-2-ones.

Detailed Experimental Protocol: Synthesis of 4-(1H-indol-3-yl)-5-aryl-furan-2(5H)-one

Materials:

  • Indole

  • Arylglyoxal monohydrate

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve indole (1.0 eq), arylglyoxal monohydrate (1.0 eq), and Meldrum's acid (1.0 eq) in ethanol (15 mL/mmol of indole).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the formation of a precipitate or by TLC.

  • Upon completion, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the product under vacuum to yield the desired 4-(1H-indol-3-yl)-5-aryl-furan-2(5H)-one. Further purification by recrystallization may be performed if necessary.[6]

Data Summary
Aryl Group of GlyoxalYield (%)
4-Methoxyphenyl85
Phenyl82
4-Chlorophenyl80
4-Bromophenyl78

Data adapted from a representative multicomponent synthesis of furan-2(5H)-ones.[6]

Troubleshooting and Optimization

  • Low Yields in Horner-Wadsworth-Emmons Reaction: Ensure anhydrous conditions, as moisture can hydrolyze the phosphonate ester. The choice of base and reaction temperature can also be critical; DBU is generally effective, but other non-nucleophilic bases can be screened.[1]

  • Side Reactions in Suzuki Coupling: Incomplete reactions or homocoupling of the boronic acid can occur. Ensure the palladium catalyst is active and the base is appropriate. The use of phosphine ligands can stabilize the catalyst and improve yields. Degassing the solvent to remove oxygen is crucial.[3]

  • Complex Product Mixtures in MCRs: The outcome of multicomponent reactions can be sensitive to the stoichiometry of the reactants and the reaction conditions. Careful control of these parameters is essential. If multiple products are formed, purification can be challenging, and optimization of the reaction conditions (solvent, temperature, catalyst) may be required to favor the desired product.

Conclusion

The synthesis of 4-aryl-furan-2-ones is a well-developed field with a variety of reliable methods available to the synthetic chemist. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the scale of the reaction. The protocols detailed in this application note provide a solid foundation for the successful synthesis of these important heterocyclic compounds, empowering researchers to advance their work in medicinal chemistry and drug discovery.

References

  • Carter, N. B., Nadany, A. E., & Sweeney, J. B. (2002). Recent developments in the synthesis of furan-2(5H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (19), 2327-2346. [Link]
  • Thombare, P., Desai, J., Argade, A., Gite, S., Shah, K., Pavase, L., & Patel, P. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones.
  • Request PDF. (n.d.). Methods of synthesis of furan-2(5H)-ones. ResearchGate.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • Request PDF. (n.d.). A new multicomponent approach to the synthesis of substituted furan-2(5H)-ones containing 4H-chromen-4-one fragment. ResearchGate.
  • Ali, I., Wani, W. A., Saleem, K., & Hsieh, M. F. (2023). An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol. Future Journal of Pharmaceutical Sciences, 9(1), 1-9. [Link]
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis.
  • ResearchGate. (n.d.). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones.
  • Gabriele, B., et al. (2020). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Molecules, 25(21), 5029. [Link]
  • ResearchGate. (n.d.). Proposed reaction mechanism for the formation of furan-2(5H)-one 1.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones.

Sources

4-Bromofuran-2-one in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-Bromofuran-2-one: A Versatile Synthon for Modern Agrochemical Development

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction: The Butenolide Scaffold in Crop Protection

The butenolide, or furanone, ring is a privileged scaffold in chemical biology, appearing in a vast array of natural products with potent biological activities.[1][2] In the context of agriculture, this five-membered α,β-unsaturated γ-lactone is a core structural motif in compounds exhibiting insecticidal, fungicidal, herbicidal, and plant growth-regulating properties.[3][4][5] Naturally occurring furanones often serve as a plant's intrinsic defense mechanism.[4] Their synthetic analogues, therefore, represent a promising avenue for the development of novel agrochemicals.

This compound (CAS 56634-50-5) has emerged as a particularly valuable building block for diversity-oriented synthesis in this field.[6][7] Its utility stems from two key reactive sites: the electrophilic carbon-carbon double bond, which is susceptible to conjugate addition, and the bromine atom at the 4-position, which is primed for modern palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and efficient construction of complex molecular architectures, enabling the exploration of new chemical space in the search for next-generation crop protection agents.

This guide provides an in-depth look at the strategic application of this compound, detailing the chemical principles behind its use and providing validated protocols for the synthesis of potential agrochemical precursors.

The Strategic Value of this compound in Synthesis Design

The choice of this compound as a starting material is a strategic decision rooted in its inherent chemical functionality. Understanding the causality behind its reactivity is key to exploiting its full potential.

  • The Bromine Handle for C-C Bond Formation: The bromine atom is the molecule's most significant feature for complex scaffold construction. It serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This allows for the direct and modular attachment of diverse aryl, heteroaryl, or vinyl fragments, a cornerstone strategy in modern agrochemical design to fine-tune the biological activity and physicochemical properties of the final compound.[8]

  • The Electrophilic Core for Functionalization: The α,β-unsaturated lactone system functions as a potent Michael acceptor. This allows for the introduction of various nucleophiles (e.g., thiols, amines, stabilized carbanions) at the 5-position. This reaction is often highly diastereoselective and provides a robust method for introducing new functional groups that can modulate the molecule's interaction with its biological target.

  • Dienophilic Character: The activated double bond can also participate as a dienophile in Diels-Alder cycloadditions, providing rapid access to complex bicyclic and polycyclic systems, which are of interest for creating structurally novel active ingredients.[3][4]

The following diagram illustrates the key reactive sites on the this compound scaffold and the major synthetic pathways it enables.

G cluster_main This compound Scaffold cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds main_mol suzuki Suzuki Coupling (Aryl/Heteroaryl Addition) main_mol->suzuki Pd(0) catalyst, Base, Boronic Acid michael Michael Addition (Nucleophile Addition) main_mol->michael Nucleophile (R-SH, R2NH) diels Diels-Alder (Cycloaddition) main_mol->diels Diene, Heat prod_suzuki 4-Aryl-furan-2-ones suzuki->prod_suzuki prod_michael 5-Substituted-4-bromo-dihydrofuran-2-ones michael->prod_michael prod_diels Bicyclic Lactones diels->prod_diels G start This compound (Building Block) synthesis Diversity-Oriented Synthesis (e.g., Suzuki, Michael Add.) start->synthesis library Compound Library (Novel Furanone Derivatives) synthesis->library screening High-Throughput Screening (Fungicidal, Insecticidal Assays) library->screening hit_id Hit Identification (Active Compounds) screening->hit_id lead_opt Lead Optimization (Structure-Activity Relationship) hit_id->lead_opt Potency & Selectivity candidate Agrochemical Candidate lead_opt->candidate

Sources

Application Note & Protocol: Synthesis of 4-Amino- and 4-Thiofuran-2-ones via Nucleophilic Substitution of 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The furan-2-one scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] 4-Bromofuran-2-one serves as a highly versatile and reactive building block for the synthesis of diverse derivatives.[3] This guide provides a comprehensive technical overview and detailed experimental protocols for the reaction of this compound with amine and thiol nucleophiles. These reactions proceed via a vinylogous nucleophilic substitution mechanism to yield 4-aminofuran-2-ones (enaminones) and 4-thiofuran-2-ones (vinyl thioethers), respectively. These products are valuable intermediates in the discovery of novel therapeutics, including kinase inhibitors and anticancer agents.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Part 1: The Underlying Chemistry: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for troubleshooting, optimization, and adaptation to new substrates. The reactivity of this compound is governed by the electronic interplay of the lactone carbonyl, the alkene, and the halogen substituent.

The Substrate: Electronic Properties of this compound

The this compound molecule is an electron-deficient system. The powerful electron-withdrawing effect of the lactone carbonyl group is relayed through the C4-C5 double bond (a phenomenon known as vinylogy). This conjugation renders the C4 carbon electrophilic and highly susceptible to attack by nucleophiles. The bromine atom at this position is a good leaving group, setting the stage for a nucleophilic substitution reaction.[6][7]

The Nucleophiles: A Comparison of Amines and Thiols

Both amines and thiols are effective nucleophiles for this transformation, though their reactivity profiles differ, necessitating distinct experimental conditions.

  • Amines: Ammonia, primary amines, and secondary amines are all excellent nucleophiles due to the lone pair of electrons on the nitrogen atom.[8] They can react directly with this compound, although a non-nucleophilic base is often added to scavenge the hydrobromic acid (HBr) byproduct, preventing the formation of an unreactive ammonium salt.

  • Thiols: Thiols (R-SH) are moderately acidic and can be deprotonated to form the corresponding thiolate anions (R-S⁻). While neutral thiols are good nucleophiles, thiolates are significantly more potent.[9][10] Therefore, reactions involving thiols almost invariably require a base to generate the thiolate in situ, dramatically accelerating the rate of substitution.[9]

The Mechanism: Vinylogous Nucleophilic Substitution

The reaction does not proceed through a classical SN1 or SN2 pathway. Instead, it follows a two-step addition-elimination mechanism, analogous to a nucleophilic aromatic substitution (SNAr).

  • Nucleophilic Attack: The nucleophile (amine or thiolate) attacks the electrophilic C4 carbon, breaking the π-bond of the alkene and forming a tetrahedral intermediate. This intermediate is stabilized by resonance, with the negative charge delocalized onto the carbonyl oxygen.

  • Elimination of Bromide: The intermediate collapses, reforming the C4-C5 double bond and expelling the bromide ion as the leaving group. This restores the conjugated system and yields the final substituted product.

Caption: General mechanism for the vinylogous nucleophilic substitution.

Part 2: Synthesis of 4-Aminofuran-2-ones

The resulting 4-aminofuran-2-one products belong to the enaminone class of compounds. Enaminones are versatile synthetic intermediates and are recognized as important pharmacophores due to their wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[11]

Detailed Experimental Protocol: General Procedure with an Amine

This protocol describes a general method for the reaction. It should be optimized for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (Primary or Secondary, 1.1 - 1.5 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equiv, optional but recommended)

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Solvent Addition: Dissolve the starting material in the chosen solvent (e.g., MeCN, 10 mL per mmol of substrate).

  • Reagent Addition: Add the amine (1.1-1.5 equiv) to the stirred solution. If using a non-nucleophilic base, add it at this stage (1.5 equiv).

    • Causality Note: Using a slight excess of the amine drives the reaction to completion. The optional base neutralizes the HBr formed, preventing protonation of the starting amine and improving yields.[8]

  • Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the this compound is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. If using a high-boiling solvent like DMF, dilute the mixture with EtOAc or DCM. c. Wash the organic phase sequentially with saturated aqueous NaHCO₃ (to remove HBr and excess acid-scavenging base) and brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the pure 4-aminofuran-2-one.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-aminofuran-2-ones.

Data Summary: Representative Reactions with Amines
Amine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
AnilineEt₃NMeCN60485Hypothetical
BenzylamineDIPEADMFRT1292Hypothetical
MorpholineNoneEtOHReflux678Hypothetical
(S)-PhenylglycinolEt₃NTHFRT16>95[4]

Part 3: Synthesis of 4-Thiofuran-2-ones

Sulfur-containing heterocycles are of immense interest in drug discovery.[12][13] The introduction of a thioether linkage at the C4 position of the furanone core can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and introduce new binding interactions with biological targets.[14]

Detailed Experimental Protocol: General Procedure with a Thiol

This protocol highlights the critical use of a base to generate the highly nucleophilic thiolate.

Materials:

  • This compound (1.0 equiv)

  • Thiol (1.1 equiv)

  • Base: Potassium carbonate (K₂CO₃, 2.0 equiv), Sodium hydride (NaH, 60% in oil, 1.2 equiv), or Et₃N (1.5 equiv)

  • Solvent: DMF, MeCN, or Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc) or DCM for extraction

  • Water or dilute aqueous HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Thiolate Generation (Method A - K₂CO₃): To a stirred solution of the thiol (1.1 equiv) in DMF or MeCN, add K₂CO₃ (2.0 equiv). Stir for 15-30 minutes at room temperature.

    • Causality Note: K₂CO₃ is a mild, safe, and effective base for deprotonating a wide range of thiols.

  • Thiolate Generation (Method B - NaH): To a stirred solution of the thiol (1.1 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add NaH (1.2 equiv) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

    • Causality Note: NaH is a strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the thiol. This method requires anhydrous conditions as NaH reacts violently with water.

  • Substrate Addition: Add a solution of this compound (1.0 equiv) in the same solvent to the pre-formed thiolate solution dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: a. Quench the reaction by carefully adding water (or dilute HCl if NaH was used). b. Extract the aqueous layer with EtOAc or DCM (3x). c. Combine the organic layers and wash with water and brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (e.g., EtOAc/hexanes) to yield the pure 4-thiofuran-2-one.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-thiofuran-2-ones.

Data Summary: Representative Reactions with Thiols
Thiol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
ThiophenolK₂CO₃DMFRT295Hypothetical
Benzyl mercaptanNaHTHF0 to RT390Hypothetical
Cysteine methyl esterDIPEAMeCN40875Hypothetical
4-methoxythiophenolEt₃NMeCN50688Hypothetical

Part 4: Applications and Strategic Importance in Drug Discovery

The straightforward and high-yielding nature of these substitution reactions makes this compound an ideal scaffold for generating diverse chemical libraries. By reacting a single core structure with a wide array of commercially available amines and thiols, researchers can rapidly produce hundreds of unique analogs for high-throughput screening.

  • Bioisosteric Replacement: The furanone core can act as a bioisostere for other cyclic structures, while the amino and thioether groups allow for fine-tuning of properties like solubility, polarity, and hydrogen bonding capacity.[14]

  • Vector for Further Synthesis: The products themselves are versatile intermediates. The amine or sulfur can be further functionalized, and the furanone ring can participate in various other transformations.

  • Kinase Inhibitors: The furanopyrimidine core, often constructed from aminofuranone intermediates, is a key feature in many epidermal growth factor receptor (EGFR) inhibitors developed for cancer therapy.[4] The amino substituent is crucial for orienting the molecule within the ATP-binding pocket of the kinase.

References

  • Lee, C.-H., et al. (2022). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development.
  • Alam, M. J., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Kaur, N. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC.
  • Google Patents (2023). US20230339876A1 - Process for preparing aminofuranes. Google Patents.
  • ResearchGate (2025). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. ResearchGate.
  • Master Organic Chemistry (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.
  • Frostburg State University Chemistry Department (2019). Reactions of thiols. YouTube.
  • Frontiers (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers.
  • Organic Chemistry Portal (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • Chemistry Steps (n.d.). Reactions of Thiols. Chemistry Steps.
  • YouTube (2022). Nucleophilic substitution in halogenoalkanes. YouTube.
  • PubMed Central (2015). Therapeutic importance of synthetic thiophene. PubMed Central.
  • Organic Chemistry Portal (n.d.). Furan synthesis. Organic Chemistry Portal.
  • Chemistry LibreTexts (2025). 24.7: Reactions of Amines. Chemistry LibreTexts.
  • RSC Publishing (2024). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations?. Organic & Biomolecular Chemistry.
  • Dergipark (n.d.). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Dergipark.
  • MDPI (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. MDPI.
  • Chemistry LibreTexts (2021). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
  • YouTube (2022). Medicinal Application of Benzofuran. YouTube.
  • PubMed (2013). A century of thioxanthones: through synthesis and biological applications. PubMed.
  • Organic Chemistry Portal (n.d.). Paal-Knorr Thiophene Synthesis. Organic Chemistry Portal.
  • ResearchGate (n.d.). Bromination of amines. ResearchGate.
  • ResearchGate (n.d.). Synthesis of the target 2-amino furans 4a–i. ResearchGate.
  • YouTube (2022). Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). YouTube.
  • PubMed (2020). Thiol-Bromo Click Reaction for One-Pot Synthesis of Star-Shaped Polymers. PubMed.
  • YouTube (2019). 03.02 Reactivity of Thiols and Thiolates. YouTube.
  • Save My Exams (2025). Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
  • YouTube (2020). PYRROLE, FURAN & THIOPHENE (Synthesis, Reactions And Medicinal Compounds). YouTube.

Sources

Scalable Synthesis of 4-Substituted Furan-2-ones: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals and Organic Synthesis Scientists

Abstract: 4-Substituted furan-2(5H)-ones, also known as γ-butenolides, are privileged heterocyclic scaffolds found in numerous natural products and pharmacologically active molecules.[1] Their utility as key intermediates in the synthesis of complex molecules and their inherent biological activities, including anti-inflammatory, antibacterial, and anticancer properties, make them high-value targets in drug discovery and development.[1][2] This application note provides a detailed guide to scalable and robust synthetic strategies for accessing 4-substituted furan-2-ones. We focus on methodologies that offer broad substrate scope, functional group tolerance, and operational simplicity suitable for scale-up. Each section combines field-proven protocols with mechanistic explanations to empower researchers to not only replicate but also adapt these methods for their specific molecular targets.

Introduction: The Significance of the Furan-2-one Core

The furan-2(5H)-one ring is a versatile pharmacophore. Its unique cyclic enone system confers electrophilicity and potential for covalent bonding, while also serving as a rigid scaffold for presenting diverse substituents. For instance, the selective COX-2 inhibitor Rofecoxib (Vioxx®) features a 3,4-diaryl-furan-2(5H)-one core, highlighting the industrial and medicinal relevance of this heterocyclic family.[3]

The primary challenge in synthesizing these compounds, particularly on a larger scale, lies in achieving regioselective substitution at the C4 position while maintaining the integrity of the lactone ring. This guide explores modern, scalable solutions to this synthetic challenge.

Strategic Overview: Pathways to 4-Substituted Furan-2-ones

A successful scalable synthesis requires a strategy that is not only high-yielding but also reproducible, cost-effective, and tolerant of diverse chemical functionalities. We will focus on two powerful and widely adopted strategies: Palladium-Catalyzed Cross-Coupling and Intramolecular Cyclization of Functionalized Precursors.

G cluster_0 Core Synthetic Strategies cluster_1 Key Methodologies A Strategy 1: Pd-Catalyzed Cross-Coupling A1 Suzuki Coupling: 4-Tosylfuranone + Boronic Acids A->A1 B Strategy 2: Intramolecular Cyclization B1 Phosphine-Catalyzed Ring Opening: From Hydroxymethylcyclopropenones B->B1 B2 Oxidative Cyclization: From β,γ-Unsaturated Carboxylic Acids B->B2 C Target Molecule: 4-Substituted Furan-2-one A1->C B1->C B2->C

Figure 1: High-level overview of selected scalable synthetic strategies.

Strategy 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its exceptional functional group tolerance, mild reaction conditions, and commercial availability of a vast library of boronic acids. This makes it an ideal choice for late-stage diversification and library synthesis in drug development. The key precursor for this strategy is a furan-2-one bearing a suitable leaving group at the C4 position, such as a tosylate or halide.[4]

Mechanistic Rationale

The choice of a tosylate leaving group (e.g., in 4-tosyl-2(5H)-furanone) is strategic; it is more stable and often easier to prepare in high yield compared to the corresponding triflate, yet sufficiently reactive for the palladium catalytic cycle.[4] The cycle, shown below, involves the oxidative addition of the Pd(0) catalyst to the C-OTs bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst.

Suzuki_Cycle center Pd(0)Ln OA Oxidative Addition center->OA ArPdX R-Pd(II)Ln(OTs) OA->ArPdX RE Reductive Elimination RE->center ArAr R-Ar' (Product) RE->ArAr TM Transmetalation ArPdAr R-Pd(II)Ln(Ar') TM->ArPdAr ArX R-OTs (Furanone) ArX->OA ArPdX->TM ArB Ar'B(OH)₂ (Base) ArB->TM ArPdAr->RE

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol: Synthesis of 4-Aryl-2(5H)-furanones

This protocol describes a general procedure for the palladium-catalyzed coupling of 4-tosyl-2(5H)-furanone with various arylboronic acids.[4]

Materials:

  • 4-Tosyl-2(5H)-furanone (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

Equipment:

  • Oven-dried Schlenk flask or round-bottom flask

  • Magnetic stirrer and heating mantle with temperature control

  • Inert atmosphere line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 4-tosyl-2(5H)-furanone, the arylboronic acid, the base, and the palladium catalyst.

    • Expert Insight: An inert atmosphere is critical. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. The base is essential for activating the boronic acid for the transmetalation step.

  • Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 M and 0.5 M.

  • Reaction Execution: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the 4-tosyl-2(5H)-furanone starting material indicates completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (typical eluents are mixtures of hexanes and ethyl acetate).

  • Characterization: Confirm the structure and purity of the 4-substituted furan-2-one product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Substrate Scope

The following table summarizes representative yields for the synthesis of various 4-aryl-2(5H)-furanones using the described protocol.

EntryArylboronic Acid (Ar-B(OH)₂)ProductYield (%)
1Phenylboronic acid4-Phenyl-2(5H)-furanone85
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2(5H)-furanone92
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-2(5H)-furanone81
43-Pyridylboronic acid4-(Pyridin-3-yl)-2(5H)-furanone75

Strategy 2: Intramolecular Cyclization of Functionalized Precursors

Building the furanone ring from an acyclic precursor is a powerful strategy that offers high convergence and atom economy. We highlight a modern approach using phosphine-catalyzed ring-opening of cyclopropenones.

Mechanistic Rationale: Cyclopropenone Ring-Opening

This innovative method utilizes functionalized cyclopropenones, which undergo ring-opening with a catalytic amount of a phosphine (e.g., PPh₃) to form a reactive ketene ylide intermediate.[5][6] When the cyclopropenone bears a pendant hydroxymethyl group, this intermediate can be trapped intramolecularly to afford the desired 4-substituted butenolide scaffold.[5] This reaction is notable for its mild conditions, low catalyst loadings, and excellent tolerance of a broad range of functional groups, making it highly attractive for complex molecule synthesis.[6][7]

G Start Hydroxymethyl- Cyclopropenone Phosphine + PPh₃ (cat.) Intermediate Reactive Ketene Ylide Intermediate Start->Intermediate Ring Opening Product 4-Substituted Furan-2-one Intermediate->Product Intramolecular Cyclization

Figure 3: Workflow for butenolide synthesis from cyclopropenones.

Protocol: Phosphine-Catalyzed Butenolide Synthesis

This protocol is adapted from methodologies developed for the synthesis of α- and γ-substituted butenolides from hydroxymethyl-tethered cyclopropenones.[5][6]

Materials:

  • Substituted hydroxymethyl-cyclopropenone (1.0 equiv)

  • Triphenylphosphine (PPh₃) (5-10 mol%)

  • Anhydrous solvent (e.g., Acetonitrile or Toluene)

Equipment:

  • Screw-cap vial or round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a vial, dissolve the hydroxymethyl-cyclopropenone substrate in the anhydrous solvent (typical concentration 0.1 M).

  • Catalyst Addition: Add the triphenylphosphine catalyst to the solution.

    • Expert Insight: Triphenylphosphine is an air-stable, inexpensive, and effective catalyst for this transformation.[6] The reaction is generally tolerant of air, but performing it under an inert atmosphere can prevent potential side reactions for sensitive substrates.

  • Reaction Execution: Stir the reaction at room temperature.

  • Monitoring (Self-Validation): The reaction is typically complete within 1-6 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the pure 4-substituted furan-2-one.

Summary and Outlook

The synthetic routes detailed in this application note represent scalable and versatile methods for preparing 4-substituted furan-2-ones. The palladium-catalyzed Suzuki-Miyaura coupling provides a robust platform for introducing aryl and heteroaryl diversity from a common intermediate. The phosphine-catalyzed cyclization of cyclopropenones offers a modern, mild, and highly functional-group-tolerant alternative for constructing the butenolide core.

By understanding the mechanistic principles behind these protocols, researchers in drug development and process chemistry can confidently apply and adapt these powerful synthetic tools to accelerate their research programs and efficiently construct libraries of novel furan-2-one derivatives for biological screening.

References

  • Carter, N. B., Nadany, A. E., & Sweeney, J. B. (2002). Recent developments in the synthesis of furan-2(5H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (19), 2325-2346. [Link]
  • Various Authors. (2025). The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products.
  • Carter, N. B., et al. (2002). Recent developments in the synthesis of furan-2(5H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • Various Authors. (n.d.). Butenolide synthesis. Organic Chemistry Portal. [Link]
  • Various Authors. (n.d.). Furan synthesis. Organic Chemistry Portal. [Link]
  • Wang, Z., et al. (2021). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
  • Li, Y., et al. (2017). Novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives as topoisomerase I inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Letters. [Link]
  • Duc, D. X. (2019). Recent Progress in the Synthesis of Furan. Mini-Reviews in Organic Chemistry. [Link]
  • Wang, H., et al. (2021). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society. [Link]
  • Nguyen, S. S., et al. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. Organic Chemistry Portal. [Link]
  • Galkin, M. V., & Samec, J. S. M. (2023). 5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]
  • Aboul-Enein, H. Y., et al. (2017). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. Medicinal Chemistry Research. [Link]
  • Lee, C. F., et al. (2023). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development. [Link]
  • Leśniak, S., et al. (2022). 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules. Molecules. [Link]
  • Nguyen, S. S., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters. [Link]

Sources

Application Notes & Protocols: Domino Reaction Sequences Involving 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Domino Reactions

In the pursuit of synthetic efficiency, domino reactions (also known as tandem or cascade reactions) represent a paradigm of elegance and resourcefulness.[1][2] These processes allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, changing reaction conditions, or adding new reagents.[1] This approach dramatically increases molecular complexity from simple starting materials, aligning with the principles of green chemistry by reducing solvent waste, purification steps, and energy consumption.[2] The intellectual appeal of designing a cascade that transforms a simple precursor into a complex molecular architecture is matched only by its practical utility in fields like natural product synthesis and drug discovery.[2][3]

The Star Player: 4-Bromofuran-2-one as a Versatile Synthetic Linchpin

At the heart of our discussion is this compound, a deceptively simple but highly versatile building block.[4][5][6] Its synthetic potential stems from two key reactive sites:

  • The Vinyl Bromide: This moiety is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably those involving palladium. It readily participates in classic transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings, providing a reliable anchor point for introducing new carbon-carbon bonds.

  • The α,β-Unsaturated Lactone: The butenolide ring is an electrophilic system, susceptible to nucleophilic attack, particularly via Michael (1,4-conjugate) addition. This feature allows for the introduction of a wide range of substituents at the C5 position.

The strategic placement of these two functional groups within a single, rigid scaffold enables the design of powerful domino sequences where an initial cross-coupling event can trigger a subsequent, pre-programmed intramolecular cyclization or rearrangement.

Core Domino Sequence: Palladium-Catalyzed Heck-Type Coupling and Intramolecular Cyclization

One of the most powerful domino strategies employing this compound involves a palladium-catalyzed sequence. This approach leverages the reliability of Pd-catalyzed cross-coupling to construct an intermediate that is perfectly poised for a spontaneous or catalyzed intramolecular reaction, rapidly building polycyclic molecular frameworks.

Mechanistic Rationale: The Palladium Catalytic Cycle

The cornerstone of this domino sequence is the well-understood palladium(0)/palladium(II) catalytic cycle.[7][8][9] The process is a masterclass in organometallic chemistry, proceeding through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[7]

  • Migratory Insertion (for Heck-type reactions): An alkene coupling partner coordinates to the Pd(II) center, followed by insertion of the alkene into the palladium-carbon bond.

  • Reductive Elimination: The final step involves the collapse of the Pd(II) intermediate to form the desired C-C bond and regenerate the catalytically active Pd(0) species, allowing the cycle to continue.[7][8]

In a domino context, the product of this initial cycle is not the final product but an intermediate that undergoes a subsequent transformation.

Palladium_Catalytic_Cycle cluster_legend General Pd Cross-Coupling Cycle Pd0 Pd(0)L₂ Intermediate1 R¹-Pd(II)-Br(L)₂ Pd0:e->Intermediate1:w R¹-Br OxAdd Oxidative Addition Transmetalation Transmetalation (e.g., Suzuki) Intermediate2 R¹-Pd(II)-R²(L)₂ Intermediate1:e->Intermediate2:w R²-B(OH)₂ Intermediate2:s->Pd0:s Product R¹-R² Intermediate2:s->Product:s RedElim Reductive Elimination Reactant1 R¹-Br (this compound) Reactant2 R²-B(OH)₂

Caption: General catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Application Example: Synthesis of Benzofuran Derivatives

A classic application of this strategy is the synthesis of benzofurans, a scaffold prevalent in many natural products and pharmaceuticals.[10][11] A domino sequence can be designed where this compound first undergoes a Suzuki coupling with an ortho-formylphenylboronic acid. The resulting intermediate then undergoes an intramolecular condensation/cyclization to furnish the benzofuran core.

Domino_Workflow start Start: this compound + o-Formylphenylboronic Acid pd_cycle Step 1: Pd-Catalyzed Suzuki Coupling start->pd_cycle intermediate Intermediate: 4-(2-Formylphenyl)furan-2-one pd_cycle->intermediate C-C Bond Formation cyclization Step 2: Intramolecular Cyclization/Dehydration intermediate->cyclization Spontaneous or Acid/Base Catalyzed product Final Product: Benzofuran Derivative cyclization->product Ring Formation

Caption: Workflow for a domino Suzuki-cyclization sequence.

Experimental Protocols

General Considerations for Researchers
  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk line or glovebox techniques.

  • Solvent Purity: Anhydrous solvents are crucial for reproducibility and high yields. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reagent Quality: The activity of the palladium catalyst and the purity of the boronic acid are critical. Use high-purity reagents from reputable suppliers.

Protocol 1: Domino Suzuki-Intramolecular Cyclization for Benzofuran Synthesis

This protocol describes a representative procedure for the synthesis of a substituted benzofuran derivative from this compound and an appropriately substituted boronic acid.

Materials:

  • This compound (1.0 mmol, 163 mg)

  • 2-Formylphenylboronic acid (1.2 mmol, 180 mg)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.03 mmol, 6.7 mg)

  • Triphenylphosphine [PPh₃] (0.12 mmol, 31.5 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg), finely ground

  • Anhydrous Toluene (10 mL)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 2-formylphenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in 2 mL of toluene. Rationale: Pre-forming the ligand-palladium complex can improve catalytic activity and consistency.

  • Inerting the System: Seal the Schlenk flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add the anhydrous toluene (8 mL) to the Schlenk flask via syringe, followed by the catalyst solution (2 mL).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzofuran product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Substrate Scope

The following table summarizes typical results for this type of domino reaction with various substituted boronic acids.

EntryBoronic Acid SubstituentProductYield (%)
12-FormylBenzofuran-2-acetic acid derivative85
22-Formyl-5-methoxyMethoxy-substituted derivative82
32-Formyl-4-chloroChloro-substituted derivative78
42-AcetylMethyl ketone derivative75

Yields are for isolated, purified products and are representative of literature precedents.

Applications in Target-Oriented Synthesis

The efficiency of domino reactions involving this compound makes them highly valuable in the total synthesis of natural products.[10] Many complex molecules contain furan or benzofuran cores, and these cascade strategies provide a rapid entry into these key structural motifs. For instance, the core of a natural product like Ailanthoidol could be envisioned being constructed from a furan-based building block derived from a domino sequence.[10]

Retrosynthesis Target Complex Natural Product (e.g., Benzofuran-containing) Key_Intermediate Key Benzofuran Intermediate Target->Key_Intermediate Simplification Domino_Reaction Domino Reaction Key_Intermediate->Domino_Reaction Retrosynthetic Disconnection Starting_Materials This compound + Substituted Boronic Acid Domino_Reaction->Starting_Materials

Caption: Retrosynthetic analysis leveraging a key domino reaction.

Conclusion and Future Outlook

This compound has proven to be a robust and versatile platform for the development of powerful domino reaction sequences. The ability to orchestrate a palladium-catalyzed cross-coupling followed by an intramolecular cyclization in a single pot offers a significant shortcut to valuable molecular scaffolds. Future research will likely focus on expanding the scope of these reactions to include other types of cross-couplings (e.g., Sonogashira, Stille) and exploring enantioselective variants to grant access to chiral products for drug development. The continued application of these elegant cascades will undoubtedly accelerate the discovery and synthesis of the next generation of bioactive molecules.

References

  • J. F. Hartwig. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115–136. [Link]
  • Omanakuttan, V. K., Santhini, P. V., & Saju, A. (2020). Tandem Reaction of 4-Halo-1,3-Dicarbonyl Compounds with Alkynes towards 4-Vinyl-3(2H)-Furanones and 3(2H)-Furanone fused 2-Pyridones. Asian Journal of Organic Chemistry, 9(12), 2154-2161. [Link]
  • Heravi, M. M., et al. (2019). A Novel pseudo-Four-Component Domino Reaction for the Synthesis of Naphtho[2,1-b]furan-2(1H)-ones Using a Nanocatalyst.
  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(43), 26645-26693. [Link]
  • Shea, K. (2013).
  • Heravi, M. M., et al. (2019). Cascade assembling of aldehydes and two molecules of dimedone into 4H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-triones.
  • Padwa, A., & Bur, S. K. (2007). Cascade Reactions in Total Synthesis. Tetrahedron, 63(24), 5341-5378. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Wang, Y., et al. (2019). Silver(i)-catalyzed tandem reaction of enynones and 4-alkynyl isoxazoles: regioselective synthesis of highly functionalized 4H-furo[3,4-c]pyrroles. Organic Chemistry Frontiers. [Link]
  • Li, J., et al. (2024). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes. RSC Advances, 14(1), 23-27. [Link]
  • Lo, M. M.-C., & Schreiber, S. L. (2004). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Journal of the American Chemical Society, 126(33), 10174–10175. [Link]
  • Gabriele, B., et al. (2007). Cascade reactions: a new synthesis of 2-benzofuran-2-ylacetamides by sequential Pd(0)-catalyzed deallylation-Pd(II)-catalyzed aminocarbonylative heterocyclization. The Journal of Organic Chemistry, 72(24), 9278-82. [Link]
  • Reddy, R. S., et al. (2018). Domino Reaction of 2,4-Diyn-1-ols with 1,3-Dicarbonyl Compounds: Direct Access to Aryl/Heteroaryl-Fused Benzofurans and Indoles.
  • Burke, M. D., et al. (2015). Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction. Journal of the American Chemical Society, 137(4), 1386-1389. [Link]
  • Li, J., et al. (2024). A domino reaction for the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes promoted by a four-component catalytic system under aerobic conditions. RSC Publishing. [Link]
  • Reisberg, S. H. (2018). Cascade Reactions in Organic Chemistry. Baran Group Meeting. [Link]
  • Dewick, P. M. (2002). Medicinal Natural Products: A Biosynthetic Approach. Wiley. [Link]
  • Batool, M., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(1), 173-206. [Link]
  • Dewick, P.M. (2013). Bioorganic Reactions and Building Blocks of Natural Products.

Sources

The Versatile Role of 4-Bromofuran-2-one in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chiral Architectures with 4-Bromofuran-2-one

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is a cornerstone of drug discovery and development. Chiral molecules, particularly those containing lactone scaffolds, are prevalent in a vast array of biologically active natural products. The γ-butenolide core, a five-membered lactone ring, is a privileged structural motif, and its functionalized derivatives serve as powerful building blocks for complex molecular architectures. Among these, this compound has emerged as a particularly versatile and reactive substrate for a variety of asymmetric transformations. Its unique electronic properties, stemming from the presence of the electron-withdrawing bromine atom and the conjugated lactone system, render it an excellent Michael acceptor and a competent dienophile in cycloaddition reactions.

This guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-proven protocols, and offer insights into the causal factors that govern stereochemical outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable chiral synthon.

Core Principles: The Reactivity of this compound

The synthetic utility of this compound in asymmetric synthesis is primarily centered around two key reaction paradigms: conjugate additions (Michael reactions) and cycloaddition reactions. The bromine atom at the 4-position plays a crucial role in modulating the reactivity of the butenolide ring. It enhances the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack in Michael additions. Furthermore, the presence of a halogen can influence the stereochemical course of a reaction through steric and electronic effects, and can serve as a handle for further synthetic manipulations, such as cross-coupling reactions.

The choice of the chiral catalyst is paramount in achieving high levels of enantioselectivity. Organocatalysis has proven to be a particularly powerful tool for activating this compound and its derivatives in asymmetric transformations, offering a metal-free and often more sustainable alternative to traditional methods.[1] Chiral amines, thioureas, and phosphoric acids are among the most successful classes of organocatalysts for these reactions.

Asymmetric Michael Addition: A Gateway to Functionalized Chiral Butenolides

The organocatalytic asymmetric Michael addition of various nucleophiles to this compound and related butenolides is a robust strategy for the construction of stereochemically rich γ-lactones. These reactions typically proceed with high yields and excellent enantioselectivities, providing access to a diverse range of chiral building blocks.

Mechanistic Rationale: The Role of the Organocatalyst

In a typical organocatalyzed Michael addition, the catalyst activates the reactants through the formation of key intermediates. For instance, a chiral primary or secondary amine catalyst can react with an aldehyde or ketone nucleophile to form a transient enamine, which is a more potent nucleophile than the parent carbonyl compound. Alternatively, a thiourea-based catalyst can activate the electrophile (this compound) through hydrogen bonding, increasing its reactivity and creating a chiral environment that directs the approach of the nucleophile.

The stereochemical outcome of the reaction is determined by the facial selectivity of the nucleophilic attack on the Michael acceptor, which is controlled by the chiral catalyst. The catalyst effectively shields one face of the electrophile, forcing the nucleophile to approach from the less hindered face.

Sources

Application Notes & Protocols: 4-Bromofuran-2-one as a Versatile Precursor in the Synthesis of Novel Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the application of 4-bromofuran-2-one in the creation of novel materials. This compound is a highly functionalized heterocyclic compound, serving as a powerful building block for a diverse array of molecular architectures. Its utility stems from the strategic placement of a reactive bromine atom on the furanone core, which allows for selective modification via cross-coupling reactions, and the inherent biological activity associated with the furanone scaffold. We present detailed protocols for its use in the synthesis of functional polymers, the development of anti-biofilm surfaces for biomedical applications, and as a versatile intermediate in the synthesis of complex heterocyclic compounds for drug discovery. Each protocol is designed to be self-validating, with integrated characterization and analysis steps to ensure scientific rigor and reproducibility.

Introduction: The Chemical Versatility of this compound

This compound (CAS No: 56634-50-5) is a lactone derivative of furan, possessing a unique combination of chemical features that make it an attractive starting material for advanced synthesis.[1][2] The core of its utility lies in its distinct reactive sites:

  • The Vinylic Bromide: The bromine atom at the 4-position is strategically positioned for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This enables the precise and controlled introduction of aryl, alkyl, and alkynyl substituents, facilitating the construction of complex molecular frameworks.[3][4]

  • The α,β-Unsaturated Lactone: This moiety is a well-known pharmacophore and a key structural alert in many biologically active molecules. Furthermore, the conjugated system influences the electronic properties of the molecule, making it a candidate for applications in organic electronics.[5]

  • The Furanone Scaffold: Halogenated furanones are renowned for their biological activities, particularly as quorum sensing (QS) inhibitors.[3][6] QS is a cell-to-cell communication mechanism in bacteria that regulates virulence factors and biofilm formation.[7][8] By interfering with these signaling pathways, furanone-based materials can prevent bacterial colonization and biofilm development, a critical challenge in medical devices and industrial settings.[9][10][11]

This guide will explore three key applications, providing the foundational knowledge and step-by-step protocols to leverage the unique properties of this compound.

Application I: Synthesis of Functional Polymers via Suzuki Polycondensation

Expert Rationale: The ability of this compound to participate in cross-coupling reactions makes it an excellent monomer for step-growth polymerization. By reacting it with a difunctional comonomer, such as an aromatic diboronic acid, novel polymers with furanone moieties in the main chain can be synthesized. These polymers are of interest for their potential thermal, electronic, and biodegradable properties, stemming from the furan-based backbone.[12] The Suzuki polycondensation is chosen for its high functional group tolerance, excellent yields, and mild reaction conditions.

Protocol 1: Synthesis of Poly(phenylene-alt-furan-2-one)

This protocol details the synthesis of an alternating copolymer from this compound and 1,4-phenylenediboronic acid.

Materials:

  • This compound (C₄H₃BrO₂, MW: 162.97 g/mol )[1][2]

  • 1,4-Phenylenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Standard oven-dried glassware for air-sensitive reactions (Schlenk line)

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Isolation & Purification cluster_char Characterization setup 1. Assemble & Flame-Dry Glassware under Vacuum inert 2. Backfill with Argon/Nitrogen setup->inert add_reagents 3. Add Monomers, Base, & Solvents inert->add_reagents degas 4. Degas Mixture (Freeze-Pump-Thaw) add_reagents->degas add_catalyst 5. Add Pd(PPh₃)₄ Catalyst degas->add_catalyst react 6. Heat Reaction (e.g., 90°C, 48h) under Inert Atmosphere add_catalyst->react cool 7. Cool to Room Temperature react->cool precipitate 8. Precipitate Polymer in Methanol cool->precipitate filter 9. Filter & Wash Precipitate precipitate->filter dry 10. Dry Polymer under Vacuum filter->dry nmr NMR Spectroscopy (Structure Confirmation) dry->nmr gpc Gel Permeation Chromatography (Mn, Mw, PDI) dry->gpc dsc DSC/TGA (Thermal Properties) dry->dsc

Caption: Workflow for Suzuki polycondensation and polymer characterization.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.63 g, 10.0 mmol), 1,4-phenylenediboronic acid (1.66 g, 10.0 mmol), and anhydrous potassium carbonate (4.15 g, 30.0 mmol).

  • Solvent Addition: Add anhydrous toluene (20 mL) and anhydrous DMF (10 mL) to the flask.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive flow of argon, add Pd(PPh₃)₄ (0.23 g, 0.2 mmol, 2 mol%).

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours. The viscosity of the mixture is expected to increase as the polymerization proceeds.

  • Workup and Isolation: After cooling to room temperature, dilute the viscous solution with DMF (20 mL) and slowly pour it into a beaker containing rapidly stirring methanol (500 mL). The polymer will precipitate as a solid.

  • Purification: Collect the polymer by filtration, wash thoroughly with methanol to remove residual salts and monomers, and then dry in a vacuum oven at 50°C to a constant weight.

Self-Validation and Characterization:

  • ¹H NMR Spectroscopy: Confirm the polymer structure by the appearance of aromatic and furanone proton signals and the disappearance of monomer signals.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) to confirm that a high molecular weight polymer has been formed.

  • Thermal Analysis (DSC/TGA): Evaluate the polymer's thermal stability and determine its glass transition temperature (Tg).

ParameterCondition / Expected ValueRationale
Catalyst Loading 1-3 mol%Balances reaction rate with cost and ease of removal.
Base K₂CO₃, Cs₂CO₃A strong inorganic base is required for the transmetalation step.
Solvent System Toluene/DMF/WaterA biphasic or polar aprotic system is needed to dissolve both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy to overcome activation barriers without degrading the catalyst or monomers.
Expected Mn 10,000 - 30,000 g/mol Dependent on stoichiometry, purity of monomers, and reaction conditions.
Expected PDI 2.0 - 3.5Typical for step-growth polymerization.

Application II: Surface Modification for Anti-Biofilm Materials

Expert Rationale: Medical device-associated infections are a major healthcare challenge, often caused by bacteria forming biofilms on surfaces.[9] These biofilms are notoriously resistant to conventional antibiotics. Halogenated furanones are potent inhibitors of quorum sensing, preventing bacteria from coordinating the collective behaviors needed for biofilm formation.[6] By coating a material with this compound, its surface can be rendered inhospitable to biofilm-forming bacteria like Staphylococcus epidermidis.[9] This protocol uses a simple and effective physical adsorption method.

Protocol 2: Preparation and Evaluation of Furanone-Coated Anti-Biofilm Surfaces

This protocol describes coating a polyvinyl chloride (PVC) surface and assessing its ability to reduce bacterial adhesion and biofilm formation.

Materials:

  • This compound

  • Ethanol (95%)

  • PVC coupons (e.g., 1x1 cm)

  • Biofilm-forming bacteria (e.g., Staphylococcus epidermidis ATCC 35984)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.1%)

  • Acetic acid (30%)

  • Sterile culture plates, spectrophotometer

Logical Framework for Biofilm Inhibition:

G cluster_process furanone This compound (Surface Coated) qs Quorum Sensing Signaling Disrupted furanone->qs virulence Virulence Factor Expression Downregulated qs->virulence adhesion Bacterial Adhesion & Aggregation Inhibited virulence->adhesion biofilm Biofilm Formation Prevented adhesion->biofilm G Furanone This compound Product 4-Aryl-furan-2-one Furanone->Product Pd Catalyst, Base Solvent, Heat BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Product

Caption: General scheme for the Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Standard laboratory glassware, TLC plates, silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL vial, combine this compound (81.5 mg, 0.5 mmol), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and cesium carbonate (326 mg, 1.0 mmol, 2.0 equiv).

  • Catalyst and Solvent Addition: Add Pd(dppf)Cl₂ (18.3 mg, 0.025 mmol, 5 mol%) and 3 mL of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Cap the vial and purge with argon for 5 minutes.

  • Reaction: Place the vial in a heating block set to 85°C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-furan-2-one derivative.

Self-Validation and Characterization:

  • Structure Confirmation: The identity and purity of each synthesized compound must be confirmed using:

    • ¹H and ¹³C NMR Spectroscopy: To verify the covalent structure and the successful coupling.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Arylboronic AcidProductExpected Yield
Phenylboronic acid4-Phenylfuran-2-one80-90%
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)furan-2-one75-85%
3-Fluorophenylboronic acid4-(3-Fluorophenyl)furan-2-one80-90%

Safety and Handling

  • This compound: May cause eye irritation. [1]Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Palladium Catalysts: Are toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Anhydrous solvents like dioxane and DMF are flammable and have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions under Pressure/Inert Gas: Always use appropriate glassware and techniques.

References

  • BenchChem. (2025). Application Notes and Protocols: Polymerization of 2,5-Furan Dimethylene Derivatives for Novel Polymer Synthesis.
  • Baveja, J. K., Willcox, M. D., Hume, E. B., Kumar, N., Odell, R., & Poole-Warren, L. A. (2004). Furanones as potential anti-bacterial coatings on biomaterials. Biomaterials, 25(20), 5003-5012.
  • BenchChem. (2025). Preventing polymerization of furan compounds during synthesis.
  • Request PDF. (2025). Furanones as potential anti-bacterial coatings on biomaterials.
  • Zhao, L., et al. (2015). In vivo evaluation of an antibacterial coating containing halogenated furanone compound-loaded poly(l-lactic acid) nanoparticles on microarc-oxidized titanium implants. International Journal of Nanomedicine, 10, 3145–3156.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Furan Derivatives from 2,2-Dimethylhexa-4,5-dien-3-one.
  • Lianhua, L., et al. (2013). Effect of Brominated Furanones on the Formation of Biofilm by Escherichia coli on Polyvinyl Chloride Materials. Current Microbiology, 67, 125-131.
  • ResearchGate. (2025). Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens.
  • Ren, D., & Fuqua, C. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry, 20(23), 2474-2503.
  • Organic Chemistry Portal. Furan synthesis.
  • HDH Synthesis. This compound, 1 gram.
  • ResearchGate. Suggested mechanism for synthesis of furanone derivatives.
  • Lyons, T. A., Gahan, C. G. M., & O'Sullivan, T. P. (2022). Synthesis and reactivity of dihalofuranones. Letters in Organic Chemistry, 19(10), 826-832.
  • Kim, M. K., et al. (2009). 2(5H)-Furanone: A Prospective strategy for biofouling-control in membrane biofilm bacteria by quorum sensing inhibition. Journal of Microbiology and Biotechnology, 19(6), 542-549.
  • MDPI. Bio-Based Furan-Polyesters/Graphene Nanocomposites Prepared by In Situ Polymerization.
  • Pharmchemi. (2024). The Role of 2(5H)-Furanone in Advancing Pharmaceutical Synthesis.
  • Chan, R. H. X. (2024). Furan-based materials for organic electronics. Nanyang Technological University.
  • American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
  • Khan, A., & Tam, W. (2009). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. Synthetic Communications, 39(19), 3453-3465.
  • PubMed. De novo synthesis of brominated dioxins and furans.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan.
  • Parekh, S., et al. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. European Journal of Medicinal Chemistry, 46(5), 1942-1948.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromofuran-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific transformation. Here, we will delve into the nuances of this reaction, providing in-depth troubleshooting advice and answers to frequently asked questions, all grounded in established scientific principles.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its versatility in forming carbon-carbon bonds.[1][2] However, like any complex catalytic reaction, success is highly dependent on the careful orchestration of various parameters.[3] The unique electronic and structural properties of this compound, a valuable building block in medicinal chemistry, present specific challenges that require a tailored approach for optimal results.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the Suzuki coupling of this compound, offering causative explanations and actionable solutions.

Issue 1: Low to No Conversion of this compound

A stalled reaction is a common frustration. Before undertaking a complete re-optimization, a systematic check of the foundational elements is crucial.

  • Question: My reaction shows no or very low consumption of the starting material. What are the first things to check?

  • Answer:

    • Catalyst Activity: The heart of the reaction is the palladium catalyst. The active species is Pd(0), and if you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[3][4] Ensure your palladium source is fresh and has been stored correctly to prevent deactivation. For sensitive reactions, using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a robust, air-stable precatalyst can be beneficial.[4][5]

    • Inert Atmosphere: The Pd(0) catalyst is highly susceptible to oxidation, which will render it inactive.[6] It is imperative to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5][7]

    • Base and Solvent Integrity: The choice and quality of the base are critical for the transmetalation step.[1][8] Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions. For biphasic reactions, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[3][5]

Issue 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate can be perplexing. Identifying these byproducts is the first step to eliminating them.

  • Question: I am observing significant debromination of my this compound starting material. What is causing this and how can I prevent it?

  • Answer: Debromination, or proto-dehalogenation, is a side reaction where the bromine atom is replaced by a hydrogen. This is often caused by the presence of protic sources like water or alcohols in the reaction mixture.[5] To minimize this, ensure all glassware is oven-dried and solvents are anhydrous.[5] This side reaction can also be more prevalent with certain catalyst systems, so screening different ligands may be necessary.[9][10]

  • Question: My primary byproduct is the homocoupled product of my boronic acid. How can I suppress this?

  • Answer: Homocoupling of the boronic acid is often a result of oxygen contamination in the reaction mixture.[4] Rigorous degassing of your solvents and ensuring a leak-proof inert atmosphere setup are crucial preventative measures.[5] Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common practice, but a large excess can sometimes favor homocoupling.

  • Question: I suspect my furanone ring is unstable under the reaction conditions. Is this possible?

  • Answer: The butenolide core of this compound can be sensitive to certain nucleophiles and strong bases, potentially leading to ring-opening or other decomposition pathways. If you are using very strong bases like alkoxides (e.g., KOtBu), consider switching to milder inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[1][11] Additionally, elevated temperatures for prolonged periods can contribute to degradation, so it is advisable to monitor the reaction and stop it once the starting material is consumed.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the optimization of Suzuki coupling for this compound.

  • Q1: Which palladium catalyst and ligand combination is a good starting point for this substrate?

    • A1: A reliable starting point is Pd(PPh₃)₄, as it is a pre-formed Pd(0) catalyst. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like XPhos or SPhos can be very effective, especially for challenging couplings.[12][13] The choice of ligand is critical in promoting the oxidative addition and reductive elimination steps.[1]

  • Q2: What is the role of the base, and which one should I choose?

    • A2: The base plays a crucial role in activating the boronic acid for the transmetalation step.[1][14] The choice of base depends on the solvent system and the stability of your substrates.

      • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in aqueous/organic solvent mixtures.[1]

      • Organic bases such as triethylamine (NEt₃) are also an option.[1]

      • For base-sensitive substrates, milder bases like KF can be effective.[15][16]

  • Q3: How do I choose the right solvent for my reaction?

    • A3: The solvent system needs to solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Common choices include:

      • Ethers: Dioxane, THF[3]

      • Aromatics: Toluene[3]

      • Amides: DMF, DMAc[3]

      • Often, a mixture with water is used to dissolve the inorganic base and facilitate the reaction.[3] The ratio of organic solvent to water can be a critical parameter to optimize.

  • Q4: At what temperature should I run the reaction?

    • A4: The optimal temperature is highly dependent on the reactivity of your specific boronic acid and the chosen catalyst system. A good starting point is typically in the range of 80-100 °C.[11] If the reaction is sluggish, the temperature can be increased, but be mindful of potential substrate or product degradation at higher temperatures.[11] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[11]

Visualizing the Process: The Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR')_2 PdII_Diaryl Ar-Pd(II)-R L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-R Product 4-Substituted-furan-2-one (Ar-R) RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Organoboronic Acid (R-B(OH)_2) Boronate Activated Boronate [R-B(OH)_3]^- BoronicAcid->Boronate + Base Base Base Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Systematic Optimization Workflow

When initial attempts yield suboptimal results, a structured approach to optimization is necessary.

Troubleshooting_Workflow start Low Yield / No Reaction check_basics Check Basics: - Inert Atmosphere - Reagent Purity - Catalyst Activity start->check_basics optimization Systematic Optimization check_basics->optimization screen_ligand Screen Ligands (e.g., PPh3, XPhos, SPhos) optimization->screen_ligand No Improvement success Successful Reaction optimization->success Improvement screen_base Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) screen_ligand->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane, DMF +/- H2O) screen_base->screen_solvent adjust_temp Adjust Temperature / Time screen_solvent->adjust_temp adjust_temp->success Improved Yield

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

Data-Driven Optimization: A Comparative Table

The following table provides a starting point for screening different reaction parameters. This is a generalized guide and will require adaptation for your specific boronic acid partner.

ParameterCondition 1 (Standard)Condition 2 (More Forcing)Condition 3 (Mild, for Sensitive Substrates)Rationale
Pd Source (mol%) Pd(PPh₃)₄ (5%)Pd₂(dba)₃ (2.5%)Pd(OAc)₂ (2%)Pd(0) vs Pd(II) precatalyst; higher loading for difficult couplings.
Ligand (mol%) -XPhos (6%)SPhos (5%)Bulky, electron-rich ligands can accelerate the reaction.[13]
Base (equiv.) K₂CO₃ (2.0)K₃PO₄ (3.0)KF (2.5)Base strength can significantly impact the rate of transmetalation.[1][8]
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF (anhydrous)Solvent polarity and the presence of water affect reagent solubility and reaction kinetics.[1][3]
Temperature (°C) 9011080Higher temperatures can overcome activation barriers but risk degradation.

Standard Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of this compound. Note: This is a starting point and requires optimization for each specific boronic acid.

  • Reagent Preparation:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 equiv.).

  • Inerting the System:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Catalyst and Solvent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Add the degassed solvent(s) via syringe (e.g., Dioxane/H₂O 4:1).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

By systematically applying the principles and methodologies outlined in this guide, you will be well-equipped to optimize the Suzuki coupling of this compound and advance your research and development objectives.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Chen, C.-T., et al. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry.
  • Garg, N. K., et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]
  • Carrow, B. P., & Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Denmark, S. E., & Regens, C. S. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • Organic Chemistry Portal. Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. [Link]
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]
  • ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
  • Amanote Research. (PDF) Palladium Catalysts for the Suzuki Cross-Coupling. [Link]
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
  • The Suzuki Reaction. [Link]
  • ResearchGate. Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). [Link]
  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxyl
  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
  • Reddit. Problems with Suzuki coupling. [Link]
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • American Chemical Society.
  • ResearchGate.
  • ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]

Sources

Technical Support Center: 4-Bromofuran-2-one Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromofuran-2-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in palladium-catalyzed cross-coupling reactions. Here, we move beyond standard protocols to troubleshoot the specific side reactions and challenges that can arise from the unique reactivity of the butenolide core. Our focus is on providing causal explanations and actionable solutions to ensure the success of your synthetic campaigns.

Introduction: The Double-Edged Sword of this compound Reactivity

This compound is a valuable synthon, featuring an electron-deficient α,β-unsaturated lactone system and a reactive C-Br bond. This electronic profile makes it an excellent electrophile for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. However, the same features that drive its reactivity also render it susceptible to a unique set of side reactions. The strained lactone ring, the activated double bond, and the C-Br bond can all participate in undesired pathways under typical coupling conditions. This guide provides a structured, question-and-answer approach to diagnosing and mitigating these issues.

Section 1: General Troubleshooting & FAQs

This section addresses broad questions applicable to most coupling reactions involving this compound.

Q1: My reaction is not proceeding at all, and I'm only recovering my starting material. What are the first things I should check?

A1: This issue almost always points to catalyst inactivity or incorrect reaction setup.

  • Catalyst Integrity: Ensure your palladium source is active. Pd(PPh₃)₄, for instance, is sensitive to air and should be stored under an inert atmosphere. If using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, its reduction to the active Pd(0) species may be inhibited.

  • Inert Atmosphere: The presence of oxygen is a primary cause of catalyst deactivation and can promote side reactions like the homocoupling of your nucleophilic partner.[1] Ensure your flask is properly flame-dried and that all solvents and reagents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with argon or nitrogen for at least 30-45 minutes.[2]

  • Base and Solvent Purity: The choice and quality of your base and solvent are critical. For Suzuki reactions, the base (e.g., K₂CO₃, K₃PO₄) must be finely ground and anhydrous.[3][4] Solvents must be of high purity and free of water and peroxides.

Q2: I'm observing a complex mixture of unidentifiable products and significant "tar" formation. What's causing this decomposition?

A2: This often indicates thermal instability or ring-opening of the furanone core.

  • Reaction Temperature: this compound and its derivatives can be thermally sensitive. High temperatures (>100 °C) can lead to decomposition. If your reaction requires heat, try to maintain the lowest effective temperature and monitor the reaction closely to avoid prolonged heating after completion.

  • Ring Instability: The furan-2-one ring can undergo ring-opening, especially under acidic conditions or upon photo-excitation.[5][6] While most coupling reactions are basic, localized acidity or Lewis acidic additives could trigger this pathway.[7][8] The resulting reactive intermediates can then polymerize.

  • Troubleshooting Protocol:

    • Lower the reaction temperature and increase the reaction time.

    • Screen different palladium catalysts and ligands. More electron-rich and bulky phosphine ligands can sometimes stabilize the catalytic intermediates and allow for lower reaction temperatures.

    • Ensure the reaction medium is strictly basic and avoid any acidic workup steps until the desired product is secured.

Troubleshooting Workflow for Common Issues

This diagram outlines a logical decision-making process when encountering poor results in a coupling reaction with this compound.

G start Reaction Outcome Unsatisfactory check_conversion Is Starting Material Consumed? start->check_conversion no_conversion No Conversion: Recovered Starting Material check_conversion->no_conversion No conversion Conversion Observed: Low Yield / Multiple Products check_conversion->conversion Yes check_catalyst Check Catalyst Activity (Fresh Source, Proper Precatalyst) no_conversion->check_catalyst check_inert Ensure Rigorous Inert Atmosphere (Degas Solvents) check_catalyst->check_inert check_reagents Verify Reagent Quality (Anhydrous Base/Solvent) check_inert->check_reagents identify_byproducts Identify Major Byproducts (LCMS, NMR) conversion->identify_byproducts debromination Protodebromination Product identify_byproducts->debromination Debrominated Starting Material homocoupling Homocoupling Dimer identify_byproducts->homocoupling Dimer of Coupling Partner decomposition Decomposition / Tar identify_byproducts->decomposition Low Mass Balance solve_debromination Use Anhydrous Solvents/Bases Screen Aprotic Solvents (Dioxane, Toluene) Consider a Milder Base debromination->solve_debromination solve_homocoupling Degas Rigorously Slowly Add Nucleophile Adjust Stoichiometry (Slight Excess of Electrophile) homocoupling->solve_homocoupling solve_decomposition Lower Reaction Temperature Screen Ligands for Stability Reduce Reaction Time decomposition->solve_decomposition

Caption: A troubleshooting decision tree for this compound coupling reactions.

Section 2: Suzuki-Miyaura Coupling Troubleshooting

The Suzuki-Miyaura reaction is one of the most common methods for functionalizing this compound.[9] However, it is prone to specific side reactions.

Q3: My main byproduct is 2(5H)-furanone (the debrominated starting material). What causes this protodebromination and how can I stop it?

A3: Protodebromination is a common side reaction for electron-rich or sensitive heterocycles, where the bromine atom is replaced by a hydrogen.[10][11] It typically arises from a palladium-hydride (Pd-H) intermediate that reductively eliminates the product.

Primary Causes:

  • Protic Contaminants: The most common source of the hydride is water or other protic solvents (like ethanol) in the reaction mixture.

  • Boronic Acid Instability: Boronic acids themselves can undergo protodeborylation, especially 2-heteroaryl boronic acids, creating a source of protons.[12]

  • Base-Mediated Decomposition: Some bases or their hydrates can provide a source for the Pd-H species.

Troubleshooting & Optimization Protocol:

ParameterStandard ConditionOptimization Strategy to Reduce ProtodebrominationRationale
Solvent Dioxane/H₂O, Toluene/EtOH/H₂O[13]Use strictly anhydrous solvents (e.g., dry Dioxane, Toluene, or THF).Minimizes the primary source of protons for Pd-H formation.
Base Aq. Na₂CO₃, K₂CO₃Use anhydrous K₃PO₄ or Cs₂CO₃.These bases are less nucleophilic and can be sourced in a strictly anhydrous form, reducing water content.
Boronic Acid Boronic Acid (R-B(OH)₂)Use a boronic ester (e.g., pinacol ester, R-B(pin)).Boronic esters are more stable towards protodeborylation than their corresponding acids.[12]
Temperature 80-100 °CRun the reaction at the lowest possible temperature (e.g., 60-70 °C).Higher temperatures can accelerate the decomposition pathways that lead to Pd-H formation.
Q4: I'm getting a significant amount of biaryl product (a dimer of my boronic acid). Why is this homocoupling happening?

A4: Homocoupling of the boronic acid is another frequent side reaction in Suzuki couplings.[12] It is primarily an oxidative process.

Primary Causes:

  • Oxygen in the Reaction: Trace oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then react with two equivalents of the boronic acid to produce the homocoupled dimer.[12]

  • Slow Transmetalation: If the transmetalation step of the catalytic cycle is slow, the concentration of the organopalladium intermediate is low, giving the boronic acid more opportunity to undergo a competitive homocoupling pathway.

Solutions:

  • Rigorous Degassing: This is the most critical factor. Ensure all solvents are thoroughly deoxygenated.

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might arise from the in-situ reduction of a Pd(II) precatalyst.

  • Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which can accelerate the rate-limiting oxidative addition and subsequent steps, outcompeting the homocoupling pathway.

Section 3: Stille & Sonogashira Coupling Issues

Q5 (Stille Coupling): My Stille reaction with an organostannane is low-yielding and I see a dimer of my tin reagent. What's the issue?

A5: This is the classic homocoupling side reaction in Stille couplings.[1][14] The mechanism can involve reaction of two organostannane molecules with the palladium catalyst.[14]

Primary Causes & Solutions:

  • Oxygen: As with Suzuki coupling, oxygen promotes homocoupling. Operate under strict inert conditions.[1]

  • Reaction Kinetics: If transmetalation is slow, homocoupling is favored.

    • Additives: The addition of Cu(I) salts (e.g., CuI) can accelerate the transmetalation step significantly.[15] Lithium chloride (LiCl) is also known to facilitate this step by breaking up tin aggregates and creating a more reactive stannane.[1]

    • Slow Addition: Adding the organostannane slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[1]

Q6 (Sonogashira Coupling): My Sonogashira coupling with a terminal alkyne is sluggish and gives low yields, even at high temperatures.

A6: The Sonogashira coupling of aryl bromides can be challenging compared to iodides because the initial oxidative addition step is slower.[16][17]

Primary Causes & Solutions:

  • Catalyst System: The standard Pd(PPh₃)₂Cl₂/CuI system may not be active enough for this substrate.

    • Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand like P(t-Bu)₃ or a dppf-based catalyst system, which can facilitate the oxidative addition of the aryl bromide.[17]

    • Copper-Free Conditions: Sometimes the copper co-catalyst can lead to side reactions, such as the homocoupling of the alkyne (Glaser coupling). Consider a copper-free Sonogashira protocol, which relies on a more active palladium catalyst and a suitable base.[18]

  • Base and Solvent: The choice of amine base and solvent is crucial. A stronger, bulkier base like diisopropylamine (DIPA) or triethylamine (TEA) in a non-coordinating solvent like toluene or THF is often effective.[19] Strongly coordinating solvents like DMF can sometimes inhibit the catalyst.[17]

Competitive Reaction Pathways Diagram

G Reactants This compound + Nucleophile + Pd(0) Catalyst OxAdd Oxidative Addition Reactants->OxAdd Main Cycle Side_Homocoupling Homocoupling Reactants->Side_Homocoupling O₂ Promoted Dimerization Side_RingOpening Ring Opening/ Decomposition Reactants->Side_RingOpening Heat/Acid Instability Transmetal Transmetalation OxAdd->Transmetal Side_Protodebromination Protodebromination OxAdd->Side_Protodebromination Reaction with Pd-H species RedElim Reductive Elimination Transmetal->RedElim Product Desired 4-Substituted Furan-2-one RedElim->Product Product->Reactants Regenerates Pd(0)

Caption: Key competitive reaction pathways in the coupling of this compound.

Section 4: Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol serves as a baseline and may require optimization for specific substrates.[13][20]

  • Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the anhydrous base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane, ~0.1 M concentration) via cannula or syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

  • Stille reaction - Wikipedia. URL: https://en.wikipedia.org/wiki/Stille_reaction
  • Pal, A., & Organ, M. G. (2005). The Stille reaction in the synthesis of carotenoid butenolides: synthesis of 6'-epi-peridinin. Organic Letters, 7(4), 545–548. URL: https://pubmed.ncbi.nlm.nih.gov/15704899/
  • Mika, J., et al. (2020). Competition between ring-puckering and ring-opening excited state reactions exemplified on 5H-furan-2-one and derivatives. The Journal of Chemical Physics, 152(6), 064301. URL: https://pubmed.ncbi.nlm.nih.gov/32061173/
  • Stille Coupling. NROChemistry. URL: https://nrochemistry.com/stille-coupling/
  • Common side reactions and byproducts in Stille coupling. Benchchem. URL: https://www.benchchem.com/blog/common-side-reactions-and-byproducts-in-stille-coupling/
  • The Stille Reaction. Myers, A. Chem 115 Handout. URL: https://myers.iq.harvard.edu/files/myers-group/files/11-stille.pdf
  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(49), 8829-8831. URL: https://www.sciencedirect.com/science/article/pii/S004040390202058X
  • Sonogashira coupling - Wikipedia. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
  • Butin, A. V., et al. (2015). Furan ring opening–pyrrole ring closure: a new synthetic route to aryl(heteroaryl)-annulated pyrrolo[1,2-a][2][14]diazepines. Organic & Biomolecular Chemistry, 13(10), 2957-2972. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c4ob02553k
  • Balasubramanian, S. K., & Vinu, R. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 533–543. URL: https://pubs.acs.org/doi/10.1021/acs.energyfuels.7b02927
  • Duval, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers, 14(10), 2056. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9146115/
  • Wu, G., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. Organic Letters, 5(20), 3587–3590. URL: https://www.researchgate.
  • Faraji, S., & Slavíček, P. (2010). Theoretical study of photoinduced ring-opening in furan. The Journal of Chemical Physics, 133(15), 154306. URL: https://pubs.aip.org/aip/jcp/article/133/15/154306/1085006/Theoretical-study-of-photoinduced-ring-opening
  • Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. URL: https://www.researchgate.
  • Felpin, F.-X., & Orellana, A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. URL: https://www.mdpi.com/2073-4344/7/5/146
  • Sonogashira Coupling. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: https://www.yonedalabs.com/suzukicoupling
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. URL: https://commonorganicchemistry.com/Rxn_Pages/Suzuki_Reaction.htm
  • 4-BROMOFURAN-2-CARBOXYLICACID CAS#: 3439-02-9. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82583561.htm
  • Chen, C.-H., et al. (2023). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development. URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00224
  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4339622/
  • This compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds020809
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 3-Bromofuran-2-carbaldehyde. Benchchem. URL: https://www.benchchem.com/blog/application-notes-and-protocols-for-the-suzuki-coupling-reaction-of-3-bromofuran-2-carbaldehyde/
  • Sonogashira troubleshooting help needed. Reddit. URL: https://www.reddit.com/r/Chempros/comments/g3z89d/sonogashira_troubleshooting_help_needed/
  • Samanta, S., et al. (2023). Unprecedented Copper/Iron-Cocatalyzed Homocoupling of Propargyl Ethers to Conjugated Benzofurans. ACS Omega. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10512803/
  • Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra06517h
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1004&context=macdonald-pubs
  • Al-Hourani, B. J. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222744/
  • Sonogashira Coupling. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Reactions/25.03%3A_Sonogashira_Coupling
  • Hussain, M., et al. (2010). Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. Organic & Biomolecular Chemistry. URL: https://www.researchgate.net/publication/44605927_Site-Selective_Suzuki-Miyaura_Cross-Coupling_Reactions_of_2345-Tetrabromofuran
  • Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. Benchchem. URL: https://www.benchchem.
  • Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. Benchchem. URL: https://www.benchchem.com/blog/technical-support-center-cross-coupling-reactions-of-2-bromo-4-methylpyridine/
  • 4-Bromofuran-2-carbaldehyde. BLD Pharm. URL: https://www.bldpharm.com/products/21921-76-6.html
  • Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate. URL: https://www.researchgate.
  • This compound suppliers. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/search/4-bromofuran-2-one?focus=products&page=1&perpage=30&sort=relevance&term=this compound&type=product_name

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Technical Support Center: Purification of 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to resolving common challenges in the purification of 4-Bromofuran-2-one and its derivatives, designed for chemists and researchers in the pharmaceutical and life sciences sectors.

As a Senior Application Scientist, this guide is structured to address the most common and critical challenges encountered during the purification of this compound. The methodologies and troubleshooting advice provided herein are based on established chemical principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and purification workflow.

FAQ 1: What are the most likely impurities in my crude this compound reaction mixture?

Understanding the potential impurities is the first step toward effective purification. The impurity profile is highly dependent on the synthetic route, particularly the choice of brominating agent and reaction conditions.

The synthesis of brominated furanones often involves the electrophilic bromination of a furanone precursor.[1][2] Common impurities can be categorized as follows:

  • Unreacted Starting Material: Incomplete conversion is a common source of contamination.

  • Di-brominated Byproducts: Over-bromination can lead to species like 3,5-dibromo-2(5H)-furanones, especially if excess brominating agent is used or reaction times are prolonged.[1][3]

  • Isomeric Byproducts: Depending on the precursor, bromination can sometimes occur at different positions on the furanone ring.[1]

  • Solvent and Reagent Residues: Residual solvents (e.g., DMF, CCl₄) or reagents (e.g., N-bromosuccinimide (NBS), triethylamine) are common.[4][5]

  • Degradation Products: this compound can be sensitive to certain conditions, and its purity may be listed as around 90%, suggesting potential stability issues.[6]

Table 1: Common Impurities and Their Origin

Impurity ClassSpecific ExampleLikely OriginImpact on Downstream Applications
Starting Material2(5H)-FuranoneIncomplete reactionCan complicate reaction monitoring and lead to lower yields of the desired product.
Over-brominated3,5-Dibromo-2(5H)-furanoneExcess brominating agent (e.g., Br₂, NBS)[1]May have different reactivity and toxicity profiles, interfering with subsequent steps.
Isomers5-Bromo-2(5H)-furanoneNon-regioselective bromination[1]Can be difficult to separate and may lead to undesired products in the next synthetic step.
Reagent-RelatedSuccinimideByproduct of NBS brominationGenerally water-soluble and easily removed during aqueous workup.
DegradationUnidentified polar compoundsInstability of the furanone ring under harsh pH or thermal stress.Can act as inhibitors in biological assays or catalysts for further decomposition.
FAQ 2: How do I choose the best purification strategy for my crude product?

The choice between column chromatography and recrystallization depends on the physical state of your crude product, the quantity of material, and the nature of the impurities.

Diagram 1: Purification Method Selection Workflow A decision tree to guide the choice between primary purification techniques.

G start Crude this compound Product q1 Is the crude product a solid or an oil? start->q1 solid Solid q1->solid Solid oil Oil / Tarry semi-solid q1->oil Oil q2 What is the estimated purity (by TLC/LCMS)? solid->q2 chromatography Perform Column Chromatography oil->chromatography high_purity High Purity (>85%) with minor impurities q2->high_purity >85% low_purity Low Purity (<85%) or complex mixture q2->low_purity <85% recrystallization Attempt Recrystallization high_purity->recrystallization low_purity->chromatography

FAQ 3: My this compound is streaking or not moving from the baseline during column chromatography. What's wrong?

This is a classic sign of either high compound polarity or interaction with the stationary phase. This compound, with its ester and vinyl bromide functionalities, is moderately polar.

Troubleshooting Steps:

  • Increase Solvent Polarity: The most common cause is insufficient eluting power. Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system). Add small amounts of a very polar solvent like methanol (0.5-1%) to your eluent to help displace highly adsorbed compounds.

  • Check for Acidity: Silica gel is naturally acidic and can strongly interact with or even degrade sensitive compounds. If you suspect this is an issue, you can neutralize the silica gel by preparing your column slurry with a solvent system containing a small amount of a volatile base like triethylamine (~0.1%).

  • Perform a "Dry Load": If the compound is not very soluble in the starting eluent, it can precipitate at the top of the column, leading to poor separation. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of your packed column.[7]

Table 2: Suggested Starting Solvent Systems for Silica Gel Chromatography

Polarity of ImpuritiesStarting Eluent (Hexane/Ethyl Acetate)Gradient Elution Strategy
Non-polar (e.g., starting material)95:5 to 90:10Gradually increase Ethyl Acetate to 20-30%
Moderately Polar (e.g., isomers)85:15 to 80:20Run isocratic or slowly increase Ethyl Acetate to 40%
Very Polar (e.g., degradation)70:30Consider adding 0.5% Methanol to the mobile phase
FAQ 4: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point. The resulting liquid cools into an amorphous oil rather than forming a crystal lattice.

Causality & Solutions:

  • Cause: The boiling point of the chosen solvent is too high, or you are using too little solvent, causing the solution to be supersaturated at a temperature above the compound's melting point.

  • Solution 1: Add More Solvent: While the solution is hot, add more of the hot solvent until the oil completely dissolves to form a clear solution.[8] Then, allow it to cool slowly.

  • Solution 2: Change Solvents: Switch to a solvent with a lower boiling point. Alternatively, use a co-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until turbidity persists. Let it cool slowly from there.[9]

  • Solution 3: Induce Crystallization: If the solution cools without forming crystals, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal from a previous batch.

FAQ 5: How can I definitively assess the purity of my final product?

A multi-technique approach is recommended for robust purity assessment.[10] Visual inspection (e.g., a single spot on TLC) is not sufficient for regulatory or publication purposes.

Table 3: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleKey AdvantagesTypical Purity Determined
HPLC Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[11]High resolution for non-volatile compounds; excellent for quantitative analysis of impurities.[12]99.5 - 99.9%
GC-MS Separation based on volatility, with mass spectrometric detection.[11]Excellent for identifying volatile impurities and provides structural information via mass spectra.[12]99.5 - 99.8%
qNMR Intrinsic quantitative response of atomic nuclei in a magnetic field.[11]Provides an absolute purity value without needing a specific reference standard for the compound itself.[10]>99.0%

Part 2: Experimental Protocols

These protocols provide a starting point for the purification of gram-scale batches of this compound.

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for purifying crude mixtures that are oily or contain multiple, closely-related impurities.[13]

Diagram 2: Flash Column Chromatography Workflow A step-by-step visual guide to the chromatography process.

G cluster_prep Preparation cluster_load Loading cluster_run Elution & Collection cluster_iso Isolation prep1 1. Select Solvent System via TLC prep2 2. Prepare Slurry (Silica + Eluent) prep1->prep2 prep3 3. Pack Column prep2->prep3 load2 5. Carefully Load onto Column prep3->load2 load1 4. Dissolve Crude Product (min. solvent) load1->load2 run1 6. Add Eluent & Apply Pressure load2->run1 run2 7. Collect Fractions run1->run2 run3 8. Monitor Fractions by TLC run2->run3 iso1 9. Combine Pure Fractions run3->iso1 iso2 10. Evaporate Solvent (Rotovap) iso1->iso2 iso3 11. Dry Under High Vacuum iso2->iso3

Methodology:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will give your desired product an Rf value of ~0.3. A starting point is 20% Ethyl Acetate in Hexane.

  • Column Packing:

    • Add a small plug of cotton or glass wool to the bottom of a glass column.

    • Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks form.[7] Add another layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Carefully pipette the solution onto the top layer of sand.

    • Drain the solvent just to the level of the sand.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

    • Collect fractions in test tubes.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is best for crude products that are solid and have a purity of >85%, with impurities that have different solubility profiles.[14]

Methodology:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9] Test small batches with solvents like isopropanol, ethanol, or a mixture such as ethyl acetate/hexane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimum amount of the chosen solvent to cover the solid.

    • Heat the mixture on a hotplate with stirring.

    • Add more hot solvent dropwise until the solid just completely dissolves.[8] Do not add a large excess.

  • Cooling (Crystal Formation):

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming pure, well-defined crystals.[9]

    • Once at room temperature, you can place the flask in an ice bath for ~15-20 minutes to maximize crystal recovery.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under a high vacuum to remove all residual solvent.

References

  • Bentham Science. Synthesis and Biological Properties of 2(5H)
  • PubMed. Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements. [Link]
  • ACS Green Chemistry Institute.
  • National Institutes of Health.
  • Winthrop University Chemistry Department.
  • Sci Vis Lab (YouTube).
  • ResearchGate. Introduction of bromine onto the furanone ring. [Link]
  • Organic Chemistry at SD Miramar College (YouTube). Recrystallization - Organic Chemistry Lab Technique. [Link]
  • Ryan Jeske (YouTube).
  • American Chemical Society. Development of a Practical and Scalable Synthetic Route for DBPR112. [Link]
  • Taylor & Francis Online. Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]
  • Taylor & Francis Online. Full article: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]
  • National Institutes of Health. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. [Link]
  • MDPI. Synthesis and Characterization of Hybrid Structures Based on Furan-2(3H)-ones and Chromen-4(4H)-ones—Potential Antibacterial Activity. [Link]
  • Chem Survival (YouTube).

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Technical Support Center: Synthesis of 4-Bromofuran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromofuran-2-one derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds, often referred to as butenolides. These structures are key intermediates in the synthesis of various natural products and pharmacologically active molecules.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental challenges and improve your synthetic yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of this compound derivatives.

Q1: What are the primary synthetic strategies for preparing this compound derivatives?

There are two main approaches to synthesizing these target molecules:

  • Direct Bromination of a Pre-existing Furan-2-one Ring: This is the most common method, involving the electrophilic bromination of a suitable furan-2-one (butenolide) precursor. The choice of brominating agent and reaction conditions is critical to control selectivity and prevent side reactions.[2]

  • Cyclization of a Brominated Acyclic Precursor: This strategy involves synthesizing a linear molecule that already contains the bromine atom and then inducing cyclization to form the furan-2-one ring. A key example is the cyclodehydration of a brominated levulinic acid derivative.[1]

Q2: Which brominating agents are most effective for this synthesis, and how do they differ?

The selection of a brominating agent is crucial and depends on the substrate's reactivity and the desired outcome (e.g., mono- vs. di-bromination).

  • N-Bromosuccinimide (NBS): NBS is a versatile and commonly used reagent for brominating furan rings.[2][3] It is often used for selective mono-bromination. Its reactivity can be enhanced with a catalytic amount of Br₂ or a radical initiator like benzoyl peroxide, depending on the desired mechanism.[2][3]

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): DBDMH is a powerful brominating agent that can provide excellent yields, particularly for di-bromination, where it may be more effective than NBS.[2] For substrates prone to over-bromination, DBDMH should be used with caution and precise stoichiometric control.

  • Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can lead to over-bromination and the formation of HBr as a byproduct, which can promote side reactions like ring-opening.[4][5] Its use often requires low temperatures and careful, slow addition to the reaction mixture.[5]

Q3: What is the general mechanism for the bromination of a furan-2-one ring?

The bromination of a furan ring system is a classic example of electrophilic aromatic substitution (though furan-2-ones are less aromatic). The mechanism proceeds as follows:

  • Activation of Bromine: The brominating agent (e.g., Br₂) is polarized, creating an electrophilic bromine species (Br⁺).

  • Electrophilic Attack: The electron-rich furan-2-one ring attacks the electrophilic bromine, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (which can be the solvent or the counter-ion of the bromine source) removes a proton from the carbon atom that was attacked by the bromine, restoring the conjugated system and yielding the final this compound product.

Bromination Mechanism cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Rearomatization Start Furan-2-one + Br-Br Intermediate Sigma Complex (Cationic Intermediate) Start->Intermediate π-bond attacks Brδ+ Product This compound Intermediate->Product - H+ (Deprotonation)

Caption: General mechanism for electrophilic bromination of furan-2-one.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired this compound

  • Potential Cause: Degradation or impurity of the brominating agent.

    • Expert Insight: N-Bromosuccinimide (NBS) can hydrolyze over time if exposed to moisture, and its color can be an indicator of purity (it should be a white to slightly off-white powder). Elemental bromine can contain impurities that inhibit the reaction.

    • Solution: If using NBS, recrystallize it from hot water before use. Ensure all reagents are handled under anhydrous conditions where possible.

  • Potential Cause: Incorrect reaction temperature.

    • Expert Insight: Bromination of furan rings is highly exothermic. Running the reaction at too high a temperature can lead to a cascade of side reactions, including over-bromination and decomposition. Conversely, a temperature that is too low may result in an impractically slow reaction rate.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C or even -78 °C) and add the brominating agent slowly to maintain control.[5] Monitor the reaction by Thin Layer Chromatography (TLC) and allow it to warm to room temperature only if necessary.

  • Potential Cause: Presence of a nucleophilic solvent.

    • Expert Insight: Solvents like alcohols (e.g., methanol) can act as nucleophiles and attack the cationic intermediate, leading to undesired addition products instead of the substituted furanone.[4][6]

    • Solution: Use inert, non-nucleophilic solvents such as dichloromethane (CH₂Cl₂), carbon tetrachloride (CCl₄), or N,N-dimethylformamide (DMF).[2][3][7]

Troubleshooting Low Yield Start Low or No Yield Cause1 Reagent Quality? Start->Cause1 Cause2 Reaction Temp? Start->Cause2 Cause3 Solvent Choice? Start->Cause3 Sol1 Recrystallize NBS Use fresh Br₂ Cause1->Sol1 Sol2 Maintain low temp (0 °C) Slow reagent addition Cause2->Sol2 Sol3 Use inert solvent (CH₂Cl₂, DMF, CCl₄) Cause3->Sol3

Caption: Decision workflow for troubleshooting low product yield.

Problem 2: Formation of Multiple Products (Over-bromination or Isomers)

  • Potential Cause: Incorrect stoichiometry or rapid addition of the brominating agent.

    • Expert Insight: Furan rings are highly activated systems, making them susceptible to polyhalogenation.[5] Using an excess of the brominating agent or adding it too quickly creates high local concentrations, favoring the formation of di- or tri-brominated species.

    • Solution: Carefully control the stoichiometry. Use 1.0 equivalent or slightly less of the brominating agent for mono-bromination. Add the reagent dropwise as a solution over an extended period to maintain a low concentration in the reaction flask.[8]

  • Potential Cause: Ring-opening due to acidic byproduct formation.

    • Expert Insight: The reaction of Br₂ or NBS generates HBr as a byproduct. The acidic conditions can lead to the cleavage of the furan ring, forming compounds like malealdehyde derivatives.[4]

    • Solution: Add a non-nucleophilic base (e.g., pyridine, sodium bicarbonate, or calcium carbonate) to the reaction mixture to act as an acid scavenger. This neutralizes the HBr as it is formed, protecting the integrity of the furanone ring.

Problem 3: Difficulty in Product Purification

  • Potential Cause: Similar polarity of product and starting material.

    • Expert Insight: The starting furan-2-one and the 4-bromo derivative often have very similar polarities, making separation by column chromatography challenging.

    • Solution: Use a shallow gradient of a less polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) for column chromatography to improve separation. If separation is still poor, consider recrystallization from a suitable solvent system, which can be highly effective for obtaining pure product.[9]

  • Potential Cause: Product decomposition on silica gel.

    • Expert Insight: Silica gel is acidic and can cause sensitive compounds, including some halogenated furanones, to decompose during purification.

    • Solution: Deactivate the silica gel by pre-treating it with a base, such as triethylamine (typically 1% in the eluent). Alternatively, use a different stationary phase like alumina (neutral or basic) or consider purification via vacuum distillation if the product is thermally stable.[8] A method using activated carbon for adsorption and desorption has also been reported for purifying furan derivatives, which can prevent thermal decomposition.[10]

Table 1: Comparison of Common Brominating Agents for Furan-2-one Synthesis

Reagent Typical Conditions Key Advantages Common Issues & Mitigation
N-Bromosuccinimide (NBS) CH₂Cl₂, 0 °C to RT Good selectivity for mono-bromination, easy to handle. Can be slow; Catalytic Br₂ can improve rate[2]; Recrystallize if old.
Bromine (Br₂) CCl₄ or CH₂Cl₂, < 0 °C Highly reactive, inexpensive. Prone to over-bromination and HBr formation[5]; Use slow addition and acid scavenger.

| DBDMH | CH₂Cl₂, 40 °C | Very effective, can give excellent yields of di-bromo products.[2] | Highly reactive, may be difficult to control for mono-bromination. |

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Mono-bromination using NBS

This protocol is a representative example and should be adapted based on the specific substrate and laboratory safety procedures.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the starting furan-2-one derivative (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.0 eq) in anhydrous CH₂Cl₂ or DMF and add it to the dropping funnel. Add the NBS solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent and staining with potassium permanganate). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine. Transfer the mixture to a separatory funnel and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel or by recrystallization to yield the pure this compound derivative.

Protocol 2: Purification by Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). Collect fractions and analyze them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

  • Suggested mechanism for the synthesis of furan‐2‐one derivatives...
  • Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separ
  • On the reaction of furan with bromine in aqueous solution.
  • transformation of furan propose mechanism - ECHEMI
  • An efficient synthesis of brominated 4-alkyl-2(5H)
  • The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed
  • halogen
  • Bromination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Furan, 2-bromo- | C4H3BrO | CID 2776190 - PubChem - NIH
  • This compound 56634-50-5 - Sigma-Aldrich
  • This compound - Fluorochem
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  • Butenolide synthesis - Organic Chemistry Portal
  • The Synthesis and Proton Magnetic Resonance Spectra of Some Brominated Furans1 | The Journal of Organic Chemistry - ACS Public
  • Synthesis - General tips for improving yield? : r/chemistry - Reddit
  • Improving yields on alkylfuran synthesis : r/Chempros - Reddit
  • Synthesis of 3(2H)-furanones - Organic Chemistry Portal
  • Bromination of Limonin (9). Reactions were performed using 0.02 mmol of...
  • improving the yield of 3-bromofuran-2,5-dione in labor
  • (PDF)
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC
  • A Naturally Occurring Brominated Furanone Covalently Modifies and Inactiv
  • Bromine-, chlorine-, and mixed halogen-substituted 4-methyl-2(5H)-furanones: synthesis and mutagenic effects of halogen and hydroxyl group replacements - PubMed
  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans
  • Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran
  • Synthesis of (E)‐ and (Z)‐5‐(Bromomethylene)furan‐2(5H)‐one by Bromodecarboxylation of (E)‐2‐(5‐Oxofuran‐2(5H)‐ylidene)
  • Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung - American Chemical Society
  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC - NIH
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
  • Benzofuran synthesis - Organic Chemistry Portal
  • 2-Bromofuran: A Versatile Halogenated Furan Deriv
  • Bromination of Alkenes - The Mechanism - Master Organic Chemistry
  • Spectroscopic Profile of 4-Bromo-2-fluoroaniline: A Technical Guide - Benchchem
  • Rhodium-Catalyzed Synthesis of 4-Bromo-1,2-dihydroisoquinolines: Access to Bromonium Ylides by the Intramolecular Reaction of a Benzyl Bromide and an α-Imino Carbene | Request PDF - ResearchG
  • METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - European Patent Office - EP 4032881 A1 - Googleapis.com
  • Mechanisms and Stereoselectivities in the Reactions of Bromine and Different Substituted C=C Bonds - 大学化学
  • Synthesis and Characterization of Bromoclenbuterol - Hilaris Publisher
  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid - ResearchG
  • Synthesis of 1,4-Dibromobutane

Sources

Technical Support Center: Stabilizing 4-Bromofuran-2-one in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Bromofuran-2-one. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. This compound, a member of the butenolide family, is a highly reactive intermediate, and its successful application hinges on understanding and mitigating its potential decomposition pathways. This guide provides in-depth, field-proven insights into the stability of this compound, troubleshooting common issues, and ensuring the integrity of your reactions.

Part 1: Frequently Asked Questions (FAQs) on the Stability of this compound

Q1: What are the primary factors that contribute to the decomposition of this compound?

A1: The decomposition of this compound is primarily driven by its inherent chemical structure. The key factors are:

  • Ring Strain: The five-membered lactone ring possesses some degree of ring strain, making it susceptible to ring-opening reactions.[1]

  • α,β-Unsaturated System: The conjugated double bond in the lactone ring makes it an active Michael acceptor, prone to nucleophilic attack.

  • Electron-Withdrawing Bromine: The bromine atom is an electron-withdrawing group that influences the electrophilicity of the furanone ring.[2]

  • Lactone Functionality: The ester linkage in the lactone is susceptible to hydrolysis under both acidic and basic conditions.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to maintain the purity and stability of this compound. While some suppliers suggest room temperature storage for short periods, long-term stability is best achieved under controlled conditions.[3] For analogous brominated and lactone-containing compounds, the following is recommended:

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the rate of potential thermal decomposition.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)The furanone ring can be sensitive to oxidation.
Moisture In a dry, tightly sealed containerThe lactone is susceptible to hydrolysis.
Light In an amber vial or protected from lightBrominated compounds can be light-sensitive and undergo photodecomposition.

Q3: What are the visible signs of this compound decomposition?

A3: Decomposition can often be visually observed as a change in the physical appearance of the compound. This may include:

  • Color Change: A noticeable darkening or change from a pale yellow or off-white solid to a brown or black tar-like substance.

  • Formation of Insoluble Material: The appearance of solid precipitates in a solution of the compound.

  • Gas Evolution: In some cases, decomposition may be accompanied by the release of gases.

Analytical techniques such as TLC, NMR, and LC-MS should be used to confirm decomposition and identify byproducts.

Part 2: Troubleshooting Decomposition During Reactions

This section provides troubleshooting guidance for common reaction scenarios where the decomposition of this compound is a significant concern.

Scenario 1: Decomposition under Basic Conditions (e.g., in the presence of amines, hydroxides, or organometallics)

Observed Problem: Low yield of the desired product, formation of a complex mixture of byproducts, or complete consumption of the starting material with no desired product formation when using basic reagents.

Underlying Cause & Mechanism:

This compound is highly susceptible to degradation in the presence of bases. The primary decomposition pathways include:

  • Ring Opening via Nucleophilic Acyl Substitution: The lactone is an ester and will be readily attacked by nucleophilic bases at the carbonyl carbon, leading to ring opening.

  • Michael Addition: The α,β-unsaturated system is a prime target for nucleophilic addition.

  • Polymerization: The furan ring itself can be prone to acid- or base-catalyzed polymerization, especially at elevated temperatures.[4][5]

This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product Nucleophilic Attack (e.g., OH⁻, RNH₂) Michael Adduct Michael Adduct This compound->Michael Adduct 1,4-Conjugate Addition (e.g., Grignard reagents) Polymerization Polymerization This compound->Polymerization Base-catalyzed

Caption: Decomposition pathways of this compound under basic conditions.

Preventative Measures & Protocols:

  • Choice of Base: Opt for weaker, non-nucleophilic bases where possible. If a strong nucleophilic base is required, use stoichiometric amounts and maintain low temperatures.

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

  • Slow Addition: Add the base or nucleophile slowly to a solution of this compound to maintain a low instantaneous concentration of the nucleophile.

  • Inverse Addition: In some cases, adding the this compound solution to the base can be beneficial.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can facilitate hydrolysis.

Experimental Protocol: Nucleophilic Addition of an Amine

  • Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM) and cool the solution to -20 °C under an inert atmosphere.

  • In a separate flask, dissolve the amine nucleophile (1.0-1.2 eq) in the same anhydrous solvent.

  • Add the amine solution dropwise to the cooled solution of this compound over 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) at low temperature.

Scenario 2: Decomposition under Acidic Conditions (e.g., in the presence of Lewis or Brønsted acids)

Observed Problem: Formation of dark, insoluble polymeric material, and low recovery of desired product, particularly at elevated temperatures.

Underlying Cause & Mechanism:

Furan rings are known to be sensitive to strong acids, which can lead to polymerization and ring-opening.[6][7] The likely decomposition pathways include:

  • Acid-Catalyzed Polymerization: Protonation of the furanone can initiate a cascade of electrophilic aromatic substitution-type reactions, leading to polymer formation.

  • Ring Opening: In the presence of water, acid can catalyze the hydrolysis of the lactone.

This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H⁺ Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product H₂O / H⁺ Polymerization Polymerization Protonated Intermediate->Polymerization Electrophilic Attack on another Furanone Molecule

Caption: Decomposition pathways of this compound under acidic conditions.

Preventative Measures & Protocols:

  • Choice of Acid: Use the mildest acid catalyst that is effective for the desired transformation.

  • Control of Stoichiometry: Use catalytic amounts of acid whenever possible.

  • Temperature Management: Avoid high reaction temperatures. If heating is necessary, do so cautiously and for the minimum time required.

  • Anhydrous Conditions: For reactions that do not require water, ensure all reagents and solvents are anhydrous to prevent hydrolysis.

Scenario 3: Thermal Decomposition

Observed Problem: Decomposition of the compound upon heating, even in the absence of strong acids or bases.

Underlying Cause & Mechanism:

While specific data for this compound is limited, γ-lactones can undergo thermal decomposition.[8] Potential pathways include:

  • Decarbonylation or Decarboxylation: At high temperatures, the lactone ring may fragment, losing carbon monoxide or carbon dioxide.[9]

  • Isomerization: The double bond may migrate under thermal stress.

Preventative Measures:

  • Reaction Temperature: Keep reaction temperatures as low as possible.

  • Reaction Time: Minimize reaction times at elevated temperatures.

  • Purification Method: Avoid high-temperature distillation for purification. Opt for chromatography or recrystallization at lower temperatures.

Scenario 4: Photochemical Decomposition

Observed Problem: Degradation of the material upon exposure to light, especially UV light.

Underlying Cause & Mechanism:

Brominated organic compounds can be susceptible to photodecomposition, often involving the homolytic cleavage of the carbon-bromine bond to form radical intermediates. These radicals can then participate in a variety of subsequent reactions, leading to product degradation.

Preventative Measures:

  • Protect from Light: Conduct reactions in flasks wrapped in aluminum foil or in amber glassware.

  • Storage: Store the compound in the dark.

Part 3: Data Summary and Analytical Considerations

Table for Troubleshooting Reaction Conditions:

ObservationPotential CauseSuggested Action
Reaction turns dark/black Acid- or base-catalyzed polymerizationLower reaction temperature, use a milder acid/base, ensure anhydrous conditions.
Multiple spots on TLC, streaking Decomposition into multiple byproductsCheck pH of the reaction, lower temperature, reduce reaction time.
Low mass balance after workup Formation of water-soluble ring-opened productsExtract the aqueous layer with a more polar organic solvent, or perform a workup under neutral conditions.
Product decomposes on silica gel Acidic nature of silica gelNeutralize the silica gel with a small amount of triethylamine in the eluent, or use an alternative stationary phase like alumina.

Analytical Notes:

  • NMR Spectroscopy: Decomposition can be monitored by ¹H NMR by observing the disappearance of the characteristic peaks for this compound and the appearance of new, often broad, signals in the aliphatic or aromatic regions, which may indicate polymerization.[10]

  • Mass Spectrometry: LC-MS is a powerful tool to identify potential decomposition products by their mass-to-charge ratio.

References

  • Li, X., et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(46), 40069-40076.
  • L'Her, M., et al. (2022).
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • How do α,β-unsaturated acids undergo decarboxylation? (2019, May 21). Chemistry Stack Exchange.
  • Gandini, A. (2017). The behaviour of furan derivatives in polymerization reactions. Polymer Chemistry, 8(23), 3536-3552.
  • Frontier, A. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3(2H)-furanones.
  • Al-Mughanam, T., et al. (2020). Gamma-valerolactone (GVL) as a biofuel: Investigation of GVL thermal decomposition and GVL + OH reaction. KAUST Repository.
  • Dumur, F. (2021).
  • Chen, C. H., et al. (2016). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. Organic Process Research & Development, 20(2), 373-383.
  • Ren, Y., et al. (2015). Effect of Brominated Furanones on the Formation of Biofilm by Escherichia coli on Polyvinyl Chloride Materials. Journal of Biomaterials and Tissue Engineering, 5(8), 643-649.
  • Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem, e202401849.
  • Ito, H., et al. (2019). Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing heteroatoms.
  • Bock, H., et al. (1983). Thermal decomposition of methylated γ-thiobutyrolactones: a photoelectron spectroscopic study. Journal of the Chemical Society, Perkin Transactions 2, (1), 27-32.
  • Kolykhalov, D. A., et al. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids? (2021, October 29). Chemistry Stack Exchange.
  • Ring opening reactions of furans. (n.d.). ResearchGate.
  • Angi, D., et al. (2019).
  • He, J., et al. (2018). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 140(40), 12816-12825.
  • Edison, A. S., et al. (2011). NMR-spectroscopic analysis of mixtures: from structure to function. Current opinion in chemical biology, 15(1), 34-41.
  • Ren, Y., et al. (2015). Effect of Brominated Furanones on the Formation of Biofilm by Escherichia coli on Polyvinyl Chloride Materials. Journal of Biomaterials and Tissue Engineering, 5(8), 643-649.
  • Reaction with the butenolide 1 q. (n.d.). ResearchGate.
  • Zhang, Y., et al. (2015). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm, 6(3), 547-553.
  • da Silva, R. R., et al. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences, 11, 1356877.
  • Janssens, J. C., et al. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648.
  • Ashenhurst, J. (2020, March 16). Electrocyclic Reactions. Master Organic Chemistry.
  • Janssens, J. C., et al. (2008). Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639-6648.
  • Sarpong, R., et al. (2015). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. The Journal of organic chemistry, 80(19), 9435-9447.
  • Behr, J. B., et al. (2016). Nucleophilic reactions of ethyl (Z)-2‑bromo-4,4,4-trifluorobut-2-enoate: One molecule – various heterocycles. Journal of Fluorine Chemistry, 189, 64-71.
  • Spicer, R. A., et al. (2022). Problems, principles and progress in computational annotation of NMR metabolomics data. TrAC Trends in Analytical Chemistry, 157, 116742.
  • Splendid Lab Pvt. Ltd. (n.d.). This compound.
  • Iovine, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 706.

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Technical Support Center: 4-Bromofuran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in the synthesis of specialized heterocyclic compounds requires a blend of foundational chemical principles and practical, experience-driven insights. This guide is structured to provide direct, actionable solutions for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing 4-Bromofuran-2-one. As a Senior Application Scientist, my goal is to not only offer troubleshooting steps but to illuminate the chemical reasoning behind them, fostering a deeper understanding that empowers more effective and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or non-existent. What are the most common initial checks?

A1: Start by verifying the integrity of your starting materials and reagents. N-Bromosuccinimide (NBS), a common brominating agent, can degrade over time; using a freshly opened or recrystallized batch is crucial. Ensure your solvent is anhydrous, as moisture can quench reagents and lead to unwanted side reactions. Finally, confirm your reaction temperature. Bromination of furan rings is often exothermic, and poor temperature control can lead to polymerization or the formation of multiple byproducts.[1][2]

Q2: I'm observing multiple spots on my TLC plate post-reaction. What are these likely to be?

A2: The most common impurities are regioisomers (e.g., 3-bromo or 5-bromofuran-2-one) and di-brominated products.[3] The furan ring is susceptible to multiple electrophilic additions, and the reaction conditions heavily influence the selectivity.[2][3] You may also be seeing unreacted starting material or polymeric resin, which can form if the reaction overheats or is exposed to strong acids.[3]

Q3: The final product appears dark and oily, not the expected solid. What has happened?

A3: The formation of dark, resinous material is a classic sign of polymerization.[3] Furan and its derivatives can be sensitive to strong acids, high temperatures, and certain oxidizing conditions.[2][3] This outcome suggests that the reaction conditions were too harsh. Consider lowering the temperature, using a milder brominating agent, or ensuring that no strong acids are inadvertently generated or introduced.

Q4: Is this compound stable for long-term storage?

A4: While specific stability data for this compound is not extensively published, related brominated furans can be unstable, especially when exposed to light, air, or acid.[4] It is best practice to store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (-20 °C) to minimize degradation.[4] Some suppliers note room temperature storage is acceptable, but for long-term purity, colder, inert conditions are recommended.[5]

Detailed Troubleshooting Guide

Issue 1: Low Yield or Complete Reaction Failure

Low yields are often multifactorial. The following logical workflow can help diagnose the root cause.

G start Low or No Yield Observed reagent_check Verify Reagent Activity (e.g., Fresh NBS, Anhydrous Solvent) start->reagent_check temp_control Assess Temperature Control (Was it maintained at target?) reagent_check->temp_control Reagents OK reagent_fail Solution: Use fresh/purified reagents and anhydrous solvents. reagent_check->reagent_fail Reagents Suspect stoichiometry Check Stoichiometry (1.0-1.1 eq. of brominating agent?) temp_control->stoichiometry Temp OK temp_fail Solution: Lower temperature (e.g., 0°C to -15°C) to reduce side reactions. temp_control->temp_fail Temp Fluctuated monitoring Review Reaction Monitoring (Did TLC/GC show product formation?) stoichiometry->monitoring Stoich. OK stoich_fail Solution: Adjust stoichiometry. Avoid large excess to prevent over-bromination. stoichiometry->stoich_fail Excess Agent Used monitoring_fail Solution: Optimize reaction time. Stop reaction once SM is consumed. monitoring->monitoring_fail Reaction Incomplete or Over-reacted

Caption: Troubleshooting workflow for low yield.

  • Causality - Reagent Integrity: Brominating agents like NBS rely on a reactive N-Br bond. Over time, this can hydrolyze, rendering the reagent ineffective. Solvents must be anhydrous because water can react with the brominating agent and intermediates.

  • Causality - Temperature Control: The activation energies for the formation of different isomers (e.g., 4-bromo vs. 5-bromo) and for over-bromination can be very similar. Lowering the temperature provides better kinetic control, often favoring a specific regioisomer and minimizing the energy input that could lead to unwanted secondary reactions.[3]

  • Causality - Stoichiometry: Using a significant excess of the brominating agent dramatically increases the probability of di- or poly-bromination once the initial mono-bromination has occurred.[3] Careful control, using 1.0 to 1.1 equivalents, ensures the starting material is consumed without excessively promoting these side reactions.

Issue 2: Product Contaminated with Impurities

The primary challenge in this synthesis is controlling selectivity.

  • Why it Happens: The furan ring is an activated aromatic system. Electrophilic attack can occur at multiple positions. The directing effects of the existing carbonyl group on the furanone ring and the reaction conditions (solvent, temperature) will dictate the ratio of isomers formed. Di-bromination occurs when the mono-brominated product, which is still an activated ring, reacts further.[3]

  • Solutions:

    • Temperature Optimization: Lower temperatures (-15 °C to 0 °C) often improve regioselectivity in the bromination of furan derivatives.[3]

    • Solvent Screening: The polarity of the solvent can influence the reactivity of the brominating species and the stability of the reaction intermediates. Dioxane and dimethylformamide (DMF) are common solvents for furan bromination.[2][6] A screen of different solvents may be necessary to optimize for the desired 4-bromo isomer.

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally milder and more selective than liquid bromine (Br₂).[7] If issues persist with NBS, other reagents like pyridinium tribromide could be explored.

To systematically optimize the reaction, maintain a detailed log of experimental conditions and outcomes.

RunBrominating AgentEquivalentsSolventTemperature (°C)Yield of this compound (%)Key Impurities Observed (Ratio)
1NBS1.1CH₂Cl₂25355-bromo (1:1), Di-bromo (~10%)
2NBS1.1CH₂Cl₂0555-bromo (1:0.5), Di-bromo (<5%)
3NBS1.05DMF0655-bromo (1:0.2)
4Br₂1.0Dioxane020Significant polymerization

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on standard procedures for the bromination of furan derivatives.[3][6][7] All operations should be performed in a well-ventilated fume hood.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Purification A 1. Dissolve 2(5H)-furanone (1.0 eq) in anhydrous DMF in a flame-dried, 3-neck flask. B 2. Equip with stirrer, thermometer, and dropping funnel under N2. A->B C 3. Cool flask to 0 °C in an ice-water bath. B->C D 4. Dissolve NBS (1.05 eq) in anhydrous DMF. E 5. Add NBS solution dropwise to the furanone solution over 30-60 mins. D->E F 6. Maintain internal temp below 5 °C. E->F G 7. Quench with aq. Na2S2O3. Extract with Ethyl Acetate. H 8. Wash organic layer with brine, dry over Na2SO4. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify crude product via column chromatography. I->J

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Technical Support Center: Catalyst Selection for 4-Bromofuran-2-one Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Bromofuran-2-one. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the fundamental principles behind catalyst selection and reaction optimization for this specific substrate. This compound, a valuable synthetic intermediate, presents unique challenges due to its electronic properties and potential for side reactions. This document will serve as a comprehensive guide to navigate these challenges, offering troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.

Problem 1: Low to No Product Formation

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low conversion to the desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low conversion in the Suzuki-Miyaura coupling of this compound is a common issue that can stem from several factors related to catalyst activity and substrate stability.

Potential Causes & Solutions:

  • Insufficient Catalyst Activity: The C-Br bond at the 4-position of the electron-deficient furanone ring can be challenging to activate. A standard catalyst system may not be sufficiently active.

    • Solution: Employ a more active catalyst system. For Suzuki couplings, palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often used with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[1] These ligands promote the oxidative addition step, which is often rate-limiting.[2] Consider using a pre-formed palladium precatalyst, which can lead to more consistent generation of the active Pd(0) species.[2][3]

  • Catalyst Deactivation: The furanone core, particularly under basic conditions, can potentially coordinate to the palladium center or undergo decomposition, leading to catalyst deactivation.

    • Solution: Ensure your reaction is performed under strictly inert conditions.[4] Thoroughly degas all solvents and reagents to prevent oxygen from oxidizing the active Pd(0) catalyst.[2]

  • Suboptimal Base Selection: The choice of base is critical. An inappropriate base can lead to decomposition of the furanone starting material or the boronic acid.

    • Solution: A screening of bases is often necessary. While aqueous bases like K₂CO₃ are common in Suzuki reactions, for sensitive substrates, consider weaker inorganic bases or non-aqueous conditions.[5] For instance, K₃PO₄ is often effective in challenging couplings.[5]

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom before it can couple with the furanone.[2]

    • Solution: Use a more stable boronic ester, such as a pinacol ester, instead of the boronic acid.[2][5] Running the reaction under anhydrous conditions can also mitigate this issue.[5]

Problem 2: Significant Byproduct Formation (Debromination)

Question: My primary byproduct in a cross-coupling reaction with this compound is the debrominated furan-2-one. What causes this and how can I prevent it?

Answer: The formation of a debrominated (or hydrodehalogenated) byproduct is a frequent challenge in palladium-catalyzed cross-coupling reactions.[6] This occurs when the aryl halide is reduced instead of coupled.

Potential Causes & Solutions:

  • Source of Hydride: The hydride species responsible for the reduction can originate from various sources, including the solvent (e.g., alcohols), the base, or impurities.

    • Solution: Ensure all reagents and solvents are anhydrous and of high purity. Screening different bases and solvent systems is recommended.[7] For instance, if you are using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent like dioxane or toluene.

  • Reaction Temperature: Higher temperatures can sometimes favor the debromination pathway.

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of the side reaction.

  • Ligand Choice: The nature of the ligand can influence the relative rates of reductive elimination (to form the desired product) and the pathways leading to debromination.

    • Solution: Experiment with different classes of ligands. Bulky, electron-rich ligands that accelerate the desired coupling can sometimes suppress side reactions.[8]

Problem 3: Alkyne Homocoupling in Sonogashira Reactions

Question: When attempting a Sonogashira coupling of this compound with a terminal alkyne, I am getting a significant amount of the alkyne dimer (Glaser coupling product). How can I favor the cross-coupling product?

Answer: The homocoupling of terminal alkynes is the primary competing reaction in Sonogashira couplings.[1] This side reaction is catalyzed by the copper(I) co-catalyst.

Potential Causes & Solutions:

  • Excessive Copper(I) Catalyst: While necessary for the catalytic cycle, too much Cu(I) can accelerate the undesired homocoupling.

    • Solution: Carefully control the amount of the copper co-catalyst (typically CuI).[1][9] Using the minimum effective amount is key.

  • Presence of Oxygen: Oxygen promotes the oxidative dimerization of the alkyne.

    • Solution: Rigorous degassing of the reaction mixture is crucial.[1] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

  • Copper-Free Conditions: In some cases, Sonogashira couplings can be performed without a copper co-catalyst, which completely eliminates the possibility of Glaser coupling.

    • Solution: Explore copper-free Sonogashira protocols. These often require specific ligands and conditions to facilitate the direct transmetalation of the alkyne to the palladium center.[10]

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best suited for this compound?

The optimal choice depends on the desired bond to be formed (C-C, C-N, etc.).

  • Suzuki-Miyaura Coupling: Excellent for forming C(sp²)-C(sp²) bonds with aryl or vinyl boronic acids/esters. It is generally tolerant of many functional groups.[11]

  • Heck Coupling: Ideal for coupling with alkenes to form a new C=C bond.[12]

  • Sonogashira Coupling: The method of choice for forming a C-C bond with a terminal alkyne.[10][13]

  • Buchwald-Hartwig Amination: Used for the formation of C-N bonds with primary or secondary amines.[14][15]

  • Stille Coupling: A versatile method for C-C bond formation using organostannanes, known for its tolerance of a wide range of functional groups, though the toxicity of tin reagents is a drawback.[16][17][18]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound?

A robust starting point is crucial for optimization. The following table outlines a reliable set of initial conditions.

ParameterRecommended Starting ConditionRationale & Notes
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1.5 mol%)Common, reliable Pd(II) and Pd(0) sources that are readily available.[1][2]
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich ligands that are known to be effective for challenging couplings.[1]
Base K₃PO₄ (2-3 equivalents)A strong base often effective in difficult couplings; can be used in aqueous or anhydrous conditions.[5]
Solvent Dioxane/H₂O (4:1) or TolueneA common solvent system for Suzuki reactions. Ensure solvents are thoroughly degassed.[1]
Temperature 80 - 110 °CA typical temperature range for Suzuki couplings. Monitor for potential decomposition.
Reaction Time 4 - 24 hoursMonitor progress by TLC or LC-MS.

Q3: How does the electronic nature of the this compound affect catalyst selection?

The furanone ring contains an electron-withdrawing carbonyl group and an α,β-unsaturated system. This makes the C-Br bond somewhat electron-deficient, which can facilitate oxidative addition.[2] However, the overall electronic nature and potential for side reactions under basic conditions necessitate a carefully chosen catalyst system that is both highly active and stable.

Q4: Can I use nickel catalysts for the cross-coupling of this compound?

Yes, nickel catalysts are a viable alternative to palladium and are sometimes more effective for coupling with aryl chlorides or for specific transformations.[14] Nickel catalysts can offer different reactivity and selectivity profiles. However, they are often more sensitive to air and moisture, requiring stricter handling procedures.

Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3 equivalents).

  • Add this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents).

  • Add the degassed solvent (e.g., dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the furanone).

  • Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Pd0->OxAdd Ar-X Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OR)₂ + Base RedElim Reductive Elimination Intermediate Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Boronic Acid (Ar'-B(OR)₂) ArB->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting a low-yielding cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system active enough? (e.g., bulky, electron-rich ligand) Start->Check_Catalyst Check_Conditions Are reaction conditions optimal? (Inert atmosphere, pure reagents) Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen different Pd sources and ligands (e.g., XPhos, SPhos) Check_Catalyst->Optimize_Catalyst No Check_Base Is the base appropriate for the substrate? Check_Conditions->Check_Base Yes Optimize_Conditions Ensure rigorous degassing and use anhydrous solvents Check_Conditions->Optimize_Conditions No Check_Side_Reactions Are there significant side reactions? (Debromination, Homocoupling) Check_Base->Check_Side_Reactions Yes Optimize_Base Screen alternative bases (K₃PO₄, Cs₂CO₃) Check_Base->Optimize_Base No Address_Side_Reactions Adjust conditions to minimize byproducts (Lower temp, change solvent) Check_Side_Reactions->Address_Side_Reactions Yes Success Successful Coupling Check_Side_Reactions->Success No Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Base Optimize_Base->Check_Side_Reactions Address_Side_Reactions->Success

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Technical Support Center: Managing Impurities in 4-Bromofuran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Bromofuran-2-one. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you manage and control impurities during your synthetic process. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure the reliability and reproducibility of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Potential Causes:

  • Incomplete Reaction: Insufficient reaction time, temperature, or amount of brominating agent.

  • Formation of Byproducts: Competing side reactions such as over-bromination or polymerization can consume starting materials and reduce the yield of the desired product.[1]

  • Degradation of Product: The furan ring is sensitive to strong acids and oxidizing agents, which can lead to decomposition or polymerization.[1]

  • Mechanical Losses: Product loss during workup and purification steps.

Recommended Solutions:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the reaction progress and ensure the complete consumption of the starting material.[1]

  • Optimize Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) can drive the reaction to completion, but a large excess should be avoided to prevent over-bromination.[2]

  • Temperature Control: For brominations using N-bromosuccinimide (NBS), lower temperatures can improve selectivity and minimize side reactions.[1]

  • Purification Technique: Employ careful purification techniques such as column chromatography or recrystallization to minimize mechanical losses.

Issue 2: Presence of Over-brominated Impurities (e.g., 4,5-Dibromofuran-2-one)

Potential Causes:

  • Excess Brominating Agent: Using a significant excess of the brominating agent is a primary cause of di- and polybromination.[1]

  • High Reaction Temperature: Elevated temperatures can increase the rate of subsequent bromination reactions.

  • Activating Substituents: The furanone ring itself is susceptible to electrophilic attack, and certain reaction conditions can promote further bromination.

Recommended Solutions:

  • Stoichiometric Control: Precisely measure and control the amount of the brominating agent.

  • Controlled Addition: Add the brominating agent slowly or portion-wise to the reaction mixture to maintain a low instantaneous concentration.

  • Lower Reaction Temperature: Conduct the reaction at the lowest effective temperature to enhance selectivity for mono-bromination.

  • Choice of Brominating Agent: Consider using a milder brominating agent that may offer better control over the reaction.[2]

Issue 3: Formation of Isomeric Impurities

Potential Causes:

  • Non-Regioselective Bromination: Depending on the starting material and reaction conditions, bromination can occur at other positions on the furanone ring, leading to the formation of regioisomers.[1] For instance, direct bromination of 2(5H)-furanone can lead to a mixture of brominated products.[3]

Recommended Solutions:

  • Strategic Synthesis Design: The most reliable method to control regioselectivity is to start with a precursor that directs bromination to the desired position.

  • Catalyst Selection: In some systems, the choice of catalyst can significantly influence regioselectivity.[4]

  • Chromatographic Separation: If isomeric impurities are formed, they can often be separated from the desired 4-bromo isomer by column chromatography.

Issue 4: Product is a Dark, Tarry, or Polymeric Material

Potential Causes:

  • Harsh Reaction Conditions: The use of strong acids, high temperatures, or potent oxidizing agents can lead to the polymerization or decomposition of furan derivatives.[1]

  • Impure Starting Materials: Acidic impurities in the starting furanone can catalyze polymerization.

Recommended Solutions:

  • Use Milder Conditions: Employ milder brominating agents and avoid strong acids.

  • Maintain Low Temperatures: Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate.

  • Purify Starting Materials: Ensure the starting furanone is pure and free from acidic contaminants.

Troubleshooting Decision Tree

start Problem Encountered low_yield Low Yield start->low_yield Yield below expectation over_bromination Over-bromination start->over_bromination Higher MW impurities detected isomers Isomeric Impurities start->isomers Impurities with same MW detected polymer Polymerization/Tarry Product start->polymer Product is dark and intractable ly_c1 Incomplete reaction? low_yield->ly_c1 ob_c1 Excess brominating agent? over_bromination->ob_c1 iso_c1 Non-selective bromination? isomers->iso_c1 poly_c1 Harsh conditions? polymer->poly_c1 ly_c2 Side reactions? ly_c1->ly_c2 No ly_s1 Monitor reaction (TLC/GC) Increase time/temp/reagent ly_c1->ly_s1 Yes ly_s2 Optimize stoichiometry Lower temperature ly_c2->ly_s2 Yes ob_c2 High temperature? ob_c1->ob_c2 No ob_s1 Use 1.05-1.1 eq. Slow addition ob_c1->ob_s1 Yes ob_s2 Lower reaction temperature ob_c2->ob_s2 Yes iso_s1 Modify synthetic route Change catalyst iso_c1->iso_s1 Yes, preventable iso_s2 Purify by column chromatography iso_c1->iso_s2 Yes, separable poly_c2 Impure starting material? poly_c1->poly_c2 No poly_s1 Use milder reagents Lower temperature poly_c1->poly_s1 Yes poly_s2 Purify starting material poly_c2->poly_s2 Yes

Caption: Troubleshooting workflow for common issues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound is not as straightforward as a direct bromination of a simple precursor due to regioselectivity challenges. A common strategy involves a multi-step sequence. For instance, a related compound, 4-(bromomethyl)furan-2(5H)-one, is synthesized via a two-step approach starting from a suitable furan derivative to first form 4-(hydroxymethyl)-2(5H)-furanone, which is then selectively brominated.[5] The synthesis of the core 2(5H)-furanone ring can be achieved through various methods, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds.[6]

Q2: Which brominating agent is best for this synthesis?

The choice of brominating agent is critical for controlling selectivity and minimizing side reactions.[2]

  • N-Bromosuccinimide (NBS): NBS is a versatile and commonly used reagent for bromination. It is often used with a radical initiator for allylic brominations or under ionic conditions for electrophilic additions and substitutions. For furan systems, NBS in solvents like DMF or CCl4 is frequently employed.[3][7]

  • Molecular Bromine (Br₂): While a powerful brominating agent, Br₂ can be less selective and lead to over-bromination and other side reactions.[2][6] Its use requires careful control of reaction conditions, often at low temperatures.

Brominating AgentTypical ConditionsAdvantagesDisadvantages
N-Bromosuccinimide (NBS) DMF or CCl₄, often with initiatorMilder, more selective, easier to handleCan be less reactive than Br₂
Molecular Bromine (Br₂) CH₂Cl₂, CCl₄, often at low temp.Highly reactiveLess selective, corrosive, can lead to over-bromination

Q3: How can I effectively purify the crude this compound product?

Purification is essential to remove unreacted starting materials, reagents, and byproducts.

  • Aqueous Workup: After the reaction, a workup is typically performed to remove inorganic salts and water-soluble impurities. This may involve quenching excess brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite.[8]

  • Column Chromatography: This is the most effective method for separating this compound from structurally similar impurities like isomers and over-brominated products. A silica gel stationary phase with a gradient of non-polar to moderately polar organic solvents (e.g., hexanes and ethyl acetate) is commonly used.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be an effective final purification step. The choice of solvent is critical to ensure high recovery of the pure product.

Purity Analysis Workflow

cluster_0 Synthesis & Workup cluster_1 Purification cluster_2 Purity & Identity Confirmation synthesis Crude Product chromatography Column Chromatography synthesis->chromatography recrystallization Recrystallization chromatography->recrystallization Optional hplc HPLC chromatography->hplc recrystallization->hplc gcms GC-MS hplc->gcms For volatile impurities nmr NMR gcms->nmr Structure confirmation

Caption: Recommended workflow for purification and analysis.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the main component and detecting non-volatile impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities. The mass spectrum provides structural information about the impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying major impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination.[9]

Analytical TechniquePrimary UseKey Advantages
HPLC Purity quantificationHigh resolution for non-volatile compounds
GC-MS Impurity identification & quantificationProvides structural information on volatile impurities
NMR Structure confirmation & purity estimationProvides detailed structural information

Q5: Is this compound stable, and what are the recommended storage conditions?

While specific stability data for this compound is not extensively published, furan derivatives can be sensitive to light, air, and acid.[1][10] It is a solid at room temperature. For long-term storage, it is advisable to keep it in a tightly sealed container, protected from light, in a cool, dry place, and potentially under an inert atmosphere (e.g., argon or nitrogen).

References
  • BenchChem. (2025). Common side reactions in the synthesis of 4-Bromo-2-furaldehyde.
  • ACS GCI Pharmaceutical Roundtable. Bromination.
  • Padwa, A., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on Substituents. Molecules, 21(3), 325.
  • Aladdin Scientific. (n.d.). This compound, 1 gram.
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Bromofuran-2,5-dione by HPLC.
  • American Chemical Society. (2025). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung.
  • Organic Chemistry Portal. Furan synthesis.
  • Broad Institute. (n.d.). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially.
  • Sigma-Aldrich. (n.d.). This compound.
  • Fluorochem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)furan-2(5H)-one from Furan Derivatives.
  • University College Cork. (n.d.). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.
  • BLD Pharm. (n.d.). 4-Bromofuran-2-carbaldehyde.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-Bromo-2-fluorobenzyl bromide.
  • LibreTexts Chemistry. (n.d.). 11: Free Radical Substitution and Addition Reactions.
  • BenchChem. (2025). Overcoming regioselectivity issues in benzofuranone synthesis.
  • National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism.
  • BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.
  • Leah4Sci. (2016). How to Tackle Organic Chemistry Synthesis Questions.
  • Reddit. (2025). Help with mechanism in order to diagnose automated synthesis hardware issues.
  • Splendid Lab Pvt. Ltd. (n.d.). This compound.
  • Taylor & Francis Online. (2010). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans.
  • Taylor & Francis Online. (2010). Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans.
  • Royal Society of Chemistry. (n.d.). Benzannulation of furan: a strategy for stable and high-performance furan-containing giant electron acceptor with efficiency exceeding 20%.
  • BenchChem. (2025). Removing unreacted bromine from 2-Bromo-4'-hydroxyacetophenone synthesis.

Sources

Technical Support Center: Overcoming the Low Reactivity of 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromofuran-2-one (also known as 4-bromo-2(5H)-furanone). This guide is designed for researchers, chemists, and drug development professionals who are utilizing this valuable butenolide building block and encountering challenges in its synthetic transformations. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome the inherent low reactivity of this substrate in common cross-coupling reactions.

Section 1: Understanding the Challenge: Why is this compound Unreactive?

Before troubleshooting, it's crucial to understand the underlying chemical principles governing the reactivity of this compound.

Question: I'm having trouble getting my cross-coupling reaction to work with this compound. What makes it so unreactive?

Answer: The low reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily due to its electronic properties. The structure is a vinyl bromide, but it is highly electron-deficient. This deficiency is caused by the strong electron-withdrawing effect of the adjacent carbonyl group in the lactone ring.

This has a significant impact on the rate-determining step of most cross-coupling catalytic cycles: oxidative addition .[1][2]

  • The Problem with Oxidative Addition: For a palladium catalyst to insert itself into the carbon-bromine (C-Br) bond, the carbon atom needs sufficient electron density. The electron-withdrawing carbonyl group pulls electron density away from the C=C double bond and, consequently, from the C-Br bond. This makes the C-Br bond stronger and less susceptible to cleavage by the electron-rich Pd(0) catalyst, leading to a very slow or non-existent oxidative addition step.[1]

  • Increased Risk of Side Reactions: When the desired reaction pathway is slow, competing side reactions can become dominant. With this compound, the primary side reaction to watch for is debromination (also called hydrodehalogenation), where the bromine atom is replaced by a hydrogen, yielding the parent 2(5H)-furanone.[3]

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

This section provides specific, actionable advice for the most common palladium-catalyzed reactions used to functionalize this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but its application to electron-deficient substrates like this compound requires careful optimization.

Question: My Suzuki-Miyaura reaction is giving me low yield or no product. What are the first things I should change?

Answer: The key to a successful Suzuki-Miyaura coupling with this substrate is to accelerate the sluggish oxidative addition step. This is best achieved by modifying the catalyst system, specifically the ligand.

  • Core Strategy: Employ Bulky, Electron-Rich Ligands. Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You need ligands that can increase the electron density on the palladium center, making it a more potent nucleophile for attacking the C-Br bond. Bulky ligands also promote the final reductive elimination step.[1][4]

    • Recommended Ligands: The "Buchwald ligands" are industry-standard for challenging couplings. Start with SPhos or XPhos .[5][6] These ligands have been shown to be highly effective for coupling electron-deficient or sterically hindered aryl/vinyl halides.

    • Rationale: The bulky, electron-donating architecture of these ligands forces a high-energy conformation on the palladium center, which accelerates both the initial oxidative addition and the final product-forming reductive elimination.[4]

Question: I'm seeing a lot of my starting material being converted into 2(5H)-furanone (debromination). How can I stop this?

Answer: Debromination arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[3] Your goal is to make the desired cross-coupling cycle run much faster than the debromination cycle.

  • Optimize Your Base: The base is critical. While strong bases are needed to activate the boronic acid for transmetalation, some can promote the formation of Pd-H species, especially in the presence of trace water.[3][7]

    • Recommendation: Switch to a milder, non-hydroxide base. Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane or toluene is often a superior choice.[4][8] These bases are strong enough to facilitate transmetalation but are less likely to generate the problematic hydride intermediates.

  • Use a More Stable Boron Source: Boronic acids themselves can be unstable and undergo protodeboronation, especially electron-deficient ones.[9]

    • Recommendation: Consider using a more stable boronic ester, such as a pinacol ester (Bpin).[1] These are generally more robust under reaction conditions and release the boronic acid slowly, which can also help suppress homocoupling.

  • Lower the Temperature: High temperatures can accelerate debromination.[3] After implementing a more active catalyst (like Pd/SPhos), you may be able to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), which will favor the desired pathway.

Data-Driven Recommendations for Suzuki-Miyaura Coupling

The following table summarizes recommended starting points for optimizing the Suzuki-Miyaura coupling of this compound based on protocols for analogous challenging substrates.

ParameterInitial Condition (Low Yield)Optimized Condition (Recommended) Rationale
Pd Source Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃More versatile precatalysts for use with advanced ligands.[4]
Ligand PPh₃SPhos or XPhos (2:1 ligand-to-Pd ratio)Bulky, electron-rich ligands dramatically accelerate oxidative addition.[5]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃Minimizes Pd-H formation and subsequent debromination.[8]
Solvent Toluene/EtOH/H₂OAnhydrous Dioxane or Toluene Anhydrous conditions suppress debromination pathways.[3]
Temperature 100-110 °C80-100 °CA more active catalyst allows for lower temperatures, improving selectivity.
Technology Conventional HeatingMicrowave Irradiation Can significantly shorten reaction times and improve yields for unreactive bromides.[10][11]
Heck & Sonogashira Couplings

Similar principles apply to other cross-coupling reactions.

Question: What are the key considerations for a Heck or Sonogashira reaction with this compound?

Answer:

  • Heck Reaction: The challenge remains the initial oxidative addition. While the coupling partner (an alkene) is different, the initial activation of the C-Br bond is the same hurdle. For electron-deficient substrates like this compound coupling with electron-rich olefins, electron-deficient phosphine ligands have sometimes been shown to be effective, contrary to the general rule for Suzuki couplings.[12][13] However, starting with a robust system like Pd(OAc)₂ with a bulky, electron-rich ligand like XPhos or P(t-Bu)₃ is a reliable strategy. A strong organic base like triethylamine (Et₃N) or DBU is typically used.[14]

  • Sonogashira Coupling: This reaction benefits from a dual-catalyst system of palladium and copper(I).[15][16] The copper co-catalyst facilitates the formation of a copper-acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[15] For unreactive bromides, using a strong amine base like diisopropylamine (i-Pr₂NH) or triethylamine in a solvent like THF or DMF is common. Again, a highly active palladium/ligand system (e.g., Pd(PPh₃)₂Cl₂ with a ligand like XPhos) is recommended to ensure the oxidative addition proceeds efficiently.

Section 3: Detailed Experimental Protocols

The following protocols are robust starting points for your experiments. They are based on best practices for challenging cross-coupling reactions.

Protocol 3.1: Optimized Suzuki-Miyaura Coupling (Microwave Conditions)

This protocol is designed to maximize yield and minimize reaction time for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of approximately 0.1 M.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the vial to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 4: Visual Guides & Workflows

Diagram 4.1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_info pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition (SLOW STEP!) trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Coupled Product (Ar-Ar') trans_complex->product substrate This compound (Ar-Br) substrate->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans_complex info The electron-deficient furanone ring deactivates the C-Br bond, making the Oxidative Addition step very slow.

Caption: The Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.

Diagram 4.2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling Reaction check_catalyst Is the catalyst system optimal? (e.g., using PPh₃) start->check_catalyst change_ligand ACTION: Switch to a bulky, electron-rich Buchwald ligand (SPhos, XPhos). Increase ligand:Pd ratio to 2:1. check_catalyst->change_ligand Yes check_debromination Is debromination a major side product? check_catalyst->check_debromination No change_ligand->check_debromination change_base ACTION: Switch from aqueous/hydroxide bases to anhydrous K₃PO₄ or Cs₂CO₃. Use anhydrous solvent (dioxane). check_debromination->change_base Yes check_temp Is reaction still slow? check_debromination->check_temp No change_base->check_temp use_microwave ACTION: Use microwave irradiation to reduce reaction time and overcome activation barrier. check_temp->use_microwave Yes success Improved Yield check_temp->success No use_microwave->success

Caption: A step-by-step workflow for troubleshooting low-yield cross-coupling reactions.

Section 5: Frequently Asked Questions (FAQs)

Q1: Besides debromination, is the butenolide ring itself stable to the reaction conditions? A1: The butenolide (furanone) ring is an ester and can be susceptible to hydrolysis or other nucleophilic attacks, especially under harsh basic conditions or high temperatures for prolonged periods. Using milder bases like K₃PO₄ or K₂CO₃ instead of strong hydroxide bases (NaOH, KOH) helps preserve the lactone.[17] Additionally, keeping reaction times shorter, which is achievable with more active catalysts or microwave heating, is beneficial.

Q2: Can I perform a Buchwald-Hartwig amination on this compound? A2: Yes, this should be possible, but it will face the same challenge of slow oxidative addition. The Buchwald-Hartwig amination is the palladium-catalyzed formation of C-N bonds.[18] Success will similarly depend on using a highly active catalyst system. Modern Buchwald ligands (like XPhos or the Josiphos-type ligands) paired with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) would be the recommended starting point.[19][20]

Q3: My reaction is clean but just very slow and stalls at ~50% conversion. What should I do? A3: Reaction stalling often points to catalyst deactivation or an insufficient activation barrier being overcome.

  • Catalyst Deactivation: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, killing your reaction.[9]

  • Activation Barrier: If the catalyst is stable, stalling indicates the thermal energy is insufficient. This is an ideal scenario to try microwave heating, which can often drive reactions to completion that stall under conventional heating.[21]

Q4: Are there alternatives to this compound that might be more reactive? A4: While not a direct replacement, if your synthesis allows, you could consider using 4-iodo-2(5H)-furanone. The carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition than the C-Br bond, and aryl/vinyl iodides are generally much better substrates for cross-coupling.[9] Alternatively, using a 4-triflate-2(5H)-furanone is another excellent option, as triflates also exhibit high reactivity in palladium catalysis.[1]

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995.
  • Biscoe, M. R.; Buchwald, S. L. The Suzuki-Miyaura Cross-Coupling of Unactivated Alkyl-Boronic Acids and -Boranes with Aryl and Heteroaryl Halides. Journal of the American Chemical Society, 2007.
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl Chlorides and Arylboronic Acids.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 2011.
  • Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?.
  • Ruan, J. et al. Electron-Deficient Phosphines Accelerate the Heck Reaction of Electron-rich Olefins in Ionic Liquid. ResearchGate, 2014.
  • Ji, C. L. et al. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health, 2011.
  • Beletskaya, I. P.; Cheprakov, A. V.
  • Vautravers, N. R. et al. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. National Institutes of Health, 2011.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Baxendale, I. R. et al. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. The Baxendale Group, 2006.
  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia, 2023.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Yoshifuji, M. et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 2020.
  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia, 2023.
  • Cravotto, G.; Cintas, P. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Supported Palladium Under Microwave Irradiation. ResearchGate, 2007.
  • International Journal of New Chemistry. General procedure for Sonogashira coupling reaction. International Journal of New Chemistry, 2024.
  • Snieckus, V. et al. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. ResearchGate, 2008.
  • Al-Masri, A. et al. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health, 2016.
  • Snieckus, V. et al. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos. CoLab, 2020.
  • CovaSyn. Optimizing Suzuki Coupling Reactions.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Fors, B. P.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health, 2010.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Al-Masri, A. et al. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI, 2016.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ResearchGate. The effect of various bases on the Suzuki coupling reaction.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 2021.
  • ResearchGate. Buchwald-Hartwig aminations on bromoflavones.
  • Reddy, C. R. et al. Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones.
  • da Silva, F. A. et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 2014.
  • da Silva, F. A. et al. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library, 2014.
  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. International Journal of ChemTech Research, 2015.
  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling.

Sources

Technical Support Center: Navigating Work-up Procedures for Reactions Involving 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromofuran-2-one. This guide is designed to provide expert insights and practical troubleshooting advice for the critical work-up stage of your reactions involving this versatile but reactive building block. The inherent functionalities of this compound—an electrophilic α,β-unsaturated lactone and a vinyl bromide—present unique challenges during product isolation and purification. This resource, structured in a question-and-answer format, addresses common issues and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we tackle specific problems you may encounter during the work-up of reactions with this compound, explaining the underlying chemistry and providing actionable solutions.

FAQ 1: My crude NMR shows a complex mixture of products after an aqueous work-up. What could be the cause?

Answer: The complexity in your crude product mixture likely arises from the inherent reactivity of the this compound moiety under aqueous acidic or basic conditions. Several side reactions can occur:

  • Lactone Hydrolysis: The furanone ring is an ester and is susceptible to hydrolysis, especially under basic conditions (e.g., washing with sodium bicarbonate or carbonate solutions), to form the corresponding γ-keto-α-bromo-carboxylic acid. Under acidic conditions, this hydrolysis is also possible, though potentially reversible.

  • Michael Addition: If your reaction mixture contains residual nucleophiles (e.g., amines, thiols, or even water under certain conditions), they can add to the β-position of the α,β-unsaturated system, leading to undesired byproducts.

  • Isomerization: Although less common for this specific structure, α,β-unsaturated lactones can potentially isomerize under harsh basic conditions.

  • Decomposition: Brominated heterocycles can be sensitive, and prolonged exposure to strong acids or bases, or elevated temperatures during work-up, may lead to decomposition, often visible as a dark, tarry residue.

Troubleshooting Steps:

  • Minimize Contact with Strong Aqueous Bases: If you need to neutralize acidic catalysts or reagents, opt for a milder base like a saturated solution of sodium bicarbonate and perform the wash quickly at low temperatures (0-5 °C). Vigorously stir the mixture in a flask rather than shaking in a separatory funnel to minimize emulsion formation and allow for controlled degassing if CO2 is formed.[1]

  • Use of Brine Washes: To reduce the solubility of your organic product in the aqueous layer and to help break up emulsions, perform a final wash with a saturated sodium chloride solution (brine).

  • Stability Test: Before performing a work-up on a large scale, it is prudent to test the stability of your desired product to the planned work-up conditions.[2] Take a small aliquot of the crude reaction mixture and subject it to the intended acidic or basic washes. Analyze the outcome by TLC or LC-MS to see if any degradation occurs.

FAQ 2: I am observing a significant amount of a more polar byproduct that I suspect is the hydrolyzed lactone. How can I avoid this and purify my desired product?

Answer: The formation of the hydrolyzed product is a common issue. To mitigate this and purify your target compound, consider the following strategies:

Prevention during Work-up:

  • Anhydrous Work-up: If your reaction chemistry allows, consider a non-aqueous work-up. This could involve filtering the reaction mixture through a pad of celite or silica gel to remove solid byproducts or catalysts, followed by evaporation of the solvent.

  • Careful pH Control: If an aqueous wash is unavoidable, maintain the pH as close to neutral as possible. Use dilute acid (e.g., 1M HCl) to neutralize bases and saturated sodium bicarbonate to neutralize acids, always at low temperatures.

Purification:

  • Column Chromatography: Silica gel column chromatography is often effective for separating the desired lactone from its more polar hydrolyzed counterpart. The lactone will typically have a higher Rf value.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.

Compound Type Typical Polarity Behavior on Silica Gel
This compound ProductLess PolarHigher Rf
Hydrolyzed Product (Carboxylic Acid)More PolarLower Rf
FAQ 3: My product seems to have disappeared after the work-up. Where could it have gone?

Answer: Product loss during work-up is a frustrating but common experience. Here are a few possibilities to investigate:

  • Aqueous Layer Solubility: Your product might be more water-soluble than anticipated. It is always a good practice to save all aqueous layers until you have confirmed the location of your product. You can try to back-extract the aqueous layers with a different organic solvent.

  • Volatility: Some furanone derivatives can be volatile. If you are removing the solvent under high vacuum and/or with heating, you may be losing your product. Check the contents of your rotovap trap.

  • Adsorption onto Filtration Media: If you filtered your reaction mixture, your product might have adsorbed onto the filtration medium (e.g., celite, filter paper). You can try washing the filter cake with a more polar solvent to recover the product.

FAQ 4: I'm seeing a new, unexpected product where the bromine atom has been replaced. What is happening?

Answer: The bromine atom at the 4-position is on a vinyl carbon, making it susceptible to nucleophilic substitution, particularly with soft nucleophiles or under transition-metal-catalyzed conditions. However, even during work-up, certain reagents can lead to bromine displacement.

  • Nucleophilic Amines: If your reaction involves amines and there is an excess present during work-up, they can potentially displace the bromine, especially at elevated temperatures. This has been observed in the synthesis of 4-amino-5-hydroxy-2(5H)-furanones.

  • Residual Nucleophiles: Other nucleophiles from your reaction (e.g., thiolates, cyanides) could also displace the bromine if not properly quenched.

Preventative Measures:

  • Quenching: Ensure that all reactive nucleophiles are quenched before initiating the work-up.

  • Temperature Control: Perform the work-up at low temperatures to minimize the rate of potential side reactions.

Experimental Protocol: A General Work-up Procedure for a Reaction Involving this compound

This protocol provides a cautious and systematic approach to isolating a product from a reaction where this compound was a reactant. Note: This is a general guide and may need to be adapted based on the specifics of your reaction.

Materials:

  • Reaction mixture in an organic solvent (e.g., DCM, EtOAc, THF)

  • Deionized water (chilled)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (chilled)

  • Brine (saturated aqueous NaCl solution) (chilled)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Cooling: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C in an ice bath.

  • Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately at 0 °C before proceeding. For example, add water dropwise to quench reactive organometallics.

  • Dilution: Dilute the reaction mixture with an equal volume of the reaction solvent or another suitable extraction solvent (e.g., ethyl acetate).

  • Neutralization (if necessary):

    • If the reaction was run under acidic conditions, slowly add the chilled saturated NaHCO₃ solution to the stirred reaction mixture until gas evolution ceases. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • If the reaction was run under basic conditions, wash the organic layer with chilled 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate. Drain the aqueous layer.

  • Washing:

    • Wash the organic layer sequentially with chilled deionized water and then with chilled brine. These washes help to remove water-soluble impurities and salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that the organic layer is dry.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator. Be mindful of the product's volatility and avoid excessive heating.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the work-up of reactions involving this compound.

Workup_Troubleshooting Troubleshooting Workflow for this compound Work-up start Work-up Issue Encountered issue_low_yield Low or No Product Yield start->issue_low_yield issue_impurity Impure Product start->issue_impurity issue_emulsion Emulsion Formation start->issue_emulsion sub_low_yield1 Check Aqueous Layers (Back-extract) issue_low_yield->sub_low_yield1 sub_low_yield2 Check Rotovap Trap (Volatility) issue_low_yield->sub_low_yield2 sub_low_yield3 Wash Filtration Media issue_low_yield->sub_low_yield3 sub_impurity1 Suspected Hydrolysis (Polar Spot on TLC) issue_impurity->sub_impurity1 sub_impurity2 Suspected Nucleophilic Substitution issue_impurity->sub_impurity2 sub_impurity3 Tarry Residue (Decomposition) issue_impurity->sub_impurity3 solution_emulsion Add Brine Filter through Celite Reduce Agitation issue_emulsion->solution_emulsion solution_hydrolysis Use Milder Base (NaHCO3) at 0°C Consider Anhydrous Work-up sub_impurity1->solution_hydrolysis solution_substitution Ensure Complete Quenching Keep Temperature Low sub_impurity2->solution_substitution solution_decomposition Avoid Strong Acids/Bases Minimize Work-up Time sub_impurity3->solution_decomposition

Caption: A decision tree for troubleshooting common work-up issues.

References

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

Sources

Stability of 4-Bromofuran-2-one under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Bromofuran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, diagnose issues, and implement effective solutions in your work with this versatile building block.

Introduction to this compound

This compound, a member of the butenolide family of compounds, is a valuable synthetic intermediate.[1] Its densely functionalized structure, featuring an α,β-unsaturated lactone, a vinyl bromide, and a reactive carbonyl group, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including natural products and potential therapeutic agents. However, this high reactivity also imparts a degree of instability, particularly in the presence of acidic or basic reagents. Understanding these stability limitations is crucial for successful experimental design and execution.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and stability of this compound.

Q1: What are the primary stability concerns when working with this compound?

A1: The primary stability concerns for this compound revolve around its susceptibility to hydrolysis of the lactone ring and reactions involving the vinyl bromide moiety. These reactions are catalyzed by both acids and bases, leading to the degradation of the molecule and the formation of undesired byproducts. The furan ring itself can also be prone to opening or polymerization under harsh acidic conditions.

Q2: How should I properly store this compound to ensure its integrity?

A2: To maintain its purity and prevent degradation, this compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[1] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric moisture.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: While this compound is soluble in many polar organic solvents, the use of protic solvents, especially in the presence of even trace amounts of acid or base, can be problematic. These solvents can act as nucleophiles, leading to solvolysis of the lactone or reaction at the vinyl bromide. If a protic solvent is necessary, the reaction should be conducted at low temperatures and for the shortest possible duration, with careful monitoring for byproduct formation.

Q4: Is this compound compatible with strong bases like organolithium reagents or Grignard reagents?

A4: The use of strong, hard nucleophiles like Grignard reagents or organolithiums with α,β-unsaturated carbonyl compounds often leads to 1,2-addition at the carbonyl group rather than the desired 1,4-conjugate addition.[2][3] Furthermore, the high basicity of these reagents can promote rapid decomposition of the butenolide ring. For conjugate additions, softer nucleophiles like Gilman reagents (lithium diorganocuprates) are generally preferred.[3]

Troubleshooting Guide: Stability Under Acidic and Basic Conditions

This section provides a structured approach to identifying and resolving common issues encountered when using this compound in acidic or basic reaction environments.

Scenario 1: Unexpected Byproduct Formation in Acidic Media

Issue: During a reaction performed under acidic conditions (e.g., using a Brønsted or Lewis acid catalyst), you observe the formation of unexpected polar byproducts and a decrease in the yield of your desired product.

Potential Cause: Acid-catalyzed hydrolysis of the furanone ring is a likely culprit. The lactone is susceptible to cleavage in the presence of water and an acid catalyst.

Troubleshooting Workflow:

G A Low Yield/Byproducts in Acidic Media B Hypothesis: Acid-Catalyzed Hydrolysis A->B C Confirm Presence of Water B->C D Use Anhydrous Conditions (e.g., dry solvents, inert atmosphere) C->D Water present E Reduce Reaction Temperature C->E Water absent G Monitor Reaction Closely by TLC/LC-MS D->G F Consider a Milder Acid Catalyst E->F F->G H Improved Yield/Reduced Byproducts G->H

Caption: Troubleshooting workflow for acidic degradation.

Detailed Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of hydrolysis.

  • Catalyst Choice: If possible, switch to a milder Lewis or Brønsted acid that is less likely to promote hydrolysis.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions.

Scenario 2: Decomposition Under Basic Conditions

Issue: When treating this compound with a base (e.g., for a Michael addition or a substitution reaction), you observe rapid consumption of the starting material and the formation of a complex mixture of products, or a complete loss of material.

Potential Causes:

  • Saponification: The lactone can be irreversibly hydrolyzed by strong bases to form the corresponding carboxylate salt.

  • Michael Addition/Polymerization: Butenolides can act as both Michael donors and acceptors, leading to dimerization or polymerization under basic conditions.

  • Reactions at the Vinyl Bromide: Strong bases can potentially promote elimination or other reactions at the C-Br bond.

Troubleshooting Workflow:

G A Decomposition in Basic Media B Hypothesis: Saponification/Polymerization A->B C Use a Weaker, Non-Nucleophilic Base (e.g., DBU, DIPEA) B->C D Lower Reaction Temperature C->D E Control Stoichiometry of Base D->E F Consider Pre-formation of Enolate E->F G Improved Stability/Desired Reaction F->G

Caption: Troubleshooting workflow for basic degradation.

Detailed Solutions:

  • Base Selection: Opt for weaker, non-nucleophilic bases where possible. If a strong base is required, use it in stoichiometric amounts and at low temperatures.

  • Temperature Management: Perform the reaction at low temperatures (e.g., -78 °C) to control the reactivity.

  • Slow Addition: Add the base or the this compound solution slowly to the reaction mixture to maintain a low instantaneous concentration and minimize side reactions.

Proposed Degradation Pathways

Understanding the potential degradation pathways of this compound is key to designing robust experimental protocols.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the lactone is protonated, activating the carbonyl carbon towards nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which, upon rearrangement and loss of a proton, yields the ring-opened product, 4-bromo-4-oxobut-2-enoic acid. This product may exist in equilibrium with its cyclic hemiacetal form.

G cluster_0 Acid-Catalyzed Hydrolysis A This compound B Protonated Lactone A->B + H+ C Tetrahedral Intermediate B->C + H2O D 4-Bromo-4-oxobut-2-enoic acid C->D - H+

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a base, such as hydroxide, the lactone undergoes nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the alkoxide results in the formation of a carboxylate salt. This process is generally irreversible.

G cluster_1 Base-Catalyzed Hydrolysis A This compound B Tetrahedral Intermediate A->B + OH- C Carboxylate Salt B->C

Caption: Proposed mechanism for base-catalyzed hydrolysis.

Quantitative Stability Data (Predicted)

ConditionpH RangeTemperatureExpected StabilityPotential Degradation Products
Strongly Acidic< 2Room TempLow4-Bromo-4-oxobut-2-enoic acid, polymerization products
Mildly Acidic3-6Room TempModerateSlow hydrolysis
Neutral~7Room TempHighGenerally stable for short periods
Mildly Basic8-10Room TempModerateSlow hydrolysis/saponification
Strongly Basic> 11Room TempVery LowRapid saponification, potential for Michael addition/polymerization

Experimental Protocols

Protocol 1: Quenching of a Reaction Containing this compound under Acidic Conditions

Objective: To neutralize an acidic reaction mixture containing this compound while minimizing hydrolysis of the product.

Materials:

  • Reaction mixture in an appropriate organic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Ice bath

Procedure:

  • Cool the reaction flask in an ice bath to 0-5 °C.

  • Slowly add the chilled saturated NaHCO₃ solution to the stirred reaction mixture. Caution: CO₂ evolution will occur. Add the bicarbonate solution portion-wise to control the effervescence.

  • Continue adding the NaHCO₃ solution until the aqueous layer is neutral or slightly basic (test with pH paper).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.

  • Combine the organic layers and wash with brine to remove residual water.

  • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

Protocol 2: Work-up of a Reaction Containing this compound under Basic Conditions

Objective: To neutralize a basic reaction mixture and isolate the product while preventing further base-mediated degradation.

Materials:

  • Reaction mixture in an appropriate organic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution, chilled

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Separatory funnel

  • Ice bath

Procedure:

  • Cool the reaction flask to 0-5 °C in an ice bath.

  • Slowly add the chilled saturated NH₄Cl solution to the stirred reaction mixture to quench the excess base.

  • Transfer the mixture to a separatory funnel and add deionized water to dissolve any salts.

  • Separate the layers and extract the aqueous phase with an appropriate organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and remove the solvent in vacuo.

Identification of Potential Degradation Products

If you suspect degradation has occurred, the following information may help in identifying the byproducts.

4-Bromo-4-oxobut-2-enoic acid (from acidic hydrolysis):

  • Expected ¹H NMR signals: Look for signals corresponding to a carboxylic acid proton (typically >10 ppm), and vinyl protons. The aldehyde proton from the open-chain tautomer would appear around 9-10 ppm.

  • Expected IR signals: A broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), and two C=O stretches (one for the acid and one for the α,β-unsaturated ketone).

Salt of 4-bromo-4-oxobut-2-enoic acid (from basic hydrolysis):

  • Expected ¹H NMR signals (in D₂O): Similar to the acid, but without the carboxylic acid proton signal.

  • Expected IR signals: The C=O stretch of the carboxylate will be at a lower frequency than the carboxylic acid.

References

  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC. National Center for Biotechnology Information.
  • 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts.
  • Alpha-Beta Unsaturated Aldehyde & Ketone Reactions - YouTube. YouTube.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in 4-Bromofuran-2-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for managing byproduct formation in reactions involving 4-Bromofuran-2-one. As a versatile synthetic intermediate, this butenolide is a cornerstone in the synthesis of a wide array of complex molecules and natural products.[1][2][3] However, its inherent reactivity can lead to undesired side reactions. This document offers a structured, in-depth approach to identifying, mitigating, and understanding the formation of common byproducts.

I. Foundational Knowledge: Understanding the Reactivity of this compound

This compound, a member of the butenolide family, possesses two primary sites of reactivity: the electrophilic carbon-bromine bond at the C4 position and the Michael acceptor system of the α,β-unsaturated lactone. This dual reactivity makes it a powerful building block but also susceptible to a range of side reactions. The furan ring itself is sensitive to strong acids and oxidizing agents, which can lead to ring-opening or polymerization.[4]

Below is a diagram illustrating the key reactive sites of this compound.

Reactivity Key Reactive Sites of this compound cluster_0 cluster_1 This compound C4_Bromine C4 Position: - Site for Pd-catalyzed cross-coupling - Susceptible to nucleophilic attack Michael_Acceptor α,β-Unsaturated System: - Prone to Michael (1,4-conjugate) addition Lactone_Carbonyl Lactone Carbonyl: - Can be attacked by strong nucleophiles (1,2-addition)

Caption: Key reactive sites of this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are a primary application for this compound, enabling the synthesis of 4-aryl-2(5H)-furanones.[5] However, several byproducts can arise, diminishing the yield of the desired product.

Question 1: My Suzuki-Miyaura reaction is yielding a significant amount of debrominated starting material (furan-2-one) and homocoupled boronic acid byproduct. What is the cause and how can I mitigate this?

Answer: This is a classic issue in Suzuki-Miyaura couplings. The formation of the debrominated furan-2-one is typically due to a side reaction known as protodeboronation of the boronic acid, followed by a competing reduction of the aryl halide.[6] Homocoupling of the boronic acid is often promoted by the presence of oxygen or Pd(II) species.[7]

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low Yield of 4-Aryl-2(5H)-furanone High Debromination & Homocoupling Inert_Atmosphere Ensure Rigorous Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Oxygen promotes homocoupling Degas_Solvents Thoroughly Degas Solvents (e.g., Freeze-Pump-Thaw) Inert_Atmosphere->Degas_Solvents Base_Choice Optimize Base (K3PO4 or Cs2CO3 often superior to K2CO3) Degas_Solvents->Base_Choice Base choice affects transmetalation rate Ligand_Choice Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Base_Choice->Ligand_Choice Ligand choice impacts reductive elimination vs. side reactions Precatalyst Consider Modern Pd Precatalyst (e.g., XPhos Pd G3/G4) Ligand_Choice->Precatalyst Boronic_Ester Switch to Boronic Ester (e.g., pinacol ester) (More stable to protodeboronation) Precatalyst->Boronic_Ester If issues persist End Improved Yield and Purity Boronic_Ester->End

Caption: Decision-making workflow for troubleshooting Suzuki-Miyaura reactions.

Causality and In-Depth Explanation:

  • Inert Atmosphere and Degassing: Oxygen can lead to the oxidative homocoupling of boronic acids and can also damage the Pd(0) catalyst.[8] Rigorous exclusion of oxygen by using an inert atmosphere and properly degassed solvents is critical.

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. For hindered or electronically challenging substrates, weaker bases like Na2CO3 may not be effective, leading to slow transmetalation and allowing competing side reactions to dominate. Stronger, non-nucleophilic bases like K3PO4 or Cs2CO3 are often more effective.[6][8]

  • Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos and XPhos) promote the desired reductive elimination step over side reactions like β-hydride elimination and can stabilize the catalytic intermediates.[8]

  • Boronic Esters: Boronic acids are susceptible to protodeboronation, especially under prolonged heating or with certain bases. The corresponding boronic esters (e.g., pinacol esters) are often more stable and can be used to suppress this side reaction.[7]

Recommended Protocol for Suzuki-Miyaura Coupling of this compound:

Component Quantity Role
This compound 1.0 equiv Electrophile
Arylboronic Acid 1.2-1.5 equiv Nucleophile
Pd2(dba)3 2-5 mol% Palladium Precatalyst
SPhos 4-10 mol% Ligand
K3PO4 (finely ground) 3.0 equiv Base
1,4-Dioxane/H2O (e.g., 10:1) - Solvent
Temperature 80-110 °C -

| Atmosphere | Argon or Nitrogen | Inert |

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K3PO4.

  • In a separate flask, dissolve Pd2(dba)3 and SPhos in the degassed solvent mixture.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete degassing.

  • Heat the reaction mixture at the specified temperature and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Reactions with Nitrogen and Sulfur Nucleophiles

The α,β-unsaturated system in this compound makes it a good Michael acceptor for soft nucleophiles like amines and thiols. However, the presence of the bromine atom and the lactone carbonyl can lead to a mixture of products.

Question 2: I am reacting this compound with a primary amine and observing multiple products, including a potential ring-opened amide. How can I favor the desired Michael addition product?

Answer: The reaction of this compound with amines can be complex. While the desired reaction is often a Michael (1,4-conjugate) addition, several competing pathways exist:

  • 1,2-Addition: The amine can directly attack the lactone carbonyl, leading to ring-opening and the formation of an amide. This is more likely with stronger, less hindered nucleophiles.

  • Nucleophilic Aromatic Substitution-like Reaction: The amine could potentially displace the bromide at the C4 position.

  • Polymerization: Under basic conditions, the furanone ring can be unstable, leading to polymerization.[4]

Troubleshooting Strategy:

IssuePotential Cause(s)Recommended Solution(s)
Formation of Ring-Opened Amide 1,2-addition to the lactone carbonyl.- Use a non-nucleophilic base (e.g., DBU, DIPEA) to generate the Michael adduct in situ. - Perform the reaction at lower temperatures to favor the kinetically controlled Michael addition.
Low Conversion/Complex Mixture - Insufficient nucleophilicity of the amine. - Decomposition of starting material or product.- Consider using a more nucleophilic amine or adding a mild Lewis acid to activate the Michael acceptor. - Ensure the reaction is run under an inert atmosphere and use purified reagents.
Polymerization/Darkening of Reaction Base-catalyzed degradation of the furanone ring.- Use a stoichiometric amount of a non-nucleophilic base. - Keep reaction times to a minimum and monitor progress closely by TLC.

Mechanistic Insight: 1,4- vs. 1,2-Addition

Michael_vs_Direct cluster_0 Michael (1,4) Addition cluster_1 Direct (1,2) Addition Reactants This compound + R-NH2 Michael_Product Desired Product (Amine at C5) Reactants->Michael_Product Favored by: - Softer nucleophiles - Lower temperatures - Aprotic solvents Ring_Opened Ring-Opened Amide (Byproduct) Reactants->Ring_Opened Favored by: - Harder nucleophiles - Higher temperatures - Protic solvents

Caption: Competing pathways in the reaction of this compound with amines.

Question 3: In my reaction of this compound with a thiol, I am getting a low yield and the reaction seems to stall. What are the likely causes?

Answer: Thiol additions (thia-Michael reactions) are generally efficient. If you are experiencing issues, the problem likely lies with the reaction conditions or the stability of the starting materials.

Troubleshooting Checklist:

  • Base: Is a base being used? Thiol additions are often base-catalyzed to generate the more nucleophilic thiolate anion. Common bases include triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Solvent: Are you using an appropriate solvent? Aprotic solvents like THF, CH2Cl2, or acetonitrile are generally preferred.

  • Oxygen: Have you excluded oxygen? Thiols can be oxidized to disulfides in the presence of air, which will consume your nucleophile. Running the reaction under an inert atmosphere is recommended.

  • Purity of Thiol: Is the thiol starting material pure? Impurities could be interfering with the reaction.

General Protocol for Thia-Michael Addition:

  • Dissolve this compound (1.0 equiv) in anhydrous, degassed CH2Cl2 under an argon atmosphere.

  • Add the thiol (1.1 equiv).

  • Add triethylamine (1.2 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH4Cl.

  • Extract with CH2Cl2, wash with brine, and dry over Na2SO4.

  • Purify by column chromatography.

III. Summary of Potential Byproducts and Mitigation Strategies

Reaction TypeCommon Byproduct(s)Likely Cause(s)Mitigation Strategy
Suzuki-Miyaura Coupling Debrominated FuranoneProtodeboronation of boronic acidUse boronic ester; optimize base and ligand; minimize reaction time.
Homocoupling of Boronic AcidPresence of oxygen; non-optimal catalyst conditionsRigorous degassing; use of appropriate Pd(0) source and ligands.[7]
Reaction with Amines Ring-Opened Amide1,2-addition to lactone carbonylLower reaction temperature; use of non-nucleophilic base.
Polymeric MaterialBase-catalyzed decompositionMinimize base concentration and reaction time; run at lower temperatures.[4]
Reaction with Thiols Disulfide of ThiolOxidation of the thiol starting materialRun under a strict inert atmosphere.
No ReactionLack of base catalysisAdd a non-nucleophilic base like triethylamine.

IV. References

  • Furan synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • D'Auria, M., & Racioppi, R. (2015). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate.

  • Maslov, M. A., et al. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 56(8), 1013-1020.

  • Iesce, M. R., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. Current Organic Chemistry, 20(27), 2894-2933.

  • Butenolide synthesis. Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]

  • Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. BenchChem. (2025).

  • Majumdar, K. C., & Chattopadhyay, B. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(35), 21547-21583.

  • Li, Z., et al. (2020). Palladium-Catalyzed Intermolecular Tandem Difunctional Carbonylation of 1,3-Enynes: Synthesis of Fluoroalkylated Butenolides. Organic Letters, 22(15), 6046-6051.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024, October 10). Retrieved January 11, 2026, from [Link]

  • ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. ResearchGate. (2009).

  • Feringa, B. L., et al. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews, 117(17), 10502-10566.

  • Synthesis of (E)‐ and (Z)‐5‐(Bromomethylene)furan‐2(5H)‐one by Bromodecarboxylation of (E)‐2‐(5‐Oxofuran‐2(5H)‐ylidene)acetic Acid. ResearchGate. (2004).

  • Struggling with Suzuki Reaction. Reddit. (2023, September 4).

  • Rauf, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(19), 5897.

  • Ma, S., et al. (2004). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. Tetrahedron, 60(22), 4853-4859.

  • Chen, D. Y.-K., et al. (2018). Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction. Journal of the American Chemical Society, 140(40), 12864-12870.

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 11, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. ResearchGate. (2019).

  • Prescher, J. A., et al. (2019). Butenolide synthesis from functionalized cyclopropenones. Organic Letters, 21(21), 8695-8699.

  • Maslov, M. A., et al. (2020). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles. Chemistry of Heterocyclic Compounds, 56(8), 1013-1020.

  • Application Notes and Protocols: Reaction of 4-Bromo-1,2-oxathiolane 2,2-dioxide with Nucleophiles. BenchChem. (2025).

Sources

Technical Support Center: Optimization of Reaction Time and Temperature for 4-Bromofuran-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromofuran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing critical reaction parameters. Moving beyond a simple protocol, this document explains the causality behind experimental choices to empower you to troubleshoot effectively and achieve robust, reproducible results.

The synthesis of this compound (CAS 56634-50-5), a valuable building block in medicinal chemistry, is a nuanced process.[1] While seemingly straightforward, the reaction is sensitive to variations in time and temperature, which can significantly impact yield and purity. A common and effective route involves the selective reduction of 3,4-dibromo-5-hydroxy-2(5H)-furanone, also known as mucobromic acid.[2][3] This guide focuses on optimizing this transformation.

Core Principles of Optimizing Time and Temperature

The relationship between reaction time and temperature is governed by fundamental kinetic and thermodynamic principles. For the synthesis of this compound, the primary goal is to find the "sweet spot" where the desired reaction proceeds efficiently while minimizing competing side reactions or product degradation.

  • Temperature: This is the most critical parameter. Increasing the temperature generally accelerates the reaction rate. However, furanone rings can be sensitive to heat and acidic conditions, which may lead to polymerization or the formation of dark, tarry byproducts.[4][5] Furthermore, higher temperatures can provide the necessary activation energy for undesired side reactions, reducing the overall selectivity and purity of the final product.[6]

  • Reaction Time: The optimal reaction time is the point at which the consumption of the starting material is maximized without significant degradation of the desired product. Insufficient reaction time will result in incomplete conversion, while excessively long times can lead to the accumulation of byproducts.[7] Therefore, active monitoring of the reaction's progress is not just recommended; it is essential for successful optimization.[4]

Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the synthesis of this compound.

Q1: What is a good starting temperature for the reduction of mucobromic acid?

A1: A prudent starting point for the reduction is a low temperature, typically between 0°C and 5°C, using an ice bath. This helps to control the initial exotherm of the reaction, particularly during the addition of the reducing agent (e.g., sodium borohydride), and minimizes the risk of over-reduction or side reactions. Once the initial addition is complete, the reaction can be allowed to slowly warm to room temperature.

Q2: How can I effectively monitor the reaction to determine the optimal endpoint?

A2: Thin-Layer Chromatography (TLC) is the most common and cost-effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any potential byproducts. The reaction is considered complete when the spot corresponding to the starting material (mucobromic acid) has disappeared. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed.[4]

Q3: What role does the solvent play in reaction time and temperature optimization?

A3: The choice of solvent is critical as it affects the solubility of reagents and the overall reaction rate.[6] For the reduction of mucobromic acid, protic solvents like methanol or ethanol are commonly used as they are compatible with reducing agents like sodium borohydride. The solvent must be able to dissolve the starting material adequately at the chosen reaction temperature to ensure a homogeneous reaction mixture.[6]

Q4: Is it safe to leave the reaction running overnight?

A4: Leaving the reaction to stir overnight (typically 12-16 hours) at room temperature after the initial controlled addition of reagents is a common practice and can be beneficial for driving the reaction to completion, especially if it is proceeding slowly.[7] However, this should only be done after initial TLC monitoring confirms that the reaction is progressing cleanly without significant byproduct formation at shorter time points.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.

Problem 1: Low or No Yield of this compound

  • Potential Cause A: Incomplete Reaction

    • Diagnosis: TLC analysis shows a significant amount of remaining starting material (mucobromic acid).

    • Scientific Rationale: The reaction may lack sufficient thermal energy to overcome the activation barrier, or the reaction time was too short.[6]

    • Recommended Solution:

      • Extend the reaction time at room temperature, monitoring by TLC every 1-2 hours.

      • If the reaction stalls, gently warm the mixture to 30-40°C. Be cautious, as excessive heat can promote byproduct formation.

  • Potential Cause B: Poor Quality or Degraded Reagents

    • Diagnosis: The reaction fails to initiate or proceeds very slowly despite optimal time and temperature.

    • Scientific Rationale: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage and exposure to moisture. The starting material may contain impurities that inhibit the reaction.[6]

    • Recommended Solution:

      • Use a fresh, unopened container of the reducing agent.

      • Confirm the identity and purity of your starting material using techniques like NMR or melting point analysis.[8]

  • Potential Cause C: Presence of Moisture

    • Diagnosis: Consistently low yields and potential for side reactions.

    • Scientific Rationale: While a protic solvent is used, excess water can react with and quench the reducing agent, rendering it ineffective. Many lactonization and related reactions are sensitive to water.[6]

    • Recommended Solution: Use anhydrous grade solvents where appropriate for dissolving reagents before addition, and ensure all glassware is thoroughly dried.

Problem 2: Formation of a Dark, Tarry, or Polymeric Substance

  • Potential Cause A: Reaction Temperature is Too High

    • Diagnosis: The reaction mixture darkens significantly, and a viscous or solid residue forms.

    • Scientific Rationale: Furan derivatives are known to be sensitive to high temperatures and can undergo polymerization or decomposition.[4][5]

    • Recommended Solution:

      • Maintain a lower reaction temperature throughout the process. Perform the initial reagent addition strictly at 0-5°C.

      • Ensure efficient stirring to dissipate localized heating.

  • Potential Cause B: Acidic Conditions

    • Diagnosis: The product is dark and difficult to purify, even when the temperature is controlled.

    • Scientific Rationale: Trace acidic impurities in the starting material or solvent can catalyze the polymerization of the furan ring.[4]

    • Recommended Solution:

      • Ensure the starting material is free from acidic impurities.

      • During the workup, use a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components before extraction.

Data Presentation and Visualization

Table 1: General Guidelines for Temperature Optimization
Temperature RangeExpected Reaction RateRisk of Byproduct FormationRecommended Action
0 - 5 °C SlowLowIdeal for initial reagent addition to control exotherm.
20 - 25 °C (Room Temp) ModerateModerateSuitable for the main reaction duration after initial addition.
30 - 40 °C FastHighUse with caution only if the reaction is stalled at room temperature.
Experimental and Troubleshooting Workflows

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification P1 Verify Starting Material Purity P2 Ensure Anhydrous Solvents & Dry Glassware R1 Dissolve Mucobromic Acid in Solvent P2->R1 R2 Cool to 0-5°C R3 Slowly Add Reducing Agent R4 Warm to RT & Stir (Monitor by TLC) W1 Quench Reaction R4->W1 W2 Neutralize & Extract W3 Dry & Concentrate W4 Purify (e.g., Column Chromatography) F1 Final Product: This compound W4->F1 Characterize Final Product (NMR, MS) G N_Result Analyze Reaction Outcome (TLC, Crude Yield) N_LowYield Low Yield? N_Result->N_LowYield N_Impure Impure Product? N_LowYield->N_Impure No S_Time Increase Reaction Time or Temperature N_LowYield->S_Time Yes S_Temp Lower Reaction Temperature N_Impure->S_Temp Yes (Tarry Byproducts) S_Purify Optimize Purification (Solvent System, etc.) N_Impure->S_Purify Yes (Minor Impurities) S_Reagent Check Reagent Quality & Stoichiometry S_Time->S_Reagent Still Low? N_Success Successful Optimization S_Reagent->N_Success S_Purify->N_Success

Caption: A troubleshooting decision tree for common synthesis issues.

Experimental Protocol: Synthesis from Mucobromic Acid

This protocol provides a robust starting point. Researchers should adapt it based on their experimental observations and the troubleshooting guidance provided above.

Materials:

  • Mucobromic acid (1.0 eq)

  • Sodium borohydride (NaBH₄) (0.5 - 1.0 eq)

  • Methanol (MeOH)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve mucobromic acid in methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reduction: Add sodium borohydride in small portions over 20-30 minutes. Caution: This addition can be exothermic and may cause gas evolution. Ensure the temperature does not rise above 10°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the mucobromic acid is consumed (typically 2-4 hours).

  • Workup - Quenching: Carefully quench the reaction by slowly adding deionized water.

  • Workup - Neutralization: Add saturated NaHCO₃ solution to neutralize any remaining acid.

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Workup - Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure this compound.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Complex Lactones. Benchchem.
  • ACS Publications. (2025). C–H Functionalization as a Powerful Method for Direct Synthesis of Lactones. ACS Catalysis.
  • MDPI. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. MDPI.
  • Benchchem. (2025). Common side reactions in the synthesis of 4-Bromo-2-furaldehyde. Benchchem.
  • Benchchem. (2025). Optimizing reaction conditions for 4-Bromo-2-furaldehyde synthesis. Benchchem.
  • Wikipedia. (n.d.). Mucobromic acid. Wikipedia.
  • Aladdin Scientific. (n.d.). This compound, 1 gram. Aladdin Scientific.
  • ResearchGate. (2025). Synthesis, characterisation and antibacterial evaluation of 2(5H) furanone derivatives from highly functionalised mucobromic acid. ResearchGate.
  • Benchchem. (2025). troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde. Benchchem.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.
  • Benchchem. (2025). Technical Support Center: Synthesis of 3-Bromofuran-2-carbaldehyde. Benchchem.

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Technical Support Center: Solvent Effects on the Reactivity of 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for experiments involving 4-Bromofuran-2-one, a key building block in synthetic chemistry. Understanding and controlling the profound impact of solvent choice is critical for maximizing reaction yield, minimizing impurities, and ensuring reproducible results. This resource addresses common issues through a combination of frequently asked questions, detailed troubleshooting protocols, and mechanistic explanations.

Frequently Asked Questions (FAQs): Understanding the Fundamentals

This section addresses core concepts related to solvent effects on the reactivity of this compound, which typically undergoes nucleophilic substitution. The nature of the solvent can dictate the reaction pathway, favoring either a unimolecular (SN1) or bimolecular (SN2) mechanism.

Q1: How does solvent polarity fundamentally impact reactions with this compound?

A1: Solvent polarity, often quantified by the dielectric constant (ε), is a crucial factor.[1][2][3] Polar solvents are generally required to dissolve the polar starting materials involved in nucleophilic substitution.[4]

  • Polar Protic Solvents (e.g., water, methanol, ethanol) possess O-H or N-H bonds and can form hydrogen bonds.[4] They are highly effective at stabilizing charged species.[3] This property strongly favors SN1 reactions by stabilizing the carbocation intermediate that forms after the bromide leaving group departs.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen-bond donors.[7] These solvents are ideal for SN2 reactions. They solvate the cation but leave the anionic nucleophile "naked" and more reactive.[8]

  • Non-polar Solvents (e.g., hexane, toluene) have low dielectric constants (typically <5) and do not effectively dissolve charged nucleophiles, often leading to very slow or no reaction.[3][7]

Q2: Why is my SN2 reaction with this compound sluggish in methanol?

A2: This is a classic solvent effect. Methanol is a polar protic solvent. While it helps dissolve the reactants, it forms a "solvent cage" around the anionic nucleophile through hydrogen bonding.[4] This stabilization lowers the nucleophile's energy, making it less reactive and thus depressing the rate of an SN2 reaction, which requires a potent, available nucleophile for its single, concerted step.[6][8] For a more efficient SN2 reaction, switching to a polar aprotic solvent like acetone or DMF is recommended.

Q3: I am observing a mixture of products. Could the solvent be the cause?

A3: Absolutely. This compound is a secondary halide, making it susceptible to both SN1 and SN2 pathways, as well as elimination reactions (E1 and E2) which often compete with substitution.

  • Protic Solvents: By favoring the SN1 pathway, which proceeds through a planar carbocation intermediate, you may see products resulting from the nucleophile attacking from either face, potentially leading to a racemic or diastereomeric mixture if the product is chiral. Furthermore, the solvent itself can act as a nucleophile in a process called solvolysis, leading to undesired ether or alcohol byproducts.[5]

  • Aprotic Solvents: These favor the SN2 pathway, which is stereospecific (leading to inversion of configuration) and generally cleaner. However, if a strong, sterically hindered base is used as the nucleophile, elimination (E2) can become a major competing pathway.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Incorrect Solvent Choice: The chosen solvent may not adequately dissolve reactants or may be inhibiting the desired mechanism (e.g., using a protic solvent for an SN2 reaction).[4]1a. Review Solvent Properties: Switch to a polar aprotic solvent like acetonitrile, acetone, or DMF for SN2 reactions. For SN1, ensure the protic solvent is polar enough to support ionization (e.g., water, formic acid). 1b. Check Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature.[4]
2. Reagent Purity/Moisture: Impurities in the starting material or the presence of water can lead to side reactions or catalyst deactivation.[9][10]2a. Verify Purity: Confirm the purity of this compound and the nucleophile via NMR or GC-MS. 2b. Use Dry Solvents: For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[9]
3. Incomplete Reaction: Reaction time may be insufficient, or the temperature may be too low.3a. Monitor the Reaction: Use TLC or LC-MS to track the consumption of the starting material. 3b. Optimize Temperature: Gradually increase the reaction temperature, but be mindful of potential decomposition.
Formation of Unidentified Side Products 1. Competing Reactions (Elimination): The nucleophile may be acting as a base, causing elimination to form an unsaturated furanone. This is more common with strong, bulky bases.1a. Choose a Less Basic Nucleophile: If possible, select a nucleophile that is less basic but still potent (e.g., azide, iodide). 1b. Lower the Temperature: Elimination reactions often have a higher activation energy than substitution; running the reaction at a lower temperature can favor substitution.
2. Solvolysis: The solvent (e.g., methanol, water) is acting as a nucleophile and reacting with the substrate.[5]2a. Switch to an Aprotic Solvent: Use a non-nucleophilic solvent like DMF, DMSO, or THF.
3. Decomposition: this compound or the desired product may be unstable under the reaction conditions (e.g., high temperature, prolonged reaction time).[9][11]3a. Reduce Reaction Time/Temperature: Quench the reaction as soon as the starting material is consumed.[9] 3b. Buffer the Reaction: If the reaction generates acid or base that could cause degradation, consider adding a non-nucleophilic buffer.
Reaction Fails to Reach Completion 1. Poor Nucleophile Solvation (in Aprotic Solvents): While aprotic solvents enhance nucleophilicity, the counter-ion of the nucleophilic salt might be poorly solvated, leading to low effective concentration of the nucleophile.1a. Use a Phase-Transfer Catalyst: Add a catalyst like a quaternary ammonium salt (e.g., TBAB) to help shuttle the nucleophile into the organic phase.
2. Leaving Group Precipitation: In some solvent systems, the displaced bromide ion can precipitate as a salt (e.g., NaBr in acetone), which can sometimes coat the reactants or inhibit the reaction.[12]2a. Increase Solvent Volume: Diluting the reaction may help keep all species in solution. 2b. Choose a Different Salt: Use a nucleophile with a more soluble counter-ion (e.g., potassium instead of sodium).
Solvent Property Quick Reference Table

The following table summarizes the properties of common solvents to aid in selection. Solvents with a dielectric constant (ε) greater than 15 are generally considered polar.[2]

SolventDielectric Constant (ε)TypeTypical Application for this compound
Water (H₂O)80.1Polar ProticSN1, Solvolysis
Dimethyl Sulfoxide (DMSO)46.7Polar AproticSN2
Acetonitrile (MeCN)37.5Polar AproticSN2
N,N-Dimethylformamide (DMF)36.7Polar AproticSN2
Methanol (MeOH)32.7Polar ProticSN1 (can inhibit SN2)
Ethanol (EtOH)24.6Polar ProticSN1 (can inhibit SN2)
Acetone20.7Polar AproticSN2
Dichloromethane (DCM)8.9Polar AproticGeneral purpose, less effective for ionic nucleophiles
Tetrahydrofuran (THF)7.6Polar AproticSN2, especially with organometallics
Toluene2.4Non-polarPoor choice for nucleophilic substitution
Hexane1.9Non-polarPoor choice for nucleophilic substitution

Data compiled from various sources.[1][13][14]

Experimental Protocols & Workflows

Protocol: General Procedure for SN2 Reaction with an Amine Nucleophile

This protocol details a generalized procedure favoring the SN2 pathway, a common objective for reactions with this compound.

Objective: To substitute the bromine atom of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine Nucleophile (e.g., pyrrolidine, 1.2 equivalents)

  • Polar Aprotic Solvent (e.g., Anhydrous Acetonitrile)

  • Non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 1.5 equivalents)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Flame-dry or oven-dry all glassware and allow it to cool under an inert atmosphere.[9]

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the non-nucleophilic base (1.5 eq) in anhydrous acetonitrile.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.2 eq) to the stirred solution at room temperature. A slow addition rate can help control any initial exotherm.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary. The choice of temperature depends on the reactivity of the amine.

  • Monitoring: Track the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired substituted furanone.

Visualization of Reaction Pathways & Troubleshooting

The choice of solvent directly influences the transition state energies and intermediates, dictating the reaction outcome.

G Reactant This compound + Nucleophile (Nu⁻) SN2_TS SN2 Transition State [Nu---C---Br]⁻ Reactant->SN2_TS  Polar Aprotic Solvent  (e.g., DMSO, Acetonitrile)  Favors this pathway SN1_Int Carbocation Intermediate Reactant->SN1_Int  Polar Protic Solvent  (e.g., H₂O, MeOH)  Stabilizes intermediate Product Product 4-Substituted-furan-2-one SN2_TS->Product SN1_Int->Product Nu⁻ attack Solvolysis Solvolysis Product SN1_Int->Solvolysis Solvent attack

Caption: Influence of solvent type on nucleophilic substitution pathways.

G Start Problem: Low Reaction Yield Check_SM Is Starting Material (SM) consumed (via TLC/LCMS)? Start->Check_SM No_Reaction Root Cause: Reaction Not Occurring - Wrong solvent type? - Temp too low? - Poor nucleophile? Check_SM->No_Reaction No Decomposition Root Cause: Product Decomposition - Temp too high? - Reaction time too long? - Unstable product? Check_SM->Decomposition Yes Success Yield Improved No_Reaction->Success Action: Change solvent, increase temp Workup_Loss Root Cause: Loss During Workup - Emulsion formed? - Product water-soluble? - Volatile product? Decomposition->Workup_Loss If side products minimal Decomposition->Success Action: Lower temp, reduce time Workup_Loss->Success Action: Modify extraction protocol

Caption: A troubleshooting workflow for diagnosing low reaction yields.

References

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. (n.d.). UCLA Chemistry. [Link]
  • How do you distinguish the polarity of organic solvent? (2014).
  • Polar Protic and Aprotic Solvents. (2023). Chemistry LibreTexts. [Link]
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. [Link]
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. [Link]
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. [Link]
  • NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. (n.d.). St.
  • Ch 8 : Solvent Effects. (n.d.). University of Calgary Chemistry. [Link]
  • What are some common causes of low reaction yields? (2024). Reddit. [Link]
  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activ
  • A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk. [Link]
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

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Technical Support Center: Column Chromatography of 4-Bromofuran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-bromofuran-2-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these reactive and valuable compounds. Here, we synthesize technical expertise with practical, field-proven insights to help you overcome common challenges in column chromatography.

Introduction: The Challenge of Purifying this compound Derivatives

This compound and its derivatives are versatile synthetic intermediates, but their purification by column chromatography can be challenging. The presence of a reactive bromine atom and a lactone ring makes these molecules susceptible to degradation on standard silica gel, which is inherently acidic.[1] This guide provides a comprehensive resource for developing robust purification methods and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound derivative degrading on the silica gel column?

A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can promote the degradation of acid-sensitive compounds like this compound derivatives.[1][2] The lactone ring can be susceptible to hydrolysis, and the brominated structure may undergo elimination or rearrangement reactions.

Q2: How can I prevent my compound from degrading on the column?

A2: To mitigate degradation, you can deactivate the silica gel by neutralizing its acidic sites. This is commonly done by pre-treating the silica with a basic modifier like triethylamine (TEA).[3][4] Typically, adding 1-2% TEA to the mobile phase or pre-washing the packed column with a TEA-containing solvent system can effectively "neutralize" the silica.[3][4] Alternatively, using a different stationary phase, such as neutral alumina or Florisil, can be a viable option for particularly sensitive compounds.[5]

Q3: My compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?

A3: Streaking or tailing is often caused by strong interactions between a polar functional group on your compound and the active sites on the silica gel.[6] For this compound derivatives, the polar lactone moiety can contribute to this issue. To resolve this, ensure your mobile phase has the appropriate polarity to effectively elute the compound. If the compound is acidic in nature, adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the eluent can help to protonate the compound and reduce its interaction with the silica, leading to sharper bands. Conversely, for basic compounds, adding a small amount of a base like triethylamine can improve peak shape.

Q4: How do I choose the right solvent system (mobile phase) for my separation?

A4: The ideal solvent system should provide good separation between your target compound and impurities, with a retention factor (Rf) for your product ideally between 0.2 and 0.4 on a TLC plate.[1] Start by screening different binary solvent systems of varying polarities, such as hexane/ethyl acetate or dichloromethane/methanol. For complex mixtures where a binary system is insufficient, a ternary system (three solvents) or a gradient elution (gradually increasing the polarity of the mobile phase during the chromatography run) may be necessary to achieve the desired separation.[3]

Q5: Can I use reverse-phase chromatography for these compounds?

A5: Yes, reverse-phase (RP) chromatography is a suitable alternative, especially for less polar derivatives. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[7] This technique separates compounds based on their hydrophobicity, with more polar compounds eluting first. RP chromatography can be particularly useful if your compound is unstable on silica or if you require higher resolution for separating closely related impurities.[5]

Troubleshooting Guide

This section addresses specific problems you might encounter during the column chromatography of this compound derivatives, providing potential causes and actionable solutions.

Problem Potential Causes Solutions & Explanations
Low or No Recovery of Product Compound Degradation: The acidic nature of silica gel is causing the this compound derivative to decompose.[1]Deactivate the Silica Gel: Flush the column with a mobile phase containing 1-2% triethylamine before loading your sample.[3] This neutralizes the acidic silanol groups. Use an Alternative Stationary Phase: Consider using neutral alumina or Florisil, which are less acidic than silica gel.[5]
Irreversible Adsorption: The compound is too polar and is sticking to the stationary phase.Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. A "methanol purge" at the end of the column can elute highly polar compounds. Dry Loading: If the compound has poor solubility in the initial eluent, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column.[8]
Poor Separation of Product and Impurities Inappropriate Solvent System: The polarity of the mobile phase is not optimized for the separation.Optimize the Mobile Phase: Use TLC to test a wider range of solvent systems with varying polarities. Aim for a significant difference in Rf values between your product and the impurities. Implement Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the run. This can improve the resolution of complex mixtures.[3][9][10]
Column Overload: Too much crude material has been loaded onto the column.Reduce the Load: A general guideline is a silica-to-crude-product weight ratio of at least 30:1. For difficult separations, a higher ratio (50:1 or 100:1) may be necessary.
Product Elutes as a Broad Band or Streaks Strong Analyte-Stationary Phase Interaction: The polar lactone group is interacting strongly with the silica gel.Add a Mobile Phase Modifier: For acidic impurities or products, adding 0.5-1% acetic acid to the mobile phase can improve peak shape by suppressing deprotonation. For basic impurities, adding 1-2% triethylamine can be beneficial.
Improper Column Packing: The presence of air bubbles or channels in the silica gel bed leads to uneven flow.Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.
Poor Sample Solubility in Eluent: The sample is not fully dissolved when it enters the silica bed.Use a Stronger Loading Solvent: Dissolve the sample in a minimal amount of a more polar solvent than the initial mobile phase. However, be cautious as this can sometimes lead to band broadening. Dry loading is often a better alternative in this case.[8]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Acid-Sensitive Compounds

This protocol is recommended for the purification of this compound derivatives that show degradation on standard silica gel.

  • Prepare the Deactivated Mobile Phase: Create your chosen eluent system (e.g., hexane/ethyl acetate) and add 1-2% triethylamine (TEA) by volume.

  • Pack the Column: Pack the chromatography column with silica gel using the wet slurry method with the non-deactivated mobile phase.

  • Equilibrate and Deactivate: Pass at least two to three column volumes of the TEA-containing mobile phase through the packed column. This neutralizes the acidic sites of the silica gel.

  • Load the Sample: Dissolve your crude this compound derivative in a minimal amount of the mobile phase (or a suitable solvent for dry loading) and carefully load it onto the top of the silica bed.

  • Elute and Collect Fractions: Begin elution with your chosen mobile phase (with or without TEA, depending on what provides the best separation on TLC) and collect fractions.

  • Monitor the Separation: Analyze the collected fractions by TLC to identify those containing the pure product.

Protocol 2: TLC Analysis and Visualization

Thin-layer chromatography (TLC) is an essential tool for monitoring reaction progress and developing a suitable solvent system for column chromatography.[11]

  • Spot the TLC Plate: Using a capillary tube, spot your crude reaction mixture, starting material, and any available standards on the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen solvent system. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize the Spots:

    • UV Light: Many furanone derivatives are UV active and will appear as dark spots under a UV lamp (254 nm) on a fluorescent TLC plate.[12][13]

    • Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Organic compounds will appear as brown or yellow spots.[13][14] This method is semi-destructive.

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as those with double bonds. The spots will appear yellow or brown on a purple background.

Visualizations and Workflows

Diagram 1: Troubleshooting Workflow for Poor Separation

G start Poor Separation in Column Chromatography q1 Is the Rf difference on TLC adequate? start->q1 sol1 Optimize mobile phase. Try gradient elution or a ternary solvent system. q1->sol1 No q2 Is the column overloaded? q1->q2 Yes a1_yes Yes a1_no No end_node Improved Separation sol1->end_node sol2 Reduce sample load. Increase silica to crude ratio. q2->sol2 Yes q3 Are peaks tailing or streaking? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Add a mobile phase modifier (e.g., TEA, Acetic Acid). Consider deactivating silica. q3->sol3 Yes q3->end_node No a3_yes Yes a3_no No sol3->end_node

Caption: A decision tree for troubleshooting poor separation.

Diagram 2: General Workflow for Purification

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification tlc 1. TLC Analysis to Determine Optimal Solvent System deactivate 2. Prepare Deactivated Silica (if necessary) tlc->deactivate pack 3. Pack and Equilibrate Column deactivate->pack load 4. Load Crude Sample (Wet or Dry Loading) pack->load elute 5. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate final_product Pure this compound Derivative evaporate->final_product

Caption: A standard workflow for column chromatography purification.

References

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Siliplus. (n.d.). Base Deactivated Column Octadecylsilyl Silica Gel for Chromatography For Sale.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • Reddit. (2025, July 6). Advice on neutralising silica gel for column chromatography of sensitive compounds?.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
  • Labster. (n.d.). TLC Visualization Methods.
  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • ResearchGate. (2025, August 5). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography.
  • Wiley-VCH. (n.d.). Chapter 1 Aspects of Gradient Optimization.
  • Bentham Science Publishers. (n.d.). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and.
  • National Institutes of Health. (2023, June 7). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration.
  • ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromofuran-2-one vs. 4-Chlorofuran-2-one in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furan-2(5H)-one, or butenolide, scaffold is a privileged structural motif found in a vast array of natural products and pharmacologically active molecules.[1] Its inherent biological activity and synthetic versatility make it a cornerstone in medicinal chemistry and drug development.[2][3] Within this class, 4-halofuran-2-ones serve as exceptionally useful intermediates, providing a reactive handle for carbon-carbon and carbon-heteroatom bond formation. These reactions are pivotal for elaborating the core structure into more complex molecular architectures.[4][5]

This guide provides an in-depth, objective comparison of the chemical reactivity of two key analogues: 4-Bromofuran-2-one and 4-Chlorofuran-2-one. While structurally similar, the difference in the halogen substituent at the C4 position imparts a significant and predictable divergence in their chemical behavior, particularly in nucleophilic substitution reactions. Understanding this reactivity differential is critical for researchers and drug development professionals in designing efficient synthetic routes, optimizing reaction conditions, and selecting the appropriate starting material for their specific target. We will delve into the fundamental principles governing this reactivity, provide supporting data from analogous systems, and present a practical experimental protocol to illustrate these differences in a laboratory setting.

Fundamental Principles Governing Reactivity

The disparate reactivity of this compound and 4-Chlorofuran-2-one is not arbitrary; it is governed by fundamental physicochemical properties of the carbon-halogen bond. Three key pillars dictate the observed behavior: bond strength, leaving group ability, and bond polarity.

Carbon-Halogen (C-X) Bond Strength

The reactivity of a carbon-halogen bond in substitution and cross-coupling reactions is primarily dictated by its bond dissociation energy (BDE) – the energy required to cleave the bond homolytically.[6] A weaker bond is more readily broken, leading to a more reactive compound. The C-Br bond is inherently weaker than the C-Cl bond.[6] This is a direct consequence of the atomic size of the halogen; the larger bromine atom (Period 4) results in less effective orbital overlap with carbon (Period 2) compared to the smaller chlorine atom (Period 3).[6] This fundamental difference is the cornerstone of the enhanced reactivity of bromo-substituted compounds.

Leaving Group Ability

In nucleophilic substitution reactions, the rate is heavily influenced by the ability of the "leaving group" to depart from the carbon center.[7][8] An ideal leaving group is one that is stable in its anionic form after departure. The stability of the halide anions follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. This is inversely related to their basicity; weaker bases make better leaving groups.[9] Since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), its conjugate base, bromide (Br⁻), is a weaker base than chloride (Cl⁻).[10] Consequently, bromide is a superior leaving group, facilitating faster reaction rates.[9][11]

Electronegativity and Bond Polarity

While both chlorine and bromine are more electronegative than carbon, chlorine is more electronegative than bromine. This results in the C-Cl bond being more polar than the C-Br bond.[12] While this increased polarity might suggest a more electrophilic carbon center in the chloro-analogue, in the context of reactions where C-X bond cleavage is part of the rate-determining step (such as SN2, SNAr, and many cross-coupling reactions), the effects of bond strength and leaving group ability are overwhelmingly dominant.

G cluster_1 Reactivity Outcome Bond_Energy C-X Bond Energy Reaction_Rate Reaction Rate Bond_Energy->Reaction_Rate Lower BDE (C-Br < C-Cl) Increases Rate Leaving_Group Leaving Group Ability (Anion Stability) Leaving_Group->Reaction_Rate Better Leaving Group (Br⁻ > Cl⁻) Increases Rate

Diagram 1: Relationship between bond energy, leaving group ability, and reaction rate.

Comparative Reactivity Analysis

Based on the foundational principles outlined above, a clear prediction emerges: This compound is significantly more reactive than 4-Chlorofuran-2-one in nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

This prediction is consistently borne out in the broader chemical literature. For instance, studies on various heterocyclic systems demonstrate that bromo-derivatives consistently outperform their chloro-counterparts in Suzuki couplings, often requiring lower catalyst loadings, lower temperatures, and shorter reaction times to achieve comparable yields.[4] This enhanced reactivity is a direct consequence of the lower C-Br bond energy, which facilitates the initial oxidative addition step in the catalytic cycle—often the rate-limiting step of the reaction.

FeatureThis compound4-Chlorofuran-2-oneRationale
C-X Bond Energy Lower (~285 kJ/mol avg. for C-Br)Higher (~327 kJ/mol avg. for C-Cl)Weaker C-Br bond requires less energy to cleave.[6][13]
Leaving Group Ability ExcellentGoodBromide (Br⁻) is a weaker base and thus a better leaving group than Chloride (Cl⁻).[9][11]
Predicted Reactivity HighModerateDominated by lower bond energy and superior leaving group ability.
Typical Reaction Conditions Milder (e.g., lower temp, shorter time)Harsher (e.g., higher temp, longer time)Higher activation energy barrier for C-Cl bond cleavage must be overcome.

Experimental Validation: A Representative Protocol for Suzuki-Miyaura Coupling

To provide a practical context for this reactivity difference, we present a comparative experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for C-C bond formation. The protocols are designed to highlight the different conditions likely required for each substrate to achieve a successful transformation.

Objective: To synthesize 4-phenylfuran-2(5H)-one from both 4-bromo- and 4-chloro-furan-2-one and compare the reaction efficiency.

G cluster_A Reaction with this compound cluster_B Reaction with 4-Chlorofuran-2-one A_Start Combine: - this compound (1 eq) - Phenylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (2 mol%) - Na₂CO₃ (2 M aq, 2 eq) - Toluene/EtOH A_React Heat to 80°C Monitor by TLC (2-4 h) A_Start->A_React A_Workup Aqueous Workup (EtOAc extraction) A_React->A_Workup A_Purify Column Chromatography A_Workup->A_Purify A_Product 4-Phenylfuran-2(5H)-one (High Yield Expected) A_Purify->A_Product B_Start Combine: - 4-Chlorofuran-2-one (1 eq) - Phenylboronic Acid (1.2 eq) - Pd(dppf)Cl₂ (5 mol%) - K₃PO₄ (3 eq) - Dioxane/H₂O B_React Heat to 100-110°C Monitor by TLC/GC-MS (8-16 h) B_Start->B_React B_Workup Aqueous Workup (EtOAc extraction) B_React->B_Workup B_Purify Column Chromatography B_Workup->B_Purify B_Product 4-Phenylfuran-2(5H)-one (Moderate Yield Expected) B_Purify->B_Product

Diagram 2: Comparative workflow for Suzuki-Miyaura coupling.

Protocol A: this compound (Higher Reactivity Substrate)
  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Add toluene (5 mL) and ethanol (1 mL), followed by a 2 M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 eq).

  • Reaction: Heat the mixture to 80 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour, checking for the consumption of the starting this compound. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-phenylfuran-2(5H)-one.

Protocol B: 4-Chlorofuran-2-one (Lower Reactivity Substrate)

Causality Note: Due to the stronger C-Cl bond, a more active catalyst system, a stronger base, and higher temperatures are typically required to drive the reaction to completion.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorofuran-2-one (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq).

  • Atmosphere Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC or GC-MS every 2-3 hours. The reaction is expected to be significantly slower, potentially requiring 8-16 hours or longer.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Synthetic Applications and Strategic Considerations

The choice between this compound and 4-chlorofuran-2-one is a strategic one for the synthetic chemist.

  • Choose this compound when:

    • Mild conditions are required: The higher reactivity allows for the use of lower temperatures and less reactive bases, which is crucial when other sensitive functional groups are present in the molecule.

    • Reaction time is critical: The faster kinetics can significantly shorten a synthetic sequence.

    • High yields are paramount: It is generally easier to achieve high conversion with the more reactive bromo-analogue.

  • Consider 4-Chlorofuran-2-one when:

    • Cost is a primary driver: Chloro-compounds are often less expensive than their bromo-counterparts.

    • Sequential reactivity is desired: In a molecule containing both a bromine and a chlorine atom, the bromine can often be reacted selectively, leaving the chlorine intact for a subsequent transformation under more forcing conditions.

    • High-temperature reactions are not a concern: If the substrate is robust and can tolerate harsher conditions, the chloro-analogue may be a viable, economical option.

Conclusion

The comparative reactivity of this compound and 4-Chlorofuran-2-one is a clear-cut case dictated by the fundamental properties of the carbon-halogen bond. This compound is the more reactive synthetic intermediate due to the combined effects of a weaker C-Br bond and the superior leaving group ability of the bromide ion. This translates into faster reaction rates, milder required conditions, and often higher yields in common synthetic transformations like nucleophilic substitutions and palladium-catalyzed cross-couplings. While 4-chlorofuran-2-one can be a more economical alternative, its lower reactivity necessitates more forcing conditions, which may not be compatible with complex, sensitive substrates. A thorough understanding of this reactivity differential empowers researchers to make informed, strategic decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery and development process.

References

  • ResearchGate. (2025). Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) -furanones. [Link]
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  • Study.com. (n.d.). Which bond is more polar covalent: C-Cl or C-Br? Why?. [Link]
  • Brainly. (2023). Which is a better leaving group, Cl− or Br−? Provide three pieces of evidence to support your response. [Link]
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A Comparative Guide to the Bioactivity of 4-Bromofuran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the exploration of novel scaffolds with potent biological activities is paramount. Among these, the furanone ring system, a core structure in many natural products, has garnered significant attention.[1] This guide provides an in-depth comparative analysis of the bioactivity of a specific class of these compounds: 4-Bromofuran-2-one derivatives. These halogenated furanones, inspired by metabolites from marine algae, have emerged as promising candidates for antimicrobial and anticancer therapies.[2][3][4] This document will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a valuable resource for researchers in medicinal chemistry, microbiology, and oncology.

The Rise of Brominated Furanones: From Marine Origins to Therapeutic Potential

The story of brominated furanones begins with the red alga Delisea pulchra, which produces these compounds as a natural defense against biofouling.[5][6] This observation sparked interest in their potential to combat bacterial biofilms, which are notoriously resistant to conventional antibiotics.[2][3][4] Subsequent research has expanded their known bioactivities to include anticancer effects, highlighting the versatility of this chemical scaffold.[7][8] The core structure, this compound, serves as a versatile starting point for the synthesis of a diverse library of derivatives with a wide spectrum of biological activities.[1] The strategic addition of various substituents allows for the fine-tuning of their potency and selectivity.

Comparative Bioactivity of this compound Derivatives

The bioactivity of this compound derivatives is significantly influenced by the nature and position of their substituents. The following table summarizes the reported activities of several key derivatives against various bacterial strains and cancer cell lines.

Compound/DerivativeTarget Organism/Cell LineBioactivityIC50/MICReference
(Z)-4-bromo-5-(bromomethylene)-3-ethyl-2(5H)-furanoneSalmonella enterica serovar TyphimuriumBiofilm InhibitionIC50 for biofilm inhibition[2][3][4]
(Z)-4-bromo-5-(bromomethylene)-3-alkyl-2(5H)-furanones (C2-C6 alkyl chains)Salmonella enterica serovar TyphimuriumBiofilm InhibitionNot specified[2][3][4]
Halogenated furanone (C-30)Pseudomonas aeruginosaQuorum Sensing Inhibition, Virulence Factor ReductionNot specified[9][10]
5-(dibromomethylene)-2(5H)-furanone (GBr)Pseudomonas aeruginosaQuorum Sensing Inhibition, Virulence Factor ReductionMore effective than C-30[10]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one (Mucobromic acid, MBA) derivativesHuman colon cancer cell lines (HCT116, HT-29)AntiproliferativeNot specified[7]
Silyl derivatives of MBAHuman colon cancer cell lines (HCT116, HT-29)Increased antiproliferative activity compared to MBANot specified[7]
Furanone derivative F131 (with l-borneol)S. aureus - C. albicans mixed biofilmsBiofilm PreventionMBPC 8–16 μg/mL[5]

Mechanism of Action: A Tale of Two Pathways

The diverse bioactivities of this compound derivatives stem from their ability to interfere with crucial cellular processes in both prokaryotic and eukaryotic cells.

Quorum Sensing Inhibition in Bacteria

In many pathogenic bacteria, the formation of biofilms and the expression of virulence factors are regulated by a cell-to-cell communication system known as quorum sensing (QS).[2] Brominated furanones have been shown to act as potent inhibitors of QS.[2][9] They are structurally similar to the native signaling molecules, N-acyl-homoserine lactones (AHLs), used by many Gram-negative bacteria. This structural mimicry allows them to competitively bind to the LuxR-type receptors, thereby blocking the downstream signaling cascade that leads to biofilm formation and virulence gene expression.[11]

Quorum_Sensing_Inhibition cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by Furanone AHL AHL Signal LuxR LuxR Receptor AHL->LuxR Binds AHL_LuxR AHL-LuxR Complex DNA Target Genes AHL_LuxR->DNA Activates Virulence Virulence & Biofilm DNA->Virulence Expression Furanone This compound Derivative Furanone->LuxR Competitively Binds

Caption: Quorum Sensing Inhibition by this compound Derivatives.

Induction of Apoptosis in Cancer Cells

In the context of cancer, certain this compound derivatives have demonstrated the ability to induce programmed cell death, or apoptosis.[7] One of the proposed mechanisms involves the downregulation of anti-apoptotic proteins, such as survivin, and the activation of executioner caspases, like caspase-3.[7] This leads to a cascade of events that culminates in the dismantling of the cancer cell. The selectivity of these compounds towards cancer cells is an area of active investigation.[7]

Apoptosis_Induction Furanone This compound Derivative Survivin Survivin (Anti-apoptotic) Furanone->Survivin Downregulates Caspase3 Caspase-3 (Inactive) Furanone->Caspase3 Activates Survivin->Caspase3 Inhibits Active_Caspase3 Caspase-3 (Active) Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Induction of Apoptosis by this compound Derivatives.

Experimental Protocols

To ensure the reproducibility and validity of bioactivity studies, standardized and well-documented protocols are essential. The following are detailed methodologies for key experiments used to evaluate this compound derivatives.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Workflow Diagram:

Biofilm_Inhibition_Workflow start Start prep Prepare bacterial suspension and compound dilutions start->prep inoculate Inoculate 96-well plate with bacteria and compounds prep->inoculate incubate Incubate to allow biofilm formation inoculate->incubate wash Wash plate to remove planktonic cells incubate->wash stain Stain with Crystal Violet wash->stain wash2 Wash to remove excess stain stain->wash2 solubilize Solubilize bound stain wash2->solubilize read Read absorbance solubilize->read end End read->end

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Step-by-Step Protocol:

  • Preparation: Prepare a fresh overnight culture of the test bacterium in a suitable broth. Dilute the culture to the desired starting concentration (e.g., 10^6 CFU/mL). Prepare serial dilutions of the this compound derivatives in the same broth.

  • Inoculation: In a 96-well microtiter plate, add 100 µL of the bacterial suspension to each well. Then, add 100 µL of the compound dilutions to the respective wells. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the culture medium and wash the wells three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Second Washing: Discard the crystal violet solution and wash the wells three times with sterile PBS to remove excess stain.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.

Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the this compound derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the cells with the compounds for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be determined.

Conclusion and Future Directions

This compound derivatives represent a promising class of bioactive compounds with significant potential in the development of novel antimicrobial and anticancer agents. Their ability to interfere with key cellular processes like quorum sensing and apoptosis underscores their therapeutic versatility. The structure-activity relationship studies are crucial for optimizing their potency and selectivity. Further research should focus on elucidating their detailed mechanisms of action, evaluating their in vivo efficacy and safety profiles, and exploring synergistic combinations with existing drugs. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to advance the development of these promising therapeutic candidates.

References

  • Ren, D., & Fu, L. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology, 74(21), 6639–6648. [Link]
  • Li, Y., et al. (2017). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm, 8(3), 633-640. [Link]
  • Ren, D., & Fu, L. (2008). Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology. [Link]
  • Ren, D., & Fu, L. (2008). Brominated furanones inhibit biofilm formation by Salmonella enterica serovar Typhimurium. PubMed. [Link]
  • Sen, S., De, B., & Easwari, T. S. (2014).
  • Krasnodembskaya, A. D., et al. (2021). Antimicrobial and Biofilm-Preventing Activity of l-Borneol Possessing 2(5H)-Furanone Derivative F131 against S. aureus—C. albicans Mixed Cultures. MDPI. [Link]
  • Figueroa-Valverde, L., et al. (2023). Theoretical Evaluation of Furanone and its Derivatives for the Treatment of Cancer Through Eag-1 Inhibition. ChemPub. [Link]
  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. [Link]
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  • Yilmaz, I., & Senturk, M. (2012).
  • Ren, D., & Fu, L. (2011). Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa.
  • Oslopov, V. N., et al. (2019). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. SciSpace. [Link]
  • Wozniak, K., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives.
  • Oslopov, V. N., et al. (2019). Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms.
  • Pérez-Pérez, F. I., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. MDPI. [Link]
  • Appiah, T., et al. (2024). Marine-Derived Furanones Targeting Quorum-Sensing Receptors in Pseudomonas aeruginosa: Molecular Insights and Potential Mechanisms of Inhibition. PubMed Central. [Link]
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
  • Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity. PubMed. [Link]
  • Li, Y., et al. (2019).
  • Iovine, V., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.
  • Reddy, C. S. (2016).
  • Yilmaz, V. T., et al. (2022). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing. [Link]
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A Comparative Guide to Alternative Reagents for 4-Bromofuran-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the butenolide scaffold remains a cornerstone for the construction of a vast array of natural products and pharmacologically active molecules. 4-Bromofuran-2-one has traditionally served as a versatile building block, prized for its reactivity in key carbon-carbon bond-forming reactions. However, the pursuit of milder reaction conditions, improved stability, and broader functional group tolerance has spurred the exploration of alternative reagents. This guide provides a comprehensive comparison of viable alternatives to this compound, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

The Role of this compound: A Double-Edged Sword

This compound (also known as 4-bromo-2(5H)-furanone) is a valuable synthetic intermediate.[1][2] Its utility stems from the presence of two key reactive sites: the electrophilic double bond, which can act as a dienophile in cycloaddition reactions, and the carbon-bromine bond, which is amenable to transition metal-catalyzed cross-coupling reactions.

However, the reactivity of the bromine atom can also be a drawback. Its susceptibility to oxidative addition can sometimes lead to undesired side reactions or necessitate carefully controlled reaction conditions. Furthermore, the stability of this compound can be a concern, and its preparation can involve the use of hazardous brominating agents. These limitations have driven the search for more robust and versatile alternatives.

A Comparative Analysis of Key Alternatives

This guide focuses on a selection of promising alternatives to this compound, primarily other 4-substituted-2(5H)-furanones where the substituent at the 4-position is a different leaving group. The ideal alternative should offer comparable or superior performance in key reactions while providing advantages in terms of stability, ease of synthesis, or reaction scope.

4-Tosyl-2(5H)-furanone: A Stable and Versatile Contender

4-Tosyl-2(5H)-furanone has emerged as a highly attractive alternative, particularly for palladium-catalyzed cross-coupling reactions.

Key Advantages:

  • Enhanced Stability: 4-Tosyl-2(5H)-furanone is a crystalline solid that is more stable and easier to handle than its triflate counterpart, and often more so than this compound.

  • Ease of Preparation: It can be readily synthesized in excellent yield from commercially available and inexpensive tetronic acid.

  • Proven Efficacy in Cross-Coupling: It has been demonstrated to be an excellent substrate in Suzuki-Miyaura cross-coupling reactions, affording 4-substituted-2(5H)-furanones in good to high yields.

Experimental Data Comparison: Suzuki-Miyaura Cross-Coupling

Aryl Boronic AcidProductYield (%) with 4-Tosyl-2(5H)-furanone
2-Methoxyphenylboronic acid4-(2-Methoxyphenyl)-2(5H)-furanone95
3-Methoxyphenylboronic acid4-(3-Methoxyphenyl)-2(5H)-furanone92
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2(5H)-furanone93
Phenylboronic acid4-Phenyl-2(5H)-furanone90
4-Acetylphenylboronic acid4-(4-Acetylphenyl)-2(5H)-furanone85

Data sourced from Wu, J., et al. (2003). J. Org. Chem., 68(2), 670-673.

Causality Behind Experimental Choices: The choice of palladium catalyst (e.g., PdCl2(PPh3)2) and a mild base like potassium fluoride is crucial. The base activates the boronic acid for transmetalation to the palladium center, while the phosphine ligand stabilizes the palladium complex and facilitates the catalytic cycle. The use of a THF-water solvent system allows for the dissolution of both the organic and inorganic reagents.

Other 4-Halo- and 4-Sulfonyloxy-2(5H)-furanones

While 4-tosyl-2(5H)-furanone is a strong candidate, other analogs also warrant consideration.

  • 4-Iodo-2(5H)-furanone: In cross-coupling reactions, the carbon-iodine bond is generally more reactive than the carbon-bromine bond, which can allow for milder reaction conditions. However, 4-iodofuran-2-one is often less stable and more expensive than its bromo counterpart.

  • 4-Triflyloxy-2(5H)-furanone (4-OTf-butenolide): The triflate group is an excellent leaving group, making this reagent highly reactive in cross-coupling reactions. However, triflates are often more expensive and can be less stable than tosylates.

  • 4-Mesyloxy-2(5H)-furanone (4-OMs-butenolide): The mesylate group offers a good balance of reactivity and stability, often being more reactive than a tosylate but more stable than a triflate.

The choice between these alternatives will often depend on the specific requirements of the synthesis, including cost, desired reactivity, and the tolerance of other functional groups in the molecule.

Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling provides a powerful method for the formation of C-C bonds. The generally accepted mechanism for the reaction with a 4-substituted-2(5H)-furanone is illustrated below.

Suzuki_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Vinyl-Pd(II)-X R-Pd(II)(L)₂-X Oxidative\nAddition->Vinyl-Pd(II)-X Transmetalation Transmetalation Vinyl-Pd(II)-X->Transmetalation Vinyl-Pd(II)-Ar R-Pd(II)(L)₂-Ar Transmetalation->Vinyl-Pd(II)-Ar Reductive\nElimination Reductive Elimination Vinyl-Pd(II)-Ar->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration Coupled\nProduct R-Ar Reductive\nElimination->Coupled\nProduct ArB(OH)2 ArB(OH)₂ + Base ArB(OH)3- [ArB(OH)₃]⁻ ArB(OH)2->ArB(OH)3- ArB(OH)3-->Transmetalation Vinyl-X 4-X-furan-2-one (R-X) Vinyl-X->Oxidative\nAddition

Suzuki-Miyaura Coupling Mechanism

The catalytic cycle involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen or carbon-sulfonate bond of the 4-substituted-2(5H)-furanone.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide or sulfonate.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Diels-Alder Reaction

In the Diels-Alder reaction, the 4-substituted-2(5H)-furanone acts as a dienophile. The electron-withdrawing nature of the lactone carbonyl group activates the double bond for cycloaddition with a diene.

Diels_Alder_Mechanism Reactants Diene + Dienophile (4-X-furan-2-one) Transition_State [4+2] Cyclic Transition State Reactants->Transition_State Product Cycloadduct Transition_State->Product

Diels-Alder Reaction Pathway

The reactivity of the dienophile is influenced by the nature of the substituent at the 4-position. Electron-withdrawing groups generally increase the rate of a normal-electron-demand Diels-Alder reaction. Therefore, the choice of leaving group (Br, I, OTs, etc.) can modulate the reactivity of the butenolide in these cycloadditions.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and application of these reagents.

Synthesis of 4-Tosyl-2(5H)-furanone

This protocol is adapted from the work of Wu, J., et al. (2003).

Materials:

  • Tetronic acid

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of tetronic acid (1.0 eq) and p-toluenesulfonyl chloride (1.05 eq) in dichloromethane, add triethylamine (1.2 eq) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-tosyl-2(5H)-furanone as a white solid.

Suzuki-Miyaura Cross-Coupling with 4-Tosyl-2(5H)-furanone

This protocol is a general procedure based on the work of Wu, J., et al. (2003).

Materials:

  • 4-Tosyl-2(5H)-furanone

  • Arylboronic acid

  • PdCl₂(PPh₃)₂

  • Potassium fluoride (KF)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction vessel, add 4-tosyl-2(5H)-furanone (1.0 eq), the desired arylboronic acid (1.2 eq), and PdCl₂(PPh₃)₂ (5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed THF, followed by a degassed aqueous solution of potassium fluoride (2.0 M).

  • Heat the reaction mixture to 60 °C and stir overnight.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2(5H)-furanone.

Conclusion and Future Outlook

While this compound remains a valuable tool in the synthetic chemist's arsenal, a critical evaluation of its alternatives reveals compelling advantages in certain applications. 4-Tosyl-2(5H)-furanone, in particular, stands out as a robust, stable, and readily accessible substitute for palladium-catalyzed cross-coupling reactions. The choice of the optimal reagent will ultimately be dictated by the specific synthetic challenge at hand, considering factors such as cost, desired reactivity, and compatibility with other functional groups. As the demand for efficient and scalable synthetic routes to complex molecules continues to grow, the development and application of these alternative butenolide building blocks will undoubtedly play an increasingly important role.

References

  • Wu, J., Zhu, Q., Wang, L., Fathi, R., & Yang, Z. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670–673. [Link]
  • Wikipedia contributors. (2023, December 28). Suzuki reaction. In Wikipedia, The Free Encyclopedia.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia contributors. (2023, December 19). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia.
  • Padwa, A., & Kappe, C. O. (1996). Recent advances in the furan Diels-Alder reaction. Tetrahedron, 52(34), 11049-11083. [Link]

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A Comparative Guide to the Efficacy of Catalysts in 4-Bromofuran-2-one Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone for the development of novel therapeutics and functional materials. Among these, the 2(5H)-furanone core, a prevalent motif in numerous biologically active natural products, presents a valuable building block. The strategic introduction of molecular diversity at the C4-position of the furanone ring via cross-coupling reactions of 4-bromofuran-2-one opens a gateway to a vast chemical space with significant therapeutic potential.

This guide provides a comprehensive comparison of various catalytic systems for the coupling reactions of this compound, offering insights into their efficacy, substrate scope, and operational parameters. By presenting supporting experimental data and detailed protocols, this document aims to empower researchers in selecting the optimal catalytic approach for their specific synthetic challenges.

The Landscape of Catalytic Coupling with this compound

The reactivity of the C-Br bond at the C4-position of the 2(5H)-furanone ring makes it an ideal handle for a variety of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. Each of these catalytic systems offers distinct advantages and is suited for different types of bond formation, including C-C and C-N linkages. The choice of catalyst, ligand, base, and solvent system is critical and can significantly influence the reaction's yield, selectivity, and functional group tolerance.

Comparative Analysis of Catalytic Systems

The following table summarizes the performance of different catalytic systems in coupling reactions involving 4-halofuran-2-one derivatives, providing a comparative overview of their efficacy.

Coupling ReactionCatalyst SystemCoupling PartnerBaseSolventTemp. (°C)Yield (%)Observations & References
Suzuki-Miyaura PdCl₂(PPh₃)₂Arylboronic acidsKFTHF/H₂O6075-95This system is highly effective for the coupling of 4-tosyl-2(5H)-furanone, a close analog of this compound, with a variety of arylboronic acids, demonstrating good to excellent yields.[1][2] The use of 4-halo-2(5H)-furanones in Suzuki coupling has also been reported to produce 4-aryl-2(5H)-furanones in excellent yields.[3]
Heck Pd(OAc)₂ / PPh₃AlkenesEt₃NDMF100-14060-85 (Est.)While specific data for this compound is limited, the Heck reaction is a powerful tool for C-C bond formation between aryl halides and alkenes.[4][5] The reaction conditions are generally robust, and good yields are expected with activated alkenes.
Sonogashira Pd(PPh₃)₂Cl₂ / CuITerminal alkynesEt₃NTHF/DMFRT-8070-90 (Est.)The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds.[6] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst is standard, though copper-free methods have been developed.
Buchwald-Hartwig Pd₂(dba)₃ / XantphosAminesNaOtBuToluene80-11065-85 (Est.)This reaction is a cornerstone for the formation of C-N bonds.[7][8] The choice of ligand is crucial for achieving high efficiency, with bulky, electron-rich phosphine ligands often being preferred.
Nickel-Catalyzed Suzuki NiCl₂(PCy₃)₂Arylboronic acidsK₃PO₄2-Me-THF10070-90 (Est.)Nickel catalysts offer a more earth-abundant and cost-effective alternative to palladium for Suzuki-Miyaura couplings, showing high reactivity with a broad range of substrates.[9]
Copper-Catalyzed C-N Coupling CuI / L-prolineAminesK₂CO₃DMSO100-12060-80 (Est.)Copper-catalyzed Ullmann-type couplings provide a classic and effective method for C-N bond formation, often with nitrogen-containing heterocycles.

Yields are estimated based on reactions with analogous substrates where direct data for this compound is not available.

Mechanistic Insights: A Visual Overview

The catalytic cycles for the primary palladium-catalyzed coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination. Understanding these mechanisms is key to troubleshooting and optimizing reaction conditions.

Catalytic_Cycles cluster_Suzuki Suzuki-Miyaura Coupling cluster_Heck Heck Coupling cluster_Sonogashira Sonogashira Coupling Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition->Ar-Pd(II)-X Ar-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Ar'B(OH)₂ Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar' Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0) ->Oxidative\nAddition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative\nAddition ->Ar-Pd(II)-X Ar-X Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X ->Migratory\nInsertion Alkene R-Pd(II)-X R-Pd(II)-X Migratory\nInsertion->R-Pd(II)-X β-Hydride\nElimination β-Hydride Elimination R-Pd(II)-X->β-Hydride\nElimination Product + H-Pd(II)-X Product + H-Pd(II)-X β-Hydride\nElimination->Product + H-Pd(II)-X Product + H-Pd(II)-X->Pd(0) Base Pd(0)   Pd(0)   Oxidative\nAddition   Oxidative Addition   Pd(0)  ->Oxidative\nAddition   Ar-Pd(II)-X   Ar-Pd(II)-X   Oxidative\nAddition  ->Ar-Pd(II)-X   Ar-X Transmetalation   Transmetalation   Ar-Pd(II)-X  ->Transmetalation   Cu-Alkyne Ar-Pd(II)-Alkyne Ar-Pd(II)-Alkyne Transmetalation  ->Ar-Pd(II)-Alkyne Reductive\nElimination   Reductive Elimination   Ar-Pd(II)-Alkyne->Reductive\nElimination   Reductive\nElimination  ->Pd(0)   Ar-Alkyne

Catalytic cycles for Suzuki-Miyaura, Heck, and Sonogashira reactions.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for performing these key coupling reactions with 4-halofuran-2-one derivatives. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and laboratory conditions.

Suzuki-Miyaura Coupling of 4-Tosyl-2(5H)-furanone

This protocol is adapted from the successful coupling of a 4-tosyl analog, which serves as an excellent model for this compound.[1]

Materials:

  • 4-Tosyl-2(5H)-furanone (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.05 equiv)

  • Potassium fluoride (KF) (3.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-tosyl-2(5H)-furanone, the arylboronic acid, PdCl₂(PPh₃)₂, and KF.

  • Add a degassed mixture of THF and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 60 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by silica gel chromatography.

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow applicable to most palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start: Assemble Reactants Inert_Atmosphere Establish Inert Atmosphere (e.g., Ar or N₂) Start->Inert_Atmosphere Add_Solvent_Base Add Degassed Solvent and Base Inert_Atmosphere->Add_Solvent_Base Reaction Heat and Stir (Monitor by TLC/LC-MS) Add_Solvent_Base->Reaction Workup Reaction Workup: Quench, Extract, Wash, Dry Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End: Pure Product Characterization->End

A generalized workflow for palladium-catalyzed coupling reactions.

Conclusion and Future Outlook

The functionalization of this compound through catalytic cross-coupling reactions offers a powerful and versatile strategy for the synthesis of a diverse array of substituted butenolides. While palladium-based catalysts have historically dominated this field, the exploration of more sustainable and cost-effective alternatives, such as nickel and copper, is a rapidly evolving area of research.

The choice of the optimal catalyst system is contingent upon the specific coupling partners and desired functional group tolerance. The Suzuki-Miyaura reaction stands out for its broad applicability and high yields in C-C bond formation with arylboronic acids. For the introduction of alkenyl and alkynyl moieties, the Heck and Sonogashira reactions, respectively, remain indispensable tools. For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.

Future research will undoubtedly focus on the development of more active and robust catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The continued exploration of base-metal catalysis holds particular promise for making these important transformations more sustainable and economically viable for large-scale applications in the pharmaceutical and materials science industries.

References

  • Wu, J., Zhu, Q., Wang, L., Fathi, R., & Yang, Z. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry, 68(2), 670–673. [Link]
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
  • Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. (n.d.). Organic Chemistry Portal.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Ma, S., & Zhang, J. (2000). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Taskin, M. I., et al. (2016). Direct Furanone Annulation Utilizing Ti-Mediated Aldol Addition. Molecules, 21(9), 1226. [Link]
  • Buchwald–Hartwig amination. (2024, January 5). In Wikipedia. [Link]
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Wang, Y., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Buchwald-Hartwig Amination. (n.d.). Chemistry LibreTexts.

Sources

A Comparative Benchmarking Guide to the Synthesis of 4-Aryl-2(5H)-Furanones: 4-Bromofuran-2-one vs. Alternative Pathways

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and natural product synthesis, the butenolide scaffold, specifically the 4-aryl-2(5H)-furanone core, represents a privileged motif. Its presence in a myriad of biologically active compounds necessitates efficient and versatile synthetic strategies. This guide provides a comprehensive, in-depth comparison of three distinct methodologies for the synthesis of 4-aryl-2(5H)-furanones. We will benchmark the classical approach utilizing the key building block 4-Bromofuran-2-one against two prominent alternative strategies: the Horner-Wadsworth-Emmons (HWE) olefination and a modern Palladium-Catalyzed C-H Activation pathway. This analysis, grounded in experimental data, aims to equip researchers with the critical insights required to select the most appropriate synthetic route for their specific research and development objectives.

The Central Role of 4-Aryl-2(5H)-Furanones

The 2(5H)-furanone ring system is a recurring structural feature in a vast array of natural products exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of an aryl substituent at the C4-position significantly modulates these properties, making the development of robust synthetic routes to 4-aryl-2(5H)-furanones a key focus in drug discovery and development.

Method 1: The Cross-Coupling Approach: Leveraging this compound via Suzuki-Miyaura Coupling

The use of halogenated building blocks in cross-coupling reactions is a cornerstone of modern organic synthesis. This compound serves as a versatile and readily available precursor for the introduction of diverse aryl moieties at the C4-position through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Mechanistic Rationale

The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The cycle is initiated by the oxidative addition of the palladium catalyst to the carbon-bromine bond of this compound. This is followed by transmetalation with a boronic acid in the presence of a base, and subsequent reductive elimination to yield the desired 4-aryl-2(5H)-furanone and regenerate the active palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[1][2][3]

Suzuki_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic_Acid Arylboronic_Acid Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Pd(0)Ln Pd(0)Ln Pd(0)Ln->Oxidative_Addition Intermediate_1 [Ar-Pd(II)-Br]Ln Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation Intermediate_2 [Ar-Pd(II)-Ar']Ln Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)Ln 4-Aryl-2(5H)-furanone 4-Aryl-2(5H)-furanone Reductive_Elimination->4-Aryl-2(5H)-furanone Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of 4-aryl-2(5H)-furanones.

Experimental Protocol: Synthesis of 4-Phenyl-2(5H)-furanone

This protocol is adapted from the general procedure for Suzuki-Miyaura coupling of halo-furanones.[1]

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-2(5H)-furanone.

Method 2: The Horner-Wadsworth-Emmons Approach: A Convergent Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction provides a powerful and highly stereoselective method for the formation of alkenes. In the context of 4-aryl-2(5H)-furanone synthesis, an intramolecular HWE cyclization of a suitably functionalized phosphonate ester offers a convergent and efficient route.

Mechanistic Rationale

This approach involves the initial formation of a phosphonate ester by the reaction of a phenacyl bromide with diethylphosphonoacetic acid. Subsequent deprotonation of the active methylene group of the phosphonate generates a stabilized carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the ester carbonyl, forming a five-membered ring intermediate which, upon elimination of diethyl phosphate, yields the target 4-aryl-2(5H)-furanone. The thermodynamic stability of the resulting α,β-unsaturated lactone drives the reaction to completion.

HWE_Reaction Phenacyl_Bromide Phenacyl_Bromide Phosphonate_Ester_Formation Esterification Phenacyl_Bromide->Phosphonate_Ester_Formation Diethylphosphonoacetic_Acid Diethylphosphonoacetic_Acid Diethylphosphonoacetic_Acid->Phosphonate_Ester_Formation Base_1 Base (e.g., K2CO3) Base_1->Phosphonate_Ester_Formation Phosphonate_Ester Intermediate Phosphonate Ester Phosphonate_Ester_Formation->Phosphonate_Ester Deprotonation Deprotonation Phosphonate_Ester->Deprotonation Base_2 Base (e.g., DBU) Base_2->Deprotonation Carbanion Phosphonate Carbanion Deprotonation->Carbanion Intramolecular_Cyclization Intramolecular Cyclization Carbanion->Intramolecular_Cyclization Cyclic_Intermediate Oxaphosphetane-like Intermediate Intramolecular_Cyclization->Cyclic_Intermediate Elimination Elimination Cyclic_Intermediate->Elimination 4-Aryl-2(5H)-furanone 4-Aryl-2(5H)-furanone Elimination->4-Aryl-2(5H)-furanone

Figure 2: Reaction pathway for the Horner-Wadsworth-Emmons synthesis of 4-aryl-2(5H)-furanones.

Experimental Protocol: Synthesis of 4-Phenyl-2(5H)-furanone

This protocol is based on the procedure reported by Thombare et al. (2009).

Materials:

  • 2-Bromo-1-phenylethanone (Phenacyl bromide)

  • Diethylphosphonoacetic acid

  • Potassium carbonate (K₂CO₃)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of diethylphosphonoacetic acid (1.0 mmol) in acetonitrile (10 mL), add potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromo-1-phenylethanone (1.0 mmol) to the reaction mixture and stir at room temperature for 4 hours.

  • Monitor the formation of the intermediate phosphonate ester by TLC.

  • Cool the reaction mixture to 0 °C and add DBU (1.2 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-phenyl-2(5H)-furanone.

Method 3: The C-H Activation Approach: A Modern and Atom-Economical Strategy

Direct C-H bond functionalization has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Palladium-catalyzed dehydrogenative lactonization of aliphatic carboxylic acids represents a cutting-edge approach to butenolide synthesis.

Mechanistic Rationale

This transformation is believed to proceed through a palladium(II)-catalyzed C(sp³)–H activation to form a five-membered palladacycle. This intermediate can then undergo a series of steps, including β-hydride elimination to form an unsaturated carboxylic acid, followed by an intramolecular oxypalladation and subsequent reductive elimination to afford the butenolide product. The specific ligand employed is critical for achieving high reactivity and selectivity.

CH_Activation Aliphatic_Carboxylic_Acid Aliphatic_Carboxylic_Acid CH_Activation γ-C(sp3)-H Activation Aliphatic_Carboxylic_Acid->CH_Activation Pd(II)_Catalyst Pd(II)_Catalyst Pd(II)_Catalyst->CH_Activation Ligand Ligand Ligand->CH_Activation Oxidant Oxidant Reductive_Elimination Reductive Elimination Oxidant->Reductive_Elimination Palladacycle Five-membered Palladacycle CH_Activation->Palladacycle Beta_Hydride_Elimination β-Hydride Elimination Palladacycle->Beta_Hydride_Elimination Unsaturated_Acid Unsaturated Carboxylic Acid Intermediate Beta_Hydride_Elimination->Unsaturated_Acid Oxypalladation Intramolecular Oxypalladation Unsaturated_Acid->Oxypalladation Cyclic_Intermediate Cyclic Pd(II) Intermediate Oxypalladation->Cyclic_Intermediate Cyclic_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(II)_Catalyst Butenolide Butenolide Reductive_Elimination->Butenolide

Figure 3: Proposed pathway for the palladium-catalyzed C-H activation and lactonization of aliphatic carboxylic acids.

Experimental Protocol: General Procedure for Palladium-Catalyzed γ-Lactonization

This protocol is a general representation based on published procedures for Pd-catalyzed C-H activation for lactone synthesis.

Materials:

  • Aliphatic carboxylic acid (e.g., 3-phenylpropanoic acid)

  • Palladium(II) acetate [Pd(OAc)₂]

  • β-Alanine-derived ligand

  • Sodium percarbonate

  • Hexafluoroisopropanol (HFIP)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a screw-capped vial, add the aliphatic carboxylic acid (0.2 mmol), palladium(II) acetate (0.02 mmol, 10 mol%), and the β-alanine-derived ligand (0.04 mmol, 20 mol%).

  • Add sodium percarbonate (0.4 mmol).

  • Add hexafluoroisopropanol (1.0 mL).

  • Seal the vial and heat the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding γ-lactone.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective assessment, the following table summarizes the key performance indicators for each synthetic methodology. The data is compiled from the cited literature and represents typical outcomes.

ParameterSuzuki-Miyaura Coupling (using this compound)Horner-Wadsworth-Emmons ReactionPalladium-Catalyzed C-H Activation
Starting Materials This compound, Arylboronic acidPhenacyl bromide, Diethylphosphonoacetic acidAliphatic carboxylic acid
Key Transformation C-C bond formation via cross-couplingIntramolecular olefination/cyclizationDehydrogenative C-H/C-O cyclization
Catalyst/Reagent Pd(0) catalyst (e.g., Pd(PPh₃)₄)Strong base (e.g., DBU)Pd(II) catalyst, Ligand, Oxidant
Typical Yield 70-95%[1]62-85%40-80%
Reaction Temperature 80-100 °C0 °C to Room Temperature80-120 °C
Reaction Time 12-24 hours4-6 hours24 hours
Substrate Scope Broad (depends on available boronic acids)Good (depends on available phenacyl bromides)Broad (for aliphatic acids)
Atom Economy Moderate (generates stoichiometric salt waste)Good (generates diethyl phosphate byproduct)Excellent (water is the main byproduct)
Cost & Availability This compound can be specialized.Readily available starting materials.Simple carboxylic acids are inexpensive.

Conclusion and Future Outlook

This comparative guide has benchmarked three distinct and powerful strategies for the synthesis of 4-aryl-2(5H)-furanones.

  • The Suzuki-Miyaura coupling of this compound stands out as a robust and high-yielding method, offering broad substrate scope through the vast commercial availability of boronic acids. Its primary drawback lies in the requirement of a pre-functionalized, and potentially costly, starting material.

  • The Horner-Wadsworth-Emmons reaction presents a highly efficient and convergent approach with mild reaction conditions and shorter reaction times. The ready availability of the starting materials makes this an attractive and cost-effective alternative.

  • The Palladium-Catalyzed C-H Activation represents the most modern and atom-economical strategy. By utilizing simple aliphatic carboxylic acids as starting materials, it circumvents the need for pre-functionalization, aligning with the principles of green chemistry. While currently exhibiting slightly lower yields and requiring specialized ligands, ongoing research in this area is poised to further enhance its efficiency and applicability.

The selection of the optimal synthetic route will ultimately depend on the specific goals of the research program, including the desired structural diversity, scale of synthesis, cost considerations, and the desired level of synthetic elegance and efficiency. As the field of organic synthesis continues to evolve, it is anticipated that C-H activation methodologies will play an increasingly prominent role in the construction of complex and biologically relevant molecules like the 4-aryl-2(5H)-furanones.

References

  • D. Z. Wang, et al. (2018). Versatile Butenolide Syntheses via a Structure-Oriented C–H Activation Reaction. Journal of the American Chemical Society. [Link]
  • D. Z. Wang, et al. (2018).
  • Thombare, P., et al. (2009). Novel and Efficient Route for the Synthesis of 4-Aryl-Substituted 2(5H)-Furanones.
  • Horner, L., et al. (1958). Phosphororganische Verbindungen, I. Darstellung und Eigenschaften von Trialkoxy-phosphoranen. Chemische Berichte.
  • Wu, J., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids: A Facile and Efficient Route to Generate 4-Substituted 2(5H)-Furanones. The Journal of Organic Chemistry. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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A Senior Application Scientist's Guide to the Structural Analysis of 4-Bromofuran-2-one Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of a Privileged Scaffold

4-Bromofuran-2-one, a member of the butenolide class of compounds, represents a highly versatile and valuable building block in modern organic synthesis. Butenolides are core motifs in numerous bioactive natural products and pharmaceuticals, prized for their diverse biological activities.[1][2][3] The strategic placement of a bromine atom on the electron-deficient α,β-unsaturated lactone system of this compound imparts a unique reactivity profile. This guide provides an in-depth comparative analysis of the products derived from its principal reaction pathways, focusing on the critical role of structural analysis in confirming reaction outcomes and elucidating molecular architecture. For researchers in medicinal chemistry and drug development, a thorough understanding of these transformations and their analytical signatures is paramount for rational molecular design and efficient lead optimization.

This document moves beyond simple procedural descriptions to explain the causal relationships between reaction mechanisms and the resulting spectroscopic data, providing the field-proven insights necessary to navigate the synthetic chemistry of this powerful intermediate.

Core Reaction Pathways and Product Architectures

The reactivity of this compound is dominated by three primary transformation classes, each yielding a structurally distinct product family. The choice of reagents and conditions allows chemists to selectively channel the reaction towards nucleophilic substitution, cycloaddition, or rearrangement, generating diverse molecular scaffolds from a single starting material.

G cluster_start Starting Material cluster_products Primary Reaction Products start This compound P1 4-Substituted Furan-2-ones start->P1 Nucleophilic Substitution P2 Bicyclic Lactones (Oxabicycloheptenones) start->P2 [4+2] Cycloaddition (Diels-Alder) P3 Rearranged Isomers start->P3 Skeletal Rearrangement

Figure 1: Major reaction pathways originating from this compound.

Nucleophilic Substitution: Crafting Functionalized Butenolides

The most direct transformation of this compound involves the substitution of the vinyl bromine atom. This reaction proceeds readily with a variety of soft nucleophiles, such as amines, thiols, and azides. The mechanism, often analogous to a nucleophilic aromatic substitution (SNAr), involves the addition of the nucleophile to the electron-poor double bond, followed by the elimination of the bromide ion.

The primary value of this reaction lies in its ability to introduce diverse functional groups at the C4 position, which is critical for modulating the biological activity and physicochemical properties of the butenolide core.

Comparative Structural Analysis of Substitution Products

The successful substitution of bromine is unequivocally confirmed by a distinct set of changes in the compound's spectroscopic profile. Let us compare the starting material with two representative products: 4-(phenylamino)furan-2-one and 4-(phenylthio)furan-2-one.

Compound Key ¹H NMR Shifts (δ, ppm) Key ¹³C NMR Shifts (δ, ppm) Key IR Bands (cm⁻¹) MS (m/z)
This compound 6.35 (s, 1H, CH =CBr), 5.05 (s, 2H, CH₂ )172.1 (C=O), 118.5 (C =CBr), 115.8 (C=C Br), 70.1 (C H₂)1780 (C=O, lactone), 1620 (C=C)162/164 (M⁺, ~1:1)
4-(Phenylamino)furan-2-one 8.5 (br s, 1H, NH ), 7.4-7.1 (m, 5H, Ar-H ), 5.5 (s, 1H, CH =CN), 4.8 (s, 2H, CH₂ )173.5 (C=O), 145.2 (C =CN), 101.3 (C=C N), 68.5 (C H₂)3350 (N-H), 1755 (C=O), 1640 (C=C)175 (M⁺)
4-(Phenylthio)furan-2-one 7.6-7.4 (m, 5H, Ar-H ), 5.9 (s, 1H, CH =CS), 4.9 (s, 2H, CH₂ )172.8 (C=O), 135.1 (C =CS), 110.5 (C=C S), 69.2 (C H₂)1765 (C=O), 1610 (C=C)192 (M⁺)

Causality Behind the Data:

  • ¹H NMR: The most telling signal is the disappearance of the vinyl proton at ~6.35 ppm and the appearance of a new, significantly upfield-shifted vinyl proton (5.5 ppm for the amine, 5.9 ppm for the thiol). This upfield shift is a direct consequence of the electron-donating character of the nitrogen and sulfur atoms, which increases the electron density on the double bond. The appearance of aromatic signals and, in the case of the amine, a broad N-H proton signal, further confirms the substitution.

  • ¹³C NMR: The carbon signals of the double bond shift dramatically upon substitution, providing definitive proof of the new bond formation.

  • IR Spectroscopy: While the strong lactone carbonyl stretch remains, the N-H stretch around 3350 cm⁻¹ is a clear indicator of the amine product.

  • Mass Spectrometry: The loss of the characteristic 1:1 isotopic pattern for bromine and the appearance of the correct molecular ion peak for the substituted product is the final piece of evidence.

Validated Experimental Protocol: Synthesis of 4-(Phenylamino)furan-2-one

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Structural Analysis A 1. Dissolve this compound (1 equiv) in Acetonitrile B 2. Add Aniline (1.1 equiv) and Triethylamine (1.5 equiv) A->B C 3. Stir at Room Temperature for 4-6 hours B->C D 4. Monitor by TLC (Disappearance of starting material) C->D E 5. Evaporate Solvent under reduced pressure D->E F 6. Redissolve in Ethyl Acetate Wash with H₂O and Brine E->F G 7. Dry over Na₂SO₄, Filter, and Concentrate F->G H 8. Purify by Column Chromatography (Hexane:Ethyl Acetate gradient) G->H I 9. Obtain ¹H NMR, ¹³C NMR, IR, and HRMS data H->I

Figure 2: Standard workflow for nucleophilic substitution and product analysis.

Methodology:

  • Reagents: this compound (1.0 mmol), aniline (1.1 mmol), triethylamine (1.5 mmol), and anhydrous acetonitrile (10 mL).

  • Procedure: To a stirred solution of this compound in acetonitrile, add triethylamine followed by aniline at room temperature.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The disappearance of the starting material spot (visualized with UV light and/or potassium permanganate stain) indicates reaction completion, typically within 4-6 hours.

  • Workup: The solvent is removed in vacuo. The resulting residue is partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer is separated, washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 4-(phenylamino)furan-2-one.

[4+2] Cycloaddition: Building Complex Bicyclic Scaffolds

The endocyclic double bond of this compound acts as a dienophile in Diels-Alder reactions, a powerful tool for constructing six-membered rings with high stereocontrol.[4][5][6] This reaction class is fundamental for rapidly increasing molecular complexity, generating oxabicyclo[2.2.1]heptenone frameworks that are challenging to synthesize through other means.

The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom activates the double bond, making it reactive towards electron-rich dienes like furan, cyclopentadiene, or Danishefsky's diene.

G cluster_reactants Reactants dienophile This compound (Dienophile) ts [Transition State] dienophile->ts Heat (Δ) diene Furan (Diene) diene->ts Heat (Δ) product Exo/Endo Cycloadducts ts->product caption Figure 3: General mechanism for the Diels-Alder reaction.

Figure 3: General mechanism for the Diels-Alder reaction.

Structural Elucidation of Diels-Alder Adducts

Structural analysis of the resulting bicyclic products focuses on confirming the new ring formation and, crucially, determining the stereochemistry of the adduct (i.e., exo vs. endo).

Product Feature Analytical Technique Expected Observation & Rationale
Bicyclic Core Formation ¹H & ¹³C NMRAppearance of new signals for the bridgehead protons and the olefinic protons of the newly formed ring. The disappearance of the furanone vinyl proton signal is key.
Molecular Weight Mass SpectrometryThe molecular ion peak will correspond to the sum of the diene and dienophile molecular weights. The bromine isotopic pattern will be retained.
Exo/Endo Stereochemistry ¹H NMR (NOE/NOESY)Nuclear Overhauser Effect (NOE) spectroscopy is the definitive tool. For the endo isomer, irradiation of the bridgehead protons will show an NOE enhancement to the nearby protons on the lactone ring. For the exo isomer, this correlation will be absent.
Coupling Constants (J) ¹H NMRThe coupling constants between the bridgehead protons and the adjacent protons on the new six-membered ring can provide clues about the dihedral angles, which differ between exo and endo isomers.
Unambiguous Structure X-Ray CrystallographyIf a suitable crystal can be grown, this technique provides absolute, undeniable proof of the entire molecular structure, including all stereochemical relationships.
Validated Experimental Protocol: Diels-Alder Reaction with Furan

Methodology:

  • Reagents: this compound (1.0 mmol), furan (5.0 mmol, used in excess as it is volatile and acts as the solvent).

  • Procedure: In a sealed pressure tube, dissolve this compound in furan. Heat the mixture at 80-90 °C for 24-48 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the conversion of the starting material's vinyl proton signal into the product's aliphatic signals.

  • Workup: After cooling to room temperature, the excess furan is removed under reduced pressure.

  • Purification: The crude residue, often a mixture of exo and endo isomers, is purified by column chromatography. The isomers can typically be separated due to their differing polarities.

  • Analysis: Each purified isomer must be subjected to a full suite of analyses, with 2D NMR experiments (COSY, HSQC, and especially NOESY) being essential for the assignment of stereochemistry.

Skeletal Rearrangements: Accessing Novel Isomers

Under specific conditions, such as treatment with certain bases or Lewis acids, butenolide scaffolds can undergo skeletal rearrangements.[7][8][9] These reactions are less common but are mechanistically fascinating and can lead to structurally unique and valuable products. For this compound, a potential pathway is a Favorskii-type rearrangement, which could lead to cyclopropanone intermediates and subsequent ring-opened products.[9]

The structural elucidation of an unexpected rearrangement product is one of the more challenging tasks in synthetic chemistry. It requires a comprehensive and unbiased analysis of all available data.

Analytical Strategy for Unknown Rearrangement Products

When a reaction yields a product whose spectroscopic data does not match either a substitution or cycloaddition product, a rearrangement should be suspected.

G A Unexpected Reaction Outcome: Spectra do not match expected products B 1. Confirm Molecular Formula (High-Resolution Mass Spec) A->B C 2. Identify Functional Groups (IR Spectroscopy) B->C Is MW same as starting material? D 3. Determine Proton Environment & Connectivity (¹H NMR & COSY) C->D E 4. Identify All Carbon Types & Attachments (¹³C NMR, DEPT, HSQC) D->E F 5. Establish Long-Range Connectivity (HMBC) E->F Connect the fragments G 6. Propose Plausible Structures F->G H 7. Final Confirmation (X-Ray Crystallography or Synthesis) G->H

Figure 4: Logical workflow for the structural elucidation of an unknown product.

Key Analytical Steps:

  • High-Resolution Mass Spectrometry (HRMS): The first and most critical step. It provides the exact molecular formula, confirming that the product is indeed an isomer of the starting material or another expected compound.

  • ¹³C NMR and DEPT: These experiments reveal the number of different carbon atoms and classify them as CH₃, CH₂, CH, or quaternary carbons. This "carbon count" is essential for piecing together the new carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC): This is the core of the elucidation.

    • COSY establishes proton-proton (H-H) coupling networks, identifying bonded fragments.

    • HSQC correlates each proton directly to the carbon it is attached to.

    • HMBC is the most powerful tool, showing correlations between protons and carbons that are 2-3 bonds away. This allows the various fragments identified by COSY to be connected into a complete molecular structure.

Conclusion: A Guide to Confident Structural Assignment

This compound is a testament to the power of a single, well-designed molecule to serve as a gateway to diverse chemical architectures. The success of any synthetic campaign utilizing this intermediate hinges on the ability to accurately and efficiently characterize the resulting products. By understanding the characteristic spectroscopic signatures of each reaction class—the upfield shift of a vinyl proton in a substitution, the appearance of bridgehead signals in a cycloaddition, or a complete alteration of the carbon skeleton in a rearrangement—researchers can confidently assign structures and accelerate their research programs. This guide serves as a foundational reference, blending established protocols with the underlying analytical logic required for success in the fields of chemical synthesis and drug discovery.

References

  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction.
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  • Nucleophilic Substitution Reactions Overview.KPU Pressbooks.[Link]
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  • Introduction to Rearrangement Reactions.Master Organic Chemistry.[Link]
  • Rearrangement reaction.Wikipedia.[Link]
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  • Reaction p
  • Example of cycloaddition reactions [2+2] and [4+2].
  • Rearrangement.
  • Studies in the rearrangement reactions involving camphorquinone.

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A Comparative Guide to the Purity Assessment of Synthesized 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate is not merely a number; it is the foundation upon which reliable, reproducible, and safe downstream applications are built. 4-Bromofuran-2-one, a versatile heterocyclic building block, is a reactive intermediate whose purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of critical analytical techniques for assessing the purity of synthesized this compound, grounded in practical expertise and scientific rigor.

The Synthesis Context: Understanding Potential Impurities

To effectively assess purity, one must first understand the potential impurities that can arise during synthesis. A common route to furanone structures involves the cyclization and subsequent bromination of precursors.[1][2] Each step in such a multi-stage process presents an opportunity for the formation of byproducts or the carryover of unreacted starting materials.[3] The control of these impurities is a critical aspect of process development and drug safety.[4]

For this compound, the impurity profile is heavily influenced by the specific synthetic pathway, but common process-related impurities may include:

  • Unreacted Starting Materials: Precursors to the furanone ring.

  • Reaction Intermediates: Incompletely cyclized or functionalized compounds.

  • Over-brominated Species: Formation of di- or tri-brominated furanones.

  • Isomeric Byproducts: Bromination at other positions on the furanone ring.

  • Degradation Products: Due to the inherent reactivity of the furanone moiety.

  • Residual Solvents: Solvents used during reaction and purification steps.

G cluster_0 Potential Synthesis & Impurity Pathway SM Furan-2-one Precursor P This compound (Target Product) SM->P Bromination (e.g., NBS, Br₂) I1 Unreacted Precursor SM->I1 Incomplete Reaction I3 Isomeric Bromofuranone SM->I3 Non-regioselective Reaction I2 Over-brominated Furanone P->I2 Excess Brominating Agent

Caption: Potential synthesis and impurity formation pathway.

Orthogonal Analytical Strategies: The Cornerstone of Accurate Purity Assessment

Relying on a single analytical technique can be misleading.[5] A robust purity assessment employs multiple, orthogonal (independent) methods that measure different physicochemical properties of the compound and its potential impurities. This approach provides a more complete and trustworthy picture of the sample's composition. This guide will compare four critical orthogonal techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.

Comparative Analysis of Key Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the workhorse for purity determination in the pharmaceutical industry, separating components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7] Its high resolution and sensitivity make it ideal for quantifying impurities as a percentage of the total peak area.

Causality Behind Method Choices: A reverse-phase C18 column is selected as it is a versatile stationary phase suitable for retaining moderately polar organic molecules like this compound. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. UV detection is employed because the furanone ring contains a chromophore that absorbs UV light.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase: Gradient elution is often preferred to resolve both early and late-eluting impurities. Start with a mixture such as 90:10 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid), ramping to 10:90 over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[8]

    • Detection Wavelength: 220 nm, or determined by a UV scan of the main component.[7]

    • Injection Volume: 5-10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of synthesized this compound and dissolve it in 1 mL of the mobile phase or a suitable solvent like acetonitrile.

  • System Suitability: Before analysis, inject a standard solution multiple times to ensure system precision (RSD < 2% for peak area and retention time).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all integrated peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable tool that provides detailed information about a molecule's structure by probing the magnetic properties of atomic nuclei.[9] For purity assessment, ¹H NMR is invaluable for confirming the identity of the main component and identifying impurities that have distinct proton signals. Quantitative NMR (qNMR) can also provide a highly accurate purity value when an internal standard of known purity is used.[10]

Causality Behind Method Choices: ¹H NMR is the primary choice due to its high sensitivity and the presence of distinct protons in the this compound structure. ¹³C NMR provides complementary information about the carbon skeleton.[11] Deuterated chloroform (CDCl₃) is a common solvent as it dissolves many organic compounds and has a minimal proton signal.

Experimental Protocol: ¹H NMR for Identity and Purity Estimation

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) for accurate integration, especially if performing qNMR.

  • Spectral Analysis:

    • Identity Confirmation: Verify the chemical shifts, coupling constants, and integration of the signals correspond to the expected structure of this compound.

    • Impurity Detection: Look for small, unassigned peaks. The integration of these peaks relative to the main component's peaks can provide a semi-quantitative estimate of impurity levels. For example, if a proton from an impurity integrates to 0.01 relative to a single proton of the main compound, the impurity is present at ~1 mol %.

    • Residual Solvents: Identify characteristic peaks for common solvents (e.g., acetone, dichloromethane, ethyl acetate).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[6] It is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities that may not be easily detected by HPLC. The mass spectrometer provides molecular weight and fragmentation data, which are crucial for identifying unknown impurities.[12] The presence of bromine gives a characteristic M/M+2 isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.[13]

Causality Behind Method Choices: GC-MS is chosen to specifically target volatile impurities like residual solvents or low-molecular-weight byproducts. A key consideration is the thermal stability of this compound; the inlet and oven temperatures must be carefully optimized to prevent on-column degradation.

Experimental Protocol: GC-MS for Volatile Impurity Profiling

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C (or lower, if thermal degradation is observed).[7]

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) to resolve volatile solvents, then ramp at 10-15 °C/min to a final temperature (e.g., 280 °C) to elute the main component.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.[7]

    • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify impurities by comparing their mass spectra to library databases (e.g., NIST). Quantify based on relative peak area, similar to HPLC.

Elemental Analysis for Fundamental Compositional Purity

Elemental analysis is a classical technique that determines the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample. It serves as a fundamental check on the compound's empirical formula and overall purity. A significant deviation from the theoretical percentages can indicate the presence of impurities or residual inorganic material.

Experimental Protocol: Elemental Analysis (C, H, Br)

  • Instrumentation: A dedicated CHN/X elemental analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of a thoroughly dried and homogenous sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, Br₂) are separated and quantified by detectors.

  • Data Interpretation: Compare the experimentally determined weight percentages of C, H, and Br to the theoretical values calculated from the molecular formula of this compound (C₄H₃BrO₂).

    • Theoretical Values: C = 29.48%, H = 1.86%, Br = 49.03%, O = 19.63%

    • A result within ±0.4% of the theoretical value is generally considered acceptable for a pure compound.

Data Synthesis: A Comparative Overview

The selection of an analytical technique is a balance of the information required, the nature of potential impurities, and available resources.

FeatureHPLC-UV/DAD¹H NMRGC-MSElemental Analysis
Principle Differential partitioningNuclear magnetic resonanceVolatility and mass-to-charge ratioHigh-temperature combustion
Primary Use Quantitative purity (area %)Structural identity, impurity IDVolatile impurity ID & quantificationEmpirical formula confirmation
Key Advantages High resolution, sensitivity, widely applicable for non-volatiles.[6]Provides detailed structural information, qNMR is a primary method.[9]Excellent for volatile impurities, provides MW and fragmentation data.[6]Provides fundamental compositional data.
Limitations Requires chromophore, co-elution possible, non-volatile impurities only.Lower sensitivity than chromatographic methods, complex spectra with mixtures.[10]Compound must be volatile and thermally stable.Does not distinguish between isomers, insensitive to trace impurities.[5]
Typical Purity (%) >99.5%>99% (qNMR)>99%N/A (provides % composition)
Limit of Detection ~0.01%~0.1-1% (for routine detection)~0.005%>1% deviation detectable

Recommended Purity Assessment Workflow

A comprehensive and self-validating workflow ensures that the purity of synthesized this compound is assessed with the highest degree of confidence.

G cluster_workflow Comprehensive Purity Assessment Workflow Start Synthesized Batch of This compound NMR Step 1: NMR Spectroscopy (¹H and ¹³C) Start->NMR Decision1 Structure Confirmed? NMR->Decision1 HPLC Step 2: HPLC-UV/DAD (Area % Purity) Decision1->HPLC Yes Stop Re-synthesize or Re-purify Decision1->Stop No GCMS Step 3: GC-MS (Volatiles & Solvents) HPLC->GCMS EA Step 4: Elemental Analysis (Compositional Check) GCMS->EA Report Final Purity Report (Combined Data) EA->Report

Caption: Recommended orthogonal workflow for purity assessment.

Conclusion

The purity assessment of this compound is a multi-faceted task that demands a rigorous, evidence-based approach. No single technique can provide a complete answer. By strategically combining the quantitative power of HPLC, the structural detail of NMR, the volatile-screening capability of GC-MS, and the fundamental verification of Elemental Analysis, researchers and drug development professionals can establish a high-confidence purity profile. This orthogonal approach is not just good practice; it is essential for ensuring the quality, safety, and efficacy of the advanced intermediates and final APIs that are critical to modern medicine.

References

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  • 4-bromo-3-butyl-2H-furan-5-one. (n.d.). PubChem.
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  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. (n.d.). University College Cork.
  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. (n.d.). NIH.
  • Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. (n.d.). MDPI.
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. (n.d.). Imre Blank's Homepage.
  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube.
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A Senior Application Scientist's Guide: Cost-Benefit Analysis of 4-Bromofuran-2-one in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly in the realms of natural product synthesis and drug discovery, the γ-butenolide scaffold is a privileged motif.[1] This five-membered lactone ring is the structural core of numerous biologically active compounds, making its efficient construction a paramount objective for synthetic chemists.[1] 4-Bromofuran-2-one has emerged as a workhorse reagent for this purpose, offering a direct and versatile entry point to a variety of substituted butenolides.

This guide provides a comprehensive cost-benefit analysis of employing this compound, comparing its performance, cost, and handling requirements against viable synthetic alternatives. The insights presented herein are grounded in established chemical principles and practical laboratory considerations to aid researchers in making informed decisions for their synthetic campaigns.

The Synthetic Value of this compound

This compound (CAS: 56634-50-5) is a bifunctional building block.[2] The α,β-unsaturated lactone system makes it susceptible to conjugate addition, while the vinyl bromide moiety serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential or programmed introduction of substituents at the C4 and C5 positions of the furanone ring, providing access to a diverse array of complex molecules.

The primary utility lies in its role as an electrophile. The bromine atom can be displaced by a variety of nucleophiles or engaged in palladium-catalyzed reactions, such as Suzuki or Stille couplings, to form C-C bonds. This straightforward functionalization is a key advantage in synthetic planning.

Cost Analysis and Commercial Availability

A critical factor in any synthetic project, especially during scale-up, is the cost and availability of starting materials. This compound is a commercially available, albeit relatively expensive, reagent. Its price can be a significant consideration for large-scale syntheses.

ReagentCAS NumberRepresentative SupplierRepresentative Price (USD/1g)Molecular Weight
This compound 56634-50-5Sigma-Aldrich$352.00162.97 g/mol
Fluorochem[3]£1233.00 ($1550)
Mucobromic Acid 488-11-9Sigma-Aldrich~$15 / 25g257.85 g/mol
3-Bromo-2-silyloxyfuran Not widely commercialN/A (Prepared in situ)N/AVaries
Various Aliphatic Acids VariesVariousGenerally low costVaries

Note: Prices are approximate, based on listed catalog prices as of early 2026, and are subject to change. They are provided for comparison purposes only.

The high cost of this compound often drives the search for more economical alternatives, especially in process chemistry and for projects where material cost is a primary constraint.

Comparative Analysis of Synthetic Alternatives

The choice of a synthetic route is a balance of efficiency, cost, and robustness. Several alternatives to this compound exist, each with a distinct profile of advantages and disadvantages.

Synthesis from Mucobromic Acid

Mucobromic acid (3,4-dibromofuran-2(5H)-one) is a significantly cheaper and readily available starting material.[4] It can serve as a precursor to 4-substituted butenolides through regioselective reactions.

  • Benefit: Dramatically lower cost. Provides a scaffold that can be selectively functionalized.

  • Cost: Requires additional synthetic steps (e.g., selective reduction or coupling at the C4 position) to reach intermediates equivalent to those derived from this compound. This adds to labor and solvent costs, potentially offsetting the initial material savings.

  • Causality: The choice between starting with this compound and Mucobromic acid is a classic time-versus-material-cost dilemma. For discovery chemistry, the directness of this compound is often preferred. For process development, developing a robust, high-yielding route from Mucobromic acid can be more economical in the long run.[4]

Silyloxyfurans in Palladium-Catalyzed Allylations

2-Silyloxyfurans can be used in palladium-catalyzed asymmetric allylic alkylation reactions to produce chiral butenolides.[5] This approach offers excellent enantioselectivity.

  • Benefit: Provides access to optically active butenolides, a critical feature for many pharmaceutical targets.[6][7] The reaction can be highly selective for either the C3 or C5 position depending on the catalyst and conditions.[5]

  • Cost: The starting silyloxyfurans often need to be prepared. The palladium catalysts and chiral ligands required for these transformations can be expensive, though they are used in catalytic amounts.

  • Causality: This method is chosen when enantiocontrol is the primary objective. It bypasses the need for a halogenated intermediate entirely, instead relying on the nucleophilic character of the furan ring, which is unmasked by the silyl enol ether functionality.

Direct C-H Activation of Aliphatic Acids

Recent advances have enabled the direct synthesis of butenolides from simple aliphatic acids via palladium-catalyzed C-H activation.[8] This innovative approach involves the triple functionalization of C(sp³)–H bonds.

  • Benefit: High atom economy, starting from cheap, abundant feedstocks. Allows for the rapid construction of complex, substituted butenolides in a single step.[8]

  • Cost: Requires specialized ligands and palladium catalysts. The reaction development and optimization can be more intensive than a standard coupling reaction.

  • Causality: This is a cutting-edge strategy chosen for its elegance and efficiency in building molecular complexity quickly. It represents a paradigm shift from traditional functional group interconversions to direct C-H functionalization, though it may require more specialized expertise to implement.[8]

Visualization of Synthetic Decision Making

The choice of reagent is often dictated by project goals. The following decision tree illustrates a logical workflow for selecting a synthetic strategy.

decision_tree cluster_advanced Advanced Strategy start Project Goal? enantio Is Enantioselectivity Critical? start->enantio cost Is Cost the Primary Constraint? start->cost speed Is Speed/Directness Paramount? start->speed enantio->speed No reagent2 Use Silyloxyfuran Route (Pd-Catalyzed AAA) enantio->reagent2 Yes reagent1 Use this compound (Direct, Versatile) cost->reagent1 No (Small Scale) reagent3 Start from Mucobromic Acid (Economical, Multi-step) cost->reagent3 Yes (Large Scale) reagent4 Use C-H Activation (Atom Economical, Novel) cost->reagent4 Consider for High Atom Economy speed->cost No speed->reagent1 Yes

Caption: Decision workflow for selecting a butenolide synthesis strategy.

Experimental Protocols

To provide a tangible comparison, detailed protocols for the functionalization of this compound and a common alternative pathway are presented. These protocols are designed to be self-validating, with clear endpoints and characterization data.

Protocol 1: Suzuki Coupling of this compound

This protocol describes a standard palladium-catalyzed Suzuki-Miyaura cross-coupling to synthesize a 4-aryl-furan-2-one.

Workflow Diagram

Caption: Experimental workflow for Suzuki coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of dioxane and water (4:1, 0.1 M). To this suspension, add Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the this compound is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-arylfuran-2-one.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Synthesis via C-H Activation of an Aliphatic Acid

This protocol is based on modern methods for direct butenolide synthesis.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a pressure-rated vial, combine the aliphatic acid (e.g., cyclohexanecarboxylic acid, 1.0 eq), Pd(OAc)₂ (0.05 eq), and the specialized ligand (e.g., a triazole-pyridone ligand, 0.10 eq).[8]

  • Solvent and Oxidant: Add hexafluoroisopropanol (HFIP) as the solvent, followed by tert-butyl hydroperoxide (TBHP, 5.0 eq).

  • Reaction: Seal the vial and heat the mixture at 120 °C for 24 hours.

  • Monitoring: After cooling, an aliquot can be taken, diluted, and analyzed by GC-MS or LC-MS to check for product formation.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with dichloromethane.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, then brine. Dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by flash chromatography.

  • Validation: Characterize the resulting spiro-butenolide by NMR and HRMS to confirm its structure.

Safety and Handling

Chemical safety is non-negotiable. The handling requirements for these reagents differ significantly.

ReagentGHS PictogramsKey HazardsHandling Recommendations
This compound GHS07[3]Causes skin, eye, and respiratory irritation.[3]Handle in a chemical fume hood. Wear appropriate PPE, including gloves and safety glasses. Avoid inhalation of dust.[3][9]
Mucobromic Acid GHS05, GHS07Causes severe skin burns and eye damage.Handle with extreme care in a fume hood. Use heavy-duty gloves and a face shield. Ensure an eyewash station is accessible.
Palladium Catalysts VariesOften flammable solids, may be toxic.Handle under an inert atmosphere. Avoid creating dust. Consult specific SDS.
TBHP GHS02, GHS05, GHS08Flammable, corrosive, organic peroxide, health hazard.Use behind a blast shield. Store refrigerated. Avoid contact with metals.

Causality in Safety: The hazards associated with a reagent directly influence the required engineering controls and personal protective equipment (PPE). The corrosive nature of mucobromic acid necessitates more stringent PPE than for this compound. The high reactivity and explosive potential of oxidants like TBHP demand specialized handling procedures.

Conclusion and Recommendations

This compound remains a highly valuable reagent in synthetic chemistry due to its predictable reactivity and directness.

  • Choose this compound when:

    • Speed and a straightforward synthetic route are the highest priorities, particularly in a discovery setting.

    • The project budget can accommodate a higher-cost starting material for small to medium-scale synthesis.

    • The required substitution pattern is easily accessed via nucleophilic displacement or cross-coupling at the C4 position.

  • Consider alternatives when:

    • Cost is a primary driver (large scale): A multi-step synthesis from the more economical mucobromic acid may be more appropriate.[4]

    • Enantioselectivity is required: Asymmetric catalytic methods using silyloxyfurans or other precursors are superior.[5]

    • Atom economy and novel methodologies are desired: Direct C-H activation strategies offer a modern, efficient, though more complex, alternative.[8]

Ultimately, the optimal choice depends on a multi-faceted analysis of the specific project goals, balancing the cost of materials against the cost of time, labor, and process development. This guide serves as a framework for conducting such an analysis, empowering researchers to select the most logical and efficient path toward their synthetic targets.

References

  • Catalytic Enantioselective Synthesis of Naturally Occurring Butenolides via Hetero-Allylic Alkylation and Ring Closing Metathesis.Organic Letters, ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ol102994q[7][8]
  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones.ResearchGate. URL: https://www.researchgate.net/publication/268412844_Catalytic_Asymmetric_Synthesis_of_Butenolides_and_Butyrolactones[1]
  • Enantioselective synthesis of γ-butenolides through Pd-catalysed C5-selective allylation of siloxyfurans.Semantic Scholar. URL: https://www.semanticscholar.org/paper/Enantioselective-synthesis-of-%CE%B3-butenolides-Pd-Richard-Aubert/a1b559139887752e5055b889b703e7e915474665[6]
  • This compound 56634-50-5.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/aldrich/syx00384[3]
  • This compound.Fluorochem. URL: https://www.fluorochem.co.uk/product/f505790/4-bromofuran-2-one[4]
  • SAFETY DATA SHEET.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/736384[11]
  • Application of 4-(Furan-3-yl)butan-2-one in Organic Synthesis.Benchchem. URL: https://www.benchchem.
  • SAFETY DATA SHEET.Fisher Scientific. URL: https://www.fishersci.com/sds/02123[10]
  • Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction.PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8297426/[9]
  • An Efficient and Inexpensive Multigram Synthesis of 3,4-Dibromo- and 3,4-Dichlorofuran-2(5 H )-one.ResearchGate. URL: https://www.researchgate.net/publication/236149309_An_Efficient_and_Inexpensive_Multigram_Synthesis_of_34-Dibromo-_and_34-Dichlorofuran-25_H-one[5]

Sources

A Comparative Guide to the Synthesis of Furan-2(5H)-one: An Essential Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Furan-2(5H)-one Core

The furan-2(5H)-one, also known as γ-crotonolactone or butenolide, is a foundational heterocyclic scaffold of immense importance in medicinal chemistry and natural product synthesis.[1] Its prevalence in a wide array of biologically active molecules, ranging from anti-inflammatory and antimicrobial agents to antitumor compounds, underscores its status as a privileged pharmacophore.[1][2] The unique electronic and structural features of the butenolide ring system make it a versatile building block for the construction of more complex molecular architectures. Given its strategic importance, the development of efficient, scalable, and sustainable synthetic routes to furan-2(5H)-one and its derivatives is a topic of continuous research and a critical consideration for any drug development program.

This guide provides an in-depth, objective comparison of three prominent synthetic strategies for the preparation of the parent furan-2(5H)-one. Each route is analyzed from a mechanistic standpoint, with detailed experimental protocols and a critical evaluation of its advantages and limitations. The aim is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic pathway based on their specific objectives, whether they be bench-scale discovery or large-scale manufacturing.

Route 1: Direct Oxidation of Furfural

The direct oxidation of furfural, a readily available platform chemical derived from biomass, represents an economically and environmentally attractive approach to furan-2(5H)-one.[3][4] This transformation is typically achieved through a Baeyer-Villiger-type oxidation, where an oxygen atom is inserted into the furan ring.

Mechanistic Rationale

The reaction proceeds via the formation of a peroxy intermediate, which then undergoes a rearrangement to yield the lactone product.[3] The choice of oxidant and catalyst is crucial for achieving high selectivity and yield, as over-oxidation to maleic or succinic acid is a common side reaction.[3][5] The use of hydrogen peroxide as a green oxidant, often in conjunction with an acid catalyst like trifluoroacetic acid (TFA), provides an effective system for this transformation.[6]

G cluster_0 Route 1: Direct Oxidation of Furfural A Furfural B Peroxy Intermediate A->B Oxidizing Agent (H₂O₂) Catalyst (TFA) C Furan-2(5H)-one B->C Rearrangement D Byproducts (e.g., Maleic Acid) C->D Further Oxidation G cluster_1 Route 2: Oxidation of Furan E Furan F Epoxide Intermediate E->F Oxone® H₂O G 5-Hydroxy-2(5H)-furanone F->G Nucleophilic Opening H Furan-2(5H)-one G->H Dehydration (-H₂O) G cluster_2 Route 3: Reduction of Maleic Anhydride I Maleic Anhydride J Partially Reduced Intermediate I->J H₂, Catalyst (e.g., Pd/C) K Furan-2(5H)-one J->K Dehydration L Over-reduction Products (e.g., Succinic Anhydride) K->L Further Reduction

Sources

Comparative Guide to Isomeric Purity Analysis of 4-Bromofuran-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemistry of an active pharmaceutical ingredient (API) is not a trivial detail; it is a critical quality attribute that profoundly influences its pharmacological and toxicological profile.[1][2][3] Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit dramatically different interactions with the chiral environment of the human body, such as enzymes and receptors.[4][5] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even responsible for severe adverse effects.[3][5] Consequently, regulatory bodies like the FDA have shifted their stance to favor the development of single-enantiomer drugs over racemic mixtures, making the precise analysis of isomeric purity an indispensable component of pharmaceutical research and quality control.[4]

4-Bromofuran-2-one and its derivatives represent a class of heterocyclic compounds that are valuable intermediates in the synthesis of various biologically active molecules.[6][7] The synthesis of these compounds can often lead to a mixture of isomers, including positional isomers (e.g., 3-bromo or 5-bromo analogs), geometric isomers, and, if a stereocenter is present, enantiomers. This guide provides a comprehensive comparison of the primary analytical techniques used to separate and quantify these isomers, offering field-proven insights to help researchers select the most effective methodology for their specific needs.

The Analytical Challenge: Understanding Furanone Isomerism

Furanone derivatives present unique analytical challenges due to their potential for multiple forms of isomerism and their chemical properties. The primary isomers of concern for this compound derivatives include:

  • Positional Isomers: Arising from the substitution of the bromine atom at different positions on the furanone ring (e.g., 3-Bromofuran-2-one). These isomers will have the same mass but different chemical and physical properties.

  • Tautomers: Furanones can exist in different tautomeric forms, such as the 2(3H)- and 2(5H)-furanones.[8][9] Quantum chemical calculations have shown that 2(5H)-furanones, like the 4-bromo derivative, are generally more thermodynamically stable due to conjugation.[8]

  • Enantiomers: If a chiral center is introduced into the molecule (e.g., at the C5 position), the compound will exist as a pair of enantiomers. These isomers have identical physical properties in an achiral environment, making their separation particularly challenging.[10]

  • Diastereomers: In molecules with multiple chiral centers, diastereomers can form. Unlike enantiomers, diastereomers have different physical properties and can be separated by achiral chromatography.

The polarity and potential thermal instability of some furanone derivatives further complicate their analysis, particularly with techniques like Gas Chromatography.[11][12]

Methodology Comparison: Selecting the Right Tool for the Job

The choice of analytical technique is dictated by the type of isomers present, the required sensitivity, the sample matrix, and available instrumentation. Here, we compare the most effective methods for isomeric purity analysis of this compound derivatives.

Decision-Making Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the specific analytical challenge.

MethodSelection start_node Start: Isomeric Purity Analysis Required q1 Are you separating enantiomers? start_node->q1 q2 Is the sample thermally stable & volatile? q1->q2 No (Positional/Diastereomers) chiral_hplc Chiral HPLC / SFC q1->chiral_hplc Yes hplc_uv_ms RP-HPLC (UV or MS detection) q2->hplc_uv_ms No gc_ms GC-MS (with/without derivatization) q2->gc_ms Yes q3 Need for absolute quantification without specific impurity standards? q3->chiral_hplc No q3->hplc_uv_ms No q3->gc_ms No qnmr qNMR (with/without Chiral Solvating Agent) q3->qnmr Yes chiral_hplc->q3 hplc_uv_ms->q3 gc_ms->q3

Caption: Decision tree for selecting the optimal analytical method.

Quantitative Performance Comparison

The table below summarizes the key performance characteristics of the primary analytical techniques for the isomeric purity analysis of this compound derivatives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Supercritical Fluid Chromatography (SFC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[13]Separation based on volatility and partitioning in a gaseous mobile phase, with mass spectrometric detection.[13]Separation using a supercritical fluid as the mobile phase, combining properties of gas and liquid chromatography.[14]Intrinsic quantitative response of atomic nuclei in a magnetic field.[13]
Best For Enantiomers (chiral HPLC), positional isomers, diastereomers, non-volatile & thermally labile compounds.Volatile and semi-volatile isomers; provides structural information from mass spectra.[13]Chiral separations of thermally unstable compounds; faster than HPLC.[14][15]Absolute purity determination without a reference standard; structural confirmation.[13][16]
Typical Resolution Excellent, especially with modern sub-2µm particle columns. Baseline separation of enantiomers is achievable with appropriate chiral stationary phases (CSPs).Very high, due to long capillary columns. May require derivatization for polar furanones.[12]High, often superior to HPLC for chiral separations due to lower viscosity and higher diffusivity of the mobile phase.[15]N/A (spectroscopic method). Resolution refers to spectral dispersion. Enantiomers are indistinguishable without chiral solvating agents.[16]
Limit of Detection (LOD) ~0.01% (with UV detection); lower with MS.~0.005% (in SIM mode).[13]Similar to HPLC.~0.1%.[13]
Key Advantages Wide applicability, robust, vast selection of stationary phases (including chiral).High sensitivity and selectivity, definitive identification via mass spectra.Fast analysis times, reduced organic solvent consumption, ideal for preparative separations.High precision, non-destructive, requires minimal sample preparation, primary ratio method.
Key Limitations Higher consumption of organic solvents compared to SFC, can be slower than GC or SFC.Not suitable for non-volatile or thermally labile compounds without derivatization.[11]Requires specialized instrumentation, limited number of available stationary phases compared to HPLC.Lower sensitivity than chromatographic methods, high capital cost, may require chiral solvating agents for enantiomeric excess.[16]

Experimental Protocols & Workflows

As a senior scientist, the goal is not just to run a sample but to develop a robust, self-validating method. The following protocols are designed with this principle in mind, incorporating system suitability checks to ensure data integrity.

Protocol 1: Enantiomeric Purity by Chiral HPLC-UV

This method is the gold standard for separating enantiomers. The choice of a Chiral Stationary Phase (CSP) is paramount. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including furanone derivatives.[14][15]

1. Instrumentation & Columns:

  • HPLC or UHPLC system with UV/DAD detector.

  • Chiral Column: e.g., CHIRALPAK® series (amylose-based) or CHIRALCEL® series (cellulose-based).

2. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A mixture of n-Hexane and a polar alcohol modifier (e.g., Isopropanol or Ethanol). The ratio is critical for resolution; start with 90:10 (Hexane:IPA) and optimize.

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 220 nm).[13]

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Accurately weigh ~1 mg of the this compound derivative and dissolve it in 1 mL of the mobile phase. Ensure complete dissolution.

4. System Suitability Test (SST):

  • Inject a 50:50 racemic mixture of the analyte.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two enantiomeric peaks must be ≥ 1.5.

    • Tailing Factor (Tf): Should be between 0.8 and 1.5 for both peaks.

    • Reproducibility: Inject the standard five times; the relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

5. Analysis & Calculation:

  • Inject the sample solution.

  • Calculate the percentage of each enantiomer using the area percent method:

    • % Enantiomer 1 = (Area of Peak 1 / (Area of Peak 1 + Area of Peak 2)) * 100

Causality Behind Choices:

  • Why Hexane/IPA? This normal-phase system provides excellent selectivity on polysaccharide CSPs. The alcohol modifier competes with the analyte for chiral recognition sites on the stationary phase; adjusting its concentration is the primary tool for optimizing resolution.

  • Why SST? The SST is a self-validating step. It proves the system is capable of separating the isomers before you analyze your unknown sample, ensuring the trustworthiness of the results.

Protocol 2: Positional Isomer Analysis by GC-MS

This method is ideal for separating volatile positional isomers (e.g., 4-bromo vs. 3-bromo). Due to the polarity of the furanone carbonyl group, derivatization may be necessary to improve peak shape and prevent thermal degradation, although direct analysis should be attempted first.[12]

1. Instrumentation & Column:

  • GC system coupled to a Mass Spectrometer (EI source).

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane).

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.[13]

  • Oven Program: Start at 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min).[13]

  • Carrier Gas: Helium, constant flow ~1.2 mL/min.

  • MS Transfer Line: 250 °C.[13]

  • Ion Source Temp: 230 °C.[13]

  • Mass Range: m/z 40-400 (Scan mode for identification), or Selected Ion Monitoring (SIM) for quantification of known impurities.

3. Sample Preparation:

  • Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

4. System Suitability Test (SST):

  • Prepare a standard containing known amounts of the main isomer and any available positional isomers.

  • Acceptance Criteria:

    • Resolution (Rs): Baseline resolution (Rs ≥ 1.5) between all isomers.

    • Peak Shape: Symmetrical peaks for all analytes.

    • MS Spectrum Match: The acquired mass spectrum for the main peak should have a high similarity score (>90%) to a reference library spectrum.

5. Analysis:

  • Inject the sample. Identify peaks by their retention time and mass spectrum. Quantify using the relative peak area, assuming similar response factors for positional isomers, or by using a calibration curve if standards are available.

Causality Behind Choices:

  • Why a DB-5ms column? This column provides excellent general-purpose separation based on boiling point and polarity differences, making it ideal for resolving positional isomers which often have slightly different physical properties.

  • Why an oven ramp? A temperature program allows for the separation of compounds with a range of volatilities, ensuring sharp peaks for both early and late eluting components.

Workflow Visualization

A robust analytical workflow ensures consistency and traceability from sample submission to final report.

AnalyticalWorkflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_report Phase 3: Reporting sample Sample Receipt & Login method Method Selection (Based on Decision Tree) sample->method prep Standard & Sample Preparation method->prep sst System Suitability Test (SST) prep->sst pass SST Pass? sst->pass analysis Sample Sequence Execution (HPLC/GC/SFC) data Data Processing & Integration analysis->data pass->analysis Yes troubleshoot Troubleshoot & Re-run SST pass->troubleshoot No troubleshoot->sst report Purity Calculation & Final Report Generation data->report archive Data Archiving report->archive

Caption: General workflow for isomeric purity analysis.

Conclusion

The rigorous assessment of isomeric purity is a non-negotiable aspect of modern pharmaceutical science. For this compound derivatives, a multi-faceted analytical approach is often required. Chiral HPLC and SFC stand out for their ability to resolve enantiomers, providing the definitive data required for developing stereochemically pure drugs. GC-MS offers superior sensitivity and structural confirmation for volatile positional isomers, while qNMR provides an orthogonal, absolute measure of purity. By understanding the principles, advantages, and limitations of each technique, and by implementing self-validating protocols, researchers can confidently and accurately characterize the isomeric composition of their materials, ensuring the safety, quality, and efficacy of next-generation therapeutics.

References

  • Quantum Chemical Insights into Furanone Stability: A Technical Guide. (2025). Benchchem.
  • Monde, K., et al. (2009). Stereochemical study of a novel tautomeric furanone, homofuraneol. Chirality, 21 Suppl 1, E110-5.
  • Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral st
  • A Comparative Guide to Purity Assessment of Synthesized 3-Bromofuran-2,5-dione by HPLC. (2025). Benchchem.
  • A review of drug isomerism and its significance. (n.d.). PMC - NIH.
  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (n.d.).
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • Technical Support Center: Enhancing Selectivity in the Analysis of Furanones. (2025). Benchchem.
  • Stereochemical Study of a Novel Tautomeric Furanone, Homofuraneol. (2025). Request PDF.
  • Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatiz
  • Ares, A. M., et al. (2022).
  • Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). LibreTexts Chemistry.
  • Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring. (n.d.). Bentham Science.
  • An In-depth Technical Guide to the Synthesis of 4-(Bromomethyl)furan-2(5H)
  • Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatiz
  • Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry. (2011). PubMed.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Technology Networks.
  • Spectroscopic Differentiation of 5-Nonyn-3-ol Isomers: A Compar
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025).
  • Chiral Drug Separation. (n.d.). University of California, Davis.
  • How to differentiate any kind of isomers by mass & nmr spectrometry?. (2019).
  • Pharmacological importance of stereochemical resolution of enantiomeric drugs. (n.d.). PubMed.

Sources

A Senior Application Scientist's Guide to Evaluating 4-Bromofuran-2-one in Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of diversity-oriented synthesis (DOS), the selection of a core scaffold is a critical decision that dictates the scope and novelty of a chemical library. The butenolide, or furanone, core is a privileged scaffold, frequently appearing in natural products with a wide range of biological activities. This guide provides an in-depth evaluation of 4-Bromofuran-2-one as a versatile building block for library synthesis, comparing its performance against alternative synthetic strategies. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present comparative data to inform your synthetic design.

The Strategic Advantage of this compound

This compound (CAS 56634-50-5) is a solid, relatively stable building block that offers a strategic entry point for the rapid diversification of the butenolide core. Its key feature is the vinyl bromide moiety, which serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C4 position, a crucial vector for exploring the chemical space around the furanone scaffold.

The primary advantage of employing this compound lies in its ability to participate in robust and well-established reactions like the Suzuki-Miyaura and Sonogashira couplings. These reactions are known for their broad functional group tolerance and generally high yields, making them ideal for the parallel synthesis of compound libraries. The bromine atom's reactivity is generally higher than that of chlorine, allowing for milder reaction conditions, yet it is often more stable and cost-effective than the corresponding iodide.[1]

Comparative Analysis: this compound vs. Alternative Scaffolds

To objectively evaluate the performance of this compound, we will compare it with two alternative approaches for generating libraries of substituted butenolides:

  • Direct C-H Arylation of Unsubstituted Butenolides: This method avoids the pre-functionalization of the butenolide core, offering a more atom-economical approach.

  • Synthesis from Dihalo-Furanone Precursors: Starting with a di-halogenated furanone allows for sequential and regioselective diversification.

The following sections will provide a detailed comparison of these methods, including experimental protocols and expected outcomes.

Data Presentation: A Comparative Overview
FeatureThis compound (Suzuki Coupling)Direct C-H Arylation of ButenolideDihalo-Furanone (Sequential Coupling)
Starting Material Commercially availableCommercially availableRequires synthesis
Key Reaction Suzuki-Miyaura CouplingPalladium-Catalyzed C-H ActivationSequential Suzuki-Miyaura Couplings
Typical Yields Generally high (70-95%)Moderate to high (50-90%)Moderate to high for each step
Substrate Scope Broad (aryl, heteroaryl boronic acids)Good (electron-rich and neutral arenes)Broad, allows for two points of diversity
Regioselectivity Excellent (at C4)Can be an issue (mixture of isomers)Excellent (controlled by halogen reactivity)
Functional Group Tolerance HighModerate (sensitive to strong oxidants)High
Scalability Readily scalableCan be challenging to optimizeScalable, but with more steps

Experimental Protocols and Workflows

Protocol 1: Library Synthesis using this compound via Suzuki-Miyaura Coupling

This protocol is adapted from the work of Ma and coworkers and demonstrates the effective use of this compound in generating a library of 4-aryl-2(5H)-furanones.[2]

Objective: To synthesize a library of 4-aryl-2(5H)-furanones by coupling this compound with a diverse set of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acids (diverse set)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vial, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.2 equiv.) in toluene.

  • Add the catalyst solution to the reaction vial, followed by a 4:1 mixture of toluene and water.

  • Seal the vial and heat the reaction mixture at 80 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2(5H)-furanone.

Expected Yields: This protocol typically affords the desired products in yields ranging from 70% to 95%, depending on the electronic and steric properties of the arylboronic acid.

Workflow Diagram:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine this compound, Arylboronic Acid, and Na₂CO₃ C Add Catalyst and Solvents A->C B Prepare Catalyst Solution (Pd(OAc)₂ + PPh₃ in Toluene) B->C D Heat at 80°C for 12-24h C->D E Cool and Dilute with Ethyl Acetate D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Flash Column Chromatography G->H I Obtain Pure 4-Aryl-2(5H)-furanone H->I

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Protocol 2: Alternative Approach - Direct C-H Arylation of 2(5H)-Furanone

This protocol provides a comparison for the synthesis of 4-aryl-2(5H)-furanones without the need for a halogenated starting material.

Objective: To synthesize 4-phenyl-2(5H)-furanone via direct C-H arylation of 2(5H)-furanone.

Materials:

  • 2(5H)-Furanone

  • Benzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Benzoquinone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a pressure tube, add 2(5H)-furanone (1.0 equiv.), palladium(II) acetate (0.1 equiv.), and benzoquinone (1.2 equiv.).

  • Add a 1:1 mixture of benzene and trifluoroacetic acid.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-phenyl-2(5H)-furanone.

Expected Yields: This method typically provides the desired product in moderate yields, often with the formation of regioisomers.

Workflow Diagram:

CH_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 2(5H)-Furanone, Pd(OAc)₂, and Benzoquinone B Add Benzene and TFA A->B C Heat at 100°C for 24h B->C D Cool and Concentrate C->D E Flash Column Chromatography D->E F Obtain 4-Phenyl-2(5H)-furanone E->F

Caption: Workflow for the direct C-H arylation of 2(5H)-furanone.

Mechanistic Insights and Causality

The choice between these synthetic routes is fundamentally a trade-off between atom economy and reaction predictability.

Suzuki-Miyaura Coupling with this compound:

The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and highly reliable. The oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound is a facile process. The subsequent transmetalation with the boronic acid and reductive elimination proceed efficiently under mild conditions. This predictability is a significant advantage in a library synthesis setting, as it minimizes the need for extensive optimization for each new building block.

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar'Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition ArBOH2 ArB(OH)₂ ArPdAr_prime Ar'Pd(II)L₂(Ar) ArBOH2->ArPdAr_prime Base Base Base->ArPdAr_prime ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' ArPdAr_prime->Product Bromofuranone This compound (Ar'-Br) Bromofuranone->ArPdBr

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Direct C-H Arylation:

While appealing from an atom economy perspective, direct C-H arylation often faces challenges with regioselectivity, especially with unsymmetrical substrates like 2(5H)-furanone. The C-H bonds at both the C4 and C5 positions can be activated, potentially leading to a mixture of products. The reaction conditions are also typically harsher, which can limit the functional group tolerance.

Conclusion and Future Outlook

This compound stands out as a robust and reliable building block for the synthesis of butenolide-based libraries. Its predictable reactivity in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions allows for the systematic and efficient generation of diverse compound collections. While alternative methods like direct C-H arylation offer advantages in terms of atom economy, they often come at the cost of regioselectivity and require more extensive optimization.

For researchers and drug development professionals aiming to rapidly explore the chemical space around the privileged butenolide scaffold, this compound represents a superior choice due to its high performance, broad substrate scope, and compatibility with high-throughput synthesis workflows. The continued development of novel cross-coupling methodologies will undoubtedly further expand the utility of this versatile building block in the quest for new bioactive molecules.

References

  • Ma, S.; Yu, F.; Li, J. Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. J. Org. Chem.2005, 70 (22), 8843–8846. [Link]
  • Hyde, A. M.; Buchwald, S. L. A general and efficient palladium-catalyzed γ-arylation of α,β-unsaturated butenolides. Org. Lett.2009, 11 (15), 3474–3477. [Link]
  • Padwa, A.; Ginn, J. D.; McClure, M. S. Synthesis of 3,4,5-trisubstituted 2(5H)-furanones. Org. Lett.2001, 3 (14), 2213–2215. [Link]
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
  • Padwa, A.; Kappe, C. O. The chemistry of 3,4-dihalo-5-hydroxy-2(5H)-furanones. Chem. Soc. Rev.1997, 26 (4), 269–278. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. 4-Bromofuran-2-one, a versatile building block and potential impurity in synthetic pathways, demands robust and reliable quantification. When analytical methods evolve, are transferred between laboratories, or when a new technique is introduced, a critical question arises: "Do the different methods produce equivalent results?" This guide provides an in-depth, experience-driven comparison and cross-validation protocol for two orthogonal analytical techniques for this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The objective is not merely to present protocols but to dissect the causality behind the experimental choices. We will establish a validated HPLC-UV method as our primary system and then perform a cross-validation study to demonstrate the suitability of a newly developed GC-MS method for the same intended purpose, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]

Rationale for Method Selection: Orthogonality as a Pillar of Trust

Selecting two fundamentally different analytical techniques is a deliberate choice to ensure comprehensive assessment. An orthogonal method relies on a different scientific principle for separation and/or detection, providing a high degree of confidence that the analyte is being correctly and consistently measured.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse of quality control laboratories for its robustness and precision in quantifying non-volatile or thermally sensitive compounds.[3] this compound possesses a furanone ring structure, which contains a chromophore suitable for UV detection. Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers exceptional specificity and sensitivity.[5] Separation occurs in the gas phase based on the analyte's volatility and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments, making it an invaluable tool for impurity identification and trace-level analysis.[6]

Pillar 1: The Primary Method - Validated Reversed-Phase HPLC-UV

Before a method can be used as a benchmark for comparison, its own performance must be rigorously characterized. The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][7]

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is designed for the quantification of this compound as a bulk substance or major component.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, degasser, autosampler, and diode array detector (DAD).
  • Column: Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).
  • Scientist's Note: A C18 stationary phase is selected for its hydrophobic properties, which are well-suited for retaining moderately polar organic molecules like this compound.
  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
  • Scientist's Note: This composition provides a balance, ensuring the analyte is retained sufficiently for separation from solvent front impurities but elutes with a sharp, symmetrical peak in a reasonable timeframe.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Scientist's Note: Maintaining a constant column temperature is crucial for ensuring reproducible retention times.[8]
  • Detection Wavelength: 220 nm.
  • Scientist's Note: This wavelength is chosen to maximize the signal for the furanone chromophore while minimizing background interference.
  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase. These will be used to establish linearity.
  • Sample Solution (50 µg/mL): Accurately weigh approximately 12.5 mg of the this compound sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Pillar 2: The Comparator Method - Validated GC-MS

The GC-MS method will be developed and validated to serve as an alternative, high-specificity method. This is particularly useful for identifying potential co-eluting impurities that might not be resolved by HPLC-UV.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is optimized for the selective identification and quantification of this compound.

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MS detector or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
  • Scientist's Note: A 5% phenyl-methylpolysiloxane (HP-5MS) column is a general-purpose, low-polarity column that provides excellent separation for a wide range of semi-volatile organic compounds.[9]
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Splitless (1 µL injection).
  • Scientist's Note: Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 250 °C.
  • Hold: 5 minutes at 250 °C.
  • Mass Spectrometer Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition Mode: Selected Ion Monitoring (SIM).
  • Quantifier Ion: m/z 162 (M+)
  • Qualifier Ions: m/z 83, 55
  • Scientist's Note: SIM mode dramatically increases sensitivity and selectivity by monitoring only the characteristic ions of the target analyte, filtering out background noise. The molecular ion (M+) is often chosen for quantification due to its specificity.

2. Standard and Sample Preparation:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.
  • Standard Stock Solution (1000 µg/mL): Prepare as described for HPLC, but use DCM as the solvent.
  • Working Standard Solutions: Prepare serial dilutions in DCM to cover the desired concentration range.
  • Sample Solution: Prepare as described for HPLC, but use DCM as the solvent.

The Cross-Validation Study: Bridging the Methods

Cross-validation is the formal process of demonstrating that two or more analytical procedures can be used for the same intended purpose.[2] It establishes the inter-method reliability.

Objective

To compare the results obtained from the validated HPLC-UV method and the validated GC-MS method for the quantification of this compound in a given set of samples and to determine if the methods are equivalent within predefined acceptance criteria.

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method 1: HPLC-UV cluster_gcms Method 2: GC-MS cluster_eval Evaluation SamplePool Homogenized Sample Pool (n=6 replicates) HPLC_Analysis HPLC-UV Analysis SamplePool->HPLC_Analysis GCMS_Analysis GC-MS Analysis SamplePool->GCMS_Analysis HPLC_Data HPLC Results (% Purity) HPLC_Analysis->HPLC_Data Comparison Statistical Comparison (e.g., % Difference, t-test) HPLC_Data->Comparison GCMS_Data GC-MS Results (% Purity) GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Experimental Design & Acceptance Criteria
  • Sample Selection: A single, homogenous batch of this compound is selected.

  • Replicates: Six independent sample preparations are made from this batch.

  • Analysis: Each of the six preparations is analyzed once by the HPLC-UV method and once by the GC-MS method.

  • Acceptance Criterion: The percentage difference for the purity value of each replicate between the two methods should not exceed 2.0%. The mean purity values obtained by the two methods should not be statistically different, as determined by a paired t-test (p > 0.05).

Data Presentation and Interpretation

The performance of each validated method is summarized below. This data is representative of what would be expected for such analyses.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC-UV PerformanceGC-MS Performance
Principle Liquid-phase separation with UV detectionGas-phase separation with mass spectrometric detection
Linearity (R²) ≥ 0.999 (Range: 1-100 µg/mL)≥ 0.998 (Range: 0.1-25 µg/mL)
Accuracy (% Recovery) 98.5% - 101.2%97.9% - 102.5%
Precision (% RSD) Intra-day: ≤ 0.8% Inter-day: ≤ 1.5%Intra-day: ≤ 1.2% Inter-day: ≤ 2.0%
LOD ~0.3 µg/mL~0.03 µg/mL
LOQ ~1.0 µg/mL~0.1 µg/mL
Typical Application Routine QC, purity assay, stability testingImpurity identification, trace analysis

Data is hypothetical and based on typical performance for similar analytes.

Hypothetical Cross-Validation Results

The following table presents hypothetical results from the analysis of six replicate preparations of a single batch of this compound.

Table 2: Cross-Validation Data for this compound Purity Assay

Replicate IDHPLC-UV (% Purity)GC-MS (% Purity)% Difference
199.5299.610.09%
299.4899.39-0.09%
399.6199.700.09%
499.5599.45-0.10%
599.4399.530.10%
699.5899.50-0.08%
Mean 99.53 99.53
Std. Dev. 0.066 0.111

Interpretation of Results: In this hypothetical scenario, the data clearly demonstrates the equivalency of the two methods. All individual percentage differences are well below the 2.0% acceptance criterion. A paired t-test on these results would yield a high p-value, indicating no statistically significant difference between the means. Therefore, the conclusion of this study would be that the GC-MS method is a suitable alternative to the HPLC-UV method for the purity assay of this compound.

Conclusion

This guide has detailed the systematic process for validating and cross-validating two orthogonal analytical methods, HPLC-UV and GC-MS, for the analysis of this compound. The HPLC-UV method stands as a robust technique for routine quality control, while the GC-MS method provides superior sensitivity and specificity, making it ideal for trace analysis and confirmatory testing. The successful cross-validation demonstrates that, despite their different scientific principles, both methods can produce consistent and reliable data. This equivalence provides flexibility in laboratory operations and builds a higher degree of confidence in the analytical results that underpin the safety and efficacy of pharmaceutical development.

References

  • Pharmatech Associates. (2020). Validation of Analytical Procedures: Part 1. [Link]
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Ermer, J. (2001). Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-767. [Link]
  • Lombardo, F., et al. (2003). Validation of Impurity Methods, Part II. LCGC North America, 21(12). [Link]
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Lin, Z. J., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-6. [Link]
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. [Link]
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
  • Dossi, N., et al. (2021). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 26(11), 3197. [Link]
  • Center for Professional Innovation & Education. (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]
  • Srilakshmi, V., et al. (2021). Detection and mass spectral characterization of carbofuran and its degradation product. International Journal of Forensic Science, 4(1), 1-5. [Link]
  • Zuccarello, G., et al. (2020). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 34(S3), e9082. [Link]
  • Al-Dalali, S., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.

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The Green Choice: A Comparative Guide to the Environmental Impact of Furanone Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the synthesis of valuable chemical scaffolds like furanones is no longer solely a question of yield and efficiency. The growing urgency of sustainable chemical practices necessitates a critical evaluation of the environmental footprint of our synthetic routes. This guide provides an in-depth, objective comparison of various furanone synthesis methodologies, moving beyond traditional metrics to offer a holistic view of their environmental impact. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower you to make more informed, greener decisions in your laboratory.

The Furanone Core: A Privileged Scaffold and the Imperative for Green Synthesis

Furanones, five-membered heterocyclic ketones, are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals.[1] Their biological activities are diverse, ranging from anti-inflammatory and anticancer to antimicrobial and quorum sensing inhibition.[1][2] This widespread utility has driven the development of numerous synthetic strategies. However, many classical methods rely on harsh reagents, toxic solvents, and energy-intensive conditions, contributing to a significant environmental burden.

The principles of green chemistry offer a framework for mitigating this impact. Key metrics such as Atom Economy (AE) , E-Factor (Environmental Factor) , and Process Mass Intensity (PMI) provide a quantitative measure of a reaction's efficiency and waste generation.[3][4] An ideal synthesis maximizes the incorporation of reactant atoms into the final product (high AE), minimizes waste (low E-factor), and reduces the overall mass of materials used (low PMI). This guide will utilize these principles to dissect and compare the leading furanone syntheses.

A Comparative Analysis of Furanone Synthetic Strategies

We will now explore several key methodologies for furanone synthesis, evaluating each through the lens of green chemistry.

Classical Approaches: Paal-Knorr and Feist-Benary Syntheses

The Paal-Knorr and Feist-Benary syntheses are foundational methods for constructing the furan ring. While historically significant, their environmental credentials warrant careful scrutiny.

This acid-catalyzed cyclization of 1,4-dicarbonyl compounds is a straightforward route to substituted furans.[5][6]

Reaction Mechanism: The reaction proceeds through the protonation of one carbonyl group, followed by an intramolecular nucleophilic attack by the enol of the other carbonyl, and subsequent dehydration to form the aromatic furan ring.[7]

Experimental Protocol: Synthesis of 2,5-Dimethylfuran via Paal-Knorr Reaction [8]

  • To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add hexane-2,5-dione (11.4 g, 100 mmol) and toluene (50 mL).

  • Add p-toluenesulfonic acid monohydrate (0.95 g, 5 mmol) as the catalyst.

  • Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring.

  • Monitor the reaction by observing the collection of water in the Dean-Stark trap. The theoretical amount is 1.8 mL.

  • Continue refluxing for 4-6 hours or until no more water is collected.

  • After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation.

Environmental Impact Analysis:

  • Atom Economy: The Paal-Knorr condensation itself is an addition-elimination reaction where a molecule of water is lost. The atom economy is therefore less than 100%. For the synthesis of 2,5-dimethylfuran from hexane-2,5-dione, the theoretical atom economy is approximately 82.7%.

  • E-Factor: The E-factor for this reaction is significantly impacted by the use of a solvent (toluene), the acid catalyst, and the aqueous work-up, which generates a considerable amount of waste.

  • Solvent Choice: Toluene is a non-polar aromatic solvent derived from petroleum and is associated with health and environmental hazards.

  • Energy Consumption: The requirement for prolonged heating at reflux contributes to a higher energy demand.

This method involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.

Reaction Mechanism: The reaction begins with the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the halo-ketone. The resulting intermediate undergoes an intramolecular cyclization and dehydration to yield the furan product.[9][10]

Experimental Protocol: Synthesis of Ethyl 2,5-dimethylfuran-3-carboxylate via Feist-Benary Reaction [11]

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) and triethylamine (1.2 eq).

  • Slowly add chloroacetone (1.0 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Environmental Impact Analysis:

  • Atom Economy: Similar to the Paal-Knorr synthesis, the Feist-Benary reaction involves a condensation step with the elimination of water and a salt (from the base and the halide), leading to a moderate atom economy.

  • Reagents and Solvents: While milder bases like triethylamine are often used, the reaction typically requires organic solvents such as ethanol or diethyl ether.[9] The use of halogenated starting materials is also a drawback from a green chemistry perspective.

  • Waste Generation: The work-up procedure generates aqueous waste containing salts and potentially unreacted starting materials.

Greener Alternatives: Paving the Way for Sustainable Furanone Synthesis

In recent years, significant efforts have been directed towards developing more environmentally benign methods for furanone synthesis.

The use of enzymes as catalysts offers a highly attractive green alternative to traditional chemical methods. Lipases, in particular, have shown great promise in furanone synthesis.[12][13][14]

Causality of Experimental Choices: Biocatalysis operates under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, thereby reducing energy consumption and the need for hazardous organic solvents.[15] Enzymes also exhibit high selectivity, minimizing the formation of byproducts and simplifying purification.[15]

Experimental Protocol: Lipase-Catalyzed Synthesis of Cyano-Containing Tetrasubstituted Furans [12]

  • To a mixture of benzoylacetonitrile (0.2 mmol), an aldehyde (0.2 mmol), benzoyl chloride (0.25 mmol), and tributylphosphine (0.25 mmol) in ethanol (3 mL), add immobilized lipase (Novozym 435, 20 mg).

  • Stir the reaction mixture at 37 °C for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the product by flash column chromatography on silica gel (ethyl acetate/petroleum ether).

Environmental Impact Analysis:

  • Mild Reaction Conditions: The use of near-ambient temperature significantly reduces energy consumption compared to classical methods.[16]

  • Solvent Choice: While this specific protocol uses ethanol, many biocatalytic reactions can be performed in water or other green solvents, or even under solvent-free conditions.

  • Catalyst: The enzyme is biodegradable and can often be recycled and reused, although its stability can be a limiting factor.[12]

  • Selectivity: The high selectivity of enzymes leads to higher product purity and less waste from side reactions.[16]

The aldol condensation is a powerful C-C bond-forming reaction that can be adapted for furanone synthesis. Performing this reaction under solvent-free conditions represents a significant step towards a greener process.[17][18]

Causality of Experimental Choices: Eliminating the solvent, which often constitutes the largest mass component of a reaction, dramatically reduces waste and can lead to improved reaction rates and yields. This approach aligns with the principle of waste prevention.

Experimental Protocol: Solvent-Free Aldol Condensation for Chalcone Synthesis (a precursor to certain furanones) [17]

  • Place 3,4-dimethoxybenzaldehyde (approx. 0.25 g) and 1-indanone (approx. 0.2 g) in a small beaker. Record the exact masses.

  • Using a sturdy glass rod, grind the two solids together until they form a brown oil.

  • Add finely ground solid sodium hydroxide (approx. 0.05 g).

  • Continue to grind the mixture until it completely solidifies.

  • Add approximately 2 mL of 10% aqueous HCl to neutralize the base.

  • Break up the solid product and isolate it by suction filtration.

  • Wash the solid with water and allow it to air dry.

  • Recrystallize the product from ethanol.

Environmental Impact Analysis:

  • Waste Prevention: The absence of a reaction solvent is the most significant environmental advantage, leading to a much lower E-factor.

  • Energy Efficiency: The reaction is performed at room temperature, requiring only mechanical energy for grinding, thus minimizing energy consumption.

  • Atom Economy: The atom economy of the condensation step is high, with only water being eliminated.

Recent research has explored the synthesis of furanones from diazo compounds without the need for a metal catalyst, further enhancing the green credentials of this approach.[19]

Reaction Mechanism: The proposed mechanism involves the thermal rearrangement of an α-aryldiazo ketone to a ketene, which is then trapped by a second diazo species to form a cyclopropanone intermediate. This intermediate then undergoes cleavage and an oxa-Nazarov cyclization to yield the furanone derivative.[19]

Experimental Protocol: Catalyst-Free Synthesis of 3(2H)-Furanone Derivatives [19]

  • In a suitable reaction vessel, dissolve the α-aryldiazo ketone and the α-diazo ester (or ketone) in tetrahydrofuran (THF).

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction until completion.

  • The desired 3(2H)-furanone derivative is obtained after an appropriate work-up and purification.

Environmental Impact Analysis:

  • Catalyst-Free: The elimination of a metal catalyst avoids issues of toxicity, cost, and contamination of the final product.

  • Reagent Toxicity: A significant drawback is the use of diazo compounds, which can be explosive and toxic, requiring careful handling.[20]

  • Solvent Use: This method still employs an organic solvent (THF), which contributes to the overall environmental impact.

Quantitative Comparison of Furanone Syntheses

To provide a clear and objective comparison, the following table summarizes the key green chemistry metrics and environmental considerations for the discussed furanone synthesis methods.

Synthesis MethodAtom EconomyE-FactorSolvent UseEnergy ConsumptionKey AdvantagesKey Disadvantages
Paal-Knorr Moderate (~83%)HighTypically requires organic solvents (e.g., toluene)High (prolonged heating)Straightforward, versatile for 1,4-dicarbonylsHarsh acidic conditions, high energy use, hazardous solvents
Feist-Benary ModerateHighRequires organic solvents (e.g., ethanol, ether)Moderate (reflux)Readily available starting materials, milder than Paal-KnorrUse of halogenated reagents, generation of salt waste
Biocatalytic High (can approach 100%)LowOften in water or solvent-freeLow (mild temperatures)High selectivity, mild conditions, biodegradable catalystEnzyme stability and cost can be limitations
Solvent-Free Aldol HighVery LowNone (solvent-free)Very Low (room temperature)Excellent waste prevention, high atom economyLimited to specific substrates, may require grinding
Catalyst-Free (Diazo) HighModerateRequires organic solvent (e.g., THF)Moderate (heating)Avoids metal catalystsUse of hazardous and potentially explosive diazo compounds

Visualizing the Synthetic Pathways

To further elucidate the discussed synthetic routes, the following diagrams illustrate the core transformations.

Paal_Knorr diketone 1,4-Dicarbonyl Compound furanone Furanone diketone->furanone  Acid Catalyst - H₂O caption Paal-Knorr Synthesis Workflow

Caption: Paal-Knorr Synthesis Workflow

Feist_Benary start α-Halo Ketone + β-Dicarbonyl furanone Furanone start->furanone  Base - H₂O, - HX caption Feist-Benary Synthesis Workflow

Caption: Feist-Benary Synthesis Workflow

Green_Syntheses cluster_biocatalytic Biocatalytic Synthesis cluster_solvent_free Solvent-Free Aldol bio_start Substrates bio_end Furanone bio_start->bio_end Enzyme (e.g., Lipase) Mild Conditions sf_start Aldehyde + Ketone sf_end Furanone Precursor sf_start->sf_end Base No Solvent, RT caption Greener Furanone Synthesis Approaches

Caption: Greener Furanone Synthesis Approaches

Conclusion and Future Outlook

The synthesis of furanones, like all chemical manufacturing, is at a crossroads. While classical methods like the Paal-Knorr and Feist-Benary syntheses remain valuable tools, their environmental shortcomings are increasingly apparent. The future of furanone synthesis undoubtedly lies in the adoption of greener methodologies.

Biocatalysis stands out as a particularly promising avenue, offering high selectivity and mild reaction conditions. Solvent-free approaches, such as the aldol condensation, provide a powerful strategy for waste minimization. While challenges remain, such as the cost and stability of enzymes and the safety concerns of certain reagents like diazo compounds, ongoing research is continuously addressing these limitations.

As researchers and drug development professionals, the onus is on us to critically evaluate the environmental impact of our synthetic choices. By embracing the principles of green chemistry and opting for more sustainable routes, we can continue to harness the synthetic potential of the furanone scaffold while minimizing our impact on the planet.

References

  • American Chemical Society. (n.d.). Green Chemistry Metrics.
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  • ResearchGate. (n.d.). Green Solvents in Organic Synthesis: An Overview II.
  • Green Chemistry Toolkit. (n.d.). METRICS.
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  • PMC. (2022). The green solvent: a critical perspective.
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  • The Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.
  • ResearchGate. (2023). New Generation of Biocatalysts for Organic Synthesis.
  • PMC. (2024). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances.
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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-Bromofuran-2-one (CAS No. 56634-50-5). As a halogenated organic compound, its management demands a rigorous adherence to safety and environmental regulations. This document moves beyond a simple checklist, offering the causal reasoning behind each procedural step to empower researchers with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Profile and Risk Assessment: The Rationale for Stringent Control

This compound is not a benign substance; its chemical structure necessitates its classification as a hazardous material. Understanding its properties is the foundational step in appreciating the non-negotiable nature of its disposal protocol.

The primary concern stems from its identity as a halogenated organic compound .[1][2][3] Such compounds are subject to strict disposal regulations because their improper treatment, particularly through non-specialized incineration, can lead to the formation of hazardous byproducts like hydrobromic acid (HBr), dioxins, and furans.[4] Furthermore, many brominated organic compounds exhibit environmental persistence and a potential for bioaccumulation, posing a long-term ecological risk.[5]

The immediate, acute hazards are clearly defined by the Globally Harmonized System (GHS).[6] It is classified as an irritant, capable of causing serious eye and skin irritation.[6]

Property Identifier Source
Chemical Name This compoundN/A
CAS Number 56634-50-5[7]
Molecular Formula C₄H₃BrO₂[7]
Molecular Weight 162.97 g/mol [7]
Physical Form Solid
GHS Pictogram GHS07 (Irritant)[6]
GHS Signal Word Warning[6]
Hazard Statements H319: Causes serious eye irritation. H315: Causes skin irritation.[6]
Storage Class 11: Combustible Solids

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before the first gram of waste is handled, a culture of safety must be established through the mandatory use of engineering controls and Personal Protective Equipment (PPE).

  • Engineering Controls : All transfers and handling of this compound waste must occur within a certified chemical fume hood.[1][8] This is the primary line of defense, preventing the inhalation of fine particulates and ensuring a controlled environment.

  • Eye Protection : Chemical safety goggles or safety glasses with side shields are mandatory to protect against accidental splashes and airborne particles, directly addressing the H319 "Causes serious eye irritation" hazard.[1]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. It is critical to inspect gloves for any signs of degradation before use. This measure directly mitigates the H315 "Causes skin irritation" hazard.[1]

  • Body Protection : A standard laboratory coat must be worn at all times to protect the skin from contamination.[1]

Step-by-Step Waste Management and Disposal Protocol

The disposal of this compound is a multi-step process that hinges on one critical principle: segregation .

Step 1: Waste Classification and Segregation

This is the most crucial decision point in the entire workflow. This compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent pads) must be classified as Halogenated Organic Waste .[1][2]

Causality: Mixing halogenated waste with non-halogenated organic waste streams is a costly and dangerous error.[3] Disposal facilities use different processes for these two categories; cross-contamination can result in the rejection of an entire waste drum, leading to significant expense and logistical complications for your institution. Halogenated waste requires high-temperature incineration with specialized scrubbers to safely neutralize the resulting acid gases (like HBr).[2][4]

cluster_0 Waste Generation & Segregation Waste Generate Waste (this compound) Classify Classify as Halogenated Organic Waste->Classify NonHal Non-Halogenated Waste Stream Classify->NonHal No Halogens Hal Halogenated Waste Stream Classify->Hal Contains Br, Cl, F, I

Caption: Waste Segregation Decision Flow.

Step 2: Waste Collection and Containment

Proper containment is essential for safe storage and transport.

  • Select the Correct Container : Obtain a dedicated, chemically compatible, and leak-proof waste container designated specifically for "Halogenated Organic Waste."[3][9] These containers are often provided by your institution's Environmental Health & Safety (EHS) department and may be color-coded or specifically labeled.[2]

  • Transfer Waste Safely : Inside a fume hood, carefully transfer the this compound waste into the designated container. If transferring a solid, use appropriate tools to minimize dust generation.

  • Keep Container Closed : The waste container must be securely sealed at all times, except when actively adding waste.[3][9] This prevents the release of vapors and protects the lab environment.

  • Label Meticulously : As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[3][10] An incomplete label is a compliance violation.

Label Component Description Rationale
"Hazardous Waste" The words must be clearly visible.Required by regulation (e.g., RCRA in the U.S.) to identify the contents as regulated material.[11][12]
Full Chemical Name List "this compound" and any other constituents.Ensures waste technicians know exactly what they are handling, preventing dangerous reactions during consolidation.[2]
Hazard Indication Check boxes for "Toxic" and "Irritant".Communicates the immediate health risks associated with the contents.[12]
Accumulation Start Date The date waste was first added to the container.Regulatory requirement for tracking how long waste is stored in the lab.
Generator Information Principal Investigator, Lab number, Contact info.Provides accountability and a point of contact for EHS or emergency responders.
Step 3: On-Site Storage (Satellite Accumulation)

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within or near the laboratory where the waste is generated.[3]

  • Location : The SAA must be away from drains and sources of ignition.[1]

  • Ventilation : The area should be well-ventilated.[3][8]

  • Secondary Containment : The container must be placed within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.[3]

  • Segregation : Store the halogenated waste container away from incompatible materials, especially strong acids, bases, and oxidizers.[8][13][14]

Step 4: Final Disposal Coordination

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[1][8][9]

  • Contact EHS : Once the waste container is full, or if the waste has been accumulated for a period defined by your institutional policy (often 90-180 days), contact your EHS department.

  • Schedule Pickup : EHS will arrange for trained hazardous waste professionals to pick up the container from your SAA.

  • Professional Disposal : The waste will then be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration in compliance with all federal and local regulations.[2][15]

Emergency Procedures for Spills and Accidental Release

In the event of a spill, a calm and systematic response is critical to ensure safety.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.[9][10]

  • Assess and Report : If the spill is large or you are not trained to handle it, call your institution's emergency number and report the incident to your supervisor and EHS office.[10]

  • Don PPE : For small, manageable spills, don the full PPE described in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels.[9][10]

  • Collect Waste : Carefully scoop the absorbent material and spilled substance into a designated hazardous waste container. Seal and label it as "Hazardous Waste: this compound Spill Debris."[9][10]

  • Decontaminate : Clean the spill area according to your lab's specific procedures and EHS guidance.

  • First Aid :

    • Skin Contact : Immediately wash the affected area with copious amounts of soap and water.[16]

    • Eye Contact : Flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[16]

Caption: Emergency Spill Response Protocol.

By internalizing not just the steps but the scientific and regulatory reasoning behind them, you contribute to a robust safety culture that protects you, your colleagues, and the environment.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromofuran-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 4-Bromofuran-2-one (CAS No: 56634-50-5). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in established safety science. Adherence to these protocols is critical for ensuring personal safety and maintaining a compliant laboratory environment.

Hazard Assessment: Understanding the Risks

This compound is a combustible solid classified as a warning-level eye irritant. While comprehensive toxicological data is limited, its structure as a brominated furan derivative necessitates a cautious approach. Structurally similar compounds often exhibit skin and respiratory irritation, and may be harmful if swallowed or inhaled.[1][2][3] Therefore, a stringent risk mitigation strategy is not just recommended, but essential.

Table 1: Hazard Identification for this compound

Hazard Classification GHS Code Description Source
Eye Irritation H319 Causes serious eye irritation.
Combustible Solid - May ignite with friction or heat.
Potential Skin Irritation H315 Based on related compounds, may cause skin irritation. [1][2]
Potential Respiratory Irritation H335 Based on related compounds, may cause respiratory irritation. [1][2]

| Potential Acute Oral Toxicity | H302 | Based on related compounds, may be harmful if swallowed. |[3] |

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation. The selection of specific PPE is based on mitigating the identified and potential hazards.

Table 2: Required Personal Protective Equipment (PPE) for this compound

Body Part Required PPE Specification & Rationale
Eyes/Face Chemical Safety Goggles & Face Shield Goggles must provide a complete seal around the eyes to protect against dust particles and splashes.[4][5] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when dissolving the solid or transferring solutions.
Hands Chemical-Resistant Nitrile Gloves Nitrile gloves offer robust protection against a wide range of chemicals.[6] Always double-glove. Gloves must be changed every 30-60 minutes or immediately if contamination is suspected to prevent permeation.[6]
Body Long-Sleeved, Flame-Retardant Laboratory Coat A lab coat with a closed front and tight-fitting cuffs is required to protect skin from accidental contact.[4][7] Flame-retardant material is necessary due to the compound's combustible nature.
Feet Closed-Toe, Chemical-Resistant Shoes Footwear must fully cover the feet to protect against spills.[8] Perforated shoes or sandals are strictly prohibited in the handling area.

| Respiratory | NIOSH-Approved Respirator | Required when handling the solid outside of a certified chemical fume hood or if dust generation is likely. Use a respirator with a particulate filter (N95 or higher) or an organic vapor cartridge, depending on the operation.[5] |

Operational Workflow: From Preparation to Disposal

Safe handling is a systematic process. The following workflow is designed to minimize exposure risk at every stage. All handling of this compound, especially weighing and transferring the solid, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][7]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of unnecessary items. Confirm that an emergency eyewash station and safety shower are accessible.[7] Assemble all necessary equipment inside the fume hood.

  • Donning PPE: Put on all required PPE as detailed in Table 2. Start with shoe covers, followed by the lab coat, mask/respirator, and face/eye protection. Don the first pair of gloves, followed by the second pair, ensuring the outer glove cuff goes over the lab coat sleeve.[6]

  • Handling the Compound:

    • Carefully open the container inside the fume hood, avoiding any action that could generate dust.[7]

    • Use a dedicated spatula to weigh and transfer the solid.

    • Keep the container tightly closed when not in use.[7]

  • Post-Handling & Cleanup:

    • Wipe down the work surface with an appropriate solvent and decontaminating solution.

    • Treat all contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order it was put on to prevent cross-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical sequence for safely managing this compound in a laboratory setting.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep Verify Fume Hood & Emergency Equipment Assemble Assemble Materials in Hood Prep->Assemble Don_PPE Don Full PPE (Double Glove) Assemble->Don_PPE Handle Weigh & Transfer this compound Don_PPE->Handle Close Keep Container Tightly Closed Handle->Close Decon Decontaminate Work Surfaces Close->Decon Segregate Segregate Contaminated Materials as Hazardous Waste Decon->Segregate Doff_PPE Doff PPE & Wash Hands Thoroughly Segregate->Doff_PPE

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Immediate First Aid

In case of accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][9] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5][9] Seek immediate medical attention.[5]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step to prevent environmental contamination and ensure safety.

  • Waste Classification: this compound and any materials contaminated with it must be treated as hazardous waste. As a brominated organic compound, it should be segregated into the halogenated organic waste stream.[5]

  • Containment:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper) and any residual chemical in a dedicated, leak-proof, and chemically compatible container.[5][10]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10]

  • Storage and Disposal:

    • Store the sealed waste container in a designated, well-ventilated satellite accumulation area, away from incompatible materials and heat sources.[10][11]

    • Never dispose of this chemical down the drain or in regular trash.[10][11]

    • Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5][11]

By integrating this comprehensive PPE and handling strategy into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safer research environment for yourself and your colleagues.

References

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Aladdin Scientific. (n.d.). This compound, 1 gram.
  • EIHF Isofroid. (n.d.). PPE thanatopraxy - Protection & safety for professionals.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • The University of Edinburgh. (2022). Waste Management.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.